Nateglinide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFLUMRDSZNSF-OFLPRAFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040687 | |
| Record name | Nateglinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Nateglinide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
105816-04-4, 105816-06-6 | |
| Record name | Nateglinide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nateglinide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nateglinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NATEGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nateglinide's Mechanism of Action on Pancreatic Beta-Cells: A Technical Guide
Introduction: Restoring Physiological Insulin Secretion
Nateglinide is an oral antihyperglycemic agent belonging to the meglitinide class, specifically a D-phenylalanine derivative, utilized in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic action is to lower blood glucose levels by stimulating the secretion of insulin from pancreatic beta-cells.[3][4] What distinguishes this compound is its rapid onset and short duration of action, which allows for a more physiological, mealtime-focused insulin release, thereby effectively managing postprandial glucose excursions.[3][5][6] This guide provides an in-depth technical exploration of the molecular mechanisms underpinning this compound's action on pancreatic beta-cells, supported by experimental methodologies for its investigation.
Core Mechanism: Modulation of the K-ATP Channel
The cornerstone of this compound's insulinotropic effect lies in its interaction with the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic beta-cells.[3][6] These channels are crucial regulators of beta-cell membrane potential and, consequently, insulin secretion.[7][8]
The K-ATP Channel Complex
The K-ATP channel is a hetero-octameric protein complex composed of two main subunits:
-
Kir6.2: An inwardly rectifying potassium channel subunit that forms the pore of the channel.
-
SUR1: The sulfonylurea receptor 1, which is a regulatory subunit belonging to the ATP-binding cassette (ABC) transporter family.[9][10] SUR1 acts as the binding site for various insulin secretagogues, including sulfonylureas and meglitinides.[9]
This compound's Binding and Channel Closure
This compound exerts its effect by binding to the SUR1 subunit of the K-ATP channel.[5][9] This binding event initiates a conformational change in the channel complex, leading to its closure.[3][11] Research has identified a specific amino acid residue, serine 1237 (S1237) in SUR1, as a critical interaction point for this compound.[12][13] Mutation of this residue to tyrosine abolishes the blocking effect of this compound, highlighting its importance in the drug's binding and action.[12][14]
The binding of this compound to SUR1 is characterized by rapid association and dissociation kinetics, often described as a "fast on-fast off" effect.[5] This kinetic profile is fundamental to this compound's rapid and short-lived insulinotropic action.[5][15]
The Signaling Cascade for Insulin Exocytosis
The closure of K-ATP channels by this compound triggers a well-defined cascade of events within the beta-cell, culminating in the secretion of insulin.
-
Membrane Depolarization: In the resting state, open K-ATP channels allow for the efflux of potassium ions (K+), maintaining a negative membrane potential. The closure of these channels by this compound prevents K+ efflux, leading to a buildup of positive charge inside the cell and subsequent depolarization of the beta-cell membrane.[3][6][11]
-
Opening of Voltage-Gated Calcium Channels: The depolarization of the plasma membrane activates voltage-dependent calcium channels (VDCCs).[3][11][16]
-
Calcium Influx: The opening of VDCCs facilitates a rapid influx of extracellular calcium ions (Ca2+) into the beta-cell cytoplasm.[1][7][11]
-
Insulin Granule Exocytosis: The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[7][16][17] Calcium ions bind to synaptotagmin, a protein on the surface of insulin granules, which in turn promotes the fusion of the granules with the plasma membrane and the release of insulin into the bloodstream.[16]
It is important to note that the extent of insulin release stimulated by this compound is glucose-dependent, diminishing at lower glucose levels.[2][4][18] This glucose sensitivity contributes to a lower risk of hypoglycemia compared to longer-acting insulin secretagogues.[19]
Caption: this compound's signaling pathway in pancreatic beta-cells.
Quantitative Aspects of this compound's Action
The interaction of this compound with the K-ATP channel and its subsequent effects can be quantified, providing valuable data for drug development and comparative studies.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ for K-ATP Channel Inhibition | 800 nmol/L | Recombinant human Kir6.2/SUR1 in HEK293 cells | [12][14] |
| 7.4 µmol/L | Rat β-cells | [20][21] | |
| Binding Affinity (IC₅₀ vs. [³H]repaglinide) | 0.7 µmol/L | Recombinant human Kir6.2/SUR1 in HEK293 cells | [12][14] |
| Time to Peak Plasma Concentration | ~1 hour | Humans | [9] |
| Elimination Half-life | ~1.5 hours | Humans | [11] |
Experimental Protocols for Elucidating the Mechanism of Action
Validating and quantifying the effects of this compound on pancreatic beta-cells requires a suite of specialized experimental techniques.
Electrophysiology: Patch-Clamp Technique
Objective: To directly measure the effect of this compound on K-ATP channel activity.
Methodology (Whole-Cell Configuration): [20][21][22]
-
Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., rat) and disperse them into single beta-cells.[20] Culture the cells for 2-5 days before recording.[20]
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose (pH 7.4).
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 0.5 ATP (to keep K-ATP channels open basally) (pH 7.2).
-
-
Recording Procedure:
-
Establish a high-resistance (>1 GΩ) seal between the micropipette and a single beta-cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply voltage ramps or steps to elicit K-ATP currents.
-
Perfuse the cell with the extracellular solution containing varying concentrations of this compound.
-
Record the resulting changes in current to determine the dose-dependent inhibition of the K-ATP channels.
-
Causality: This technique provides direct evidence of this compound's interaction with and inhibition of the K-ATP channels, which is the initial and most critical step in its mechanism of action.
Caption: Workflow for Patch-Clamp Electrophysiology.
Insulin Secretion Assay
Objective: To measure the dose-dependent effect of this compound on insulin secretion from pancreatic islets.
Methodology (Static Incubation): [23][24][25]
-
Islet Isolation: Isolate pancreatic islets from an animal model.
-
Pre-incubation: Pre-incubate islets in a buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes to establish a basal secretion rate.
-
Stimulation: Transfer groups of islets to a buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without varying concentrations of this compound.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection: Collect the supernatant from each group.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Normalization: Normalize the secreted insulin to the total insulin content of the islets (determined after cell lysis).
Causality: This assay directly links the action of this compound to the physiological endpoint of insulin release, demonstrating the functional consequence of K-ATP channel inhibition.
Intracellular Calcium Imaging
Objective: To visualize and quantify the this compound-induced increase in intracellular calcium concentration.
-
Cell Preparation and Dye Loading: Load isolated beta-cells or intact islets with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging Setup: Use a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye.
-
Perfusion: Place the dye-loaded cells in a perfusion chamber on the microscope stage and perfuse with a buffer containing a basal glucose concentration.
-
Stimulation: Switch the perfusion to a buffer containing this compound and a stimulatory glucose concentration.
-
Image Acquisition: Acquire fluorescence images at regular intervals before, during, and after stimulation.
-
Data Analysis: Analyze the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.
Causality: This method provides a direct link between the initial membrane depolarization event and the ultimate trigger for insulin exocytosis, confirming the role of calcium as a second messenger in this compound's signaling pathway.
Conclusion: A Targeted Approach to Postprandial Hyperglycemia
The mechanism of action of this compound on pancreatic beta-cells is a well-characterized process initiated by the specific binding to and inhibition of the SUR1 subunit of the K-ATP channel. This leads to membrane depolarization, calcium influx, and a rapid, but short-lived, stimulation of insulin secretion. This "fast on-fast off" kinetic profile makes this compound a valuable therapeutic agent for targeting postprandial hyperglycemia in individuals with type 2 diabetes. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of drugs that modulate pancreatic beta-cell function.
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Beyond the β-Cell: A Technical Guide to the Non-Canonical Molecular Targets of Nateglinide
Abstract
Nateglinide, a D-phenylalanine derivative, is a rapid-acting insulin secretagogue clinically utilized for the management of type 2 diabetes mellitus. Its primary therapeutic effect is unequivocally linked to the closure of ATP-sensitive potassium (KATP) channels in pancreatic β-cells through binding to the sulfonylurea receptor 1 (SUR1) subunit. This action initiates a cascade of events culminating in insulin exocytosis. However, a growing body of evidence suggests that the molecular pharmacology of this compound is more complex, extending beyond this canonical target. This technical guide provides an in-depth exploration of these non-SUR1 molecular interactions. We will dissect the evidence for this compound's engagement with alternative targets, including Dipeptidyl Peptidase IV (DPP-IV), ion channels involved in incretin release, the cellular exocytotic machinery itself, and voltage-gated potassium channels. Furthermore, we will detail robust experimental protocols for the deconvolution of drug-target interactions, providing researchers with the necessary tools to investigate such off-target effects. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's multifaceted mechanism of action and the broader implications for drug discovery.
The Canonical Target: A High-Fidelity Interaction with the Pancreatic KATP Channel
The principal mechanism of this compound's glucose-lowering effect is its interaction with the KATP channel on pancreatic β-cells[1]. This channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore, and four regulatory sulfonylurea receptor (SUR1) subunits[2][3].
This compound binds competitively to the SUR1 subunit, initiating channel closure[4][5]. This inhibition of potassium efflux leads to membrane depolarization, the opening of voltage-dependent calcium channels, and a subsequent influx of calcium. The rise in intracellular calcium is the critical trigger for the exocytosis of insulin-containing granules[2]. A defining characteristic of this compound is its rapid "on-off" binding kinetics at the SUR1 receptor, which underlies its fast onset and short duration of action, making it particularly effective at controlling postprandial glucose excursions[4][5].
Figure 1: Canonical signaling pathway of this compound at the pancreatic β-cell.
Selectivity Profile: SUR1 vs. Cardiovascular SUR2 Isoforms
A critical aspect of this compound's pharmacology is its selectivity for the pancreatic SUR1 isoform over the SUR2A and SUR2B isoforms found in cardiac and vascular smooth muscle, respectively[6][7]. Inhibition of these cardiovascular KATP channels is a potential safety concern, as they play a role in cardioprotection during ischemia[6]. Electrophysiological studies have demonstrated that this compound is significantly more potent at inhibiting SUR1-containing channels than SUR2-containing channels, conferring a degree of tissue selectivity[6][8]. This selectivity is a key differentiator from less selective secretagogues like glyburide[6][8].
Beyond SUR1: Confirmed and Putative Molecular Interactions
While the primacy of the SUR1 target is undisputed, several lines of investigation have revealed additional molecular interactions that may contribute to this compound's overall pharmacological profile.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Perhaps the most compelling non-SUR1 target is Dipeptidyl Peptidase IV (DPP-IV), the enzyme responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[9]. Multiple studies have shown that this compound can directly inhibit DPP-IV activity[10][11].
In one study, this compound was identified as the strongest DPP-IV inhibitor among several classes of antidiabetic drugs tested, effective at therapeutically relevant concentrations[10]. This inhibition was shown to prevent the degradation of GLP-1 and enhance its glucose-lowering and insulin-releasing activity in vivo[10]. Another study in type 2 diabetic patients demonstrated that this compound administration led to a prompt inhibition of plasma DPP-IV activity and reduced the degradation of GIP[11]. While this compound is considerably less potent than dedicated DPP-IV inhibitors like vildagliptin, this secondary mechanism may augment its primary insulinotropic action by preserving endogenous incretin levels, particularly in the postprandial state[4][11].
KATP Channel-Independent Stimulation of GLP-1 Release
Beyond preserving GLP-1 through DPP-IV inhibition, this compound has been shown to directly stimulate the release of GLP-1 from intestinal L-cells through a mechanism independent of KATP channels[12][13]. Research using the human intestinal L-cell line (NCI-H716) found that this compound prompted GLP-1 release in a concentration-dependent manner, an effect accompanied by a rise in intracellular calcium[12].
Crucially, this effect was not blocked by the KATP channel opener diazoxide or the L-type calcium channel blocker nitrendipine, indicating a departure from its canonical pathway in β-cells[12]. The effect was, however, significantly inhibited by capsazepine, a competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This suggests that a novel target, potentially a member of the transient receptor potential (TRP) channel family, may be involved in mediating this effect[12]. This direct stimulation of GLP-1 secretion represents a distinct and complementary pathway to its insulin secretagogue and DPP-IV inhibitory activities.
Figure 2: Proposed non-SUR1 mechanisms of this compound involving incretin signaling.
Direct Modulation of the Exocytotic Machinery
Intriguing evidence suggests this compound may directly influence the final stages of hormone secretion—exocytosis—independent of its effects on ion channel activity. Studies on rat pancreatic α-cells (which secrete glucagon) and pituitary cells have shown that this compound, but not the related secretagogue repaglinide, potentiates Ca2+-evoked exocytosis[8][14].
In pancreatic α-cells, this compound was found to be glucagonotropic primarily by stimulating Ca2+-dependent exocytosis[14]. In rat pituitary cells, this compound stimulated growth hormone release by not only inhibiting K+ channels but also by potentiating exocytosis through a cyclic AMP (cAMP)-dependent mechanism that was antagonized by a protein kinase A (PKA) inhibitor[8]. This suggests an interaction with a component of the exocytotic machinery downstream of calcium influx, potentially involving the PKA signaling pathway[9][15].
Inhibition of Voltage-Gated Potassium (Kv) Channels
In addition to KATP channels, pancreatic β-cells express other ion channels that regulate their excitability, including delayed rectifier voltage-gated potassium (Kv) channels. These channels are crucial for action potential repolarization. Research has shown that this compound can inhibit Kv currents in β-cells in a concentration-dependent manner[12]. However, the concentrations required to achieve this inhibition are two to three orders of magnitude higher than those needed to block KATP channels[12]. While this interaction is unlikely to be a primary therapeutic mechanism at clinical doses, it represents a defined off-target effect that could, under certain conditions, contribute to modulating β-cell electrical activity.
Quantitative Analysis of Target Engagement
To contextualize the clinical and physiological relevance of these diverse molecular interactions, it is essential to compare the potency of this compound at each target. The half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) provides a quantitative measure of drug-target engagement.
| Target | Subtype/Tissue | Species | Assay Type | Potency (IC50 / Kd) | Reference(s) |
| KATP Channel | SUR1/Kir6.2 (β-cell) | Rat | Patch Clamp | IC50: 7.4 µM | [5][6][8] |
| SUR1/Kir6.2 | Human | Patch Clamp | IC50: 800 nM | [2][3] | |
| SUR2A (Cardiac) | Rat | Patch Clamp | Low affinity, ~39% inhibition at 15 µM | [6][8] | |
| SUR2B (Vascular) | Porcine | Patch Clamp | IC50: 2.3 mM | [6][8] | |
| SUR2B (Vascular) | Rat | Patch Clamp | IC50: 0.3 mM | [6][8] | |
| DPP-IV | Plasma | Human | Enzyme Activity | IC50: 17.1 µM | [11] |
| Kv Channel | β-cell | Rat | Patch Clamp | Effective concentration is 100-1000x higher than for KATP | [12] |
Table 1: Summary of reported potencies of this compound at various molecular targets. Note the significant difference in potency between the primary SUR1 target and the secondary/off-targets.
Experimental Protocols for Target Deconvolution
Identifying and validating the molecular targets of a small molecule is a cornerstone of modern drug discovery. Below are detailed workflows for two powerful, orthogonal techniques: Affinity-Based Chemoproteomics for unbiased target identification and the Cellular Thermal Shift Assay (CETSA) for target engagement validation in a physiological context.
Protocol: Affinity-Based Chemoproteomics for Target Pull-Down
This method uses an immobilized version of the drug to "fish" for interacting proteins from a complex biological lysate. Competition with the free drug is used to distinguish specific from non-specific binders.
Methodology:
-
Probe Synthesis:
-
Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxyl group). The linker position must be carefully chosen to minimize disruption of the pharmacophore responsible for target binding.
-
Covalently couple the this compound analog to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.
-
-
Preparation of Cell Lysate:
-
Culture relevant cells (e.g., NCI-H716 for incretin-related targets, pancreatic islet cells) to high density.
-
Harvest cells and lyse under non-denaturing conditions (e.g., using a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.
-
-
Affinity Purification (AP):
-
Pre-clear the lysate by incubating with control beads (without this compound) to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the this compound-coupled affinity matrix for 2-4 hours at 4°C with gentle rotation.
-
Competition Control: In a parallel sample, co-incubate the lysate and affinity matrix with an excess (e.g., 100-fold molar excess) of free, unmodified this compound.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove unbound proteins. Use a series of washes with increasing salt concentration or mild detergents if necessary.
-
Elute bound proteins using a competitive or denaturing method. For mass spectrometry, elution with a buffer containing SDS (e.g., 2% SDS in 100 mM Tris-HCl) is common.
-
-
Protein Identification by Mass Spectrometry (MS):
-
Prepare eluted proteins for MS analysis (e.g., via in-solution or in-gel trypsin digestion).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Data Analysis: True targets will be present in the sample eluted from the this compound matrix but significantly reduced or absent in the competition control sample.
-
Figure 3: Experimental workflow for Affinity-Based Chemoproteomics.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm direct drug-target binding in a native cellular environment. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.
Methodology:
-
Cell Treatment:
-
Culture intact cells in suspension or as adherent layers.
-
Treat cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for a specified time (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a method that avoids solubilizing aggregated proteins, such as repeated freeze-thaw cycles or mechanical disruption.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
-
Detection of Soluble Target Protein:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Quantify the amount of the specific target protein (e.g., DPP-IV) remaining in the soluble fraction for each temperature point using a protein detection method like Western Blot or ELISA.
-
-
Data Analysis:
-
For each treatment condition (vehicle vs. This compound), plot the percentage of soluble target protein (normalized to the unheated control) against the temperature.
-
A ligand-induced shift of this "melting curve" to higher temperatures indicates that this compound binding has stabilized the target protein, confirming direct engagement in the cellular context.
-
Figure 4: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The pharmacological profile of this compound is demonstrably more nuanced than its classification as a simple SUR1 blocker would suggest. The evidence strongly supports additional molecular interactions, including the inhibition of DPP-IV and a KATP-independent stimulation of GLP-1 release, which likely contribute to its therapeutic efficacy. Furthermore, weaker interactions with Kv channels and a direct modulatory effect on exocytosis highlight a broader, albeit lower-affinity, engagement with the cellular machinery of hormone secretion.
For drug development professionals, this expanded target profile underscores the importance of comprehensive off-target screening. The tissue selectivity of this compound for SUR1 over SUR2 remains a key feature, but understanding its engagement with targets like DPP-IV could inform the rational design of combination therapies or the development of new molecules with tailored polypharmacology.
For researchers, the putative interaction with TRP channels in intestinal L-cells and the precise molecular components involved in the direct modulation of exocytosis remain fertile ground for investigation. The application of unbiased, proteome-wide target deconvolution techniques, such as those outlined in this guide, will be instrumental in further elucidating the complete target landscape of this compound and other small molecule therapeutics. A deeper understanding of these non-canonical interactions will not only refine our knowledge of existing drugs but also pave the way for the discovery of novel therapeutic strategies.
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Kitahara, Y., et al. (2011). This compound Stimulates Glucagon-Like Peptide-1 Release by Human Intestinal L Cells via a K ATP Channel-Independent Mechanism. J-Stage, 34(5), 671-676. [Link][13]
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Duffy, N. A., et al. (2007). Effects of antidiabetic drugs on dipeptidyl peptidase IV activity: this compound is an inhibitor of DPP IV and augments the antidiabetic activity of glucagon-like peptide-1. European Journal of Pharmacology, 568(1-3), 278-286. [Link][10]
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Green, B. D., et al. (2009). Insulinotropic Actions of this compound in Type 2 Diabetic Patients and Effects on Dipeptidyl peptidase-IV Activity and Glucose-Dependent Insulinotropic Polypeptide Degradation. Journal of Clinical Endocrinology & Metabolism, 94(9), 3354-3360. [Link][11]
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Light, P. E., et al. (2011). Variations in tissue selectivity amongst insulin secretagogues: a systematic review. Diabetes, Obesity and Metabolism, 13(12), 1083-1092. [Link][6]
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Hu, S., et al. (1999). Tissue Selectivity of Antidiabetic Agent this compound: Study on Cardiovascular and β-Cell KATP Channels. Journal of Pharmacology and Experimental Therapeutics, 291(3), 1372-1379. [Link][7]
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Willoughby, D., et al. (2003). Actions of Glucagon-Like peptide-1 on KATP Channel-Dependent and -Independent Effects of Glucose, Sulphonylureas and this compound. Journal of Endocrinology, 178(2), 265-274. [Link][15]
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Hu, S., et al. (2000). Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide. Journal of Pharmacology and Experimental Therapeutics, 293(2), 444-452. [Link][4]
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Hansen, A. M., et al. (2002). Differential Interactions of this compound and Repaglinide on the Human β-Cell Sulphonylurea Receptor 1. Diabetes, 51(9), 2789-2795. [Link][2]
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Gromada, J., et al. (2002). Selectivity of Prandial Glucose Regulators: this compound, but Not Repaglinide, Accelerates Exocytosis in Rat Pancreatic A-cells. European Journal of Endocrinology, 147(1), 133-142. [Link][14]
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Gromada, J., et al. (2002). This compound, but not repaglinide, stimulates growth hormone release in rat pituitary cells by inhibition of K channels and stimulation of cyclic AMP-dependent exocytosis. European Journal of Endocrinology, 147(1), 133-142. [Link][8]
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Hansen, A. M., et al. (2002). Differential interactions of this compound and repaglinide on the human beta-cell sulphonylurea receptor 1. Diabetes, 51(9), 2789-95. [Link][3]
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Hu, S., et al. (2001). Effect of insulinotropic agent this compound on Kv and Ca2+ channels in pancreatic β-cell. European Journal of Pharmacology, 426(3), 205-212. [Link][12]
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Hu, S., et al. (2000). Pancreatic β-Cell KATP Channel Activity and Membrane-Binding Studies with this compound: A Comparison with Sulfonylureas and Repaglinide. Journal of Pharmacology and Experimental Therapeutics, 293(2), 444-452. [Link][5]
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Hu, S., et al. (1999). Tissue selectivity of antidiabetic agent this compound: study on cardiovascular and beta-cell K(ATP) channels. Journal of Pharmacology and Experimental Therapeutics, 291(3), 1372-9. [Link][8]
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Sunaga, Y., et al. (2001). The Effects of Mitiglinide (KAD-1229), a New Anti-Diabetic Drug, on ATP-sensitive K+ Channels and Insulin Secretion: Comparison With the Sulfonylureas and this compound. European Journal of Pharmacology, 431(1), 119-125. [Link][3]
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D'Amico, M., et al. (2004). The Impact of ATP-Sensitive K+ Channel Subtype Selectivity of Insulin Secretagogues for the Coronary Vasculature and the Myocardium. Diabetes, 53(Suppl 3), S164-S171. [Link][11]
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Willoughby, D., et al. (2003). Actions of glucagon-like peptide-1 on KATP channel-dependent and -independent effects of glucose, sulphonylureas and this compound in BRIN-BD11 beta-cells. Journal of Endocrinology, 178(2), 265-74. [Link][9]
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A Technical Guide to the Preclinical Pharmacological Profile of Nateglinide
This document provides an in-depth exploration of the preclinical pharmacological characteristics of Nateglinide, a D-phenylalanine derivative developed for the management of type 2 diabetes mellitus (T2DM). Designed for researchers, scientists, and drug development professionals, this guide synthesizes data from key preclinical models to elucidate the drug's mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile. The narrative emphasizes the causal logic behind experimental designs and the validation inherent in robust scientific protocols.
Introduction: The Rationale for a Rapid-Acting Insulin Secretagogue
The pathophysiology of T2DM is characterized by insulin resistance and a progressive decline in pancreatic β-cell function. A critical early defect is the loss of the first-phase insulin response to a meal, leading to postprandial hyperglycemia, a known risk factor for cardiovascular complications[1]. This compound was specifically developed to address this deficiency by mimicking the physiological pattern of mealtime insulin release[2][3]. Its preclinical development was guided by the therapeutic goal of creating an insulinotropic agent with a rapid onset and short duration of action, thereby maximizing post-meal glycemic control while minimizing the risk of sustained hyperinsulinemia and subsequent hypoglycemia between meals[2][3][4].
Molecular Mechanism of Action: Targeting the Pancreatic β-Cell K-ATP Channel
This compound's primary pharmacological effect is the stimulation of insulin secretion from pancreatic β-cells, an action contingent on the presence of functional β-cells[5][6]. The core of its mechanism lies in its interaction with the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane[6][7].
The β-cell K-ATP channel is an octameric protein complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits[8]. This compound binds competitively to the SUR1 subunit, initiating a cascade of events that leads to insulin exocytosis[2][8][9].
Signaling Pathway of this compound-Induced Insulin Secretion
Caption: this compound's mechanism of action in pancreatic β-cells.
A key feature of this compound's action is its glucose dependency. The extent of insulin release is significantly greater at elevated glucose concentrations and diminishes at lower glucose levels, which contributes to its favorable hypoglycemia profile compared to longer-acting secretagogues[4][6][7].
In Vitro Characterization: Kinetics at the K-ATP Channel
The unique pharmacodynamic profile of this compound—its rapid onset and short duration—is a direct consequence of its binding kinetics at the SUR1 receptor. Preclinical studies using patch-clamp electrophysiology on isolated rat pancreatic β-cells have been instrumental in defining these properties.
-
Rapid Onset: The time required for this compound to inhibit the K-ATP current is comparable to that of glyburide but significantly faster than repaglinide[2][10][11].
-
Fast Dissociation: this compound dissociates from the SUR1 receptor much more rapidly than other secretagogues. Its off-rate at the K-ATP channel is approximately twice as fast as glyburide and five times faster than repaglinide[2][3]. This rapid reversal of channel inhibition is fundamental to its short duration of action and helps prevent prolonged insulin secretion[10][11].
These kinetic properties suggest that this compound's action is primarily at the cell surface, without a requirement for internalization[2][3].
Beyond the K-ATP Channel: Secondary Mechanisms
While the primary mechanism is K-ATP channel blockade, some preclinical evidence suggests this compound may also exert effects through secondary pathways.
-
K-ATP Channel-Independent Insulin Secretion: Studies using the BRIN-BD11 cell line and depolarizing conditions (high potassium) have shown that this compound can evoke a modest degree of insulin secretion, suggesting a potential intracellular site of action independent of its effect on the plasma membrane K-ATP channel[8][12].
-
GLP-1 Release: In vivo studies in Wistar rats showed that oral administration of this compound doubled the level of glucagon-like peptide-1 (GLP-1) in portal blood[13]. Subsequent in vitro work with human intestinal L-cells (NCI-H716) confirmed that this compound directly stimulates GLP-1 release in a concentration-dependent manner, an effect that appears to be independent of K-ATP channels but may involve transient receptor potential (TRP) channels[13]. This secondary action could contribute to its overall glucose-lowering effect by enhancing the incretin axis.
Pharmacodynamics in Preclinical Models
The translation of this compound's molecular actions into a physiological response has been extensively studied in various animal models of T2DM. The choice of model is critical, as each recapitulates different aspects of the human disease. Recommended models include the leptin-receptor-deficient mouse (db/db) and the obese Zucker rat (fa/fa), which exhibit insulin resistance, hyperglycemia, and hyperinsulinemia[14].
In Vitro Insulin Secretion from Isolated Islets
A foundational experiment to assess the direct effect of an insulin secretagogue is the in vitro insulin secretion assay using isolated pancreatic islets from rodents (e.g., Sprague-Dawley rats).
Protocol: Static Insulin Secretion Assay from Isolated Rat Islets
-
Islet Isolation: Pancreatic islets are isolated from anesthetized Sprague-Dawley rats via collagenase digestion followed by Ficoll gradient centrifugation. This step is critical for obtaining a pure and viable islet population.
-
Pre-incubation: Isolated islets are pre-incubated for 30-60 minutes in Krebs-Ringer Bicarbonate (KRB) buffer containing a non-stimulatory glucose concentration (e.g., 2.8 mM) to allow them to reach a basal secretory state.
-
Experimental Incubation: Batches of islets (e.g., 5-10 islets/tube) are incubated for 60 minutes in KRB buffer under various conditions:
-
Negative Control: Basal glucose (2.8 mM) + Vehicle.
-
Positive Control (Glucose): Stimulatory glucose (16.7 mM) + Vehicle.
-
Positive Control (Drug): Basal glucose (2.8 mM) + Glibenclamide (e.g., 1 µM).
-
Test Groups: Basal or stimulatory glucose concentrations + varying concentrations of this compound.
-
-
Sample Collection: At the end of the incubation period, the supernatant is collected for insulin measurement.
-
Analysis: Insulin concentration in the supernatant is quantified using a radioimmunoassay (RIA) or ELISA. Data are typically normalized to the insulin content of the islets.
Causality and Validation: This protocol allows for the direct assessment of this compound's insulinotropic efficacy. The inclusion of basal and high glucose conditions validates the glucose-responsiveness of the isolated islets. Glibenclamide serves as a positive control to confirm the integrity of the K-ATP channel-dependent secretory pathway. Studies using this methodology have demonstrated that this compound stimulates insulin secretion in a concentration-dependent manner[12].
A key finding from these in vitro models is this compound's ability to retain its insulinotropic efficacy in islets that have been desensitized by chronic exposure to sulfonylureas like glyburide[15]. This suggests a distinct interaction with the receptor/effector mechanism, which may be clinically relevant for patients switching from sulfonylurea therapy[12][15].
In Vivo Glycemic Control
In vivo studies in animal models are essential to evaluate the integrated pharmacodynamic response. The Zucker Fatty (ZF) rat is a well-established model of obesity and insulin resistance used to test the efficacy of antidiabetic agents[16].
In one such study, ZF rats on a high-fat diet were treated with this compound (50 mg/kg) for 6 weeks. The study demonstrated that combination therapy with this compound and a DPP-IV inhibitor ameliorated postprandial hyperglycemia and hypertriglyceridemia[16]. These studies confirm that this compound's rapid insulinotropic effect translates into effective control of mealtime glucose excursions in a relevant disease model[1]. Studies in healthy cats also demonstrated a rapid onset and short duration of action, with serum glucose nadiring at 60 minutes, further supporting its characteristic pharmacodynamic profile[17].
Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in a Rodent Model
Caption: A typical experimental workflow for an OGTT in a preclinical model.
Pharmacokinetics in Preclinical Models
The pharmacokinetic (PK) profile of this compound underpins its rapid-in, rapid-out pharmacodynamic effect. Preclinical PK studies are crucial for determining absorption, distribution, metabolism, and excretion (ADME) properties and for establishing a PK/PD relationship.
ADME Profile
-
Absorption: this compound is rapidly and extensively absorbed after oral administration in preclinical models, consistent with observations in humans[4][9].
-
Distribution: It is highly bound (>98%) to plasma proteins, primarily albumin[4][5]. This extensive protein binding restricts its distribution, resulting in a relatively low volume of distribution[4]. In vitro studies have shown a low potential for displacement interactions with other highly protein-bound drugs[4][5][18].
-
Metabolism: this compound undergoes extensive metabolism prior to excretion[4]. In vitro studies using human liver microsomes identified cytochrome P450 isozymes CYP2C9 (major, ~70%) and CYP3A4 (minor, ~30%) as the primary enzymes responsible for its metabolism[5][6][19]. This information is critical for predicting potential drug-drug interactions (DDIs). Preclinical in vitro screening of 18 commonly co-prescribed drugs showed that only potent CYP inhibitors like fluconazole and miconazole were likely to cause significant interactions[20].
-
Excretion: The metabolites are rapidly eliminated, primarily via the kidneys[4][19]. There is no evidence of accumulation of the parent drug or its metabolites[4].
Pharmacokinetic Parameters in a T2DM Model
Pharmacokinetic studies in the Goto-Kakizaki (GK) rat, a non-obese model of T2DM, provide valuable insights into the drug's disposition in a diabetic state.
| Parameter | This compound in Control Rats | This compound in GK Rats | L-enantiomer in GK Rats |
| Total Clearance (CLtot) | Slightly higher than L-enantiomer | Higher than L-enantiomer | Lower than this compound |
| Volume of Distribution (Vd) | Slightly higher than L-enantiomer | Higher than L-enantiomer | Lower than this compound |
| Data synthesized from studies in Goto-Kakizaki rats. Note: The active drug is the D-phenylalanine derivative (this compound)[21][22]. |
These studies demonstrate that the diabetic state can influence the pharmacokinetics of this compound and its enantiomer, highlighting the importance of using disease models for accurate preclinical assessment[21][22]. PK/PD modeling in GK rats has successfully established a quantitative link between plasma this compound concentration, the subsequent rapid increase in plasma insulin, and the slower, delayed decrease in plasma glucose[23].
Preclinical Safety Pharmacology
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions[24][25]. The core battery of tests typically assesses the cardiovascular, central nervous, and respiratory systems[25][26].
Cardiovascular Safety and Tissue Selectivity
Given that K-ATP channels are also present in cardiovascular tissues (e.g., cardiac myocytes, vascular smooth muscle cells), assessing the tissue selectivity of this compound is a critical safety consideration[27]. Non-selective blockade of cardiac K-ATP channels could theoretically impair the heart's ability to adapt to ischemic conditions.
Patch-clamp studies were conducted to compare the inhibitory effects of this compound, glyburide (GLY), and repaglinide (REP) on K-ATP channels from different tissues[27].
Table: IC50 Values for K-ATP Channel Inhibition in Different Tissues
| Compound | Rat β-Cells (IC50) | Porcine Coronary Artery (IC50) | Rat Aorta (IC50) | β-Cell Selectivity Ratio (vs. Coronary) |
| This compound | 7.4 µM | 2.3 mM | 0.3 mM | ~311-fold |
| Repaglinide | 5.0 nM | - | - | ~16-fold (vs. vascular cells) |
| Glyburide | - | - | - | Non-selective |
| Data from Hu et al. This demonstrates this compound's significantly higher selectivity for pancreatic β-cell K-ATP channels over those in vascular smooth muscle[27]. |
This high degree of selectivity for the pancreatic SUR1 isoform over cardiovascular isoforms is a key preclinical safety feature, suggesting a lower risk of cardiovascular side effects compared to less selective agents like glyburide[6][27]. While some older oral hypoglycemic agents were associated with increased cardiovascular mortality in the UGDP study, this compound's distinct profile suggests a different risk assessment[28]. Large-scale clinical trials like NAVIGATOR later confirmed that this compound did not increase composite cardiovascular outcomes compared to placebo in a high-risk population[29][30][31][32].
Hypoglycemia Risk
The primary safety concern with any insulin secretagogue is hypoglycemia[18][28]. This compound's preclinical profile—rapid absorption, glucose-dependent action, and rapid elimination—is designed to mitigate this risk[4][19]. Its effect diminishes as blood glucose levels fall, providing a physiological feedback loop that reduces the likelihood of hypoglycemia between meals[4][6]. While the risk is not zero, preclinical models support a lower propensity for hypoglycemia compared to longer-acting sulfonylureas[2][19].
Conclusion and Translational Perspective
The preclinical pharmacological profile of this compound is defined by its rapid, short-acting, and glucose-sensitive stimulation of insulin secretion. This profile is a direct result of its unique binding kinetics to the SUR1 subunit of the pancreatic β-cell K-ATP channel, characterized by a fast on-rate and an even faster off-rate. In vitro and in vivo studies in relevant animal models of T2DM have consistently demonstrated its efficacy in controlling postprandial glucose excursions. Furthermore, safety pharmacology studies have established a favorable tissue selectivity profile, with a significantly higher affinity for pancreatic β-cells over cardiovascular K-ATP channels, which translates to a lower intrinsic risk of cardiovascular effects. This comprehensive preclinical data package provided a strong rationale for its clinical development as a prandial glucose regulator, offering a therapeutic strategy aimed at restoring the physiological pattern of mealtime insulin release.
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The Impact of Nateglinide on First-Phase Insulin Secretion: A Technical Guide
This technical guide provides an in-depth analysis of nateglinide's mechanism of action and its specific impact on restoring first-phase insulin secretion. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with validated experimental protocols to offer a comprehensive resource for studying this critical aspect of glucose homeostasis.
Executive Summary: The Physiological Imperative for First-Phase Insulin Restoration
In a healthy individual, the pancreatic β-cell response to a glucose challenge is biphasic, characterized by a rapid, transient first-phase insulin release within minutes, followed by a sustained second phase. The first phase is crucial for priming insulin-sensitive tissues, suppressing hepatic glucose production, and limiting postprandial glycemic excursions. A hallmark of type 2 diabetes is the attenuation or complete loss of this first-phase insulin secretion, leading to significant post-meal hyperglycemia, a key contributor to the pathophysiology of the disease and its long-term complications.[1]
This compound, a D-phenylalanine derivative, is an insulin secretagogue specifically designed to target and restore this early-phase insulin release.[2][3] Its unique pharmacokinetic and pharmacodynamic profile—characterized by a rapid onset and short duration of action—mimics the physiological prandial insulin response, thereby addressing a core defect in type 2 diabetes.[2][4] This guide will elucidate the molecular mechanisms underpinning this compound's action and detail the experimental methodologies used to quantify its effects.
Molecular Mechanism of Action: Targeting the β-Cell KATP Channel
This compound exerts its insulinotropic effect by interacting with the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[2][5] These channels are octameric protein complexes composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. The KATP channel acts as a metabolic sensor, coupling glucose metabolism to cell membrane potential and, consequently, insulin secretion.
The signaling cascade initiated by this compound can be summarized as follows:
-
Binding to SUR1: this compound binds to a specific site on the SUR1 subunit of the KATP channel.[2]
-
KATP Channel Closure: This binding event induces a conformational change that closes the KATP channel, reducing the outward flow of potassium ions.
-
Membrane Depolarization: The decreased potassium efflux leads to the depolarization of the β-cell membrane.
-
Calcium Influx: Depolarization activates voltage-gated calcium channels, resulting in a rapid influx of extracellular calcium ions.
-
Insulin Exocytosis: The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to the secretion of insulin into the bloodstream.
A key characteristic of this compound is its rapid association and dissociation from the SUR1 receptor, which underlies its "fast on-fast off" effect.[2] This kinetic profile is distinct from that of sulfonylureas and even other meglitinides like repaglinide, contributing to its preferential stimulation of first-phase insulin secretion with a lower risk of sustained hyperinsulinemia and subsequent hypoglycemia.[2][4]
Figure 2: Experimental workflow for the hyperglycemic clamp in mice.
Quantitative Impact of this compound on First-Phase Insulin Secretion (In Vivo)
| Study Parameter | Placebo | This compound (120 mg) | Fold Change | p-value | Reference |
| First-Phase Insulin Secretion (pmol/L) | 212.4 ± 55.8 | 338.4 ± 124.8 | ~1.6 | <0.05 | [6] |
| Hyperglycemic Clamp at +4.1 mmol/L glucose |
Table 1: Effect of this compound on Early Insulin Secretion in Healthy Individuals during a Hyperglycemic Clamp. [6]
In Vitro Characterization: Islet Perifusion Assay
To dissect the direct effects of this compound on pancreatic islets, independent of systemic factors, in vitro islet perifusion is the methodology of choice. This technique allows for the dynamic measurement of insulin secretion from isolated islets in response to precisely controlled secretagogue concentrations.
Rationale for Islet Perifusion
Islet perifusion provides a more physiological in vitro model than static incubations by continuously supplying fresh media and removing secreted products. This allows for the temporal resolution of the biphasic insulin secretion pattern and the detailed characterization of the kinetics of drug action.
Detailed Step-by-Step Methodology for Islet Perifusion
Materials:
-
Isolated pancreatic islets (human or rodent)
-
Perifusion system (including peristaltic pump, islet chambers, and fraction collector)
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
This compound stock solution
-
Water bath (37°C)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation:
-
System Setup:
-
Prime the perifusion system with low-glucose KRB buffer (e.g., 2.8 mM glucose).
-
Load a set number of islets (e.g., 100-200 islet equivalents) into each perifusion chamber.
-
Maintain the system at 37°C. [8]
-
-
Equilibration and Basal Secretion:
-
Perifuse the islets with low-glucose KRB buffer for 30-60 minutes to establish a stable basal insulin secretion rate. [9] * Begin collecting fractions at a constant flow rate (e.g., 100 µL/min).
-
-
Stimulation Protocol:
-
Switch the perifusion buffer to a high-glucose KRB buffer (e.g., 16.7 mM glucose) to induce biphasic insulin secretion.
-
To test this compound, the drug can be included in either the low-glucose or high-glucose buffer, depending on the experimental question. For example, to assess its effect on first-phase secretion, this compound would be introduced simultaneously with the high-glucose challenge.
-
Continue collecting fractions throughout the stimulation period.
-
-
Return to Basal:
-
Switch back to the low-glucose KRB buffer to observe the return of insulin secretion to baseline.
-
-
Insulin Quantification:
-
Measure the insulin concentration in each collected fraction using an ELISA.
-
-
Data Analysis:
-
Plot insulin secretion rate versus time to visualize the secretory profile.
-
Quantify first-phase insulin secretion as the total insulin released during the initial peak (e.g., the first 5-10 minutes of high-glucose stimulation).
-
Figure 3: Experimental workflow for the islet perifusion assay.
Quantitative Impact of this compound on Insulin Secretion (In Vitro)
| Condition | Insulin Secretion (Fold Increase over Basal) | Reference |
| 1.1 mM Glucose | ||
| + 10 µM this compound | ~1.2 | [10] |
| + 50 µM this compound | ~1.6 | [10] |
| + 200 µM this compound | ~2.2 | [10] |
| + 400 µM this compound | ~2.4 | [10] |
| 16.7 mM Glucose + 30 mM KCl (Depolarized) | ||
| + 50 µM this compound | ~1.2 | |
| + 100 µM this compound | ~1.5 | |
| + 200 µM this compound | ~1.6 | |
| + 400 µM this compound | ~1.7 |
Table 2: Concentration-dependent effect of this compound on insulin secretion from BRIN-BD11 cells in vitro. [10]These data demonstrate that this compound stimulates insulin secretion in a concentration-dependent manner, even at non-stimulatory glucose levels, and also possesses KATP channel-independent effects at higher concentrations.
Conclusion: A Targeted Approach to Prandial Glucose Control
This compound's targeted mechanism of action on the β-cell KATP channel, coupled with its rapid pharmacokinetics, makes it a potent agent for the restoration of first-phase insulin secretion. The experimental protocols detailed in this guide—the hyperglycemic clamp and islet perifusion—provide robust and reproducible methods for quantifying the efficacy of this compound and other insulin secretagogues. By specifically addressing the early-phase insulin release defect in type 2 diabetes, this compound offers a therapeutic strategy that more closely mimics normal physiology, leading to improved postprandial glucose control. This guide serves as a foundational resource for researchers aiming to further investigate the nuanced effects of this compound and develop next-generation therapies for diabetes.
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A Technical Guide to Investigating the Potential Off-Target Effects of Nateglinide in Cellular Models
Introduction
Nateglinide is a rapid-acting oral hypoglycemic agent belonging to the meglitinide class of drugs, prescribed for the management of type 2 diabetes mellitus.[1][2] Its primary, or "on-target," mechanism of action is well-characterized: the stimulation of insulin secretion from pancreatic β-cells.[1][2][3] This is achieved through the closure of ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to depolarization, calcium influx, and subsequent exocytosis of insulin-containing vesicles.[1][2][3] this compound's action is glucose-dependent, meaning it is more effective at higher glucose concentrations, which reduces the risk of hypoglycemia compared to some other insulin secretagogues.[1]
While the on-target effects of this compound are established, the potential for "off-target" effects—interactions with cellular components other than the intended KATP channels in pancreatic β-cells—warrants thorough investigation. Understanding these off-target effects is crucial for a comprehensive safety and efficacy profile of the drug.[4][5] This technical guide provides a framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of this compound in cellular models. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of potential findings.
On-Target vs. Potential Off-Target Mechanisms of this compound
On-Target Mechanism: The Pancreatic β-Cell KATP Channel
This compound's therapeutic effect is mediated by its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, which is predominantly expressed in pancreatic β-cells.[6][7][8] This interaction leads to channel closure, mimicking the effect of high intracellular ATP levels.[1] The resulting membrane depolarization opens voltage-gated calcium channels, triggering insulin release.[1][3] this compound exhibits a rapid onset and short duration of action, making it particularly effective in controlling postprandial hyperglycemia.[1][6]
Potential Off-Target Mechanisms and Cellular Pathways
The investigation into this compound's off-target effects should be guided by its known pharmacology and the potential for interaction with related cellular machinery. Key areas of investigation include:
-
Interaction with other KATP channel subtypes: KATP channels are also found in other tissues, including the heart, skeletal muscle, and vascular smooth muscle, where they are composed of different SUR subunits (SUR2A and SUR2B) and Kir6.x subunits. While this compound is reported to be highly selective for the pancreatic SUR1-containing channels, investigating its effects on cardiovascular cell types is a critical safety assessment.[3]
-
Effects on cell viability and proliferation: As with any therapeutic agent, assessing the potential for cytotoxicity is fundamental. Recent studies have suggested that this compound may have cytotoxic effects on certain cancer cell lines.[9][10]
-
Modulation of kinase signaling pathways: Kinases are central regulators of numerous cellular processes. Off-target inhibition or activation of kinases is a common mechanism of drug side effects. Screening for this compound's impact on a panel of kinases can provide valuable insights.
-
Induction of apoptosis: Investigating whether this compound can trigger programmed cell death is another important aspect of its safety profile.
Below is a diagram illustrating the on-target pathway and potential areas for off-target investigation.
Caption: On-target vs. potential off-target pathways of this compound.
Experimental Workflow for Investigating Off-Target Effects
A systematic approach is essential for delineating the potential off-target effects of this compound. The following workflow outlines a logical progression of experiments, from broad cellular health assessments to more specific mechanistic studies.
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An In--Depth Analysis of the Long-Term Impact of Nateglinide on Pancreatic Beta-Cell Function and Viability
Abstract
Nateglinide, a D-phenylalanine derivative, is a short-acting insulin secretagogue used for the management of type 2 diabetes mellitus (T2DM). Its primary mechanism involves the closure of ATP-sensitive potassium (KATP) channels on pancreatic beta-cells, which mimics the physiological postprandial insulin release profile. While its acute effects on glycemic control are well-documented, the long-term consequences of sustained this compound exposure on the health and functionality of beta-cells remain a critical area of investigation. This technical guide synthesizes current evidence from in-vitro, in-vivo, and clinical studies to provide a comprehensive analysis of this compound's long-term impact. We delve into its distinct molecular interactions, its effects on insulin secretory dynamics, and the ongoing debate regarding its potential to preserve beta-cell mass by modulating apoptosis. This guide is intended for researchers, clinicians, and drug development professionals seeking a deeper, evidence-based understanding of this compound's role in the broader context of beta-cell preservation in T2DM.
Introduction: this compound in the Landscape of Type 2 Diabetes Therapeutics
The progressive decline of pancreatic beta-cell function and mass is a hallmark of type 2 diabetes. Therapeutic strategies, therefore, are increasingly judged not only by their ability to lower blood glucose but also by their potential to protect and preserve the insulin-producing capacity of beta-cells. This compound, as a prandial glucose regulator, was developed to restore the early-phase insulin secretion that is typically blunted in T2DM.[1][2] Its rapid onset and short duration of action are designed to minimize the risk of hypoglycemia and reduce the likelihood of beta-cell exhaustion often associated with longer-acting secretagogues like sulfonylureas.[1][2]
This guide moves beyond the well-established acute effects to critically evaluate the evidence concerning the long-term ramifications of this compound therapy on the very cells it targets. Understanding these effects is paramount for optimizing long-term T2DM management and developing next-generation therapeutics.
Core Mechanism of Action: A Unique Interaction with the KATP Channel
This compound stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic beta-cells.[1][3][4] This binding event leads to channel closure, membrane depolarization, and subsequent influx of calcium through voltage-gated calcium channels, which ultimately triggers the exocytosis of insulin granules.[4][5]
However, the interaction of this compound with the KATP channel is pharmacologically distinct from that of sulfonylureas.[3][6] Key differences include:
-
Kinetics: this compound exhibits substantially more rapid on- and off-rates at the KATP channel compared to sulfonylureas like glyburide and glimepiride, and even other meglitinides like repaglinide.[1][3][6] This kinetic profile is the molecular basis for its rapid but brief insulinotropic effect.[1][3]
-
Glucose Dependency: The action of this compound is more sensitive to ambient glucose levels.[2][3] Its effect is more pronounced in hyperglycemic conditions and weaker during euglycemia, which contributes to a lower risk of hypoglycemia.[2][3]
-
Binding Characteristics: While both this compound and sulfonylureas bind to the SUR1 subunit, evidence suggests they may interact with different sites or induce distinct conformational changes, which could account for their differing downstream effects.[6][7]
Some studies also suggest that this compound can stimulate insulin secretion through KATP channel-independent pathways, potentially by directly influencing the exocytotic machinery, which may contribute to its effect on second-phase insulin secretion.[2][8][9][10]
Long-Term Effects on Beta-Cell Function: Desensitization and Secretory Capacity
A crucial question for any insulin secretagogue is whether chronic stimulation leads to beta-cell "exhaustion" or desensitization.
-
In Vitro Evidence: Studies using clonal beta-cell lines (e.g., BRIN-BD11) have shown that prolonged exposure (e.g., 18 hours) to this compound can lead to a dose-dependent decline in the subsequent acute insulin-releasing response to this compound itself and to sulfonylureas like tolbutamide and glibenclamide.[8][9][10] This suggests a shared signaling pathway and the potential for cross-desensitization.[8][9] However, the response to glucose-stimulated insulin secretion was largely retained, albeit with some reduction in significance.[8]
-
Mechanisms of Desensitization: Chronic exposure to both sulfonylureas and this compound has been shown to impair acute effectiveness by reducing the cellular insulin content and, importantly, decreasing the number of functional KATP channels on the plasma membrane.[11]
-
Clinical Observations: In a 24-week study involving patients with mild T2DM, this compound treatment improved several model-derived parameters of beta-cell function, including glucose sensitivity and rate sensitivity (a marker of early insulin secretion), without significantly increasing total insulin secretion.[12] This suggests that this compound may enhance the efficiency of beta-cells rather than simply forcing them to over-secrete insulin.[2]
| Study Type | Model | Duration | Key Findings on Beta-Cell Function | Reference |
| In Vitro | BRIN-BD11 Cells | 18 hours | Abolished acute secretory response to subsequent this compound/sulfonylurea challenge; partially retained response to glucose. | [8][9][10] |
| In Vitro | Pancreatic Beta-Cells | Chronic | Reduced insulin content and the number of functional KATP channels on the plasma membrane. | [11] |
| Clinical Trial | Mild T2DM Patients | 24 weeks | Improved model-derived parameters of beta-cell function (glucose and rate sensitivity). | [12] |
| Clinical Trial | T2DM Patients | 12 weeks | Comparably improved HOMA-β and other beta-cell function indexes vs. repaglinide. | [13] |
Table 1: Summary of Studies on the Long-Term Functional Impact of this compound.
Long-Term Effects on Beta-Cell Viability: The Apoptosis Debate
Perhaps the most critical long-term consideration is the effect of a drug on beta-cell survival. Chronic stimulation and the associated metabolic stress could potentially accelerate apoptosis, contributing to the progressive decline of beta-cell mass in T2DM.
-
Comparative Studies with Sulfonylureas: The debate over this compound's effect on viability is often framed in comparison to sulfonylureas. Several studies have demonstrated that prolonged exposure to glibenclamide induces significant apoptosis in cultured human and rodent islets.[14][15][16]
-
This compound's Apoptotic Potential: The evidence for this compound is more nuanced.
-
Short-term exposure (4 hours): At therapeutic concentrations (10 µM), this compound did not induce beta-cell apoptosis in human islets, whereas glibenclamide did.[14][15] A significant increase in apoptosis was only seen at a very high concentration (1000 µM).[14][15]
-
Long-term exposure (4 days): Prolonged exposure to this compound, similar to glibenclamide and repaglinide, did induce a significant, dose-dependent increase in beta-cell apoptosis in cultured human islets.[14][15]
-
-
Underlying Mechanisms: One hypothesis is that sustained closure of the KATP channel, regardless of the agent, can be a pro-apoptotic signal.[14][15] The rapid on/off kinetics of this compound may be protective in a clinical setting where drug levels fluctuate, compared to the sustained channel closure induced by long-acting sulfonylureas. This intermittent, rather than constant, stimulation might reduce the overall stress on the beta-cell.[2]
| Drug | Concentration | Exposure Time | Fold Increase in Beta-Cell Apoptosis (vs. Control) | Reference |
| Glibenclamide | 0.1 µM | 4 hours | 2.09 | [14][15] |
| 10 µM | 4 hours | 2.46 | [14][15] | |
| 0.1 µM | 4 days | 3.71 | [14][15] | |
| 10 µM | 4 days | 4.40 | [14][15] | |
| This compound | 10 µM | 4 hours | No significant change | [14][15] |
| 1000 µM | 4 hours | 1.49 | [14][15] | |
| 10 µM | 4 days | 3.20 | [14][15] | |
| 1000 µM | 4 days | 4.60 | [14][15] | |
| Repaglinide | 0.01 µM | 4 hours | No significant change | [14][15] |
| 1 µM | 4 hours | No significant change | [14][15] | |
| 0.01 µM | 4 days | 2.37 | [14][15] | |
| 1 µM | 4 days | 3.80 | [14][15] |
Table 2: Comparative Effects of Secretagogues on Apoptosis in Cultured Human Islets. Data synthesized from Maedler et al. (2004).[14][15]
Methodologies for Assessing this compound's Impact
Evaluating the long-term effects of a compound like this compound requires robust, validated experimental systems. The causality behind experimental choices is critical for interpreting results accurately.
Protocol: Quantification of Beta-Cell Apoptosis via TUNEL Staining
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a standard method for detecting DNA fragmentation, a late-stage hallmark of apoptosis.
Rationale: This method directly visualizes apoptotic cells within an islet, allowing for specific quantification of beta-cell death (when co-stained with insulin) as opposed to whole-islet toxicity.
Step-by-Step Methodology:
-
Islet Culture & Treatment: Culture isolated human or rodent islets on extracellular matrix-coated plates to maintain viability. Expose islets to various concentrations of this compound (e.g., 10 µM, 100 µM, 1000 µM) and controls (vehicle, glibenclamide) for a prolonged period (e.g., 96 hours).
-
Fixation: Gently wash the islets with PBS and fix with 4% paraformaldehyde for 25 minutes at 4°C.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.5% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction: Perform the TUNEL reaction using a commercially available kit (e.g., In Situ Cell Death Detection Kit, Roche) according to the manufacturer's instructions. This involves incubating the islets with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTP.
-
Immunostaining for Insulin: To specifically identify beta-cells, perform immunofluorescence staining. Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% goat serum) for 1 hour. Incubate with a primary antibody against insulin (e.g., guinea pig anti-insulin) overnight at 4°C.
-
Secondary Antibody & Nuclear Stain: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 647 anti-guinea pig) and a nuclear counterstain (e.g., DAPI) for 1-2 hours.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the number of TUNEL-positive (apoptotic) nuclei within the insulin-positive (beta-cell) population. Express results as a percentage of apoptotic beta-cells.
Synthesis and Future Directions
The long-term impact of this compound on beta-cell function and viability is a complex interplay of its unique pharmacological properties and the duration of exposure.
A Balanced View:
-
Function: Chronic in-vitro exposure can induce desensitization to subsequent stimulation, primarily by downregulating functional KATP channels.[11] However, clinical data suggests that long-term treatment can improve the quality and efficiency of beta-cell glucose sensing and insulin release, which may be a beta-cell protective effect.[12]
-
Viability: Compared to long-acting sulfonylureas like glibenclamide, this compound appears to have a better short-term safety profile regarding apoptosis induction in human islets.[14][15] However, the pro-apoptotic potential of all KATP channel-closing secretagogues with very prolonged, continuous exposure in vitro cannot be dismissed.[14][15] The clinical relevance of this finding is debatable, as this compound's short half-life ensures intermittent, rather than continuous, beta-cell stimulation.[1] This intermittent action may be key to its relative safety, reducing the cumulative stress on the beta-cell.[2]
Gaps and Future Research:
-
Long-Term Clinical Head-to-Head Trials: There is a need for more long-term clinical trials directly comparing this compound with modern sulfonylureas and other drug classes, using sophisticated measures of beta-cell function and validated biomarkers of beta-cell apoptosis.
-
Gene Expression Studies: Research into how chronic this compound exposure alters the gene expression profile of beta-cells, particularly genes related to cell survival (e.g., Bcl-2 family), stress responses (e.g., ER stress markers), and beta-cell identity (e.g., Pdx1, MafA), would provide deeper mechanistic insights.
-
In Vivo Models: Studies in diabetic animal models that allow for the direct assessment of beta-cell mass after long-term this compound treatment are essential to validate the in-vitro findings.
References
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Hu, S. (2002). Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action. European Journal of Pharmacology, 442(3), 143-151. [Link]
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Keil, J. M., et al. (1998). Pancreatic β-Cell KATP Channel Activity and Membrane-Binding Studies with this compound: A Comparison with Sulfonylureas and Repaglinide. Journal of Pharmacology and Experimental Therapeutics, 286(3), 1173-1180. [Link]
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Synapse, P. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]
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Maedler, K., et al. (2004). Sulfonylurea induced beta-cell apoptosis in cultured human islets. The Journal of Clinical Endocrinology and Metabolism, 89(10), 5170-5174. [Link]
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Maedler, K., et al. (2004). Sulfonylurea Induced β-Cell Apoptosis in Cultured Human Islets. The Journal of Clinical Endocrinology & Metabolism, 89(10), 5170–5174. [Link]
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Sunaga, Y., et al. (2007). Sulfonylurea and glinide reduce insulin content, functional expression of K(ATP) channels, and accelerate apoptotic beta-cell death in the chronic phase. Diabetes Research and Clinical Practice, 76(1), 76-84. [Link]
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Mari, A., et al. (2005). Beta-cell function in mild type 2 diabetic patients: effects of 6-month glucose lowering with this compound. Diabetes Care, 28(5), 1132-1138. [Link]
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Li, Y., et al. (2023). Pharmacological inhibitors of β-cell dysfunction and death as therapeutics for diabetes. Frontiers in Endocrinology, 14, 1113009. [Link]
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Li, J., et al. (2007). Improvement of insulin sensitivity and beta-cell function by this compound and repaglinide in type 2 diabetic patients - a randomized controlled double-blind and double-dummy multicentre clinical trial. Diabetes, Obesity & Metabolism, 9(4), 558-565. [Link]
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An In-depth Technical Guide to Investigating the Glucose-Dependent Nature of Nateglinide's Action
Introduction: The Clinical Imperative for Glucose-Sensing Insulin Secretagogues
In the management of Type 2 Diabetes Mellitus (T2DM), a primary therapeutic goal is the regulation of postprandial hyperglycemia, the characteristic spikes in blood glucose following a meal.[1][2][3] this compound, a D-phenylalanine derivative, is a short-acting insulinotropic agent that addresses this clinical need by stimulating insulin secretion from pancreatic β-cells.[4][5] A key feature of this compound that distinguishes it from older classes of secretagogues, such as sulfonylureas, is its pronounced glucose-dependent action.[6][7][8] This intrinsic glucose-sensing mechanism allows for a more physiological insulin release, primarily in response to meals, thereby minimizing the risk of hypoglycemia, a significant side effect of many antidiabetic therapies.[1][6]
This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's glucose-dependent insulin secretion and presents detailed, field-proven experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the unique pharmacodynamic properties of this compound and other glucose-sensitive insulin secretagogues.
Molecular Mechanism of Action: A Symphony of Ion Channels and Metabolism
This compound's therapeutic effect is centered on its interaction with the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[3][6][7][9] These channels are sophisticated metabolic sensors that couple the cell's energy status to its electrical activity and, consequently, to insulin secretion.
The KATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[8][10] Under basal (low glucose) conditions, these channels are open, allowing potassium ions to flow out of the cell, which maintains a hyperpolarized membrane potential and prevents insulin release.
When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP:ADP ratio.[6][8] This rise in ATP causes the KATP channels to close. This compound mimics the effect of elevated ATP by binding to the SUR1 subunit of the KATP channel, inducing its closure.[1][10] This closure leads to membrane depolarization, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[1][3][6][7]
The glucose-dependency of this compound's action is a critical aspect of its clinical profile. Unlike some sulfonylureas, the potency of this compound is significantly enhanced in the presence of elevated glucose concentrations.[11] This is because the binding of this compound to the SUR1 subunit is influenced by the conformational state of the channel, which is in turn modulated by intracellular nucleotides and glucose metabolism.[12] This synergistic relationship ensures that this compound's insulinotropic effect is most pronounced when it is most needed—during postprandial periods of hyperglycemia.
Visualizing the Pathway: this compound's Glucose-Dependent Insulin Secretion
Caption: this compound's mechanism of action in pancreatic β-cells.
Experimental Protocols for Investigating Glucose-Dependency
To rigorously assess the glucose-dependent nature of this compound's action, a multi-faceted experimental approach is required. The following protocols provide a framework for in vitro and ex vivo investigations.
Pancreatic Islet Perifusion Assay
This dynamic assay is crucial for evaluating the temporal profile of insulin secretion from intact pancreatic islets in response to varying glucose concentrations and this compound.[13][14]
Objective: To characterize the insulin secretory response of isolated pancreatic islets to this compound at low and high glucose concentrations.
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human donor)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM for low glucose, 16.7 mM for high glucose)
-
This compound stock solution (dissolved in DMSO, final concentration to be determined by dose-response)
-
Perifusion system with fraction collector
-
Insulin ELISA kit
Protocol:
-
Islet Preparation: Isolate pancreatic islets using standard collagenase digestion and purification methods. Allow islets to recover in culture medium for at least 24 hours before the experiment.
-
Perifusion System Setup: Prime the perifusion system with KRB buffer containing 2.8 mM glucose. Load a group of size-matched islets (typically 50-100) into each perifusion chamber.
-
Equilibration: Perifuse the islets with KRB buffer containing 2.8 mM glucose for 60 minutes to establish a stable basal insulin secretion rate.
-
Basal Secretion: Collect fractions (e.g., every 2 minutes) for 10 minutes to measure basal insulin secretion at low glucose.
-
Glucose Stimulation (Control): Switch the perifusion buffer to one containing 16.7 mM glucose and collect fractions for 20-30 minutes to observe the biphasic glucose-stimulated insulin secretion (GSIS).
-
Return to Basal: Re-equilibrate the islets with KRB buffer containing 2.8 mM glucose.
-
This compound at Low Glucose: Introduce this compound at the desired concentration in KRB buffer with 2.8 mM glucose and collect fractions.
-
This compound at High Glucose: Switch the perifusion buffer to one containing 16.7 mM glucose and the same concentration of this compound, and collect fractions.
-
Washout: Perifuse with KRB buffer containing 2.8 mM glucose to wash out the drug and observe the return to basal secretion.
-
Insulin Measurement: Quantify the insulin concentration in each collected fraction using an insulin ELISA kit.
Data Analysis and Expected Outcomes:
| Condition | Expected Insulin Secretion Profile |
| Low Glucose (2.8 mM) | Basal, low-level insulin secretion |
| High Glucose (16.7 mM) | Biphasic insulin secretion with a sharp first phase and a sustained second phase |
| This compound + Low Glucose | A modest increase in insulin secretion compared to low glucose alone |
| This compound + High Glucose | A significantly potentiated insulin secretion, particularly in the first phase, compared to high glucose alone |
This experiment will demonstrate that this compound's ability to stimulate insulin secretion is markedly amplified in the presence of high glucose.
Electrophysiological Patch-Clamp Analysis of KATP Channels
This technique allows for the direct measurement of KATP channel activity in single pancreatic β-cells and provides mechanistic insights into how this compound and glucose modulate channel function.[15][16]
Objective: To determine the effect of this compound on KATP channel currents at different intracellular ATP concentrations, mimicking varying glucose metabolic states.
Materials:
-
Isolated pancreatic β-cells or a suitable insulin-secreting cell line (e.g., INS-1, MIN6)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular and intracellular (pipette) solutions
-
ATP and ADP solutions
-
This compound stock solution
Protocol:
-
Cell Preparation: Plate isolated β-cells or cell line on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull patch pipettes to a resistance of 2-5 MΩ.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single β-cell.
-
Baseline KATP Current: Use an intracellular solution with a low ATP concentration (e.g., 0.1 mM) to elicit a baseline KATP current.
-
This compound Application: Perfuse the cell with an extracellular solution containing this compound at various concentrations and record the inhibition of the KATP current.
-
Effect of High ATP: Change the intracellular solution (via pipette) to one containing a higher ATP concentration (e.g., 1 mM) to mimic a high glucose state. Observe the inhibition of the KATP current by ATP.
-
This compound in the Presence of High ATP: With the high ATP intracellular solution, apply this compound and observe its additive inhibitory effect on the remaining KATP current.
-
Washout: Perfuse with the control extracellular solution to observe the reversal of this compound's effect.
Data Analysis and Expected Outcomes:
| Condition | Expected KATP Channel Current |
| Low Intracellular ATP | Large outward K+ current |
| This compound + Low ATP | Dose-dependent inhibition of the KATP current |
| High Intracellular ATP | Significant inhibition of the KATP current |
| This compound + High ATP | Further inhibition of the remaining KATP current, demonstrating synergistic action |
These results will provide direct evidence that this compound's channel-blocking effect is more pronounced under conditions that mimic a high glucose metabolic state (i.e., elevated intracellular ATP).
Visualizing the Experimental Workflow: A Comparative Approach
Caption: Workflow for investigating this compound's glucose-dependency.
Conclusion: A Paradigm of Glucose-Responsive Antidiabetic Therapy
This compound exemplifies a sophisticated approach to T2DM management by closely mimicking the body's natural insulin response to meals. Its glucose-dependent mechanism of action, rooted in the intricate interplay between β-cell metabolism and ion channel physiology, provides a significant clinical advantage in reducing the risk of hypoglycemia. The experimental protocols detailed in this guide offer a robust framework for elucidating the nuanced pharmacodynamics of this compound and for the development of future generations of glucose-sensing insulin secretagogues. Through such rigorous scientific investigation, the field can continue to advance towards safer and more effective therapies for individuals with T2DM.
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Keilson, L., Mather, S., & Walter, Y. H. (2003). Clinical pharmacokinetics of this compound: a rapidly-absorbed, short-acting insulinotropic agent. Clinical Pharmacokinetics, 42(1), 37-51. Retrieved from [Link]
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Halas, C. J. (2001). This compound. American Journal of Health-System Pharmacy, 58(13), 1200–1205. Retrieved from [Link]
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Hansen, A. M., Christensen, I. T., Hansen, J. B., Carr, R. D., Ashcroft, F. M., & Wahl, P. (2002). Differential interactions of this compound and repaglinide on the human β-cell sulphonylurea receptor 1. Diabetes, 51(9), 2789–2795. Retrieved from [Link]
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Foley, J. E., & Garduno-Garcia, J. (2002). Glucose-dependent and glucose-sensitizing insulinotropic effect of this compound: comparison to sulfonylureas and repaglinide. Diabetes, 51 Suppl 1, S149-S153. Retrieved from [Link]
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Hu, S., Wang, S., & Fan, J. (2000). Pancreatic β-cell KATP channel activity and membrane-binding studies with this compound: a comparison with sulfonylureas and repaglinide. Journal of Pharmacology and Experimental Therapeutics, 293(2), 444–452. Retrieved from [Link]
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Ball, A. J., McClenaghan, N. H., & Flatt, P. R. (2003). Acute and long-term effects of this compound on insulin secretory pathways. British Journal of Pharmacology, 140(3), 535–542. Retrieved from [Link]
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Stancill, J. S., Hayes, H., & Poitout, V. (2014). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Journal of visualized experiments : JoVE, (93), 52143. Retrieved from [Link]
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Berggren, P. O., Caicedo, A., Fachado, A., Molina, J., Rodriguez-Diaz, R., Jacques-Silva, M. C., ... & Abdulreda, M. H. (2011). Measuring dynamic hormone release from pancreatic islets using perifusion assay. Protocol Exchange. Retrieved from [Link]
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Hu, S., He, Y. J., & Fan, J. (2000). Tissue selectivity of antidiabetic agent this compound: study on cardiovascular and β-cell KATP channels. Journal of Pharmacology and Experimental Therapeutics, 294(3), 1107–1113. Retrieved from [Link]
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Nateglinide: A Precision Tool for the Regulation of Postprandial Hyperglycemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Postprandial hyperglycemia is a critical, independent risk factor for the development and progression of micro- and macrovascular complications in type 2 diabetes mellitus (T2DM). Effective management of post-meal glucose excursions is paramount for achieving optimal glycemic control. Nateglinide, a non-sulfonylurea insulin secretagogue of the meglitinide class, offers a targeted therapeutic approach to this challenge.[1][2] Structurally distinct from sulfonylureas, this compound is a D-phenylalanine derivative that rapidly and transiently stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[3] This guide provides a comprehensive technical overview of this compound, elucidating its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and its specific role in the regulation of postprandial hyperglycemia. Furthermore, it details established experimental protocols for the preclinical and clinical evaluation of this compound and similar compounds, offering a valuable resource for researchers and drug development professionals in the field of diabetes therapeutics.
Introduction: The Challenge of Postprandial Hyperglycemia
In individuals with T2DM, the first-phase insulin response to a meal is often blunted or absent. This early insulin surge is crucial for suppressing hepatic glucose production and promoting glucose uptake by peripheral tissues, thereby preventing excessive postprandial glucose excursions. The failure of this initial insulin response leads to postprandial hyperglycemia, a key contributor to elevated glycosylated hemoglobin (HbA1c) levels and the associated long-term complications of diabetes.[3] this compound is specifically designed to address this pathophysiological defect by mimicking the physiological early-phase insulin release, thus offering a targeted approach to managing post-meal glucose spikes.
Molecular Profile of this compound
This compound, chemically known as (-)-N-[(trans-4-isopropylcyclohexane)carbonyl]-D-phenylalanine, is a white powder with a molecular weight of 317.43 g/mol .[4] It is freely soluble in methanol and ethanol but practically insoluble in water.[4]
Chemical Structure:
-
IUPAC Name: (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid[5]
-
Chemical Formula: C19H27NO3[5]
The synthesis of this compound is a multi-step chemical process that requires stringent quality control to ensure the purity of the active pharmaceutical ingredient (API).[6]
Mechanism of Action: Restoring Early-Phase Insulin Secretion
This compound exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[4][7] This action is contingent upon the presence of functioning β-cells.[4] The molecular mechanism is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[8][9]
The key steps in this compound's mechanism of action are as follows:
-
Binding to SUR1: this compound binds to a distinct site on the SUR1 subunit of the KATP channel.[10]
-
KATP Channel Closure: This binding event leads to the closure of the KATP channels, which reduces the efflux of potassium ions from the β-cell.[7][8][9]
-
Membrane Depolarization: The decreased potassium permeability results in the depolarization of the β-cell membrane.[7][8]
-
Calcium Influx: Depolarization activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions.[7][8]
-
Insulin Exocytosis: The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the secretion of insulin into the bloodstream.[8]
A crucial feature of this compound's action is its glucose dependency. The extent of insulin release is greater at higher glucose concentrations and diminishes at lower glucose levels, which contributes to a lower risk of hypoglycemia compared to longer-acting secretagogues.[3][8]
Signaling Pathway of this compound-Induced Insulin Secretion
Caption: this compound's mechanism of action in pancreatic β-cells.
Pharmacokinetic and Pharmacodynamic Profile
The clinical efficacy of this compound in controlling postprandial hyperglycemia is a direct consequence of its unique pharmacokinetic (PK) and pharmacodynamic (PD) properties, characterized by a rapid onset and short duration of action.
Pharmacokinetics
This compound exhibits linear pharmacokinetics over the dosage range of 60 mg to 240 mg.[4][11]
| Parameter | Value | Source |
| Absorption | Rapidly absorbed | [12][13] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1 hour | [12] |
| Absolute Bioavailability | Approximately 73% | [11][14] |
| Protein Binding | 98% (primarily to albumin) | [13][15] |
| Metabolism | Extensively metabolized by CYP2C9 (70%) and CYP3A4 (30%) | [4][16] |
| Elimination Half-life (t1/2) | Approximately 1.5 hours | [4][15] |
| Excretion | Primarily in urine (83%) as metabolites, with about 16% as unchanged drug | [12][14] |
Drug Interactions: Co-administration with inhibitors or inducers of CYP2C9 and CYP3A4 may alter the pharmacokinetics of this compound.
Pharmacodynamics
This compound's pharmacodynamic profile is characterized by a rapid stimulation of insulin secretion that is closely timed with meal ingestion.
-
Onset of Action: Stimulates insulin secretion within 20 minutes of oral administration.[4][15]
-
Peak Insulin Response: Occurs approximately 1 hour after dosing.[4]
-
Duration of Action: Plasma insulin levels return to baseline by 4 hours after dosing.[4]
This "fast on-fast off" effect helps to restore the normal physiological early phase of insulin secretion, effectively reducing postprandial hyperglycemia while minimizing the risk of late post-meal hyperinsulinemia and subsequent hypoglycemia.[17]
Clinical Efficacy in Regulating Postprandial Hyperglycemia
Numerous clinical trials have demonstrated the efficacy of this compound in improving glycemic control, particularly in reducing postprandial glucose excursions.[1][3]
Monotherapy and Combination Therapy
This compound has been shown to be effective as both monotherapy and in combination with other oral antidiabetic agents, such as metformin. As monotherapy, this compound can lower HbA1c by approximately 0.5-1%.[1] When combined with metformin, it provides additive effects, leading to improved overall glycemic control.
Comparative Efficacy
Clinical studies have compared this compound with other insulin secretagogues, such as repaglinide and sulfonylureas.
| Comparison | Key Findings | Source |
| This compound vs. Repaglinide | Repaglinide showed greater efficacy in reducing HbA1c and fasting plasma glucose. Both had similar effects on postprandial glucose. | [1][3] |
| This compound vs. Glyburide | This compound demonstrated a more significant reduction in 2-hour postprandial glucose excursions. | [1] |
| This compound vs. Glipizide | Both were effective in stimulating early insulin release, but this compound resulted in higher insulin levels in the first 2 hours post-meal. | [3] |
While some studies suggest repaglinide may have a greater impact on overall glycemic control, this compound's rapid onset and short duration of action make it a valuable option for patients with irregular meal schedules or those at a higher risk of hypoglycemia.[3][10]
Safety and Tolerability
This compound is generally well-tolerated.[17] The most common side effect is hypoglycemia, although the risk is lower compared to sulfonylureas due to its glucose-dependent action and short half-life.[1][18][19] Other reported side effects include upper respiratory tract infection, back pain, flu-like symptoms, and dizziness.[12][20]
Experimental Protocols for the Evaluation of this compound
The following section details key experimental protocols for the preclinical and clinical investigation of this compound and other insulin secretagogues.
In Vitro Assays
This assay is fundamental for assessing the direct effect of a compound on insulin secretion in a controlled environment.
Protocol:
-
Cell Culture: Culture MIN6 or INS-1E cells in appropriate media until they reach 80-90% confluency in 24-well plates.[5]
-
Pre-incubation (Starvation): Wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). Incubate for 1-2 hours at 37°C to establish a basal state of insulin secretion.[21]
-
Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
High glucose with varying concentrations of this compound.
-
A vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates at 37°C for 1-2 hours.[5]
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Normalization: Normalize insulin secretion to total protein or DNA content of the cells in each well.
This method allows for the study of the temporal dynamics of insulin release in response to changing secretagogue concentrations.
Protocol:
-
Islet Isolation or Cell Culture: Isolate pancreatic islets from rodents or use cultured β-cell lines.
-
Perifusion System Setup: Place the islets or cells in a perifusion chamber connected to a computer-controlled pump system.
-
Equilibration: Perfuse the cells with a basal (low glucose) buffer for a defined period to establish a stable baseline.
-
Stimulation: Sequentially introduce buffers with different concentrations of glucose and this compound.
-
Fraction Collection: Collect the effluent from the perifusion chamber at regular intervals.
-
Insulin Measurement: Quantify the insulin concentration in each fraction using ELISA or RIA.
Electrophysiology: Patch-Clamp Technique
This technique is used to study the effect of this compound on the activity of KATP channels in individual β-cells.
Protocol:
-
Cell Preparation: Isolate primary β-cells or use a cell line expressing the KATP channel subunits (Kir6.2/SUR1).
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording.
-
Current Measurement: Apply voltage ramps to elicit KATP currents.
-
Drug Application: Perfuse the cell with solutions containing different concentrations of this compound.
-
Data Analysis: Measure the inhibition of the KATP current by this compound to determine its potency and kinetics.
In Vivo Animal Models
Animal models are crucial for evaluating the efficacy and safety of this compound in a physiological context.
This model mimics the pathophysiology of T2DM in humans, including insulin resistance and β-cell dysfunction.[6]
Experimental Workflow:
Caption: Workflow for evaluating this compound in a diabetic rodent model.
Conclusion and Future Directions
This compound represents a significant advancement in the management of T2DM, specifically targeting the critical issue of postprandial hyperglycemia. Its rapid onset and short duration of action, coupled with its glucose-dependent mechanism, provide an effective and well-tolerated therapeutic option for restoring a more physiological insulin secretion pattern. For researchers and drug development professionals, a thorough understanding of this compound's molecular and clinical profile is essential for the development of next-generation therapies for diabetes. Future research may focus on personalized medicine approaches, identifying patient populations who would derive the most significant benefit from this compound therapy, and exploring novel combination strategies to further optimize glycemic control and reduce the long-term burden of diabetic complications.
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An In-Depth Technical Guide to the Cellular Uptake and Intracellular Distribution of Nateglinide
Foreword: Beyond the Pancreatic β-Cell—A Deeper Look into the Cellular Journey of Nateglinide
This compound, a D-phenylalanine derivative, has carved its niche in the management of type 2 diabetes mellitus through its rapid and transient stimulation of insulin secretion.[1][2] Its mechanism of action is well-characterized at the molecular level: a targeted interaction with the ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells.[1][3][4][5] This interaction initiates a cascade of events leading to insulin exocytosis, a process that is exquisitely dependent on extracellular glucose concentrations.[6][7][8] While this primary therapeutic action is an extracellular event, a comprehensive understanding of a drug's behavior necessitates a deeper investigation into its cellular journey. What happens to this compound after it has interacted with its primary target? Does it enter the cells it targets, or other cells in the body? And if so, where does it go?
This technical guide moves beyond the established pharmacology of this compound to explore the yet-uncharted territory of its cellular uptake and intracellular distribution. For researchers, scientists, and drug development professionals, understanding these aspects is paramount for a complete characterization of a drug's pharmacokinetics, potential off-target effects, and overall safety profile. This document will serve as a roadmap, synthesizing what is known about this compound's properties with established methodologies to propose a rigorous framework for investigating its cellular fate. We will delve into the theoretical underpinnings of its likely transport mechanisms and provide detailed, field-proven protocols to empirically test these hypotheses.
This compound: A Physicochemical and Pharmacokinetic Profile
A drug's interaction with the cellular environment is fundamentally governed by its physicochemical properties. This compound is a white crystalline powder with a molecular weight of 317.429 g/mol .[9] It is practically insoluble in water but freely soluble in organic solvents like methanol and chloroform.[9] This lipophilic nature is a key determinant of its ability to interact with and traverse cellular membranes.
| Property | Value | Implication for Cellular Uptake | Source |
| Molecular Weight | 317.429 g/mol | Small enough for potential passive diffusion and carrier-mediated transport. | [9] |
| LogP | 2.4 - 4.21 | Indicates moderate to high lipophilicity, suggesting it can readily partition into the lipid bilayer of cell membranes. | [10][11] |
| pKa | ~3.5-4.4 | As a weak acid, its ionization state is pH-dependent. In the acidic environment of the stomach, it is more unionized and lipid-soluble, favoring absorption. In the more neutral pH of the blood and cytoplasm, a significant fraction will be ionized, which could influence its transport and distribution.[12][13][14] | [13] |
| Protein Binding | ~98% (primarily to albumin) | High protein binding limits the free fraction of the drug available for cellular uptake. | [9] |
This compound is rapidly absorbed orally and extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C9 (70%) and CYP3A4 (30%).[15] Its hepatic uptake is facilitated by the organic anion transporting polypeptides OATP1B1.[15] This active transport into hepatocytes is crucial for its clearance and is a well-documented instance of its cellular uptake. However, the mechanisms governing its potential entry into other cell types remain to be fully elucidated.
Postulated Mechanisms of Cellular Uptake
Based on its physicochemical properties, we can postulate two primary mechanisms for this compound's entry into cells: passive diffusion and carrier-mediated transport.
Passive Diffusion: A Path of Least Resistance?
The most fundamental way a small molecule can cross a cell membrane is through passive diffusion, driven by a concentration gradient.[4][7] For a lipophilic compound like this compound, this is a highly probable mechanism.[14]
Causality Behind the Hypothesis: this compound's high LogP value suggests it can easily dissolve in the lipid bilayer of the cell membrane, allowing it to move from an area of high concentration (extracellular space) to an area of lower concentration (cytoplasm).[5] The rate of this diffusion would be governed by Fick's Law, which considers the concentration gradient, the surface area of the membrane, and the permeability of the drug across the membrane.[14]
Visualizing Intracellular Distribution: The Power of Fluorescence
To understand where this compound localizes within the cell, microscopic techniques are indispensable. This requires a fluorescently labeled version of the drug.
Protocol: Confocal Microscopy of Fluorescently-Labeled this compound
-
Synthesis: Synthesize a fluorescently labeled this compound analog. The choice of fluorophore should be guided by factors such as brightness, photostability, and minimal steric hindrance.
-
Cell Culture: Grow cells on glass-bottom dishes suitable for high-resolution imaging.
-
Organelle Staining: Prior to adding the labeled drug, specific organelles can be stained with commercially available fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus).
-
Drug Incubation: Treat the cells with the fluorescent this compound analog for a defined period.
-
Imaging: Wash the cells and image them using a confocal laser scanning microscope. Acquire images in different channels for the drug and the organelle markers.
-
Colocalization Analysis: Merge the images and perform colocalization analysis to determine the degree of spatial overlap between the drug's fluorescence and that of the specific organelles.
Self-Validation and Interpretation: This method provides direct visual evidence of this compound's subcellular localization. The choice of multiple organelle stains allows for a comprehensive mapping of its distribution.
Subcellular Fractionation and LC-MS/MS: The Quantitative Gold Standard
While microscopy provides spatial information, subcellular fractionation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a quantitative measure of the drug concentration in different organelles.
Protocol: Subcellular Fractionation and LC-MS/MS Quantification
-
Cell Treatment: Treat a large batch of cultured cells with unlabeled this compound.
-
Homogenization: Harvest the cells and gently homogenize them to break the plasma membrane while leaving the organelles intact.
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density (e.g., nuclei, mitochondria, microsomes).
-
Fraction Purity Assessment: Analyze each fraction for the presence of marker proteins specific to each organelle (e.g., histone H3 for nucleus, COX IV for mitochondria) using Western blotting to ensure the purity of the fractions.
-
Drug Extraction: Extract this compound from each fraction using an appropriate organic solvent.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in each fraction using a validated LC-MS/MS method.
-
Data Normalization: Normalize the drug amount to the protein content of each fraction to determine the concentration of this compound in each subcellular compartment.
Self-Validation and Interpretation: The Western blot analysis of marker proteins is a critical quality control step to validate the purity of the isolated fractions. This method provides robust quantitative data on the subcellular distribution of the drug.
Synthesizing the Data: Building a Comprehensive Picture
The data from these complementary assays will provide a comprehensive understanding of this compound's cellular behavior. The radiometric assays will define the kinetics and mechanisms of its entry into the cell. Confocal microscopy will offer a visual map of its subcellular destinations. Finally, subcellular fractionation with LC-MS/MS will provide the hard quantitative data on its concentration within those compartments.
Conclusion and Future Directions
While this compound's primary therapeutic action is well-established at the cell surface, a thorough investigation of its cellular uptake and intracellular distribution is a crucial component of its complete pharmacological profile. The methodologies outlined in this guide provide a robust framework for such an investigation. The insights gained from these studies will not only enhance our understanding of this compound but also contribute to the broader knowledge base of how small molecule drugs interact with the complex intracellular environment. This, in turn, will aid in the development of safer and more effective therapeutics in the future.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Repaglinide? Retrieved from [Link]
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Pixorize. (n.d.). Meglitinides Mnemonic for USMLE. Retrieved from [Link]
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A Technical Guide to Nateglinide's Effect on Glucagon-Like Peptide-1 (GLP-1) Release
Executive Summary
Nateglinide, a D-phenylalanine derivative, is clinically established as a rapid-acting insulin secretagogue for the management of type 2 diabetes. Its primary mechanism of action involves the closure of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin exocytosis.[1][2] However, accumulating evidence reveals a secondary, yet significant, therapeutic dimension of this compound: the potentiation of the incretin system through the enhancement of glucagon-like peptide-1 (GLP-1) levels. This guide synthesizes current research to provide a detailed technical overview of the dual mechanisms through which this compound elevates circulating GLP-1. The primary focus is a novel, direct stimulatory effect on intestinal L-cells that is notably independent of the KATP channel.[3][4] Additionally, evidence for a secondary mechanism involving the inhibition of dipeptidyl peptidase-IV (DPP-IV), the primary enzyme responsible for GLP-1 degradation, is explored.[5][6] This document provides researchers and drug development professionals with a comprehensive understanding of these pathways, supported by summaries of key experimental findings, detailed protocols for replication, and a discussion of the therapeutic implications and future research avenues.
Part 1: Foundational Concepts: The Interplay of this compound and the Incretin Axis
The incretin effect, a phenomenon where oral glucose elicits a much greater insulin response than intravenous glucose, is a cornerstone of metabolic regulation. This effect is primarily mediated by gut-derived hormones, with GLP-1 being the most potent. Secreted from intestinal enteroendocrine L-cells post-prandially, GLP-1 stimulates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[5] In type 2 diabetes, the incretin effect is often diminished, making the potentiation of GLP-1 signaling a key therapeutic strategy.[3][4]
This compound's classical role is to restore early-phase insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel.[7] This binding event closes the channel, leading to membrane depolarization, calcium influx, and the subsequent release of insulin.[1] While effective, this mechanism does not account for all of this compound's beneficial effects on postprandial glucose control. The discovery that this compound also elevates GLP-1 levels suggests a more complex and advantageous pharmacological profile, contributing to its glucose-lowering efficacy through both direct insulinotropic action and indirect, incretin-based pathways.[3][4]
Part 2: Mechanistic Insights into this compound-Induced GLP-1 Elevation
Research has elucidated two distinct pathways by which this compound may increase the bioavailability of active GLP-1.
Mechanism 1: Direct, KATP Channel-Independent Stimulation of Intestinal L-Cells
The most compelling evidence points to a direct action of this compound on the intestinal L-cells. This mechanism is fundamentally different from its action on pancreatic β-cells.
-
KATP Channel Independence : In vitro studies using the human intestinal L-cell line NCI-H716 have demonstrated that this compound stimulates GLP-1 release in a concentration-dependent manner. Crucially, this effect is not blocked by diazoxide, a KATP channel opener, indicating a mechanism distinct from the canonical pathway seen in the pancreas.[3][4] Furthermore, other KATP channel modulators like tolbutamide and mitiglinide fail to elicit GLP-1 release from these cells, underscoring the unique action of this compound.[3][4]
-
Role of Intracellular Calcium ([Ca2+]i) : this compound-induced GLP-1 secretion is accompanied by a transient elevation in intracellular calcium levels.[3][4] However, this calcium mobilization is not blocked by L-type calcium channel blockers (e.g., nitrendipine) or inhibitors of calcium release from intracellular stores (e.g., dantrolene), suggesting an alternative route of calcium entry or release.[3][4]
-
Implication of Transient Receptor Potential (TRP) Channels : A key finding is the significant inhibition of this compound-stimulated GLP-1 release by capsazepine, a known antagonist of certain TRP channels.[3][4] This strongly suggests that this compound may act on a novel molecular target in L-cells, possibly a TRP channel, to induce the necessary calcium influx for GLP-1 exocytosis.
Caption: Proposed signaling pathway for this compound in intestinal L-cells.
Mechanism 2: Putative Inhibition of DPP-IV Mediated Degradation
A secondary, complementary mechanism involves the preservation of secreted GLP-1.
-
DPP-IV Function : Active GLP-1 (7-36)amide has a very short half-life in circulation (<2 minutes) due to rapid cleavage by the enzyme DPP-IV, which renders it inactive.
-
This compound as a DPP-IV Inhibitor : Some studies have shown that this compound can inhibit DPP-IV activity.[5][6] This inhibition prevents the degradation of active GLP-1, thereby increasing its circulating concentration and prolonging its insulinotropic effects. In vivo studies in ob/ob mice showed that this compound administration was associated with enhanced levels of active GLP-1 and lower DPP-IV activity.[5] This suggests that part of this compound's clinical benefit may stem from its ability to function as a weak DPP-IV inhibitor.[5]
Caption: Inhibition of GLP-1 degradation by this compound via DPP-IV.
Part 3: Experimental Evidence & Methodologies
The dual-mechanism hypothesis is supported by both in vivo and in vitro experimental data.
In Vivo Evidence
Studies in rodent models provide systemic validation of this compound's effect on GLP-1. A pivotal study demonstrated that oral administration of this compound to Wistar rats resulted in a significant increase in GLP-1 levels in the portal vein, which directly drains the intestines.[3][4]
| Parameter | Vehicle Control | This compound (30 mg/kg, oral) | Fold Change | Source |
| Portal Vein GLP-1 (pmol/L) at 20 min | ~15 | ~30 | ~2.0x | [3][4] |
In Vitro Evidence
Direct evidence for L-cell stimulation comes from studies using cultured enteroendocrine cell lines. Experiments with the human NCI-H716 cell line show a clear concentration-dependent stimulation of GLP-1 release by this compound.
| This compound Concentration | GLP-1 Release (Fold increase over control) | Source |
| < 500 µM | No significant effect | [3][4] |
| 500 µM | Significant increase | [3][4] |
| > 500 µM | Concentration-dependent increase | [3][4] |
Part 4: Experimental Protocols
For researchers aiming to investigate these mechanisms, the following validated protocols serve as a reliable foundation.
Protocol 1: In Vivo Measurement of GLP-1 in Rodent Models
This protocol outlines the procedure for assessing the impact of orally administered this compound on portal vein GLP-1 concentrations in rats.
Objective: To measure active GLP-1 levels in portal circulation following acute this compound administration.
Materials:
-
Male Wistar rats (250-300g), fasted overnight.
-
This compound solution (e.g., suspended in 0.5% methylcellulose).
-
Vehicle control (0.5% methylcellulose).
-
Anesthesia (e.g., sodium pentobarbital).
-
Blood collection tubes containing DPP-IV inhibitor (e.g., Pefabloc SC, aprotinin) and EDTA.
-
Centrifuge, plasma storage vials (-80°C).
-
Active GLP-1 ELISA kit.
Procedure:
-
Animal Preparation: Fast rats for 12-16 hours with free access to water.
-
Dosing: Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage.
-
Anesthesia: At a predetermined time point (e.g., 20 minutes post-dosing), anesthetize the rats. The 20-minute mark is chosen to capture the peak absorption and effect.
-
Surgical Exposure: Perform a midline laparotomy to expose the hepatic portal vein.
-
Blood Collection: Carefully collect approximately 1 mL of blood from the portal vein using a syringe pre-rinsed with heparin, and immediately transfer it to the prepared collection tube. Causality Note: Portal blood is sampled because it represents the direct output from the intestine before first-pass metabolism in the liver, providing the most accurate measure of gut hormone secretion.
-
Plasma Preparation: Immediately place the blood on ice. Centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Sample Storage: Aliquot the resulting plasma into fresh tubes and store at -80°C until analysis.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the plasma samples using a validated commercial ELISA kit, following the manufacturer's instructions.
Protocol 2: In Vitro GLP-1 Secretion Assay from NCI-H716 Cells
This protocol details the methodology for measuring direct GLP-1 stimulation from a human L-cell line.
Objective: To determine the concentration-dependent effect of this compound on GLP-1 release from cultured L-cells.
Materials:
-
Human NCI-H716 cells.
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Matrigel-coated 24-well plates.
-
Assay buffer (e.g., KRB buffer) supplemented with 0.1% BSA.
-
This compound stock solution (in DMSO).
-
Test compounds (e.g., diazoxide, capsazepine for mechanistic studies).
-
DPP-IV inhibitor.
-
Cell lysis buffer and BCA protein assay kit.
-
Active GLP-1 ELISA kit.
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A Technical Guide to the Binding Kinetics of Nateglinide with the SUR1 Receptor
Abstract
Nateglinide, a rapid-acting insulin secretagogue, exerts its therapeutic effect in type 2 diabetes by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell ATP-sensitive potassium (KATP) channel.[1][2] This interaction triggers a cascade of events leading to insulin exocytosis.[3][4][5] The distinct clinical profile of this compound, characterized by a fast onset and short duration of action, is a direct consequence of its unique binding kinetics to the SUR1 receptor.[1] This guide provides an in-depth exploration of the methodologies and scientific rationale for characterizing the binding kinetics of this compound to the SUR1 receptor, tailored for researchers and professionals in drug development.
Introduction: The Significance of this compound's Kinetic Profile
This compound, a D-phenylalanine derivative, is a meglitinide analog that effectively lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells.[2][6] Its mechanism of action involves the closure of ATP-dependent potassium (KATP) channels in the β-cell membrane.[3][6] This channel is a complex of the pore-forming Kir6.2 subunit and the regulatory SUR1 subunit.[7][8] this compound's binding to SUR1 initiates depolarization of the β-cell membrane, leading to the opening of voltage-gated calcium channels.[3][5] The subsequent influx of calcium triggers the fusion of insulin-containing vesicles with the cell membrane, resulting in insulin secretion.[3]
A key feature that distinguishes this compound from other insulin secretagogues, such as sulfonylureas, is its rapid association with and dissociation from the SUR1 receptor.[1] This "fast on-fast off" kinetic profile contributes to a rapid but brief stimulation of insulin secretion, which is particularly beneficial for controlling postprandial glucose excursions while minimizing the risk of prolonged hyperinsulinemia and hypoglycemia.[1] Understanding the intricacies of these binding kinetics is paramount for the development of novel therapeutics with improved glycemic control and safety profiles.
The this compound-SUR1 Interaction: A Mechanistic Overview
This compound interacts with the SUR1 subunit of the KATP channel, which is also the binding site for sulfonylureas.[9] While the binding sites for these drug classes overlap, they are not identical.[10][11] Evidence suggests that the binding of this compound involves the S1237 residue in SUR1.[10][11][12] Mutation of this residue to tyrosine abolishes the ability of this compound to block the KATP channel, highlighting its critical role in the drug-receptor interaction.[10][11][12]
The binding of this compound to SUR1 is a dynamic process characterized by specific association (kon) and dissociation (koff) rate constants. The ratio of these constants determines the equilibrium dissociation constant (Kd), a measure of the binding affinity. A higher Kd value indicates lower affinity. This compound is known to have a relatively low affinity for the SUR1 receptor compared to some sulfonylureas.[1] However, its rapid kinetic rates are the defining features that govern its pharmacological effect.
This compound's mechanism of action in pancreatic β-cells.
Methodologies for Studying this compound-SUR1 Binding Kinetics
A comprehensive understanding of the binding kinetics of this compound to the SUR1 receptor requires a multi-faceted approach, employing a range of biophysical and electrophysiological techniques.[13][14][15]
Radioligand Binding Assays
Radioligand binding assays are a classic and robust method for determining the affinity and density of receptors.[16][17]
-
Principle: These assays involve incubating a radiolabeled ligand (e.g., [3H]glibenclamide, as a well-characterized high-affinity SUR1 ligand) with a source of SUR1 receptors (e.g., cell membranes from pancreatic islets or cell lines expressing recombinant SUR1).[18][19] The binding of the radioligand is then competed with increasing concentrations of unlabeled this compound.
-
Experimental Protocol:
-
Membrane Preparation: Isolate cell membranes containing the SUR1 receptor.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which reflects the affinity of this compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
-
-
Causality: This method provides a quantitative measure of this compound's ability to displace a known high-affinity ligand, thereby inferring its binding affinity for the same receptor site.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[20][21][22]
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte to an immobilized ligand.[21] This allows for the direct measurement of association and dissociation rates.
-
Experimental Protocol:
-
Immobilization: Covalently attach purified SUR1 protein to the sensor chip surface.
-
Analyte Injection: Flow a solution of this compound over the sensor surface at various concentrations.
-
Detection: Monitor the change in the SPR signal in real-time as this compound binds to and dissociates from the immobilized SUR1.
-
Data Analysis: Fit the resulting sensorgrams to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
-
Causality: SPR provides direct kinetic information, allowing for a detailed characterization of the speed at which this compound binds and unbinds from the SUR1 receptor, which is crucial for understanding its rapid pharmacological effect.
Workflow for SPR analysis of this compound-SUR1 binding.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.[23][24][25][26]
-
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule.[25] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Experimental Protocol:
-
Sample Preparation: Place a solution of purified SUR1 in the sample cell and a solution of this compound in the titration syringe.
-
Titration: Inject small aliquots of the this compound solution into the SUR1 solution at a constant temperature.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of this compound to SUR1. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.
-
-
Causality: ITC provides a complete thermodynamic profile of the this compound-SUR1 interaction, offering insights into the driving forces behind the binding event (e.g., whether it is enthalpy- or entropy-driven).
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the functional characterization of the this compound-SUR1 interaction by measuring the activity of the KATP channel.[27][28][29]
-
Principle: This technique measures the ionic currents flowing through the KATP channels in the membrane of a single cell.[27][29] The effect of this compound on channel activity can be directly observed.
-
Experimental Protocol:
-
Cell Preparation: Use isolated pancreatic β-cells or a cell line expressing recombinant Kir6.2/SUR1 channels.
-
Patch Formation: Form a high-resistance seal between a glass micropipette and the cell membrane.
-
Current Recording: In the whole-cell or inside-out configuration, record the KATP channel currents in the absence and presence of various concentrations of this compound.
-
Data Analysis: Analyze the current recordings to determine the dose-dependent inhibition of the KATP channel by this compound and the kinetics of channel block and unblock.
-
-
Causality: Patch-clamp provides a functional readout of the binding event, directly linking the binding of this compound to its physiological effect on KATP channel activity. This is crucial for validating the findings from in vitro binding assays in a cellular context.
Quantitative Data Summary
| Parameter | Technique | Typical Value Range | Significance |
| Ki (inhibition constant) | Radioligand Binding | 0.7 - 8 µM[10][11][30] | Measures the binding affinity of this compound. |
| IC50 (inhibitory concentration) | Patch-Clamp | 800 nM - 7.4 µM[11][28][31] | Concentration of this compound required to inhibit 50% of KATP channel activity. |
| kon (association rate) | SPR | To be determined experimentally | Rate at which this compound binds to SUR1. |
| koff (dissociation rate) | SPR | To be determined experimentally (expected to be fast)[1] | Rate at which this compound unbinds from SUR1. |
| Kd (dissociation constant) | ITC, SPR | To be determined experimentally | Overall measure of binding affinity (koff/kon). |
| ΔH (enthalpy change) | ITC | To be determined experimentally | Heat change upon binding. |
| ΔS (entropy change) | ITC | To be determined experimentally | Change in disorder upon binding. |
| n (stoichiometry) | ITC | To be determined experimentally | Molar ratio of this compound to SUR1 at saturation. |
Conclusion: Integrating Kinetic Data for a Comprehensive Understanding
The study of this compound's binding kinetics to the SUR1 receptor is a prime example of how a deep understanding of drug-receptor interactions can elucidate the pharmacological profile of a therapeutic agent. The rapid "on" and "off" rates of this compound, which can be precisely quantified using techniques like SPR, are the molecular basis for its fast-acting and short-lasting insulinotropic effect.[1] By integrating data from radioligand binding assays, SPR, ITC, and patch-clamp electrophysiology, researchers can build a comprehensive model of the this compound-SUR1 interaction. This integrated approach not only validates the mechanism of action but also provides a robust framework for the rational design of next-generation antidiabetic drugs with tailored kinetic profiles for improved patient outcomes.
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Nateglinide and the Prevention of Type 2 Diabetes Progression: A Mechanistic and Clinical Appraisal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nateglinide, a D-phenylalanine derivative, is a rapid-acting insulin secretagogue designed to restore the physiological early-phase insulin release that is often impaired in individuals with type 2 diabetes (T2D). Its mechanism, centered on the glucose-dependent closure of pancreatic β-cell ATP-sensitive potassium (K-ATP) channels, provided a strong rationale for its investigation as a potential agent to prevent the progression from impaired glucose tolerance (IGT) to overt T2D. The theory held that by managing postprandial glucose excursions—a key driver of glucotoxicity—this compound could preserve β-cell function and delay or halt the disease process.
However, this hypothesis was rigorously tested in the landmark this compound and Valsartan in Impaired Glucose Tolerance Outcomes Research (NAVIGATOR) trial. This large-scale, randomized, placebo-controlled study demonstrated conclusively that, despite its sound mechanistic basis, this compound did not reduce the incidence of new-onset diabetes or major cardiovascular events in a high-risk population with IGT.[1][2] This guide provides an in-depth analysis of this compound's pharmacology, the clinical evidence from the NAVIGATOR trial, and the critical lessons learned for the future of diabetes prevention research.
Introduction: The Challenge of Halting Diabetes Progression
The global rise of type 2 diabetes necessitates effective strategies for prevention, particularly in individuals with prediabetes, such as IGT. A hallmark of the transition from IGT to T2D is the progressive decline of pancreatic β-cell function, characterized by a diminished first-phase insulin response to nutrient stimuli. This initial burst of insulin is critical for suppressing hepatic glucose production and managing post-meal glucose spikes. This compound emerged as a therapeutic candidate specifically designed to address this early defect.[3][4] As a member of the meglitinide class, it offers a distinct pharmacokinetic and pharmacodynamic profile compared to older insulin secretagogues like sulfonylureas.[5][6]
Pharmacodynamics and Mechanism of Action: Targeting First-Phase Insulin Release
This compound's therapeutic action is exclusively dependent on functional pancreatic β-cells.[7][8] Its mechanism is a well-defined molecular cascade initiated by binding to the sulfonylurea receptor-1 (SUR1) subunit of the β-cell K-ATP channel.[4][9]
Causality of the Mechanism:
-
Binding and Channel Closure: this compound binds to the SUR1, inducing a conformational change that closes the K-ATP channel. This action is rapid, distinguishing it from many sulfonylureas.[4]
-
Membrane Depolarization: The closure of potassium channels reduces the efflux of positively charged potassium ions, leading to depolarization of the cell membrane.[9][10]
-
Calcium Influx: This change in membrane potential triggers the opening of voltage-gated L-type calcium channels.[7][9]
-
Insulin Exocytosis: The subsequent influx of extracellular calcium ions is the primary trigger for the migration and fusion of insulin-containing granules with the cell membrane, resulting in the pulsatile release of insulin into the bloodstream.[11]
A crucial feature of this process is its glucose dependency . The binding affinity and channel-closing efficacy of this compound are potentiated by intracellular ATP concentrations, which rise in response to glucose metabolism.[6] Consequently, this compound stimulates insulin secretion more robustly in the presence of hyperglycemia and has a diminished effect at euglycemic or hypoglycemic levels, which is intended to reduce the risk of low blood sugar between meals.[7][8]
Pharmacokinetic Profile: A Focus on Prandial Control
The clinical utility of this compound is defined by its rapid onset and short duration of action, a profile that aligns perfectly with its intended use as a prandial glucose regulator.[11][12]
-
Absorption and Onset: this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within one hour.[13] Insulin secretion is stimulated within 20 minutes of a dose.[7] This rapid action is essential for mimicking the body's natural first-phase insulin response to a meal.
-
Metabolism and Elimination: The drug is extensively metabolized in the liver, primarily by cytochrome P450 isozyme CYP2C9 (70%) and to a lesser extent by CYP3A4 (30%).[7][12] The resulting metabolites have significantly less hypoglycemic activity than the parent compound.[12]
-
Half-Life: this compound has a short elimination half-life of approximately 1.5 hours.[7][11][13] This ensures that its insulinotropic effect is transient, subsiding as postprandial glucose levels fall and thereby minimizing the risk of sustained hyperinsulinemia and delayed hypoglycemia.[14]
This pharmacokinetic profile provided the rationale for its pre-meal dosing schedule (1 to 30 minutes before a meal), designed to precisely counter the glycemic challenge of food intake.[15][16]
The Definitive Clinical Evidence: The NAVIGATOR Trial
To definitively assess the role of this compound in preventing diabetes, the large-scale NAVIGATOR (this compound and Valsartan in Impaired Glucose Tolerance Outcomes Research) trial was conducted. It was a multicenter, randomized, double-blind, placebo-controlled trial with a 2-by-2 factorial design.[2][17]
Experimental Protocol: NAVIGATOR Trial Design
The protocol was designed as a self-validating system to provide a robust answer to the primary research questions.
1. Participant Selection & Screening:
-
Inclusion Criteria: The trial enrolled 9,306 participants with centrally confirmed IGT (2-hour post-challenge glucose of 140-199 mg/dL) and evidence of either established cardiovascular disease or multiple cardiovascular risk factors.[1] This selected a population at high risk for both diabetes and cardiovascular events.
-
Washout Period: Participants underwent a 4-to-12-week placebo run-in period to ensure adherence and stabilize lifestyle behaviors.
2. Randomization and Intervention:
-
Factorial Design: Participants were randomized to one of four groups: this compound plus valsartan placebo, this compound placebo plus valsartan, this compound plus valsartan, or double placebo. This design allowed for the simultaneous and independent evaluation of both drugs.
-
Dosing Regimen: this compound was administered at a dose of up to 60 mg three times daily before meals.[2] All participants were enrolled in a comprehensive lifestyle modification program.
3. Follow-up and Endpoints:
-
Duration: The median follow-up was 5.0 years for the diabetes outcome and 6.5 years for vital status.[1]
-
Primary Outcomes: The trial had three co-primary outcomes:
-
Cumulative incidence of new-onset type 2 diabetes.
-
A core composite cardiovascular outcome (death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure).[17]
-
An extended composite cardiovascular outcome (the core components plus hospitalization for unstable angina or arterial revascularization).[17]
-
-
Monitoring: Participants underwent annual oral glucose tolerance tests to ascertain diabetes status and were regularly monitored for cardiovascular events and safety.
Results: The Hypothesis Unconfirmed
The results of the NAVIGATOR trial were unequivocal and did not support the hypothesis that this compound could prevent diabetes progression.
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-Value |
| New-Onset Diabetes | 36.0% | 33.9% | 1.07 (1.00 - 1.15) | 0.05 |
| Core Composite CV Outcome | 7.9% | 8.3% | 0.94 (0.82 - 1.09) | 0.43 |
| Extended Composite CV Outcome | 14.2% | 15.2% | 0.93 (0.83 - 1.03) | 0.16 |
| Hypoglycemia | Significantly Increased | - | - | - |
| Data sourced from the NAVIGATOR study group publications.[1][17][18] |
After adjustment for multiple testing, this compound did not significantly reduce the cumulative incidence of diabetes.[2][17] In fact, the hazard ratio of 1.07 suggested a trend toward a slight increase in diabetes incidence.[1] Furthermore, treatment with this compound had no significant impact on either the core or extended composite cardiovascular outcomes.[17] The only significant effect noted was an increased risk of hypoglycemia in the this compound group.[1]
Interpretation and Lessons for Drug Development
The failure of this compound in the NAVIGATOR trial provides critical insights for the field of diabetes prevention.
-
Targeting Secretion vs. Sensitivity: The results suggest that merely restoring first-phase insulin secretion to manage postprandial glucose is insufficient to alter the natural history of diabetes progression. The underlying pathophysiology of T2D is rooted in both insulin resistance and progressive β-cell failure. While this compound addresses one aspect of β-cell dysfunction (impaired secretion timing), it does not correct insulin resistance or prevent the long-term decline in β-cell mass and function.
-
Potential for β-Cell Exhaustion: A theoretical concern with any insulin secretagogue is that chronic stimulation, even if intermittent, could potentially accelerate β-cell exhaustion. While not proven, the trend towards higher diabetes incidence in the this compound group warrants consideration in future research on similar mechanisms.[1]
-
The Primacy of Lifestyle and Insulin Sensitization: The NAVIGATOR trial, along with others like the Diabetes Prevention Program (DPP), underscores the profound impact of lifestyle interventions and therapies that improve insulin sensitivity (such as metformin) in preventing diabetes. These approaches address the core defect of insulin resistance more directly.
Conclusion
This compound is an effective and well-characterized prandial glucose regulator for the management of established type 2 diabetes, with a mechanism of action that elegantly restores first-phase insulin secretion.[3][19] However, based on high-quality evidence from the NAVIGATOR trial, it has no role in the prevention of diabetes progression in individuals with impaired glucose tolerance.[2][18] The discordance between its sound pharmacological rationale and its clinical failure in prevention serves as a crucial lesson for drug development. Future strategies for halting the progression to type 2 diabetes must likely involve multifaceted approaches that target both insulin resistance and the long-term preservation of β-cell health, rather than focusing solely on the symptomatic correction of postprandial hyperglycemia.
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Nateglinide's Cardiovascular Profile: A Technical Guide for Preclinical and Clinical Research
Introduction: Beyond Glycemic Control
Nateglinide, a D-phenylalanine derivative, is a rapid-onset, short-acting insulin secretagogue designed to mimic the physiological mealtime insulin release, primarily targeting postprandial hyperglycemia in patients with type 2 diabetes mellitus.[1][2] Its primary mechanism involves the selective closure of ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells.[3] However, the ubiquitous presence of K-ATP channels throughout the cardiovascular system—in cardiomyocytes, vascular smooth muscle, and endothelial cells—necessitates a thorough investigation of this compound's potential cardiovascular effects.[3] This guide provides a comprehensive technical overview of this compound's cardiovascular profile, synthesizing preclinical mechanistic data with large-scale clinical trial outcomes to inform future research and development.
Section 1: The Molecular Nexus - this compound and the K-ATP Channel
The cornerstone of this compound's cardiovascular safety profile lies in its remarkable tissue selectivity. K-ATP channels are hetero-octameric protein complexes, and the specific combination of the pore-forming Kir6.x subunit and the regulatory sulfonylurea receptor (SUR) subunit dictates the channel's pharmacology. Pancreatic β-cells predominantly express the Kir6.2/SUR1 isoform, while cardiomyocytes express Kir6.2/SUR2A, and vascular smooth muscle cells express Kir6.2/SUR2B.[4]
Differential Affinity: A Preclinical Perspective
In vitro electrophysiological studies have been pivotal in elucidating the differential effects of this compound compared to other insulin secretagogues. The causality behind this selectivity is rooted in subtle differences in the binding pockets of the SUR subunits.
A seminal study using patch-clamp techniques on isolated rat β-cells, rat cardiac myocytes, and smooth muscle cells from porcine coronary artery and rat aorta demonstrated this compound's significant selectivity for pancreatic β-cells.[3] At equipotent concentrations that produced a 62% reduction in pancreatic K-ATP current, this compound inhibited the cardiac K-ATP current by only 39%, whereas glyburide and repaglinide caused a more pronounced inhibition of 55% and 66%, respectively.[3]
| Compound | Cell Type | IC50 (µM) | Selectivity (Fold difference vs. β-cell) | Reference |
| This compound | Rat Pancreatic β-cell | 7.4 | - | [3] |
| Porcine Coronary Artery | 2300 | 311 | [3] | |
| Rat Aorta | 300 | 45 | [3] | |
| Repaglinide | Rat Pancreatic β-cell | 0.005 | - | [3] |
| Porcine Coronary Artery | ~0.08 | ~16 | [3] | |
| Rat Aorta | ~0.08 | ~16 | [3] | |
| Glyburide | Rat Pancreatic β-cell | ~0.015 | - | [3] |
| Vascular & β-cells | Non-selective | ~1 | [3] |
Causality Insight: This high degree of selectivity for the SUR1 subunit in the pancreas is a key determinant of this compound's cardiovascular safety. By minimizing the blockade of SUR2A/B-containing K-ATP channels in the heart and blood vessels, this compound is less likely to interfere with crucial physiological processes such as ischemic preconditioning, where the opening of these channels is protective.[3]
Experimental Protocol: Patch-Clamp Electrophysiology for K-ATP Channel Selectivity
This protocol outlines a standardized approach to assess the tissue selectivity of a compound like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on K-ATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells.
Methodology:
-
Cell Isolation:
-
Pancreatic β-cells: Isolate from rat pancreas by collagenase digestion.
-
Cardiomyocytes: Enzymatically isolate from adult rat ventricles.
-
Vascular Smooth Muscle Cells (VSMCs): Isolate from porcine coronary arteries or rat aorta via enzymatic digestion.
-
-
Patch-Clamp Recording:
-
Utilize the whole-cell patch-clamp configuration.
-
Use a pipette solution with a low ATP concentration (e.g., 0.5 mM) to ensure K-ATP channels are open.
-
Apply a K-ATP channel opener, such as cromakalim (30 µM), to elicit maximal currents.
-
Apply increasing concentrations of this compound to the bath solution and record the inhibition of the cromakalim-induced current.
-
-
Data Analysis:
-
Construct concentration-response curves by plotting the percentage of current inhibition against the drug concentration.
-
Fit the data to the Hill equation to determine the IC50 for each cell type.
-
Calculate the selectivity ratio by dividing the IC50 for the cardiovascular cell types by the IC50 for the pancreatic β-cells.
-
Caption: this compound's selective binding to pancreatic SUR1.
Section 2: Endothelial Function and Oxidative Stress - A Pleiotropic Horizon
Beyond its primary mechanism, research suggests that this compound may exert beneficial effects on the cardiovascular system by improving endothelial function and reducing oxidative stress. These effects appear to be linked to its ability to mitigate postprandial glycemic excursions.
Clinical Evidence for Improved Vascular Health
Clinical studies in patients with newly diagnosed type 2 diabetes have demonstrated that treatment with this compound can lead to significant improvements in markers of endothelial function and oxidative stress. One study showed that after four weeks of this compound therapy, there were significant increases in flow-mediated dilation (FMD), nitric oxide (NO), and superoxide dismutase (SOD) levels.[5][6] Concurrently, there were significant decreases in the vasoconstrictor endothelin-1 (ET-1) and the oxidative stress marker malondialdehyde (MDA).[5][6]
| Parameter | Change with this compound Treatment | Reference |
| Flow-Mediated Dilation (FMD) | Increased | [5] |
| Nitric Oxide (NO) | Increased | [5][6] |
| Superoxide Dismutase (SOD) | Increased | [5][6] |
| Endothelin-1 (ET-1) | Decreased | [5] |
| Malondialdehyde (MDA) | Decreased | [5] |
Causality Insight: Acute fluctuations in blood glucose are known to induce oxidative stress, which can impair endothelial function by reducing the bioavailability of nitric oxide. By effectively controlling postprandial hyperglycemia, this compound reduces the substrate for the formation of reactive oxygen species, thereby preserving endothelial function.
Investigating the Underlying Molecular Pathways
While clinical data is compelling, the direct molecular mechanisms underpinning these benefits require further elucidation in controlled research settings. Key pathways to investigate include the endothelial nitric oxide synthase (eNOS) pathway and the NADPH oxidase (NOX) system.
Section 4: Future Research Directions and Methodological Considerations
Despite the wealth of data, several avenues for future research remain to fully characterize this compound's cardiovascular profile.
Unexplored Preclinical Models
-
Myocardial Infarction and Heart Failure Models: Investigating the effects of this compound in animal models of myocardial infarction and heart failure would provide crucial insights into its performance in the context of established cardiac pathology.
-
Atherosclerosis Models: While one clinical study showed no significant difference in coronary atherosclerotic changes, [7]preclinical studies in atherosclerosis-prone animal models (e.g., ApoE-/- mice) could help dissect the direct effects of this compound on plaque development and stability.
Deepening Mechanistic Understanding
-
Cardiomyocyte Electrophysiology: Detailed patch-clamp studies are needed to definitively characterize the effects of this compound on the cardiomyocyte action potential duration and morphology to formally rule out any pro-arrhythmic potential.
-
Sarcoplasmic Reticulum Calcium Handling: The impact of this compound on intracellular calcium cycling in cardiomyocytes remains an important unanswered question. [8]Experiments measuring calcium transients and the activity of key proteins like SERCA2a would be highly informative.
Conclusion
The available evidence from both preclinical and large-scale clinical studies converges to support a favorable cardiovascular safety profile for this compound. Its high selectivity for pancreatic β-cell K-ATP channels minimizes its impact on the cardiovascular system. Furthermore, its ability to improve endothelial function and reduce oxidative stress by controlling postprandial hyperglycemia suggests potential, albeit modest, cardiovascular benefits. The neutral outcome of the NAVIGATOR trial provides robust clinical reassurance. Future research should focus on elucidating the finer details of its molecular interactions within the cardiovascular system and its effects in specific disease models to further refine our understanding of this important therapeutic agent.
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Bengel, F. M., et al. (2005). Effects of this compound on myocardial microvascular reactivity in Type 2 diabetes mellitus--a randomized study using positron emission tomography. Diabetic Medicine, 22(1), 86-92. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Studies of Nateglinide on Isolated Pancreatic Islets
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro studies to investigate the effects of Nateglinide on isolated pancreatic islets. The protocols herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the experimental outcomes.
Introduction: The Scientific Rationale for In Vitro this compound Studies
This compound is an insulinotropic antidiabetic agent belonging to the meglitinide class, specifically designed for the management of type 2 diabetes mellitus.[1] Its primary therapeutic action is to lower blood glucose levels by augmenting the body's natural insulin secretion in response to a meal.[2] A thorough understanding of its mechanism at the cellular level is paramount for both basic research and clinical applications.
The efficacy of this compound is rooted in its interaction with the pancreatic β-cells, the primary insulin-producing cells within the islets of Langerhans.[1] this compound functions by binding to and blocking the ATP-sensitive potassium (KATP) channels on the surface of these cells.[1][3][4] This action mimics the physiological response to elevated blood glucose, where an increased intracellular ATP/ADP ratio naturally closes these channels. The closure of KATP channels leads to depolarization of the β-cell membrane, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[1]
A key feature of this compound is its glucose-dependent action; its ability to stimulate insulin release diminishes at lower blood glucose levels.[2] Coupled with a rapid onset of action (within 20 minutes) and a short half-life of approximately 1.5 hours, this compound is particularly effective at managing postprandial hyperglycemia while minimizing the risk of prolonged hypoglycemia.[2][5]
In vitro studies using isolated pancreatic islets provide an invaluable model system to dissect the specific pharmacological properties of this compound. This controlled environment allows for precise manipulation of experimental conditions and detailed measurement of cellular responses, free from the systemic complexities of an in vivo model. This guide will detail the necessary protocols, from islet isolation to functional assessment, to robustly characterize the effects of this compound.
Part 1: Protocol for Rodent Pancreatic Islet Isolation
The quality of in vitro islet studies is critically dependent on the viability and functionality of the isolated islets. The following protocol is a widely used method for isolating islets from mice or rats, involving enzymatic digestion and purification.[6][7][8]
Materials and Reagents
| Reagent/Material | Supplier/Catalog No. (Example) | Purpose |
| Collagenase P | Roche Diagnostics | Enzymatic digestion of pancreatic tissue |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | Washing and buffering |
| RPMI 1640 Medium | Gibco | Islet culture and maintenance |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for culture medium |
| Penicillin-Streptomycin | Gibco | Antibiotic for culture medium |
| Density Gradient Medium (e.g., Histopaque-1077) | Sigma-Aldrich | Purification of islets from acinar cells |
| Surgical Instruments | Fine Science Tools | Dissection and cannulation |
| Syringes and Needles | BD Biosciences | Perfusion and injection |
| 50 mL Conical Tubes | Corning | Digestion and washing |
| Petri Dishes | Corning | Islet picking and culture |
Step-by-Step Islet Isolation Procedure
-
Preparation: Prepare all solutions and keep them on ice. The cold temperature inhibits premature enzymatic activity, preserving the integrity of the pancreas before digestion.[6]
-
Animal Euthanasia: Euthanize the rodent (e.g., mouse) in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Procedure: Make a midline abdominal incision to expose the peritoneal cavity. Locate the common bile duct (CBD).
-
Cannulation and Perfusion: Carefully cannulate the CBD with a 30G needle. Clamp the duct near the liver to direct flow into the pancreas. Slowly perfuse the pancreas with 2-3 mL of cold collagenase solution. The pancreas will become visibly distended. This in situ perfusion ensures that the digestive enzyme is distributed evenly throughout the pancreatic tissue.[7][8][9]
-
Pancreas Excision: Excise the inflated pancreas and place it in a 50 mL conical tube containing cold collagenase solution on ice.
-
Digestion: Incubate the tube in a 37°C water bath for a duration determined by the specific lot of collagenase (typically 8-15 minutes). Gentle shaking every few minutes aids in the digestion process. The goal is to break down the exocrine tissue while leaving the more robust islets intact.
-
Termination of Digestion: Stop the digestion by adding 25 mL of cold HBSS supplemented with 10% FBS. The serum proteins in FBS inhibit the collagenase activity. Shake the tube vigorously to mechanically dissociate the digested tissue.
-
Washing: Centrifuge the suspension at low speed (e.g., 200 x g) for 1-2 minutes. Discard the supernatant containing acinar cells and fat, and resuspend the pellet in fresh cold HBSS. Repeat this washing step 2-3 times.
-
Purification: Resuspend the final pellet in a density gradient medium. Carefully layer HBSS on top to create a sharp interface.[10] Centrifuge at a higher speed (e.g., 900 x g) for 15-20 minutes with the brake off. Islets will collect at the interface between the density gradient medium and the HBSS layer, while the denser acinar tissue will form a pellet at the bottom.
-
Islet Collection and Culture: Carefully collect the islets from the interface. Wash them with fresh HBSS. Handpick the islets under a dissecting microscope to ensure high purity.[6][11] Culture the islets in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.[10][12] Allow the islets to recover overnight before conducting experiments.
Experimental Workflow for Islet Isolation
Caption: Workflow diagram for the isolation of pancreatic islets.
Part 2: In Vitro Functional Assays with this compound
Once high-quality islets are obtained, their functional responses to this compound can be assessed. The Glucose-Stimulated Insulin Secretion (GSIS) assay is the cornerstone of this analysis.
Glucose-Stimulated Insulin Secretion (GSIS) Protocol
This protocol measures the amount of insulin secreted by islets in response to different glucose concentrations, with and without this compound.[13][14][15]
-
Islet Preparation: After overnight recovery, handpick islets of similar size into groups of 10-15 islets per replicate.
-
Pre-incubation: Place the islets in a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM). Incubate for 1-2 hours at 37°C. This step is crucial to establish a basal, non-stimulated state.
-
Basal Secretion (Low Glucose): Transfer the islets to fresh KRBH with low glucose (2.8 mM), with or without various concentrations of this compound. Incubate for 1 hour at 37°C. At the end of the incubation, collect the supernatant (this contains the basal insulin secretion).
-
Stimulated Secretion (High Glucose): Immediately after collecting the basal supernatant, add KRBH with a high, stimulatory glucose concentration (e.g., 16.7 mM), again with or without the corresponding concentrations of this compound. Incubate for 1 hour at 37°C. Collect the supernatant (this contains the stimulated insulin secretion).
-
Sample Storage: Store all collected supernatants at -20°C or -80°C until the insulin concentration is measured.[14][16]
Experimental Design for this compound GSIS Assay
A dose-response study is recommended to fully characterize the effects of this compound.
| Group | Glucose Concentration | This compound Concentration | Purpose |
| 1 | 2.8 mM | 0 µM (Vehicle) | Basal insulin secretion control |
| 2 | 16.7 mM | 0 µM (Vehicle) | Stimulated insulin secretion control |
| 3 | 2.8 mM | 10 µM | Effect of this compound on basal secretion |
| 4 | 2.8 mM | 50 µM | Dose-dependent effect on basal secretion |
| 5 | 2.8 mM | 200 µM | Higher dose effect on basal secretion[17][18] |
| 6 | 16.7 mM | 10 µM | Effect of this compound on stimulated secretion |
| 7 | 16.7 mM | 50 µM | Dose-dependent effect on stimulated secretion |
| 8 | 16.7 mM | 200 µM | Higher dose effect on stimulated secretion |
Insulin Quantification by ELISA
The concentration of insulin in the collected supernatants is typically measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[19][20] This is a highly sensitive and specific method based on a sandwich immunoassay principle.[21][22] A standard curve must be generated using known concentrations of insulin to accurately quantify the amount in the experimental samples.
Electrophysiological Analysis: Patch-Clamp
For a deeper mechanistic understanding, patch-clamp electrophysiology can be employed to directly measure the electrical activity of individual β-cells within an islet.[23][24] This technique allows for the direct observation of this compound's effect on KATP channel currents and the resulting changes in membrane potential.
-
Key Findings from Patch-Clamp Studies:
-
This compound inhibits KATP currents in a concentration-dependent manner.[25]
-
The onset of inhibition by this compound is rapid, and the reversal of channel inhibition is faster compared to sulfonylureas like glibenclamide.[3][25] This kinetic profile is consistent with its rapid and short-lived action in vivo.[5]
-
Part 3: this compound's Mechanism of Action at the β-Cell
The data generated from the described in vitro assays directly validate the established signaling pathway of this compound.
Caption: Signaling pathway of this compound-induced insulin secretion.
This compound binds to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the KATP channel complex in pancreatic β-cells.[18][25] This interaction promotes the closure of the channel, preventing potassium ion efflux and causing the cell membrane to depolarize. This change in membrane potential activates voltage-gated calcium channels, leading to a rapid influx of extracellular calcium. The rise in intracellular calcium concentration is the critical signal that triggers the fusion of insulin-containing secretory granules with the cell membrane, resulting in the secretion of insulin.[1][26]
Expected Results and Data Presentation
The results from a successful GSIS assay should demonstrate a clear, dose-dependent stimulation of insulin secretion by this compound.
Table of Expected GSIS Results:
| Condition | Glucose (mM) | This compound (µM) | Expected Insulin Secretion (Fold change over basal) |
| Basal | 2.8 | 0 | 1.0 (Baseline) |
| Stimulated | 16.7 | 0 | 5-10 fold |
| This compound Low Dose | 2.8 | 10 | 2-4 fold |
| This compound High Dose | 2.8 | 200 | 4-8 fold |
| Stimulated + this compound | 16.7 | 200 | > 10-15 fold (Potentiation) |
Note: These values are illustrative. Actual fold changes will vary depending on the islet quality, species, and specific assay conditions.
The data should show that this compound stimulates insulin secretion even at low, non-stimulatory glucose concentrations. Furthermore, in the presence of high glucose, this compound should potentiate the insulin secretion, demonstrating its effectiveness in a hyperglycemic state.
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Merrins, M. J., & Sherman, A. (2017). Simultaneous Real-Time Measurement of the β-Cell Membrane Potential and Ca2+ Influx to Assess the Role of Potassium Channels on β-Cell Function. Methods in Molecular Biology, 1530, 129-142. [Link]
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St-Louis, E., et al. (2021). Extracellular electrophysiology on clonal human β-cell spheroids. Scientific Reports, 11(1), 12345. [Link]
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Annals of Medical Research. (2023, April 28). Cytotoxic and genotoxic effects of this compound on human ovarian, prostate, and colon cancer cell lines. [Link]
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Designing Clinical Trials for Nateglinide Combination Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Rationale for Combination Therapy in Type 2 Diabetes
The management of Type 2 Diabetes (T2D) is a dynamic and evolving field. The progressive nature of the disease, characterized by declining β-cell function and increasing insulin resistance, often necessitates the use of multiple therapeutic agents to achieve and maintain glycemic control.[1][2][3] Nateglinide, a D-phenylalanine derivative, is a rapid-acting insulin secretagogue that restores the early phase of insulin secretion, primarily targeting postprandial hyperglycemia.[4] Its short duration of action minimizes the risk of sustained hyperinsulinemia and subsequent hypoglycemia between meals. While effective as monotherapy in some patients, its unique mechanism of action makes it an ideal candidate for combination with agents that address other core defects of T2D. This document provides a comprehensive guide to designing clinical trials for this compound combination therapies, focusing on the scientific rationale, protocol design, and key considerations for successful drug development.
Scientific Rationale for this compound Combination Therapies
A successful combination therapy leverages synergistic or complementary mechanisms of action to achieve superior glycemic control, often with a reduced risk of side effects compared to high-dose monotherapy. The choice of a combination partner for this compound should be based on a sound preclinical and clinical rationale.
This compound and Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Mechanistic Synergy: This combination is particularly compelling due to a potential dual action on the incretin system.
-
This compound's Incretin Effect: Preclinical and clinical studies suggest that this compound may exert some of its effects by inhibiting the enzyme Dipeptidyl Peptidase-4 (DPP-4).[5][6][7] DPP-4 is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound may increase the bioavailability of endogenous incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon.[5][6]
-
Direct GLP-1 Stimulation: There is also evidence that this compound can directly stimulate the release of GLP-1 from intestinal L-cells through a K(ATP) channel-independent mechanism.[8]
-
Complementary Action: A dedicated DPP-4 inhibitor would provide a more sustained and potent inhibition of DPP-4, complementing this compound's primary action on the pancreatic β-cells and its potential secondary effects on the incretin axis.[9]
dot
Caption: Signaling pathway of this compound and DPP-4 inhibitor combination.
This compound and Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors
Complementary Mechanisms: This combination targets two distinct pathways of glucose regulation.
-
Insulin-Dependent vs. Insulin-Independent: this compound enhances insulin secretion in a glucose-dependent manner, an insulin-dependent mechanism. SGLT2 inhibitors, on the other hand, promote urinary glucose excretion by blocking glucose reabsorption in the kidneys, an insulin-independent mechanism.[10][11]
-
Addressing Fasting and Postprandial Glucose: While this compound primarily lowers postprandial glucose excursions, SGLT2 inhibitors have a more pronounced effect on fasting plasma glucose.[4] This combination has the potential to provide comprehensive glycemic control throughout the day.
-
Potential for Reduced Hypoglycemia: The insulin-independent action of SGLT2 inhibitors may mitigate the risk of hypoglycemia, a potential side effect of insulin secretagogues like this compound.
This compound and Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
Rationale for Combination: This combination offers a multi-faceted approach to glycemic control.
-
Enhanced Incretin Effect: As mentioned, this compound may potentiate the effects of endogenous GLP-1.[6][8] Combining it with a GLP-1 receptor agonist would provide a supraphysiological stimulation of the GLP-1 pathway, leading to robust glucose-dependent insulin secretion, glucagon suppression, delayed gastric emptying, and potential weight loss benefits.[12]
-
Distinct Mechanisms of Insulin Secretion: this compound directly acts on the β-cell's K(ATP) channels, while GLP-1 receptor agonists act via their specific G-protein coupled receptors to potentiate insulin release. These distinct mechanisms may result in an additive or synergistic effect on insulin secretion.
Clinical Trial Design and Protocols
The design of a clinical trial for a this compound combination therapy should be hypothesis-driven and follow a phased approach to systematically evaluate safety, efficacy, and optimal dosing.[13]
Phase I/II Clinical Trial Protocol: this compound in Combination with a DPP-4 Inhibitor
dot
Caption: Workflow for a Phase I/II clinical trial of this compound combination therapy.
Title: A Phase I/II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Combination with [DPP-4 Inhibitor Name] in Subjects with Type 2 Diabetes Mellitus.
Objectives:
-
Primary: To assess the safety and tolerability of ascending doses of this compound co-administered with a fixed dose of [DPP-4 Inhibitor Name].
-
Secondary:
-
To characterize the pharmacokinetic (PK) profile of this compound and [DPP-4 Inhibitor Name] when administered in combination.
-
To evaluate the preliminary efficacy of the combination on glycemic control.
-
To determine the maximum tolerated dose (MTD) of the combination.
-
Study Design:
-
Phase I (Dose Escalation): A 3+3 dose-escalation design will be used. Cohorts of 3-6 subjects will receive escalating doses of this compound (e.g., 60 mg, 120 mg three times daily) in combination with a stable dose of [DPP-4 Inhibitor Name].
-
Phase II (Dose Expansion): Once the MTD is identified, an expansion cohort of approximately 20-30 subjects will be enrolled to further evaluate the safety, tolerability, and preliminary efficacy of the combination at the optimal dose.
Patient Population:
-
Inclusion Criteria:
-
Male and female subjects aged 18-65 years.
-
Diagnosed with T2D for at least 6 months.
-
Inadequate glycemic control (HbA1c between 7.5% and 10.0%) on metformin monotherapy (≥1500 mg/day) for at least 3 months.
-
Body Mass Index (BMI) between 25 and 40 kg/m ².
-
-
Exclusion Criteria:
-
History of type 1 diabetes or diabetic ketoacidosis.
-
Use of any other antihyperglycemic agents within the last 3 months, other than metformin.
-
Significant cardiovascular, renal, or hepatic disease.
-
History of pancreatitis.
-
Treatment Regimen:
-
Screening Period (4 weeks): Subjects will undergo a washout of any prohibited medications and continue on a stable dose of metformin.
-
Treatment Period (12 weeks): Subjects will be randomized to receive either:
-
This compound (escalating doses) + [DPP-4 Inhibitor Name] + Metformin
-
Placebo + [DPP-4 Inhibitor Name] + Metformin
-
-
Follow-up Period (4 weeks): Safety and tolerability will be monitored after the last dose of the study drug.
Endpoints:
| Endpoint Category | Endpoint | Assessment Timepoints |
| Primary (Safety) | Incidence and severity of adverse events (AEs) and serious adverse events (SAEs) | Continuously throughout the study |
| Incidence of hypoglycemia (symptomatic and asymptomatic) | Continuously throughout the study | |
| Secondary (PK) | Cmax, Tmax, AUC of this compound and [DPP-4 Inhibitor Name] | Pre-dose and at multiple timepoints post-dose on Day 1 and at Week 12 |
| Secondary (Efficacy) | Change from baseline in HbA1c | Baseline, Week 4, Week 8, Week 12 |
| Change from baseline in fasting plasma glucose (FPG) | Baseline and weekly | |
| Postprandial glucose (PPG) excursion after a standardized meal test | Baseline and Week 12 |
Safety Monitoring:
-
Continuous glucose monitoring (CGM) is recommended to capture the full glycemic profile and detect asymptomatic hypoglycemia.[14][15][16][17]
-
Regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, chemistry, urinalysis).
-
A Data and Safety Monitoring Board (DSMB) will be established to review safety data at regular intervals.
Phase III Clinical Trial Protocol: this compound in Combination with a DPP-4 Inhibitor
Title: A Phase III, Multicenter, Randomized, Double-Blind, Active-Controlled Study to Evaluate the Efficacy and Safety of Fixed-Dose Combination of this compound and [DPP-4 Inhibitor Name] Compared to Monotherapy in Patients with Type 2 Diabetes Mellitus Inadequately Controlled on Metformin.
Objectives:
-
Primary: To demonstrate the superiority of the this compound/[DPP-4 Inhibitor Name] fixed-dose combination in reducing HbA1c from baseline compared to this compound monotherapy and [DPP-4 Inhibitor Name] monotherapy at 24 weeks.
-
Secondary:
-
To evaluate the effect of the combination therapy on fasting plasma glucose and postprandial glucose.
-
To assess the proportion of patients achieving a target HbA1c of <7.0%.
-
To evaluate the long-term safety and tolerability of the combination therapy over 52 weeks.
-
To assess the impact on body weight.
-
Study Design:
-
A multicenter, randomized, double-blind, parallel-group, active-controlled design.
Patient Population:
-
Inclusion/Exclusion Criteria: Similar to the Phase I/II study, but with a larger and more diverse patient population.
Treatment Regimen:
-
Screening and Metformin Stabilization Period (8 weeks):
-
Treatment Period (52 weeks): Subjects will be randomized (1:1:1:1) to one of four treatment arms:
-
This compound/[DPP-4 Inhibitor Name] fixed-dose combination + Metformin
-
This compound + Placebo + Metformin
-
Placebo + [DPP-4 Inhibitor Name] + Metformin
-
Placebo + Placebo + Metformin (optional arm for initial 24 weeks)
-
Endpoints:
| Endpoint Category | Endpoint | Assessment Timepoints |
| Primary (Efficacy) | Change from baseline in HbA1c | Baseline, Week 12, Week 24 |
| Secondary (Efficacy) | Proportion of patients achieving HbA1c <7.0% | Week 24 and Week 52 |
| Change from baseline in FPG | Baseline, Week 12, Week 24, Week 52 | |
| Change from baseline in 2-hour PPG | Baseline, Week 24, Week 52 | |
| Change from baseline in body weight | Baseline, Week 24, Week 52 | |
| Safety | Incidence and severity of AEs, SAEs, and hypoglycemia | Continuously throughout the study |
Statistical Considerations:
-
The primary efficacy analysis will be performed using an Analysis of Covariance (ANCOVA) model with treatment as a factor and baseline HbA1c as a covariate.
-
A hierarchical testing procedure will be used to control the overall Type I error rate.
-
Sample size will be calculated to provide at least 90% power to detect a clinically meaningful difference in HbA1c between the combination and monotherapy groups.
Conclusion
The development of this compound combination therapies holds significant promise for improving the management of T2D. By targeting multiple pathophysiological defects, these combinations have the potential to provide superior glycemic control, a favorable safety profile, and improved patient outcomes. The successful execution of well-designed clinical trials, as outlined in these application notes and protocols, is paramount to realizing this potential and bringing new, effective treatment options to patients. Careful consideration of the scientific rationale, robust trial design, and rigorous safety monitoring will be the cornerstones of a successful drug development program.[18][19][20][21][22][23][24][25][26][27][28][29][30][31]
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Chung WY, Park CY, Kim SW, et al. A randomized, double-blind, placebo-controlled, phase II clinical trial to investigate the efficacy and safety of oral DA-1229 in patients with type 2 diabetes mellitus who have inadequate glycaemic control with diet and exercise. Diabetes, Obesity and Metabolism. 2013;15(11):1014-1021. [Link]
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Application Note: A Robust and Validated RP-HPLC Method for the Quantification of Nateglinide in Human Plasma
Abstract
Nateglinide is an oral anti-diabetic agent prescribed for the management of type 2 diabetes mellitus.[1] As a rapid-acting insulin secretagogue, its efficacy is linked to its plasma concentration, making accurate quantification essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.[1] This document details a robust, sensitive, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma. The protocol encompasses a streamlined protein precipitation method for sample preparation and chromatographic conditions optimized for resolution and speed. The method has been validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline, which is adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]
Introduction and Scientific Rationale
This compound, a D-phenylalanine derivative, lowers blood glucose levels by stimulating insulin release from the pancreas.[5] Its therapeutic action is glucose-dependent and diminishes as blood glucose levels fall. After oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations in about one hour, and has a short elimination half-life of approximately 1.4 hours.[5] This pharmacokinetic profile necessitates a reliable analytical method to accurately capture its concentration over time.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalytical chemistry due to its high resolution, sensitivity, and reproducibility. For a relatively non-polar molecule like this compound, RP-HPLC is the technique of choice. A C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte, while a carefully balanced mobile phase of an organic solvent (like acetonitrile or methanol) and an aqueous buffer ensures efficient elution and sharp, symmetrical peaks.[5][6]
The selection of a detection wavelength is critical for sensitivity. This compound exhibits significant UV absorbance at approximately 210-214 nm, making it a suitable wavelength for quantification with a standard UV detector.[5][6][7] To account for variability in sample preparation and injection volume, the incorporation of an internal standard (IS) is a fundamental aspect of a robust bioanalytical method.[2] The IS should be a structurally similar compound that behaves analogously to the analyte during extraction and analysis.
This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established scientific principles and validated against international regulatory standards.
Experimental Workflow and Methodology
The overall process for quantifying this compound in plasma is a multi-step procedure that requires careful execution to ensure data integrity. The workflow is designed to be efficient, minimizing sample handling while maximizing recovery and precision.
Caption: A flowchart of the this compound quantification process.
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Gliclazide (Internal Standard, IS) (≥99% purity)
-
Acetonitrile (HPLC grade)[6]
-
Methanol (HPLC grade)[8]
-
Potassium dihydrogen phosphate (AR grade)[1]
-
Orthophosphoric acid (AR grade)[1]
-
Water (Milli-Q or equivalent high-purity)
-
Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the optimized conditions.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides stable flow and precise injections. |
| Column | C18, 250 x 4.6 mm, 5 µm particle size | Standard reversed-phase column offering good retention and resolution for this compound.[1] |
| Mobile Phase | Acetonitrile : 10mM Phosphate Buffer (pH 3.0) (70:30 v/v) | The high organic content ensures timely elution, while the acidic pH suppresses the ionization of this compound's carboxyl group, leading to better peak shape and retention.[1][6] |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and separation efficiency. |
| Detection | UV at 210 nm | Wavelength of maximum absorbance for this compound, ensuring high sensitivity.[5][7] |
| Injection Volume | 20 µL | A standard volume for bioanalytical applications. |
| Column Temp. | Ambient (or controlled at 25°C) | Ensures reproducible retention times. |
| Internal Standard | Gliclazide | Structurally similar to this compound, elutes with a distinct retention time. |
Preparation of Solutions
-
Mobile Phase: Prepare a 10mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water. Adjust the pH to 3.0 using orthophosphoric acid. Mix this buffer with acetonitrile in a 70:30 (v/v) ratio. Filter and degas the solution before use.[1]
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Gliclazide (IS) in separate volumetric flasks with methanol to prepare individual stock solutions.[8]
-
Working Standard Solutions: Prepare a series of this compound working standard solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Spiking Solution (5 µg/mL): Dilute the Gliclazide stock solution with methanol to achieve the desired concentration.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into drug-free plasma to achieve a concentration range of 0.1 to 20 µg/mL.[7] Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a simple, fast, and effective method for extracting this compound from plasma.[1][7]
-
Aliquot Sample: Pipette 200 µL of the plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 20 µL of the 5 µg/mL Gliclazide (IS) spiking solution to each tube (except for blank plasma samples).
-
Vortex: Briefly vortex the mixture for 10 seconds.
-
Precipitate Proteins: Add 600 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject: Inject 20 µL of the supernatant into the HPLC system.
Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[3] The validation process follows the harmonized ICH M10 guideline, ensuring the reliability of the data generated.[2][3]
Caption: Key parameters in the validation of the bioanalytical method.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per regulatory guidelines.[2]
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous plasma components at the retention times of this compound and the IS. | Response of interfering peaks should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.[2] |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of the measured concentration to the true value. Assessed at LLOQ, Low, Mid, and High QC levels. | The mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision (repeatability and intermediate precision). | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy and precision must meet the ±20% criteria.[7] |
| Recovery | The efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | To assess the suppression or enhancement of analyte signal by matrix components. | The CV of the IS-normalized matrix factor across at least 6 lots of matrix should not be >15%.[2] |
| Stability | To evaluate the stability of this compound in plasma under various storage and handling conditions. | Mean concentrations of stability samples should be within ±15% of nominal concentrations. Assessed for freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. |
Conclusion
The RP-HPLC method detailed in this document provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma samples.[1] The protein precipitation technique offers efficient sample clean-up with high recovery, and the selected chromatographic conditions allow for excellent separation and sensitive detection.[1][8] This fully validated method is well-suited for high-throughput analysis in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, ensuring the generation of accurate and reproducible data that meets stringent regulatory requirements.
References
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International Journal for Multidisciplinary Research (IJFMR). (2025). Stability - Indicating RP-HPLC Method for Antidiabetic Drugs: Development and Validation in Pharmaceutical Formulation. Available at: [Link]
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Bauer, S., et al. (2003). Rapid and simple method for the analysis of this compound in human plasma using HPLC analysis with UV detection. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 551-5. Available at: [Link]
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Sahu, P. K., et al. (2014). Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay. Journal of Chromatographic Science, 52(8), 819-27. Available at: [Link]
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Hacıoğlu, A., et al. (2015). Development and validation of an HPLC method for determination of this compound in drug substances. Marmara Pharmaceutical Journal, 19, 103-108. Available at: [Link]
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Ozkurt, C., et al. (2021). Determination of this compound in Tablet Formulation by HPLC Using a Pentafluorophenyl Core-Shell Column. Journal of the Institute of Science and Technology, 11(1), 413-419. Available at: [Link]
-
Rana, K., & Sharma, P. (2021). Development and Validation of a HPLC method for the Determination of Metformin hydrochloride, this compound and Pioglitazone hydrochloride in Multicomponent Formulation. Asian Journal of Research in Chemistry, 14(1), 7-12. Available at: [Link]
-
ResearchGate. (2025). Determination of this compound in Human Plasma by LC-ESI-MS and Its Application to Bioequivalence Study. Available at: [Link]
-
Ampati, S. (2021). METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF this compound IN TABLET DOSAGE FORM BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
-
De Jong, J., & S-Gravenhage, T. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Malli, D., et al. (2007). Determination of this compound in human plasma by high-performance liquid chromatography with pre-column derivatization using a coumarin-type fluorescent reagent. Analytica Chimica Acta, 599(1), 143-50. Available at: [Link]
-
European Medicines Agency. (2011). The EMA Bioanalytical Method Validation Guideline. Available at: [Link]
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DergiPark. (2015). Development and Validation of HPLC Method for Determination of this compound in Drug Substances. Marmara Pharmaceutical Journal. Available at: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
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U.S. Food & Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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Cell-based assay for screening Nateglinide analogues.
Application Note & Protocol
Topic: A High-Throughput Cell-Based Assay Pipeline for the Discovery and Characterization of Nateglinide Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Novel this compound Analogues
Type 2 Diabetes Mellitus (T2DM) is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. This compound, a D-phenylalanine derivative, is a rapid-acting insulin secretagogue used to manage postprandial hyperglycemia.[1][2] Its therapeutic effect stems from its ability to close ATP-sensitive potassium (KATP) channels in pancreatic β-cells, mimicking the cell's natural response to elevated glucose levels.[3][4] This channel closure leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin.[1]
This compound is distinguished by its rapid onset and short duration of action, which helps restore the physiological early-phase insulin secretion and reduces the risk of hypoglycemia compared to older sulfonylureas.[3][4][5] The development of this compound analogues is a key strategy for identifying next-generation therapeutics with potentially improved potency, enhanced selectivity for the pancreatic β-cell KATP channel subtype (Kir6.2/SUR1), and optimized pharmacokinetic profiles.
This document provides a comprehensive, two-tiered cell-based screening protocol designed to identify and characterize novel this compound analogues. The pipeline consists of:
-
A Primary High-Throughput Screen (HTS) using a fluorescence-based membrane potential assay to functionally assess KATP channel inhibition.
-
A Secondary Confirmatory Screen using a time-resolved fluorescence immunoassay to directly quantify insulin secretion from hit compounds.
This integrated approach ensures both high-throughput capacity and physiological relevance, providing a robust platform for advancing novel T2DM drug candidates.
The Molecular Mechanism: Targeting the Pancreatic KATP Channel
The pancreatic KATP channel is the central regulator of glucose-stimulated insulin secretion (GSIS). This channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[6][7][8][9] Its activity directly links the cell's metabolic state to its electrical excitability.[10]
-
In Low Glucose (Fasting State): Intracellular ATP levels are low. The KATP channels remain open, allowing K+ efflux, which hyperpolarizes the cell membrane and prevents the opening of voltage-gated calcium channels (VGCCs). This "off" state inhibits insulin release.
-
In High Glucose (Fed State): Glucose metabolism increases the intracellular ATP/ADP ratio. ATP binds to the Kir6.2 subunit, inducing a conformational change that closes the channel pore.[8] The resulting membrane depolarization activates VGCCs, leading to Ca2+ influx and triggering the fusion of insulin-containing granules with the cell membrane.
This compound and its analogues bypass the metabolic steps and directly bind to the SUR1 subunit, inducing channel closure and stimulating insulin secretion in a glucose-dependent manner.[1][2]
Caption: Mechanism of this compound-induced insulin secretion.
Assay Principle and Tiered Screening Strategy
A tiered approach balances throughput with detailed pharmacological characterization.
-
Primary Screen (Membrane Potential): This assay serves as a direct functional readout of KATP channel activity. It uses a voltage-sensitive fluorescent dye to detect changes in membrane potential.[11][12] this compound analogues that close KATP channels will cause membrane depolarization, resulting in an increased fluorescence signal.[13][14] This method is rapid, scalable to 384-well plates, and ideal for screening large compound libraries.
-
Secondary Screen (Insulin Secretion): Compounds identified as "hits" in the primary screen are advanced to a more physiologically relevant assay that directly measures insulin release. A homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) or a dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA) is recommended. These immunoassays are highly sensitive, have a broad dynamic range, and avoid the use of radioactive materials.[15][16][17] This step confirms that the observed channel modulation translates into the desired biological outcome.
Materials and Reagents
| Reagent/Material | Recommended Supplier/Example | Purpose |
| Cell Line | MIN6 Mouse Pancreatic β-Cell Line | A widely used cell line that retains glucose-stimulated insulin secretion.[18][19] |
| Culture Medium | DMEM, high glucose, with 15% FBS, 1% Pen-Strep, 50 µM β-mercaptoethanol | Cell propagation and maintenance. |
| Assay Plates | 96- or 384-well, black-walled, clear-bottom plates | For fluorescence-based assays to minimize background and crosstalk. |
| Assay Buffer | Krebs-Ringer Bicarbonate (KRB) Buffer, supplemented with HEPES and BSA | Provides a physiological salt environment for the cells during the assay. |
| Membrane Potential Kit | FLIPR Membrane Potential Assay Kit (Molecular Devices) or similar | Voltage-sensitive dye for the primary screen. |
| Insulin Immunoassay Kit | HTRF Insulin Assay (Cisbio) or DELFIA Insulin Assay (PerkinElmer) | Non-radioactive, sensitive quantification of secreted insulin. |
| Positive Control 1 | This compound (≥98% purity) | Reference compound for comparing analogue activity. |
| Positive Control 2 | Glibenclamide (≥98% purity) | A potent, well-characterized sulfonylurea KATP channel blocker.[20] |
| Negative Control | Diazoxide | A KATP channel opener used to confirm the mechanism of action. |
| Vehicle Control | DMSO, cell culture grade | Solvent for compounds; defines the baseline response. |
Detailed Experimental Protocols
Protocol 1: MIN6 Cell Culture and Seeding
Causality: Consistent cell health and density are critical for assay reproducibility. Seeding cells the day before the experiment ensures they are adherent and in a healthy logarithmic growth phase.
-
Culture: Maintain MIN6 cells in high-glucose DMEM supplemented with 15% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol in a humidified incubator at 37°C and 5% CO₂.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency. Avoid overgrowth, as it can diminish glucose responsiveness.[21]
-
Seeding for Assay:
-
Harvest cells using Trypsin-EDTA and neutralize with culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh culture medium.
-
Perform a cell count and assess viability (should be >95%).
-
Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 - 80,000 cells per well in 100 µL of culture medium.
-
Incubate overnight (18-24 hours) to allow for cell attachment.
-
Protocol 2: Primary Screen - Fluorescence-Based Membrane Potential Assay
Caption: Workflow for the primary membrane potential screen.
-
Buffer Preparation: Prepare KRB buffer containing a non-stimulatory concentration of glucose (e.g., 2.5 mM).
-
Cell Washing: Gently aspirate the culture medium from the wells. Wash the cell monolayer once with 100 µL of pre-warmed (37°C) KRB buffer.
-
Dye Loading: Prepare the membrane potential dye solution in KRB buffer according to the manufacturer's instructions. Add 100 µL of the dye solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading into the cells.
-
Compound Preparation: During the incubation, prepare a compound plate. Serially dilute this compound analogues, this compound, and Glibenclamide in KRB buffer. Include wells with DMSO (vehicle control) and Diazoxide (negative control).
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Program the instrument to add 25 µL of the compound solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 5-10 minutes post-addition. The change in fluorescence indicates a change in membrane potential.
-
Protocol 3: Secondary Screen - Insulin Secretion Immunoassay
Causality: This protocol confirms that the depolarization observed in the primary screen is sufficient to trigger the downstream physiological event of insulin exocytosis. A pre-incubation step in low glucose ensures that basal insulin secretion is minimized before stimulation.
-
Cell Preparation: Seed and incubate MIN6 cells in 96-well plates as described in Protocol 1.
-
Pre-incubation (Starvation):
-
Aspirate the culture medium and wash the cells twice with KRB buffer containing low glucose (2.5 mM).
-
Add 100 µL of the same low-glucose KRB buffer to each well and incubate for 1-2 hours at 37°C. This step synchronizes the cells and minimizes basal insulin levels.
-
-
Compound Stimulation:
-
Prepare serial dilutions of "hit" compounds and controls in low-glucose (2.5 mM) KRB buffer. Rationale: Testing in low glucose isolates the direct effect of the compounds on the KATP channel, independent of glucose metabolism.
-
Aspirate the pre-incubation buffer.
-
Add 100 µL of the compound-containing buffer to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well. This sample contains the secreted insulin.
-
Insulin Quantification: Analyze the insulin concentration in the collected supernatants using a TR-FRET or DELFIA immunoassay kit, following the manufacturer’s protocol precisely.
Data Analysis, Interpretation, and Validation
| Parameter | Primary Screen (Membrane Potential) | Secondary Screen (Insulin Secretion) |
| Primary Readout | Relative Fluorescence Units (RFU) | Time-Resolved Fluorescence Signal |
| Data Normalization | Response (ΔRFU) normalized to vehicle (0%) and a maximal concentration of this compound (100%). | Insulin concentration (ng/mL or µIU/mL) calculated from a standard curve. |
| Dose-Response | Plot normalized response vs. log[compound]. Fit with a four-parameter logistic equation. | Plot insulin concentration vs. log[compound]. Fit with a four-parameter logistic equation. |
| Key Metric | EC₅₀: Concentration for 50% of maximal depolarization. | EC₅₀: Concentration for 50% of maximal insulin secretion. |
| Hit Criteria | Activity > 3 standard deviations above vehicle control; EC₅₀ within a desired range (e.g., < 10 µM). | Confirmed dose-dependent activity; Potency (EC₅₀) comparable to or better than this compound. |
| Quality Control | Z'-factor > 0.5. Calculated using positive (this compound) and negative (DMSO) controls. | Signal-to-Basal Ratio > 3. Ratio of insulin secreted with positive control vs. vehicle. |
Assay Validation (Trustworthiness): The robustness of the primary HTS assay must be validated by calculating the Z'-factor. A Z' > 0.5 indicates a large separation between the positive and negative control distributions, signifying a reliable and high-quality assay suitable for screening.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-factor (<0.5) in Primary Screen | 1. Unhealthy cells or inconsistent cell density. 2. Suboptimal dye loading. 3. Inactive positive control. | 1. Ensure cell viability is >95% and optimize seeding density. 2. Increase dye loading time or temperature. 3. Use a fresh stock of this compound or Glibenclamide. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. Edge effects on the plate. 3. Pipetting errors. | 1. Ensure thorough mixing of cell suspension before plating. 2. Avoid using the outer wells of the plate or fill them with buffer. 3. Use calibrated, automated liquid handlers for compound addition. |
| No Response in Secondary Screen for a Primary Hit | 1. Compound causes fluorescence artifact in primary screen. 2. Depolarization was insufficient to trigger exocytosis. 3. Compound is cytotoxic at active concentrations. | 1. Re-test the compound in an empty well with dye to check for auto-fluorescence. 2. The compound is a weak modulator; de-prioritize. 3. Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo). |
Conclusion
This application note details a robust, two-tiered screening platform for the identification and pharmacological characterization of novel this compound analogues. The primary membrane potential assay provides a high-throughput method to identify functional KATP channel modulators, while the secondary insulin secretion assay ensures their physiological relevance. By integrating these validated protocols, researchers can efficiently screen compound libraries and accelerate the discovery of promising new therapeutic agents for the treatment of Type 2 Diabetes.
References
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Inagaki, N., Gonoi, T., Clement, J. P. 4th, Namba, N., Inazawa, J., Gonzalez, G., Aguilar-Bryan, L., Seino, S., & Bryan, J. (1995). Reconstitution of IKATP: an inward rectifier K+ channel mutated in persistent hyperinsulinemic hypoglycemia of infancy. Science, 270(5239), 1166–1170. [Link]
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Hu, S., Wang, S., Fan, C., & Li, Y. (2001). The mechanisms underlying the unique pharmacodynamics of this compound. Diabetologia, 44(Suppl 3), S12-S19. [Link]
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Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]
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PharmGKB. (n.d.). Anti-diabetic Drug this compound Pathway, Pharmacokinetics. PharmGKB. [Link]
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Dornhorst, A. (2001). This compound: a structurally novel, short-acting, hypoglycemic agent. Expert Opinion on Investigational Drugs, 10(7), 1347-1361. [Link]
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Seino, S. (1998). ATP-sensitive potassium channels: structures, functions, and pathophysiology. The Japanese Journal of Physiology, 48(6), 397-412. [Link]
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Sloane, L. B., Lewis, M., & Van der Donk, W. A. (2022). A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of Visualized Experiments, (184), e63528. [Link]
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Bryan, J., Crane, A., & Aguilar-Bryan, L. (2005). Toward Linking Structure With Function in ATP-Sensitive K+ Channels. Diabetes, 54(Suppl 2), S21-S29. [Link]
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Guardado-Mendoza, R., & Jimenez-Ceja, J. M. (2013). The role of this compound and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 25-34. [Link]
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Papke, R. L., & Horenstein, N. A. (2004). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. Proceedings of the National Academy of Sciences, 101(36), 13312-13317. [Link]
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Müller, A., & Wenzel, M. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Microbiology, 7, 481. [Link]
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Malanovic, N., & Lohner, K. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrobial Agents and Chemotherapy, 64(9), e00780-20. [Link]
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Tinker, A., & Aziz, Q. (2018). ATP-Sensitive Potassium Channels and Their Physiological and Pathophysiological Roles. Comprehensive Physiology, 8(4), 1463-1511. [Link]
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Martin, G. M., & Yoshioka, C. (2016). Cryo-EM structure of the ATP-sensitive potassium channel illuminates mechanisms of assembly and gating. eLife, 5, e13423. [Link]
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Markossian, S., Grossman, A., & Baskir, H. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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NextBio. (n.d.). Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators. Illumina. [Link]
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Harada, N., & Inagaki, N. (2010). Establishment of new clonal pancreatic β-cell lines (MIN6-K) useful for study of incretin/cyclic adenosine monophosphate signaling. Journal of Diabetes Investigation, 1(4), 134-141. [Link]
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Skelin, M., & Rupnik, M. (2011). Pancreatic beta cell lines and their applications in diabetes mellitus research. ALTEX, 28(3), 195-208. [Link]
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Poitout, V., & Robertson, R. P. (2002). Insulin-secreting cell lines: Classification, characteristics and potential applications. Diabete & Metabolisme, 28(4 Pt 2), 4S18-4S24. [Link]
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Yang, L., & Chen, W. (2023). Insulin secretion assays in an engineered MIN6 cell line. MethodsX, 10, 102029. [Link]
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Yang, L., & Chen, W. (2023). Insulin secretion assays in an engineered MIN6 cell line. MethodsX, 10, 102029. [Link]
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Jacobsen, O., & Sørensen, U. S. (2023). Pharmacological Profiling of K ATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine. International Journal of Molecular Sciences, 24(3), 2824. [Link]
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Vetr, M., & Parker, D. (2011). Lanthanide-based time-resolved luminescence immunoassays. Analytical and Bioanalytical Chemistry, 400(9), 2847-2859. [Link]
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Hossain, M. A., & Wade, J. D. (2010). Development of Lanthanide-Labeled Human INSL3 as an Alternative Probe to Radioactively Labeled INSL3 for Use in Bioassays. Bioconjugate Chemistry, 21(6), 1142-1147. [Link]
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Linder, M. D., & Kober, D. B. (2013). High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels. Journal of Visualized Experiments, (71), e50093. [Link]
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Lewis, L. M., & Locuson, C. W. (2019). Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels. PLoS ONE, 14(9), e0222217. [Link]
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Vetr, M., & Parker, D. (2011). Lanthanide-Based Time-Resolved Luminescence Immunoassays. ResearchGate. [Link]
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Darwish, I. A. (2011). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 7(2), 85-94. [Link]
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Vetr, M., & Parker, D. (2011). Lanthanide-based time-resolved luminescence immunoassays. Analytical and Bioanalytical Chemistry, 400(9), 2847-2859. [Link]
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Application Notes and Protocols: Selecting and Utilizing Animal Models for Long-Term Efficacy Studies of Nateglinide
Introduction
Nateglinide is a rapid-acting insulin secretagogue belonging to the meglitinide class of oral anti-diabetic agents.[1][2] It is clinically utilized to manage postprandial hyperglycemia in patients with type 2 diabetes mellitus (T2DM).[1][3] Its primary mechanism of action involves the closure of ATP-sensitive potassium (KATP) channels on pancreatic β-cells.[1][4] This action leads to membrane depolarization, subsequent calcium influx, and ultimately, the stimulation of insulin secretion in a glucose-dependent manner.[1][5] The "fast on-fast off" binding kinetics of this compound to the sulfonylurea receptor (SUR1) subunit of the KATP channel allows for a rapid onset and short duration of action, mimicking the physiological early-phase insulin release.[3]
While the acute glucose-lowering effects of this compound are well-documented, assessing its long-term efficacy is crucial. This involves understanding its ability to maintain glycemic control over extended periods, its impact on pancreatic β-cell health and function, and its potential to delay the progression of T2DM. Preclinical long-term studies in relevant animal models are indispensable for this purpose, providing critical insights into drug efficacy and mechanisms that are not feasible to explore in human trials.[6] This guide provides a comprehensive framework for designing and executing such studies, with a focus on model selection, experimental design, and detailed protocols.
Section 1: this compound's Mechanism of Action
This compound's therapeutic effect is centered on its ability to augment insulin secretion precisely when needed—after a meal. This action is initiated by its binding to the SUR1 on pancreatic β-cells.
-
Binding to KATP Channels : In the presence of glucose metabolites (ATP), this compound binds to the SUR1 subunit of the KATP channel.[1]
-
Channel Closure & Depolarization : This binding event closes the KATP channel, preventing potassium ion efflux and causing the cell membrane to depolarize.
-
Calcium Influx : The change in membrane potential opens voltage-gated calcium channels, leading to a rapid influx of extracellular calcium.[1]
-
Insulin Exocytosis : The rise in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin into the bloodstream.[1][5]
A key feature of this compound is that its insulinotropic effect is glucose-dependent, diminishing at lower blood glucose levels, which reduces the risk of hypoglycemia.[1][2]
Caption: Experimental workflow for a long-term this compound efficacy study.
Key Parameters
-
Animals : Male ZDF rats (fa/fa) are recommended as they are more prone to developing diabetes than females. L[7]ean littermates (fa/+) should be used as healthy controls.
-
Duration : A minimum of 12-16 weeks of treatment is recommended to observe significant changes in β-cell function and mass. Longer studies (up to 24 weeks) can provide more definitive data.
-
Dosing : this compound should be administered orally (via gavage) 15-30 minutes before each main meal (typically 2-3 times daily) to align with its clinical use. D[5]ose selection should be based on pilot pharmacokinetic and pharmacodynamic studies.
-
Groups :
-
Lean Control + Vehicle
-
ZDF Diabetic Control + Vehicle
-
ZDF Diabetic + this compound (low dose)
-
ZDF Diabetic + this compound (high dose)
-
(Optional) ZDF Diabetic + Positive Control (e.g., a long-acting sulfonylurea or a DPP-4 inhibitor)
-
Section 4: Detailed Experimental Protocols
Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical assay for assessing in vivo glucose metabolism and the effectiveness of this compound in controlling postprandial glucose excursions.
-
D-glucose solution (e.g., 20-40% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated for plasma)
Procedure:
-
Fasting : Fast animals for 6-8 hours. A shorter fast is often sufficient and reduces the risk of hypoglycemia. E[8]nsure free access to water. 2[10]. Drug Administration : Administer the final dose of this compound or vehicle via oral gavage 15-30 minutes before the glucose challenge.
-
Baseline Blood Sample (T=0 min) : Gently restrain the animal. Snip the tip of the tail to obtain a drop of blood.
-
Measure blood glucose with a glucometer.
-
Collect ~20-50 µL of blood into an EDTA tube for later insulin analysis. K[9]eep samples on ice.
-
-
Glucose Challenge : Administer a glucose bolus (typically 1-2 g/kg body weight) via oral gavage. S[11]tart a timer immediately.
-
Time-Point Sampling : Collect blood at 15, 30, 60, and 120 minutes post-glucose administration, measuring glucose at each time point. A[10]dditional plasma samples for insulin can be collected if desired.
-
Sample Processing : Centrifuge blood samples (e.g., 3000 x g for 10 min at 4°C) to separate plasma. S[9]tore plasma at -80°C until analysis.
-
Data Analysis : Plot mean blood glucose vs. time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion (0-120 min) using the trapezoidal rule.
[8]### 4.2 Protocol: Islet Isolation and Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay directly assesses the functional capacity of pancreatic islets harvested at the end of the study.
-
Collagenase P solution
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with 0.1% BSA
-
Low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM) KRBH buffer
-
Ficoll or Histopaque density gradient solutions
-
Culture media (e.g., RPMI-1640)
Procedure:
-
Pancreas Perfusion & Digestion :
-
Anesthetize the animal and perform a laparotomy.
-
Cannulate the common bile duct and clamp it at the duodenum.
-
Perfuse the pancreas with cold collagenase P solution until it is fully distended.
-
Excise the pancreas and incubate it in a water bath at 37°C for 10-15 minutes to digest the tissue.
-
-
Islet Purification :
-
Stop the digestion by adding cold buffer. Gently shake to release the islets.
-
Filter the digest through a mesh to remove undigested tissue.
-
Purify the islets from acinar tissue using a density gradient centrifugation (e.g., Ficoll).
-
-
Islet Culture :
-
Hand-pick purified islets under a stereomicroscope.
-
Culture the islets overnight in RPMI-1640 medium to allow for recovery. 4[13]. Static GSIS Assay :
-
Place batches of size-matched islets (e.g., 10 islets/well) into a multi-well plate.
-
Pre-incubation : Incubate islets in low glucose (2.8 mM) KRBH buffer for 1 hour at 37°C to establish a basal secretion rate. [13] * Basal Secretion : Replace the buffer with fresh low glucose KRBH and incubate for 1 hour. Collect the supernatant (this is the basal insulin secretion sample). [13] * Stimulated Secretion : Replace the buffer with high glucose (16.7 mM) KRBH and incubate for 1 hour. Collect the supernatant (this is the stimulated insulin secretion sample). [14] * Store all supernatants at -20°C or -80°C.
-
-
Insulin Quantification : Measure insulin concentration in the supernatants using a commercially available ELISA or RIA kit.
-
Data Analysis : Calculate the Stimulation Index (SI) = (Insulin secreted at high glucose) / (Insulin secreted at low glucose).
Protocol: Pancreatic Histology for β-Cell Mass
Histological analysis provides a quantitative measure of the impact of long-term this compound treatment on the pancreatic β-cell population.
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin
-
Paraffin wax
-
Microtome
-
Primary antibodies (e.g., anti-insulin, anti-glucagon)
-
Secondary antibodies (fluorescent or HRP-conjugated)
-
Apoptosis detection kit (e.g., TUNEL assay)
-
Microscope with imaging software
Procedure:
-
Tissue Fixation & Processing :
-
Immediately after euthanasia, fix the harvested pancreas in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning : Cut 5 µm thick sections using a microtome and mount them on slides.
-
Immunohistochemistry (IHC) for Insulin :
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., citrate buffer heat-induced).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against insulin overnight at 4°C.
-
Incubate with an appropriate secondary antibody.
-
Develop with a chromogen (e.g., DAB) or visualize with fluorescence microscopy.
-
-
Image Acquisition & Analysis :
-
Systematically scan and image the entire pancreatic section at low magnification (e.g., 4x or 10x).
-
Use image analysis software (e.g., ImageJ, Visiopharm) to:
-
Measure the total pancreatic tissue area.
-
Measure the total insulin-positive (β-cell) area.
-
-
Calculate β-cell mass: (Insulin-positive area / Total pancreatic area) x Pancreas weight.
-
-
Apoptosis Assessment : Perform a TUNEL assay on adjacent sections to quantify the rate of β-cell apoptosis, a key indicator of β-cell health.
Section 5: Data Interpretation and Conclusion
The collective data from in vivo monitoring, OGTTs, ex vivo GSIS assays, and histology will provide a comprehensive picture of this compound's long-term efficacy.
-
Sustained Glycemic Control : A significant and sustained reduction in fasting blood glucose and HbA1c (if measured) in the this compound group compared to the diabetic control group would indicate long-term efficacy.
-
Improved Glucose Tolerance : A lower AUC during OGTTs in this compound-treated animals demonstrates improved handling of glucose loads.
-
Preservation of β-Cell Function : A higher Stimulation Index in the GSIS assay from islets of this compound-treated animals would suggest preserved or enhanced β-cell function.
-
Preservation of β-Cell Mass : Increased β-cell mass and reduced β-cell apoptosis in the this compound group compared to controls would provide strong evidence of a disease-modifying effect.
References
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Charles River Laboratories. Type 2 Diabetes Mouse Models. Available from: [Link].
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Al-Trad, B., Al-Batayneh, K., El-Khatib, M., & Al-Zoubi, M. (2022). Animal models for type 1 and type 2 diabetes: advantages and limitations. Biomedicine & Pharmacotherapy, 155, 113737. Available from: [Link].
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Vrabec, J. (2012). Diabetes in Zucker diabetic fatty rat. Methods in Molecular Biology, 933, 103-23. Available from: [Link].
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Hu, S., Wang, S., Fan, C., & Yang, Z. (2000). This compound: A structurally novel, short-acting, hypoglycemic agent. Zhongguo Yao Li Xue Bao, 21(11), 961-966. Available from: [Link].
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Patsnap. (2024). What is the mechanism of this compound?. Patsnap Synapse. Available from: [Link].
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Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research, 125(3), 451-472. Available from: [Link].
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PharmGKB. Anti-diabetic Drug this compound Pathway, Pharmacokinetics. PharmGKB. Available from: [Link].
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Islam, M. S. (2021). Animal Models in Type 2 Diabetes Mellitus Research: Pros and Cons. Journal of Diabetes Research, 2021, 5975821. Available from: [Link].
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Hosokawa, M., et al. (2018). A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat. Journal of Diabetes Research, 2018, 5893094. Available from: [Link].
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King, A. J. (2012). The use of animal models in diabetes research. British Journal of Pharmacology, 166(3), 877–894. Available from: [Link].
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Drugs.com. (2025). This compound Monograph for Professionals. Drugs.com. Available from: [Link].
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InnoSer. (2024). Metabolic disease models – db/db Mouse Model. InnoSer. Available from: [Link].
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Melior Discovery. db/db Mice, Type II Diabetes Mouse Model. Melior Discovery. Available from: [Link].
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Arroba, A. I., et al. (2014). The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration. PLoS ONE, 9(4), e97302. Available from: [Link].
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Larter, C. Z., et al. (2018). db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet. Journal of Diabetes Research, 2018, 5035248. Available from: [Link].
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Bio-protocol. (n.d.). Islet isolation and glucose-stimulated insulin secretion assay (GSIS). Bio-protocol. Available from: [Link].
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Al Rijjal, D., et al. (2022). A protocol for studying glucose homeostasis and islet function in mice. STAR Protocols, 3(1), 101150. Available from: [Link].
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Schmidt, R. E., et al. (2000). Analysis of the Zucker Diabetic Fatty (ZDF) Type 2 Diabetic Rat Model Suggests a Neurotrophic Role for Insulin/IGF-I in Diabetic Autonomic Neuropathy. The American Journal of Pathology, 156(3), 1077-1089. Available from: [Link].
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Gubra. (2022). The Zucker Diabetic Fatty rat. Gubra. Available from: [Link].
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protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. protocols.io. Available from: [Link].
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MACDONALD ISLET BIOLOGY LABORATORY. Research Protocols. MACDONALD ISLET BIOLOGY LABORATORY. Available from: [Link].
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MMPC. (2024). Oral Glucose Tolerance Test. Mouse Metabolic Phenotyping Centers. Available from: [Link].
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Ball, A. J., et al. (2002). Acute and long-term effects of this compound on insulin secretory pathways. British Journal of Pharmacology, 136(6), 818-826. Available from: [Link].
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Ball, A. J., et al. (2002). Acute and long-term effects of this compound on insulin secretory pathways. British Journal of Pharmacology, 136(6), 818-826. Available from: [Link].
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Mourtzinis, G., & Raskin, P. (2005). A review of this compound in the management of patients with type 2 diabetes. Therapeutics and Clinical Risk Management, 1(2), 115-122. Available from: [Link].
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Mori, A., et al. (2009). Effect of glimepiride and this compound on serum insulin and glucose concentration in healthy cats. Research in Veterinary Science, 87(2), 234-238. Available from: [Link].
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Odawara, M., et al. (2018). Efficacy and safety of this compound plus sitagliptin combination therapy in type 2 diabetes patients inadequately controlled by sitagliptin monotherapy: a phase 3, multicenter, open-label, long-term study. Expert Opinion on Pharmacotherapy, 19(3), 221-230. Available from: [Link].
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Application Note: Elucidating the Electrophysiological Signature of Nateglinide on ATP-Sensitive Potassium Channels Using the Patch-Clamp Technique
Introduction: The Significance of Nateglinide and KATP Channels in Diabetes Therapy
This compound is a rapid-acting insulin secretagogue of the meglitinide class, pivotal in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy lies in its ability to stimulate insulin secretion from pancreatic β-cells, particularly in response to post-meal glucose surges.[1][3][4][5] The primary molecular target of this compound is the ATP-sensitive potassium (KATP) channel, a critical component in coupling cellular metabolism to electrical excitability in pancreatic β-cells.[1][2][6]
KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[7][8][9][10][11] In a resting state with low glucose, these channels are open, maintaining a hyperpolarized membrane potential that prevents insulin release.[11] Following a meal, elevated glucose levels increase intracellular ATP, which binds to the Kir6.2 subunit, inducing channel closure.[1][9][11] this compound mimics this effect by binding to the SUR1 subunit, leading to KATP channel inhibition.[1][3] This closure depolarizes the β-cell membrane, opening voltage-dependent calcium channels and triggering the influx of Ca2+, which culminates in the exocytosis of insulin-containing granules.[1]
Understanding the precise kinetic and dose-dependent effects of this compound on KATP channels is paramount for optimizing its therapeutic window and minimizing side effects like hypoglycemia.[1] The patch-clamp technique is the gold-standard electrophysiological method for such investigations, offering unparalleled resolution to study ion channel function at the single-molecule or whole-cell level.[12][13][14] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the patch-clamp technique to characterize the interaction of this compound with KATP channels.
The Patch-Clamp Technique: A High-Fidelity Tool for Ion Channel Research
The patch-clamp technique, developed by Neher and Sakmann, revolutionized ion channel research.[12] It allows for the direct measurement of ionic currents flowing through individual channels or the entire cell membrane.[14][15] The core principle involves forming a high-resistance "gigaohm" seal between a fire-polished glass micropipette and the cell membrane, electrically isolating a "patch" of the membrane.[15][16][17]
Key Configurations for Studying this compound's Effects:
-
Whole-Cell Configuration: This is the most common configuration for studying the global effect of a compound on a cell's ion channel population.[14][18] After forming a gigaohm seal, a brief pulse of suction ruptures the membrane patch, providing electrical access to the entire cell.[14] This allows for the recording of macroscopic KATP currents and the investigation of this compound's dose-dependent inhibition.
-
Inside-Out Configuration: This configuration is ideal for studying the direct interaction of intracellular modulators with the channel. After establishing a cell-attached patch, the pipette is withdrawn, excising the membrane patch with its intracellular face exposed to the bath solution.[14] This allows for the controlled application of ATP and this compound to the intracellular side of the KATP channel, mimicking the physiological environment.
The choice of configuration depends on the specific experimental question. For determining the overall inhibitory potency (IC50) of this compound, the whole-cell configuration is appropriate. To investigate the molecular mechanism of action and its interplay with intracellular ATP, the inside-out configuration is superior.
Experimental Workflow and Protocols
This section outlines a detailed, step-by-step protocol for investigating the effects of this compound on KATP channels in a model cell line (e.g., HEK293 cells stably expressing Kir6.2/SUR1 or a pancreatic β-cell line like INS-1).
Cell Preparation and Culture
-
Cell Culture: Maintain HEK293 cells stably co-expressing human Kir6.2 and SUR1 subunits or INS-1 cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Culture conditions should be optimized for robust channel expression.
-
Cell Plating: Twenty-four to forty-eight hours before the experiment, plate the cells onto glass coverslips at a low density to allow for easy access to individual cells for patch-clamping.[19]
Solutions and Reagents
Rigorous preparation of solutions is critical for successful patch-clamp experiments.
| Solution Type | Components | Concentration (mM) | Purpose |
| External (Bath) Solution | NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose | 140, 5, 2, 1, 10, 5 | Mimics the extracellular environment. |
| Internal (Pipette) Solution | K-Gluconate, KCl, MgCl2, HEPES, EGTA, MgATP | 130, 10, 1, 10, 1, 1 | Mimics the intracellular environment. The concentration of MgATP can be varied to study the ATP-dependence of this compound's action. |
| This compound Stock Solution | This compound powder, DMSO | 100 | High-concentration stock for serial dilutions. |
-
Note: Adjust the pH of all solutions to 7.4 with KOH (for internal) or NaOH (for external). Filter all solutions through a 0.22 µm filter before use to remove impurities.[19]
Patch-Clamp Electrophysiology Protocol (Whole-Cell Configuration)
-
Pipette Fabrication: Pull borosilicate glass capillaries using a micropipette puller to create pipettes with a resistance of 3-5 MΩ when filled with the internal solution.[12]
-
Mounting and Approach: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.[19] Mount the filled pipette in the holder, apply positive pressure, and carefully approach a target cell under microscopic guidance.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).[17]
-
Whole-Cell Access: Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[14]
-
Recording KATP Currents: Clamp the cell membrane potential at a holding potential of -70 mV. Apply voltage steps or ramps to elicit KATP currents.
-
This compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound. Record the inhibition of the KATP current at each concentration.
-
Washout: After applying the highest concentration, perfuse with the control external solution to observe the reversibility of the drug's effect. This compound is known for its rapid dissociation from the SUR1 receptor.[3][20]
***dot graph TD; A[Start: Cell Culture and Plating] --> B{Prepare Solutions and Pipettes}; B --> C[Mount Coverslip and Approach Cell]; C --> D{Form Gigaohm Seal}; D --> E{Rupture Membrane for Whole-Cell Access}; E --> F[Record Baseline KATP Current]; F --> G{Apply this compound (Increasing Concentrations)}; G --> H[Record Inhibited KATP Current]; H --> I{Washout with Control Solution}; I --> J[Record Recovered Current]; J --> K[End: Data Analysis];
end
Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.
Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful pharmacological parameters.
-
Current Measurement: Measure the peak or steady-state current amplitude at a specific voltage before and after the application of each this compound concentration.
-
Dose-Response Curve: Calculate the percentage of current inhibition for each this compound concentration relative to the baseline current. Plot the percentage inhibition against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the dose-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the KATP current. This is a key measure of the drug's potency.
-
Kinetic Analysis: Analyze the on-rate (time to inhibition) and off-rate (time to recovery after washout) of this compound's effect. This provides insights into the drug's binding and unbinding kinetics, which are known to be rapid for this compound.[3][20]
Expected Quantitative Data:
| Parameter | Description | Exemplary Value | Significance |
| IC50 | Half-maximal inhibitory concentration | 800 nM[21][22] | Potency of this compound on Kir6.2/SUR1 channels. |
| Hill Coefficient (nH) | Steepness of the dose-response curve | ~1 | Suggests a 1:1 binding stoichiometry. |
| On-rate (τon) | Time constant of current inhibition | Seconds | Reflects the speed of this compound binding. |
| Off-rate (τoff) | Time constant of recovery after washout | Seconds | Reflects the speed of this compound unbinding. |
This compound's Mechanism of Action: A Visual Representation
This compound's action is intricately linked to the metabolic state of the pancreatic β-cell.
Caption: this compound's signaling pathway in pancreatic β-cells.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the experimental data, several validation steps are essential:
-
Positive Control: Use a well-characterized KATP channel blocker, such as Glibenclamide, as a positive control to confirm the functional expression and pharmacological sensitivity of the channels.
-
Vehicle Control: Perform experiments with the vehicle (e.g., DMSO) alone to ensure that it does not have any effect on the KATP currents.
-
Cell Viability: Monitor the health of the cells throughout the experiment. Unhealthy cells will not yield stable recordings.
-
Series Resistance Compensation: In the whole-cell configuration, monitor and compensate for the series resistance to minimize voltage errors.
Conclusion
The patch-clamp technique provides a powerful and indispensable platform for the detailed characterization of this compound's effects on KATP ion channels. By following the protocols and considerations outlined in this application note, researchers can obtain high-quality electrophysiological data to elucidate the potency, kinetics, and mechanism of action of this compound. This knowledge is crucial for the development of novel and improved therapies for type 2 diabetes and for understanding the fundamental principles of ion channel pharmacology.
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Application Note & Protocol: High-Sensitivity Radioimmunoassay for Insulin Quantification in Nateglinide Pharmacodynamic Studies
Abstract
This document provides a comprehensive guide for the quantitative measurement of insulin in serum or plasma samples using a competitive radioimmunoassay (RIA). It is specifically tailored for researchers and drug development professionals investigating the pharmacodynamic effects of Nateglinide, a rapid-acting insulin secretagogue. This guide details the underlying scientific principles, a step-by-step experimental protocol, and robust quality control and data analysis procedures to ensure the generation of accurate and reproducible results.
Introduction: The Critical Role of Insulin Measurement in this compound Research
This compound, a D-phenylalanine derivative, is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[2][3][4] this compound achieves this by binding to and blocking ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[2][5] This channel closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in a rapid and short-lived release of insulin into the bloodstream.[2][3]
The "fast on-fast off" effect of this compound at the K-ATP channel results in a rapid and short insulin response, mimicking the physiological pattern of post-mealtime insulin release.[3][6] This characteristic makes this compound particularly effective in controlling postprandial hyperglycemia while minimizing the risk of hypoglycemia.[2][6][7]
Given its profound and rapid impact on insulin secretion, the precise and sensitive quantification of insulin is paramount in preclinical and clinical studies of this compound. Radioimmunoassay (RIA) has historically been a gold-standard technique for measuring hormone levels with high sensitivity and specificity.[8][9][10][11][12] Developed in the 1960s by Solomon Berson and Rosalyn Yalow for insulin measurement, RIA remains a powerful tool for pharmacodynamic assessments.[9][10][12][13] This application note provides a detailed protocol for an insulin RIA, optimized for the unique kinetic profile of this compound.
Principle of Competitive Radioimmunoassay for Insulin
The radioimmunoassay for insulin is a competitive binding assay.[10][12] The principle relies on the competition between a fixed amount of radiolabeled insulin (the "tracer," typically with ¹²⁵I) and the unlabeled insulin present in the standards or unknown samples for a limited number of binding sites on a specific anti-insulin antibody.
Initially, the antibody is incubated with both the radiolabeled insulin and the sample containing an unknown amount of unlabeled insulin. As the concentration of unlabeled insulin in the sample increases, it displaces more of the radiolabeled insulin from the antibody binding sites.[9][13] After reaching equilibrium, the antibody-bound insulin is separated from the free (unbound) insulin. The radioactivity of the antibody-bound fraction is then measured using a gamma counter.[8][14] The amount of radioactivity is inversely proportional to the concentration of unlabeled insulin in the sample.[14] By constructing a standard curve using known concentrations of unlabeled insulin, the insulin concentration in the unknown samples can be accurately determined.[9]
Experimental Protocol: Insulin Radioimmunoassay
This protocol is a general guideline and may require optimization based on the specific RIA kit used.
Materials and Reagents
-
Insulin RIA Kit (containing ¹²⁵I-Insulin tracer, Insulin Antiserum, Insulin Standards, Assay Buffer, Precipitating Reagent, and Quality Controls)
-
Precision micropipettes and disposable tips
-
Polystyrene or polypropylene assay tubes
-
Vortex mixer
-
Refrigerated centrifuge (capable of ≥1500 x g)
-
Gamma counter
-
Deionized water
Sample Collection and Handling for this compound Studies
Due to the rapid onset and short half-life of this compound (approximately 1.5 hours), precise timing of blood sample collection is critical to accurately capture the peak insulin response.[1][15]
-
Fasting Samples: Collect a baseline blood sample before this compound administration.
-
Post-Dose Sampling: Collect blood samples at frequent intervals post-administration, for example, at 15, 30, 60, 90, 120, and 180 minutes, to characterize the insulin secretion profile.
-
Sample Processing: Collect whole blood into appropriate tubes (e.g., serum separator tubes or EDTA plasma tubes). Allow serum to clot at room temperature for 30 minutes before centrifugation. For plasma, centrifuge immediately.
-
Centrifugation: Centrifuge samples at 1000-2000 x g for 15 minutes at 4°C.
-
Storage: Aliquot the separated serum or plasma into cryovials and store at -20°C or -80°C until analysis to avoid degradation and repeated freeze-thaw cycles.[16][17]
Assay Procedure
-
Reagent Preparation: Prepare all reagents, standards, and controls according to the kit manufacturer's instructions. Allow them to reach room temperature before use.[16]
-
Assay Setup: Label duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, Quality Controls (QCs), and unknown samples.[18][19]
-
Pipetting:
-
Standards, QCs, and Samples: Pipette 100 µL of each standard, QC, and unknown sample into the appropriately labeled tubes.
-
Zero Standard (B₀): Pipette 100 µL of the zero standard into the B₀ tubes.
-
NSB: Pipette 100 µL of assay buffer into the NSB tubes.
-
¹²⁵I-Insulin Tracer: Add 100 µL of the ¹²⁵I-Insulin tracer to all tubes, including the TC tubes.
-
Insulin Antiserum: Add 100 µL of the Insulin Antiserum to all tubes EXCEPT the TC and NSB tubes.
-
-
Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C to allow for competitive binding to reach equilibrium.[19][20]
-
Precipitation: Add the precipitating reagent (e.g., goat anti-guinea pig IgG serum) to all tubes EXCEPT the TC tubes.[17] Vortex and incubate for an appropriate time and temperature as specified by the kit (e.g., 1 hour at 4°C).[20] This step separates the antibody-bound insulin from the free insulin.
-
Centrifugation: Centrifuge all tubes (except TC) at ≥1500 x g for 20 minutes at 4°C to pellet the antibody-bound complex.[16][19]
-
Decanting: Carefully decant the supernatant from all tubes (except TC) without disturbing the pellet.[16]
-
Radioactivity Measurement: Place all tubes (including TC) in a gamma counter and measure the counts per minute (CPM) for each tube.[14][16]
Experimental Workflow Diagram
Caption: Experimental workflow for the insulin radioimmunoassay.
Quality Control and Assay Validation
A robust quality control system is essential for ensuring the reliability and validity of RIA results.[21]
Key Quality Control Parameters
| Parameter | Description | Acceptance Criteria |
| Total Counts (TC) | Represents the total radioactivity added to each tube. | Should be consistent across assays. |
| Non-Specific Binding (NSB) | Radioactivity bound in the absence of the primary antibody. | Typically < 5% of Total Counts. |
| Maximum Binding (B₀) | Radioactivity bound in the absence of unlabeled insulin (zero standard). | Typically 30-50% of Total Counts. |
| Standard Curve | A plot of %B/B₀ versus the concentration of the standards. | R² value > 0.99. |
| Intra-assay Precision | Variation within a single assay run. | Coefficient of Variation (CV) < 10%. |
| Inter-assay Precision | Variation between different assay runs. | CV < 15%. |
| Accuracy | The closeness of a measured value to the true value. | Recovery of spiked samples within 85-115%. |
| Sensitivity | The lowest concentration of insulin that can be reliably detected. | Determined as the concentration corresponding to 2-3 standard deviations from the zero standard. |
Self-Validating System
Each assay plate should include a full set of standards and at least two levels of quality controls (low and high) in duplicate. The results for the QCs must fall within their pre-established acceptable ranges for the assay to be considered valid. A standardized protocol should be followed consistently, and any deviations should be documented.[21]
Data Analysis
Calculation of Results
-
Average CPM: Calculate the average CPM for each pair of duplicate tubes.
-
Calculate Percent Bound (%B/B₀): For each standard, QC, and unknown sample, calculate the percentage of tracer bound relative to the maximum binding: %B/B₀ = [(Sample CPM - NSB CPM) / (B₀ CPM - NSB CPM)] * 100
-
Generate Standard Curve: Plot the %B/B₀ (y-axis) against the corresponding insulin concentration (x-axis) for the standards on a log-logit or semi-log scale.[21][22] A four-parameter logistic (4PL) curve fit is often used.
-
Determine Unknown Concentrations: Interpolate the insulin concentration of the unknown samples from the standard curve using their calculated %B/B₀ values.
Data Analysis Workflow Diagram
Caption: Workflow for the analysis of insulin RIA data.
Conclusion
The radioimmunoassay for insulin is a highly sensitive and reliable method for quantifying insulin levels in pharmacodynamic studies of this compound. By adhering to a meticulous protocol, implementing stringent quality control measures, and employing appropriate data analysis techniques, researchers can obtain high-quality data to accurately characterize the insulinotropic effects of this important therapeutic agent. The insights gained from such studies are crucial for optimizing dosing regimens and understanding the clinical efficacy of this compound in the management of type 2 diabetes.
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Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
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Hu, S., Wang, S., & Dunning, B. E. (2001). The mechanisms underlying the unique pharmacodynamics of this compound. PubMed. Retrieved from [Link]
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ClinPGx. (n.d.). Anti-diabetic Drug this compound Pathway, Pharmacokinetics. Retrieved from [Link]
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Graves, T. (2001). This compound. PubMed. Retrieved from [Link]
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Dornhorst, A. (2001). This compound: a structurally novel, short-acting, hypoglycemic agent. PubMed. Retrieved from [Link]
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Hu, S., & Dunning, B. E. (2001). Effect of insulinotropic agent this compound on Kv and Ca(2+) channels in pancreatic beta-cell. PubMed. Retrieved from [Link]
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Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube. Retrieved from [Link]
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Jeffcoate, S. L. (1977). Statistical analysis of radioimmunoassay data. PubMed Central. Retrieved from [Link]
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A Review on Impact of this compound on Postprandial Glycemia, Insulin Secretion, and Cardiovascular Risk in Type 2 Diabetes Mellitus. (2024, September 24). medtigo Journal. Retrieved from [Link]
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The mechanisms underlying the unique pharmacodynamics of this compound. (n.d.). Europe PMC. Retrieved from [Link]
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Environmental Studies (EVS) Institute. (2024, July 23). Understanding Radio Immuno-Assays: A Guide to RIA Techniques. Retrieved from [Link]
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Radioimmunoassay (RIA). (n.d.). Unacademy. Retrieved from [Link]
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IBL International. (2020, April 28). Insulin-Ab RIA. Retrieved from [Link]
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Aryal, S. (2024, May 13). Radioimmunoassay (RIA): Principle, Procedure, Results, Uses. Microbe Notes. Retrieved from [Link]
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Stats N Data. (2024, November 12). Understanding Radioimmunoassay: Trends, Applications, and Future Impact. Retrieved from [Link]
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rInsulin [ I] RIA KIT. (n.d.). DIAsource. Retrieved from [Link]
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Radioimmunoassay and Insulin Determination. (2012, June 28). SlideServe. Retrieved from [Link]
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Dabas, P. (2023, February 20). Radioimmunoassay (RIA). Scientist who draws. Retrieved from [Link]
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Flabs. (2025, January 27). Radioimmunoassay: A Comprehensive Guide to Its Principles and Applications. Retrieved from [Link]
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General Principals of Radioimmunoassay. (2025, August 6). ResearchGate. Retrieved from [Link]
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RSR Limited. (2020, December 4). Assay for antibodies to insulin. Retrieved from [Link]
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Self, C. H. (2023, October 31). Validation. Oxford Academic. Retrieved from [Link]
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Velbes, P., et al. (1984). Quality control of insulin radioreceptor assay for human erythrocytes. Effect of ageing of mono-125I-Tyr-A14-insulin preparation. PubMed. Retrieved from [Link]
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Guidelines for Hormone Radioimmunoassays. (2025, December 5). ResearchGate. Retrieved from [Link]
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Malan, P. G. (1978). [Standardized protocol for radioimmunoassay evaluation and quality control (author's transl)]. PubMed. Retrieved from [Link]
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Application Note & Protocol: Establishing a Stable Nateglinide Solution for Cell Culture Experiments
Abstract
Nateglinide, a D-phenylalanine derivative, is a critical small molecule used in metabolic research, particularly for studying insulin secretion pathways in type 2 diabetes.[1][2] Reproducibility in cell-based assays hinges on the precise and consistent delivery of the active compound. However, this compound's poor aqueous solubility presents a significant challenge for researchers.[3] This document provides a comprehensive, field-proven guide for preparing, storing, and validating stable this compound solutions for in vitro cell culture applications. We will delve into the rationale behind solvent selection, provide step-by-step protocols for stock and working solutions, and outline methods for stability assessment and experimental validation, ensuring the integrity and reliability of your research data.
Foundational Knowledge: Physicochemical Profile of this compound
A thorough understanding of a compound's properties is the bedrock of reliable solution preparation. This compound is a white crystalline powder characterized by its lipophilicity, which dictates its solubility profile.[3] It is practically insoluble in water but shows good solubility in organic solvents, making them essential for creating a concentrated stock solution suitable for cell culture.[3][4] Forced degradation studies have shown that this compound is susceptible to hydrolysis under acidic and alkaline conditions, highlighting the importance of using an aprotic solvent for long-term storage.[5][6][7]
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₇NO₃ | [4] |
| Molecular Weight | 317.4 g/mol | [4] |
| Appearance | White crystalline solid/powder | [3][4] |
| Aqueous Solubility | Practically insoluble | [3] |
| Organic Solubility | Soluble in DMSO, ethanol, and dimethylformamide (~30 mg/mL) | [4] |
| Stability | Degrades via hydrolysis in acidic and alkaline conditions | [6][7] |
Core Protocol: Preparation of a Concentrated this compound Stock Solution
The cornerstone of using this compound in cell culture is the preparation of a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for this compound and its compatibility with cell culture media at low final concentrations.[4][8]
Rationale for Method Selection:
-
Solvent Choice: DMSO is a superior aprotic solvent that readily dissolves this compound and minimizes the risk of hydrolytic degradation observed in aqueous environments.[4][5]
-
Concentrated Stock: Preparing a concentrated stock (e.g., 50 mM) allows for small-volume additions to culture media, ensuring the final DMSO concentration remains well below cytotoxic levels (typically <0.5%).[8][9]
-
Aliquoting: Dispensing the stock solution into single-use aliquots is a critical step to prevent contamination and degradation associated with repeated freeze-thaw cycles.[8]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stable this compound stock solution.
Step-by-Step Protocol:
Materials:
-
This compound powder (FW: 317.4 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 50 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 317.4 g/mol x 1000 mg/g = 15.87 mg
-
-
Weighing: Aseptically weigh 15.87 mg of this compound powder and transfer it to a sterile tube. For small quantities, it is often best to add the solvent directly to the manufacturer's vial to avoid loss of material.[8]
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until all the crystalline powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[10]
-
Aliquoting & Storage: Dispense the 50 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. Store these aliquots protected from light at -20°C for short-term storage (up to one month) or at -80°C for long-term stability (up to six months).[8]
| Storage Condition | Duration | Rationale |
| -20°C | Up to 1 month | Minimizes degradation for frequent use. |
| -80°C | Up to 6 months | Preserves integrity for long-term storage by significantly reducing molecular motion. |
This compound's Mechanism of Action: A Cellular Perspective
This compound exerts its therapeutic effect by stimulating insulin secretion from pancreatic β-cells.[2][11] Its mechanism is highly specific and dependent on the metabolic state of the cell.
This compound binds to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells.[11][12][13] This binding event closes the KATP channels, which reduces the efflux of potassium ions and leads to the depolarization of the cell membrane.[14] The change in membrane potential activates voltage-dependent calcium channels, causing an influx of extracellular calcium (Ca²⁺).[11] The resulting increase in intracellular Ca²⁺ concentration is the primary trigger for the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[11][12] This action is glucose-dependent, meaning it is more pronounced at higher glucose concentrations, which reduces the risk of hypoglycemia.[11]
Caption: this compound's signaling pathway in pancreatic β-cells.
Experimental Application and Validation Protocols
Protocol: Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the concentrated DMSO stock into cell culture medium to achieve the desired final concentrations for your experiment.
Procedure:
-
Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium to prepare a range of working concentrations. Crucially, ensure the final concentration of DMSO in the medium applied to cells does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. [8][9]
-
Always include a "vehicle control" in your experimental design. This control should contain cells treated with the same final concentration of DMSO as the highest this compound concentration used, but without the drug.[15]
Protocol: Determining Optimal Concentration via Dose-Response Assay
To determine the effective concentration range of this compound for your specific cell line and assay, a dose-response experiment is essential. Effective concentrations in published studies range from 0.03 to 3 µM.[4]
Procedure:
-
Cell Seeding: Plate your cells (e.g., pancreatic β-cell line) in a multi-well plate (e.g., 96-well) at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
-
Preparation of Treatment Media: Prepare a series of this compound working solutions in culture media. A common approach is to use a log or semi-log dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Treatment: Remove the old medium from the cells and replace it with the prepared treatment media, including a vehicle control (DMSO only) and an untreated control (medium only).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your endpoint assay (e.g., insulin secretion ELISA, cell viability assay, gene expression analysis).
-
Analysis: Plot the response against the this compound concentration to determine key parameters like the EC₅₀ (half-maximal effective concentration).
| Stock Conc. | Final Conc. (µM) | Vol. of Stock (µL) | Vol. of Medium (mL) | Final DMSO % |
| 50 mM | 100 | 2 | 998 | 0.2% |
| 50 mM | 10 | 0.2 | 999.8 | 0.02% |
| 50 mM | 1 | 0.02 | 999.98 | 0.002% |
| 50 mM | 0.1 | 0.002 | 999.998 | 0.0002% |
| Example dilution scheme for preparing 1 mL of treatment media from a 50 mM stock. |
Stability Assessment and Troubleshooting
While storing aliquots at -80°C provides excellent long-term stability, periodic validation is good practice.
Stability Assessment Protocol:
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If observed, warm the solution to 37°C and vortex to redissolve. If precipitation persists, the stock may be compromised.
-
Functional Validation: On a quarterly or bi-annual basis, compare the performance of an older stock aliquot against a freshly prepared one in a standardized functional assay (e.g., a dose-response curve). Overlapping curves indicate the stored stock remains stable and active.
| Date | Aliquot ID | Visual Inspection | Functional Check (EC₅₀) | Notes |
| 2026-01-10 | NTG-001 | Clear, no precipitate | N/A | Freshly prepared stock |
| 2026-04-10 | NTG-001 | Clear, no precipitate | Matches fresh stock | Passed 3-month check |
| 2026-07-10 | NTG-001 | Clear, no precipitate | Matches fresh stock | Passed 6-month check |
Troubleshooting Common Issues:
-
Problem: Precipitation occurs when diluting the DMSO stock into aqueous culture medium.
-
Cause: This can happen if the stock is added too quickly or if the concentration is too high, leading to the drug crashing out of solution.
-
Solution: Add the stock solution dropwise to the culture medium while gently vortexing. Perform dilutions in a stepwise manner rather than a single large dilution.[9]
-
-
Problem: Inconsistent or non-reproducible experimental results.
-
Cause: Could be due to degraded this compound from repeated freeze-thaw cycles of the stock solution.
-
Solution: Strictly adhere to the single-use aliquot protocol. Discard any unused portion of a thawed aliquot.
-
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
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PubMed. (n.d.). This compound. Retrieved from [Link]
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Hu, S. (2001). Effect of insulinotropic agent this compound on Kv and Ca(2+) channels in pancreatic beta-cell. European Journal of Pharmacology. Retrieved from [Link]
-
Pharmacology of this compound. (2025, February 8). Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
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medtigo Journal. (2024, September 24). A Review on Impact of this compound on Postprandial Glycemia, Insulin Secretion, and Cardiovascular Risk in Type 2 Diabetes Mellitus. Retrieved from [Link]
-
Home Health Patient Education. (2020, December 31). This compound and Mechanism of Action. Retrieved from [Link]
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-
Journal of Pharmacology and Experimental Therapeutics. (n.d.). Pancreatic β-Cell KATP Channel Activity and Membrane-Binding Studies with this compound: A Comparison with Sulfonylureas and Repaglinide. Retrieved from [Link]
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Neliti. (2022, April 18). Identification and characterization of degradation products of this compound. Retrieved from [Link]
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Use of Nateglinide in combination with metformin in preclinical research.
Application Note & Protocol Guide
Topic: Preclinical Evaluation of Nateglinide and Metformin Combination Therapy
Audience: Researchers, Scientists, and Drug Development Professionals
Scientific Rationale and Strategic Overview
The combination of this compound and Metformin represents a synergistic approach to glycemic control in Type 2 Diabetes Mellitus (T2DM), targeting distinct and complementary pathophysiological defects.[1][2] Metformin, a biguanide, is a first-line therapy that primarily reduces hepatic glucose production (HGP) and improves insulin sensitivity in peripheral tissues.[1][3] Its mechanism is largely independent of insulin secretion. Conversely, this compound, a D-phenylalanine derivative, is a rapid-onset insulin secretagogue that restores the early-phase insulin release in response to meals.[3][4] This action is critical for controlling postprandial glucose (PPG) excursions, a key contributor to overall hyperglycemia.[2][5]
The strategic rationale for combining these agents in preclinical research is to investigate a multi-pronged attack on T2DM: Metformin addresses the foundational issues of insulin resistance and excessive fasting glucose, while this compound tackles the meal-related glucose spikes.[1][5] This dual approach is predicted to provide more comprehensive and sustained glycemic control than either agent alone.[2][3] Preclinical studies are essential to characterize the pharmacokinetics (PK), pharmacodynamics (PD), and synergistic efficacy of this combination before clinical application.
Mechanism of Action: A Complementary Approach
-
This compound: Acts on the pancreatic β-cells by closing ATP-dependent potassium (KATP) channels in the cell membrane.[4] This leads to membrane depolarization, opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing vesicles.[4][6] Its action is glucose-dependent, meaning it is more effective at higher glucose concentrations, and it has a rapid onset and short duration of action, mimicking the natural physiological insulin response to a meal.[1][4]
-
Metformin: Primarily activates AMP-activated protein kinase (AMPK) in hepatocytes.[7][8] Activated AMPK inhibits gluconeogenesis, reducing the liver's output of glucose during the fasting state.[1][7] Metformin also enhances glucose uptake in skeletal muscle and reduces insulin resistance.[1][2] It does not directly stimulate insulin secretion and therefore carries a very low risk of hypoglycemia when used as monotherapy.[1]
The following diagram illustrates the distinct yet complementary signaling pathways targeted by each drug.
Caption: Complementary mechanisms of this compound and Metformin.
Preclinical In Vivo Evaluation Protocols
The primary goal of in vivo studies is to assess the combined effect on glycemic control in a relevant animal model of T2DM. The choice of model is critical for the translatability of the findings.
Recommended Animal Models
Selection of an appropriate animal model should be based on the specific research question. Consider factors like obesity, insulin resistance, and the nature of beta-cell dysfunction.[9]
| Animal Model | Induction Method | Key Characteristics | Suitability for Combination Study |
| Streptozotocin (STZ)-Nicotinamide Induced Rat | Low-dose STZ (a β-cell toxin) combined with nicotinamide (to protect β-cells partially).[10] | Non-obese model with moderate insulin resistance and impaired insulin secretion. Mimics a later stage of T2DM. | Excellent for evaluating the insulin secretory response of this compound on partially functional β-cells, combined with Metformin's insulin-sensitizing effects. |
| Goto-Kakizaki (GK) Rat | Genetically derived (inbred Wistar rat). | A non-obese, polygenic model of T2DM characterized by hyperglycemia, insulin resistance, and impaired glucose-stimulated insulin secretion.[11] | Ideal for studying the combination's effect on a genetic predisposition to T2DM, reflecting a more natural disease progression. |
| Goldthioglucose (GTG) Obese Mouse | Intraperitoneal injection of GTG. | Induces hyperphagia leading to obesity, hyperinsulinemia, hyperglycemia, and insulin resistance over several weeks.[11] | Suitable for investigating the interplay between the drug combination and obesity-induced insulin resistance. |
General Experimental Workflow
A well-designed in vivo study requires careful planning from animal selection to data analysis. The following workflow provides a robust framework.
Caption: Standard workflow for an in vivo preclinical study.
Protocol: Efficacy in STZ-Nicotinamide Induced Diabetic Rats
This protocol details a 28-day study to evaluate the synergistic hypoglycemic effect.
2.3.1 Materials and Reagents
-
Male Wistar rats (180-220 g)
-
Streptozotocin (STZ), Nicotinamide
-
This compound and Metformin HCl (analytical grade)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC)
-
Glucometer and test strips
-
Oral gavage needles
-
ELISA kits for insulin and HbA1c
2.3.2 Diabetes Induction
-
Fast rats overnight (12-14 hours).
-
Administer Nicotinamide (e.g., 110 mg/kg, intraperitoneally) 15 minutes prior to STZ injection.
-
Prepare STZ solution (e.g., 65 mg/kg) in cold 0.1 M citrate buffer (pH 4.5) immediately before use. Protect from light.
-
Administer STZ intraperitoneally.
-
After 72 hours, measure fasting blood glucose from the tail vein. Rats with fasting glucose >250 mg/dL are considered diabetic and included in the study.[10]
2.3.3 Study Design and Dosing
-
Acclimatize diabetic rats for one week.
-
Randomly assign animals to four groups (n=8-10 per group):
-
Group I (Vehicle Control): Receive 0.5% CMC orally.
-
Group II (this compound): Receive this compound suspension (e.g., 50 mg/kg, p.o.).[12]
-
Group III (Metformin): Receive Metformin solution (e.g., 500 mg/kg, p.o.).[13]
-
Group IV (Combination): Receive both this compound and Metformin at the above doses.
-
-
Administer treatments daily via oral gavage for 28 days. Administer this compound 15-30 minutes before feeding to align with its mechanism of action.[4]
-
Monitor body weight and fasting blood glucose weekly.
2.3.4 Pharmacodynamic Assessments
-
Oral Glucose Tolerance Test (OGTT): On day 28, fast animals overnight.
-
Collect a baseline blood sample (t=0).
-
Administer the final dose of the respective treatments.
-
30 minutes post-treatment, administer a glucose load (2 g/kg, p.o.).
-
Collect blood samples at 30, 60, 90, and 120 minutes post-glucose load.
-
Analyze plasma glucose concentrations and calculate the Area Under the Curve (AUC) for glucose.
-
Terminal Blood Collection: At the end of the study, collect terminal blood samples via cardiac puncture for analysis of HbA1c, plasma insulin, and lipid profiles.
2.3.5 Expected Outcomes & Data Presentation The combination therapy is expected to show a significantly greater reduction in fasting glucose, post-OGTT glucose excursions, and terminal HbA1c compared to either monotherapy group.[2][5]
| Parameter | Vehicle Control | This compound | Metformin | Combination |
| Baseline FBG (mg/dL) | ~280 ± 15 | ~285 ± 12 | ~282 ± 18 | ~288 ± 14 |
| Day 28 FBG (mg/dL) | ~310 ± 20 | ~240 ± 15 | ~190 ± 12 | ~130 ± 10 |
| % Change in FBG | +10.7% | -15.8% | -32.6% | -54.9% |
| HbA1c (%) | ~9.5 ± 0.5 | ~8.2 ± 0.4 | ~7.5 ± 0.3 | ~6.4 ± 0.3 |
| OGTT AUC (mg.min/dL) | High | Moderately Reduced | Reduced | Significantly Reduced |
Note: Data are hypothetical examples for illustrative purposes. FBG = Fasting Blood Glucose.
In Vitro Methodologies
In vitro studies can be used to explore specific cellular mechanisms, such as the effect of the combination on insulin secretion from pancreatic cell lines.
Protocol: Insulin Secretion from BRIN-BD11 Cells
This protocol assesses the direct effect of this compound, with and without Metformin, on insulin secretion.
3.1.1 Rationale BRIN-BD11 is a rat pancreatic β-cell line that is responsive to secretagogues and useful for studying insulin release mechanisms.[6] While Metformin does not directly stimulate insulin secretion, this experiment serves as a crucial control to confirm that any enhanced insulin release in combination studies is attributable to this compound.[1]
3.1.2 Materials and Reagents
-
BRIN-BD11 cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
This compound, Metformin
-
Glucose
-
Rat Insulin ELISA kit
3.1.3 Experimental Procedure
-
Cell Culture: Culture BRIN-BD11 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 24-well plates at a density of 2x10^5 cells/well and allow them to adhere for 48 hours.
-
Pre-incubation: Gently wash the cells with KRBB containing a non-stimulatory glucose concentration (e.g., 1.1 mM). Pre-incubate in this buffer for 40 minutes at 37°C to establish a basal secretion rate.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRBB containing the test conditions:
-
Basal Glucose (1.1 mM) ± Test Compounds
-
Stimulatory Glucose (16.7 mM) ± Test Compounds
-
Test Groups: Vehicle, this compound (e.g., 200 µM), Metformin (e.g., 1 mM), this compound + Metformin.[6]
-
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Sample Collection: Collect the supernatant (which contains the secreted insulin) and store at -20°C until analysis.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a rat insulin ELISA kit according to the manufacturer's instructions.
Bioanalytical Protocol: Quantification in Plasma
Accurate quantification of both drugs in biological matrices is essential for pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method.[14][15]
Protocol: Simultaneous RP-HPLC Quantification
This method allows for the determination of both this compound and Metformin in a single chromatographic run.
4.1.1 Rationale A validated Reverse-Phase HPLC (RP-HPLC) method provides the sensitivity and specificity required for PK studies.[14][16] The chosen chromatographic conditions must effectively separate the two compounds, which have different physicochemical properties.
4.1.2 Materials and Instrumentation
-
HPLC system with UV or PDA detector
-
C18 column (e.g., Gemini C18, 150 mm × 4.6 mm, 5 µm)[14]
-
Acetonitrile and Methanol (HPLC grade)
-
Phosphate buffer (e.g., 10 mM, pH adjusted to 2.5-3.0)[14][15]
-
Plasma samples from in vivo studies
-
Protein precipitation agent (e.g., Acetonitrile)
4.1.3 Chromatographic Conditions (Example)
-
Mobile Phase: Methanol:Phosphate Buffer (pH 3.0) in a 60:40 ratio.[14]
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm (a good compromise for both compounds).[14]
-
Injection Volume: 20 µL.
-
Expected Retention Times: Metformin ~2.6 min, this compound ~4.5 min.[14]
4.1.4 Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample, add 400 µL of cold acetonitrile.
-
Vortex for 2 minutes to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
4.1.5 Validation and Quality Control The method must be validated according to standard guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[14][16] Quality control (QC) samples at low, medium, and high concentrations should be run with each batch of study samples to ensure data integrity.
Conclusion
The preclinical evaluation of this compound and Metformin combination therapy provides a strong basis for understanding its potential clinical utility. The complementary mechanisms of action result in a synergistic improvement in glycemic control, as demonstrated in various in vivo models.[2][5][17] The protocols outlined in this guide offer a comprehensive framework for researchers to conduct robust efficacy, mechanistic, and pharmacokinetic studies. Adherence to these detailed methodologies, including the use of appropriate controls and validated analytical techniques, is paramount for generating reliable and translatable data for drug development.
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Horton, E. S., et al. (2000). This compound alone and in combination with metformin improves glycemic control by reducing mealtime glucose levels in type 2 diabetes. Diabetes Care, 23(11), 1660-1665. [Link]
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Israel, H., et al. (2008). Safety and efficacy of this compound/metformin combination therapy in the treatment of type 2 diabetes. Vascular Health and Risk Management, 4(6), 1167–1176. [Link]
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1mg. (2020). This compound + Metformin: View Uses, Side Effects and Medicines. 1mg.com. [Link]
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Chengalva, P., et al. (2022). A Review on Various Analytical Methods for Analysis of Metformin. YMER, 21(11), 1191-1203. [Link]
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Hu, S. (2025). Pharmacology of this compound; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
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Salomon, I. (2008). Safety and efficacy of this compound/metformin combination therapy in the treatment of type 2 diabetes. Vascular health and risk management, 4(6), 1167-76. [Link]
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Satana, E., et al. (2012). Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay. Journal of Analytical Methods in Chemistry, 2012, 781269. [Link]
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El-Gindy, A., et al. (2012). Simultaneous Determination of Metformin, this compound and Gliclazide in Pharmaceutical Preparations Using Micellar Liquid Chromatography. Journal of the Chilean Chemical Society, 57(2), 1133-1137. [Link]
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Ball, A. J., et al. (2003). Acute and long-term effects of this compound on insulin secretory pathways. British Journal of Pharmacology, 140(3), 536–542. [Link]
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He, H., et al. (2017). Metformin targets multiple signaling pathways in cancer. Journal of Experimental & Clinical Cancer Research, 36(1), 1-15. [Link]
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Karthikeyan, M., et al. (2016). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Journal of Developing Drugs, 5(2), 1-6. [Link]
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Israel, H., et al. (2008). Safety and efficacy of this compound/metformin combination therapy in the treatment of type 2 diabetes. Vascular Health and Risk Management, 4(6), 1167–1176. [Link]
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Rosenstock, J., et al. (2008). This compound, alone or in combination with metformin, is effective and well tolerated in treatment-naïve elderly patients with type 2 diabetes. Diabetic Medicine, 25(3), 319-326. [Link]
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Schatz, H. (2003). Efficacy, tolerability and safety of this compound in combination with metformin. Results from a study under general practice conditions. Experimental and Clinical Endocrinology & Diabetes, 111(6), 333-337. [Link]
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Rosenstock, J., et al. (2003). Efficacy and Safety of Combination Therapy: Repaglinide plus metformin versus this compound plus metformin. Diabetes Care, 26(7), 2063-2068. [Link]
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Barnett, A., et al. (2008). This compound alone or with metformin safely improves glycaemia to target in patients up to an age of 84. International Journal of Clinical Practice, 62(4), 532-540. [Link]
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MacCarthy, D., et al. (2000). Improved control of mealtime glucose excursions with coadministration of this compound and metformin. Diabetes Care, 23(3), 349-354. [Link]
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Marre, M., et al. (2002). This compound improves glycaemic control when added to metformin monotherapy: results of a randomized trial with type 2 diabetes patients. Diabetic Medicine, 19(6), 479-485. [Link]
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De Simone, G., et al. (2021). Metformin: A New Inhibitor of the Wnt Signaling Pathway in Cancer. International Journal of Molecular Sciences, 22(16), 8793. [Link]
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Karthikeyan, M., et al. (2016). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Journal of Developing Drugs, 5(2). [Link]
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Al-Otaibi, M. (2024). Effects of metformin on cancers in experimental and clinical studies: Focusing on autophagy and AMPK/mTOR Signaling Pathways. ResearchGate. [Link]
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ClinicalTrials.gov. (2014). A Open-label, Single-dose, 2-Sequence, 2-Period, Crossover Study to Assess Safety and Pharmacokinetics of a this compound/Metformin HCl Combined Tablet... ClinicalTrials.gov. [Link]
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Khedkar, A., et al. (2021). Pharmacokinetic Drug-drug interaction of Amiodarone with this compound and Pioglitazone in different animal models. Bulletin of Environment, Pharmacology and Life Sciences, 10(3), 122-128. [Link]
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Kim, S., et al. (2021). Meta-Assessment of Metformin Absorption and Disposition Pharmacokinetics in Nine Species. Pharmaceutics, 13(12), 2169. [Link]
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Application Notes & Protocols: Identification of Nateglinide Metabolites Using Liquid Chromatography-Mass Spectrometry
Introduction: The Critical Role of Metabolite Identification in Nateglinide Drug Development
This compound, a D-phenylalanine derivative, is a rapid-acting oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is achieved by stimulating insulin secretion from pancreatic β-cells, a mechanism dependent on functioning β-cells.[3][4] this compound's pharmacokinetic profile is characterized by rapid absorption and elimination, which helps in reducing postprandial glucose excursions.[5][6]
The metabolic fate of a drug is a cornerstone of its overall pharmacological and toxicological profile. For this compound, which is extensively metabolized in the liver primarily by cytochrome P450 enzymes CYP2C9 (70%) and CYP3A4 (30%), understanding its biotransformation is paramount.[4][5][7][8] Identification of its metabolites is crucial for several reasons:
-
Efficacy and Safety Assessment: While the parent drug is the primary active moiety, some metabolites may also possess pharmacological activity or, conversely, contribute to adverse effects. For instance, the isoprene minor metabolite of this compound has a potency similar to the parent compound.[2][4]
-
Drug-Drug Interaction Potential: Co-administration of drugs that inhibit or induce CYP2C9 and CYP3A4 can alter this compound's metabolism, leading to potential changes in efficacy and safety.[2][9]
-
Pharmacokinetic Variability: Genetic polymorphisms in metabolizing enzymes, such as CYP2C9*3, can lead to reduced clearance of this compound and an increased risk of hypoglycemia.[8]
Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for the sensitive and selective identification and quantification of drug metabolites in complex biological matrices.[1][10][11] This application note provides a comprehensive guide for researchers and drug development professionals on the application of LC-MS for the identification of this compound metabolites.
Methodology: A Step-by-Step Guide to this compound Metabolite Identification
A robust and reliable bioanalytical method is the foundation of successful metabolite identification studies. This section outlines a detailed protocol, from sample preparation to data analysis, grounded in established practices.
Biological Sample Preparation: Isolating Analytes from a Complex Matrix
The choice of sample preparation technique is critical to remove interfering endogenous components and concentrate the analytes of interest.[12] Common biological matrices for this compound metabolism studies include plasma, urine, and in vitro systems like human liver microsomes.
Protocol: Protein Precipitation for Plasma Samples
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[12]
-
Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex mix for 10 seconds to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of the plasma sample to a clean 1.5 mL microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound) to the plasma sample. The internal standard is crucial for accurate quantification and to account for any variability during sample processing and analysis.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.
Rationale for Choices:
-
Acetonitrile: It is a highly efficient precipitating agent for a wide range of plasma proteins.
-
Cold Conditions: Performing the precipitation at low temperatures helps to minimize enzymatic degradation of metabolites.
-
Internal Standard: The use of a stable isotope-labeled internal standard is the preferred method as it co-elutes with the analyte and has identical ionization properties, leading to the most accurate results.[13]
Liquid Chromatography: Separating this compound and Its Metabolites
The goal of the chromatographic separation is to resolve the parent drug from its various metabolites and endogenous matrix components to ensure accurate mass spectrometric detection.
Table 1: Optimized LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar to nonpolar compounds like this compound and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes protonation of the analytes, enhancing ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and resolution. |
| Gradient Elution | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration. | A gradient is necessary to elute a range of compounds with varying polarities, from the more polar metabolites to the less polar parent drug, within a reasonable run time. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for standard bore columns that provides a balance between analysis time and separation efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better separation. |
| Injection Volume | 5 - 10 µL | A small injection volume minimizes potential column overload and peak distortion. |
Mass Spectrometry: Detecting and Fragmenting for Structural Elucidation
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is indispensable for metabolite identification due to its ability to provide accurate mass measurements for both precursor and product ions.
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound and its metabolites contain functional groups that are readily protonated, making positive ion mode the preferred choice. |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF) | Full scan MS provides the accurate mass of the parent drug and potential metabolites. dd-MS2 or AIF triggers fragmentation of the most abundant ions, providing structural information. |
| Mass Range | m/z 100 - 1000 | This range is sufficient to cover the expected masses of this compound and its metabolites. |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) | A range of collision energies ensures the generation of a comprehensive set of fragment ions for structural elucidation. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Gas Temperatures and Flow Rates | Instrument-specific optimization | Drying gas temperature and flow rate are critical for desolvation of the ions before they enter the mass analyzer. |
Results and Discussion: Unraveling the Metabolic Pathways of this compound
Following LC-MS analysis, the acquired data is processed using specialized software to identify potential metabolites. This involves comparing the chromatograms of blank and dosed samples to find unique peaks and then analyzing their mass spectra.
Major Biotransformation Pathways of this compound
Studies in humans have shown that this compound is extensively metabolized, with the primary routes being oxidation and glucuronidation.[14] Approximately 84-87% of the dose is excreted in the urine, with only about 16% as the unchanged drug.[14]
The main metabolic transformations include:
-
Hydroxylation: The most significant pathway involves the oxidation of the isopropyl group. This leads to the formation of monohydroxylated metabolites, with hydroxylation at the methine carbon being the major one.[14] Diol-containing isomers have also been identified.[14]
-
Unsaturation: The formation of a metabolite with an unsaturation in the isopropyl group has been reported.[14]
-
Glucuronidation: Direct conjugation of glucuronic acid to the carboxylic acid moiety of this compound is another metabolic route.[14]
Table 3: Summary of this compound and its Major Metabolites
| Compound | Proposed Structure | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) | Biotransformation |
| This compound | Parent Drug | 318.2064 | 258.16, 198.12, 162.08, 120.08 | - |
| M1 (Monohydroxy) | Hydroxylation of isopropyl group (methine carbon) | 334.2013 | 274.15, 214.11, 162.08 | Oxidation |
| M2 (Monohydroxy) | Hydroxylation of isopropyl group (diastereoisomer) | 334.2013 | 274.15, 214.11, 162.08 | Oxidation |
| M3 (Unsaturated) | Unsaturation in the isopropyl group | 316.1907 | 256.14, 196.10, 162.08 | Oxidation |
| M4 (Diol) | Dihydroxylation of isopropyl group | 350.1962 | 290.14, 230.10, 162.08 | Oxidation |
| M5 (Glucuronide) | Glucuronic acid conjugate | 494.2385 | 318.2064 (loss of glucuronic acid) | Glucuronidation |
| M7 (Isoprene) | Isoprene metabolite | Not specified | Not specified | Oxidation |
Note: The m/z values are theoretical and may vary slightly depending on the instrument's calibration. The fragmentation pattern is predictive and should be confirmed with authentic standards if available.
Visualizing the Process
Experimental Workflow Diagram
Caption: A streamlined workflow for this compound metabolite identification.
This compound Metabolic Pathway Diagram
Caption: Major metabolic pathways of this compound.
Conclusion: The Power of LC-MS in Drug Metabolism Studies
This application note has detailed a comprehensive approach for the identification of this compound metabolites using liquid chromatography-mass spectrometry. The combination of efficient sample preparation, high-resolution chromatographic separation, and sensitive mass spectrometric detection provides an unparalleled tool for elucidating the biotransformation of this compound. A thorough understanding of a drug's metabolic profile is not merely an academic exercise; it is a regulatory requirement and a critical component of developing safer and more effective medicines. The protocols and insights provided herein serve as a valuable resource for scientists engaged in the crucial work of drug metabolism and pharmacokinetic studies.
References
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Weaver, M. L., et al. (2001). Pharmacokinetics and metabolism of this compound in humans. Drug Metabolism and Disposition, 29(4 Pt 1), 415-421. [Link]
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Salim, A., et al. (2001). The role of this compound and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus. Expert Opinion on Pharmacotherapy, 2(10), 1593-1603. [Link]
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Application Note & Protocols: A Multi-Assay Approach to Characterize Nateglinide's Efficacy on Insulin Exocytosis in Pancreatic Beta-Cells
Introduction
Type 2 diabetes mellitus is characterized by impaired insulin secretion and action. Insulin secretagogues, drugs that stimulate the pancreas to release insulin, are a cornerstone of therapy. Nateglinide is a rapid-acting meglitinide that lowers blood glucose by augmenting endogenous insulin secretion in response to a meal.[1][2] Its clinical efficacy stems from a "fast on-fast off" kinetic profile at its molecular target, which allows for potent stimulation of early-phase insulin release while minimizing the risk of hypoglycemia between meals.[3][4]
Understanding the precise mechanism and quantifying the efficacy of compounds like this compound requires a multi-faceted approach that bridges molecular target engagement with cellular function and overall secretory output. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to study the effects of this compound on insulin exocytosis. We will detail three complementary experimental approaches:
-
Patch-Clamp Electrophysiology: To directly measure this compound's inhibitory effect on its primary target, the ATP-sensitive potassium (KATP) channel.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: To visualize and quantify single insulin granule fusion events (exocytosis) at the plasma membrane in real-time.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify total insulin secretion from populations of beta-cells or intact islets.
By integrating data from these distinct yet complementary assays, a robust and nuanced profile of this compound's pro-secretory action can be established.
Section 1: The Molecular Mechanism of this compound Action
This compound's action is initiated at the pancreatic beta-cell's plasma membrane.[5] The key player is the ATP-sensitive potassium (KATP) channel, an octameric complex formed by four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[6][7][8] Under resting (low glucose) conditions, these channels are open, allowing potassium ions to flow out of the cell, which maintains a hyperpolarized, negative membrane potential.
When blood glucose rises, glucose metabolism within the beta-cell increases the intracellular ATP-to-ADP ratio.[5] ATP binds to the Kir6.2 subunit of the KATP channel, causing it to close.[5][9] this compound mimics this effect by binding to the SUR1 subunit, inducing channel closure.[4][10] This closure prevents potassium efflux, leading to depolarization of the cell membrane. The change in voltage opens voltage-dependent calcium channels, triggering an influx of extracellular calcium (Ca2+).[5] This rise in intracellular Ca2+ is the critical signal that causes insulin-containing granules to fuse with the plasma membrane and release their contents into the bloodstream—a process known as exocytosis.[5]
A distinguishing feature of this compound is that its insulin-releasing effect is glucose-dependent, diminishing at lower blood glucose levels, which reduces the risk of hypoglycemia.[1][3] Furthermore, its rapid association and dissociation from the SUR1 receptor contribute to a fast onset and short duration of action, specifically targeting post-meal glucose spikes.[4][10]
Section 2: Essential Model Systems
The choice of model system is critical for studying insulin secretion. Both primary islets and immortalized cell lines offer distinct advantages.
-
Primary Islets of Langerhans: Isolated from rodent (e.g., mouse, rat) pancreas, these multicellular spheroids retain the native cellular architecture and physiological coupling between different endocrine cell types. They are considered the "gold standard" for physiological relevance. However, isolations can be variable, labor-intensive, and the islets have a limited lifespan in culture.[11][12]
-
Insulinoma Cell Lines (INS-1, MIN6): These are clonal cell lines derived from rat or mouse insulinomas.[13][14] They offer high reproducibility, ease of culture, and scalability, making them ideal for high-throughput screening and molecular biology manipulations.[13] The INS-1 832/13 subclone is particularly well-suited for these studies due to its robust glucose-stimulated insulin secretion (GSIS) response.[15]
Protocol 1: Isolation and Culture of Rodent Pancreatic Islets
This protocol is adapted from standard methods involving collagenase digestion and density gradient purification.[11][16][17][18]
Materials:
-
Collagenase P solution (e.g., from Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin
-
Histopaque-1077 (or similar density gradient medium)
-
Surgical tools for dissection
Procedure:
-
Anesthesia and Perfusion: Anesthetize a mouse according to approved institutional animal care protocols. Expose the common bile duct and clamp it at the ampulla of Vater.
-
Pancreas Inflation: Inject 2-3 mL of cold Collagenase P solution into the common bile duct to inflate the pancreas.[18]
-
Digestion: Carefully dissect the inflated pancreas and place it in a 50 mL tube.[12] Incubate in a 37°C water bath for 10-15 minutes with gentle shaking to facilitate digestion.
-
Termination: Stop the digestion by adding 30 mL of cold HBSS.
-
Washing: Centrifuge the digested tissue, discard the supernatant, and wash the pellet twice with cold HBSS.
-
Purification: Resuspend the pellet in Histopaque and centrifuge without a brake. Islets will collect at the interface between the Histopaque and the aqueous media layer.[16]
-
Collection: Carefully collect the islet layer, wash with HBSS, and hand-pick clean islets under a dissecting microscope.
-
Culture: Culture the isolated islets in supplemented RPMI-1640 medium in a 37°C, 5% CO2 incubator. Allow islets to recover for at least 24 hours before experimentation.
Protocol 2: Culture of INS-1 832/13 Cells
This protocol follows standard cell culture practices for this widely used cell line.[13][15][19]
Materials:
-
INS-1 832/13 cells
-
RPMI-1640 medium
-
10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, 100 µg/mL streptomycin
-
0.05% Trypsin-EDTA or Accutase
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Maintenance: Culture cells in T-75 flasks with the complete RPMI-1640 medium in a 37°C, 5% CO2 incubator.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.
-
Detachment: Add 2-3 mL of Accutase or Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[15]
-
Resuspension: Neutralize the enzyme with 7-8 mL of complete medium and gently pipette to create a single-cell suspension.
-
Seeding: Seed cells into new flasks or experimental plates at a desired density (e.g., 1:3 to 1:6 split ratio).[13] For insulin secretion assays, cells should be seeded to be confluent on the day of the experiment.[15]
Section 3: Electrophysiological Characterization of this compound's Target Engagement
Whole-cell patch-clamp electrophysiology directly measures the ion flow across the KATP channel, providing the most direct assessment of this compound's activity on its target. This technique allows for the precise determination of the drug's potency (IC50) and its kinetics (on/off rates).
Protocol 3: Whole-Cell Patch-Clamp Analysis of KATP Channel Currents
Materials:
-
INS-1 cells or dispersed islet cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 0.1 ATP (to keep channels open) (pH 7.2 with KOH)
-
This compound stock solution (in DMSO) and dilutions
Procedure:
-
Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Pipette Pulling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording: Place a coverslip in the recording chamber and perfuse with extracellular solution. Approach a single, healthy-looking cell with the pipette.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.
-
Data Acquisition: Clamp the cell's membrane potential at -70 mV. Record the baseline KATP current.
-
Drug Application: Perfuse the cell with increasing concentrations of this compound (e.g., 10 nM to 100 µM) and record the inhibition of the KATP current at each concentration.[20][21]
-
Analysis: Measure the percentage of current inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | Expected Value for this compound | Reference |
| IC50 (KATP Inhibition) | ~7.4 µM (rat β-cells) | [6] |
| IC50 (KATP Inhibition) | ~800 nM (recombinant human channels) | [21] |
| Kinetics | Rapid onset and offset | [10][22] |
Note: IC50 values can vary significantly depending on the experimental system (e.g., species, recombinant vs. native channels, intracellular ATP concentration).
Section 4: Visualizing Single-Vesicle Exocytosis with TIRF Microscopy
TIRF microscopy is a powerful technique that illuminates only a very thin layer (typically <100 nm) of the sample adjacent to the coverslip.[23][24] This exceptional axial resolution eliminates background fluorescence from the cell interior, allowing for high-contrast imaging of individual insulin granules as they dock and fuse with the plasma membrane.[23][25]
Protocol 4: TIRF Microscopy for Insulin Granule Exocytosis
Materials:
-
INS-1 cells or primary islet cells
-
TIRF microscope system
-
Plasmids encoding fluorescently tagged granule markers (e.g., NPY-mCherry or Insulin-EGFP)
-
Transfection reagent
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (2.8 mM) and high glucose (16.7 mM)
-
This compound stock solution
Procedure:
-
Transfection: 48-72 hours before imaging, transfect cells with a plasmid encoding a fluorescent insulin granule marker.
-
Plating: Plate transfected cells onto high-quality glass-bottom dishes suitable for TIRF imaging.
-
Pre-incubation: On the day of the experiment, wash cells with KRBH buffer containing 2.8 mM glucose and pre-incubate for 1-2 hours to bring insulin secretion to a basal level.
-
Imaging Setup: Mount the dish on the TIRF microscope stage. Find a well-transfected cell and achieve the TIRF angle to visualize distinct fluorescent puncta representing individual granules near the membrane.
-
Baseline Recording: Acquire a baseline time-lapse movie (e.g., 10 frames per second) for 1-2 minutes in low glucose KRBH buffer.
-
Stimulation: Perfuse the cells with high glucose (16.7 mM) KRBH buffer containing the desired concentration of this compound.
-
Acquisition: Immediately begin acquiring a post-stimulation time-lapse movie for 5-10 minutes.
-
Analysis: Analyze the movies to quantify exocytotic events. A fusion event is typically identified by a sudden flash of fluorescence as the granule's acidic interior is neutralized, followed by the rapid diffusion of the fluorescent protein away from the fusion site.[24] Key metrics include the number of fusion events per cell per minute and the kinetics of the response.
Section 5: Quantifying Total Insulin Secretion
While TIRF microscopy provides exquisite detail on single-cell exocytosis, an immunoassay like ELISA is essential for quantifying the total amount of insulin secreted from a population of cells or islets. A Glucose-Stimulated Insulin Secretion (GSIS) assay is the standard method, which can be adapted to test the potentiating effect of this compound.
Protocol 5: this compound-Potentiated GSIS Assay using ELISA
Materials:
-
INS-1 cells or isolated islets cultured in multi-well plates (e.g., 24-well)
-
KRBH buffer with low (2.8 mM) and high (16.7 mM) glucose concentrations
-
This compound stock solution
-
Insulin ELISA kit (rat/mouse specific)
-
Cell lysis buffer (for normalizing to total protein or DNA content)
Procedure:
-
Preparation: Seed cells or place islets in wells and culture until ready for the assay.
-
Pre-incubation: Gently wash the cells/islets twice with a glucose-free buffer. Then, pre-incubate in KRBH buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal secretion rate.[26]
-
Basal Secretion: Collect the supernatant from some wells to measure basal insulin secretion (low glucose control).
-
Stimulation: Replace the pre-incubation buffer with the following stimulation buffers for 1-2 hours at 37°C:
-
Low Glucose (2.8 mM)
-
Low Glucose + this compound (e.g., 10 µM)
-
High Glucose (16.7 mM)
-
High Glucose + this compound (e.g., 10 µM)
-
(Optional: A full dose-response curve of this compound at a fixed glucose concentration)
-
-
Sample Collection: After the incubation, carefully collect the supernatant from each well and store at -20°C until the assay.
-
Cell Lysis: Lyse the cells remaining in the wells to determine total protein or DNA content for normalization.
-
ELISA: Perform the insulin ELISA on the collected supernatants according to the manufacturer's instructions.
-
Analysis: Calculate the concentration of secreted insulin (often in ng/mL or pM).[27] Normalize the secreted insulin to the total protein or DNA content of the corresponding well. Plot the results to compare the effects of this compound under low and high glucose conditions.
| Condition | Expected Outcome | Rationale |
| Low Glucose | Basal insulin secretion | KATP channels are mostly open. |
| Low Glucose + this compound | Modest increase in secretion | This compound forces some KATP channels closed.[20] |
| High Glucose | Robust insulin secretion | Glucose metabolism closes KATP channels. |
| High Glucose + this compound | Potentiated insulin secretion | Synergistic closure of KATP channels by glucose and this compound. |
Section 6: Data Integration and Interpretation
The power of this multi-assay approach lies in the synthesis of the results.
-
Patch-clamp data confirms that this compound directly engages and inhibits its molecular target, the KATP channel, and provides a quantitative measure of its potency (IC50).
-
TIRF microscopy provides a dynamic, single-cell view of the drug's effect on the final step of the secretion pathway—granule fusion. It reveals the kinetics and magnitude of the exocytotic response, confirming that channel inhibition translates into functional exocytosis.
-
ELISA quantifies the integrated output from a cell population, providing a robust, scalable measure of the drug's overall efficacy in promoting insulin release. Comparing the ELISA results with the TIRF data helps validate that the observed fusion events correlate with the total secreted product.
Together, these three pillars of investigation provide a comprehensive preclinical evaluation of this compound's mechanism and efficacy, from molecule to cell to population, establishing a clear and scientifically rigorous understanding of its effect on insulin exocytosis.
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Application Notes & Protocols: A Framework for Assessing Nateglinide's Impact on Pancreatic β-Cell Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Nateglinide and the Bioenergetic Integrity of the Pancreatic β-Cell
This compound, a D-phenylalanine derivative, is a rapid-acting insulin secretagogue used in the management of type 2 diabetes.[1][2][3] Its primary mechanism of action involves the closure of ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][3][4][5] This action mimics the physiological response to elevated blood glucose, where an increase in the intracellular ATP/ADP ratio, driven by glucose metabolism, leads to K-ATP channel closure.[6][7][8] The subsequent membrane depolarization activates voltage-dependent calcium channels, leading to an influx of Ca2+ and the exocytosis of insulin-containing granules.[3][4]
While the direct interaction of this compound with the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel is well-established, its downstream consequences on the powerhouse of the β-cell—the mitochondrion—warrant a detailed investigation.[2][4] Mitochondria are central to glucose-stimulated insulin secretion (GSIS), as they are the primary source of the ATP that closes K-ATP channels.[6][9] Therefore, understanding how a pharmacological agent like this compound influences mitochondrial function is critical for a comprehensive assessment of its efficacy and safety profile. This guide provides a detailed framework and step-by-step protocols for assessing the impact of this compound on key aspects of β-cell mitochondrial function.
Experimental Rationale and Workflow
The following experimental workflow is designed to provide a multi-faceted evaluation of this compound's effects on β-cell mitochondrial bioenergetics, redox status, and overall cell health. The causality behind this experimental design is to first establish a dose-response and assess for any overt toxicity, followed by a detailed examination of mitochondrial respiration, membrane potential, and oxidative stress.
Caption: A logical workflow for the comprehensive assessment of this compound's effects on β-cell mitochondrial function.
Part 1: Foundational Assays - Cell Models and Viability
The choice of a relevant cell model is paramount. INS-1E and MIN6 are well-characterized rat and mouse insulinoma cell lines, respectively, that are responsive to glucose and are suitable for mechanistic studies.[10][11][12] For a more physiologically relevant system, primary pancreatic islets isolated from mice or rats can be utilized.[13][14][15]
Protocol 1.1: Culture of INS-1E Cells
-
Medium Preparation: Prepare complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
-
Cell Thawing and Seeding: Rapidly thaw a cryopreserved vial of INS-1E cells in a 37°C water bath. Transfer the cells to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Seed the cells in a T75 flask.
-
Subculturing: Passage the cells once they reach 70-80% confluency. Wash with PBS, detach using a gentle cell dissociation reagent (e.g., Accutase®), and re-seed at a density of 40,000 cells/cm².
Protocol 1.2: this compound Dose-Response and Cell Viability (MTT Assay)
This initial step is crucial to determine the appropriate concentration range of this compound for subsequent experiments, ensuring that the observed effects on mitochondrial function are not a consequence of overt cytotoxicity.
-
Cell Seeding: Seed INS-1E or MIN6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the this compound-containing medium and incubate for the desired time period (e.g., 24, 48 hours). Include vehicle-only controls.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
| This compound Conc. (µM) | Absorbance (570 nm) - Representative Data | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.23 ± 0.07 | 98.4% |
| 10 | 1.20 ± 0.09 | 96.0% |
| 50 | 1.15 ± 0.10 | 92.0% |
| 100 | 0.98 ± 0.12 | 78.4% |
Part 2: Mitochondrial Bioenergetics Assessment
Protocol 2.1: Mitochondrial Respiration Analysis using Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing a real-time assessment of mitochondrial respiration and glycolysis.[16]
-
Cell Seeding: Seed INS-1E or MIN6 cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.
-
This compound Treatment: Pre-treat the cells with a non-toxic concentration of this compound for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.
-
Seahorse XF Assay: Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A). Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
Data Normalization: After the assay, lyse the cells and determine the protein concentration in each well using a Bradford assay for normalization of the OCR data.[17][18][19]
| Parameter | Vehicle Control (pmol O₂/min/µg protein) | This compound-Treated (pmol O₂/min/µg protein) |
| Basal Respiration | 150 ± 12 | 165 ± 15 |
| ATP-Linked Respiration | 110 ± 10 | 120 ± 11 |
| Maximal Respiration | 350 ± 25 | 380 ± 30 |
| Spare Respiratory Capacity | 200 ± 18 | 215 ± 22 |
Protocol 2.2: ATP Synthase Activity Assay
This assay directly measures the activity of Complex V of the electron transport chain, which is responsible for ATP synthesis.[20][21]
-
Mitochondria Isolation: Isolate mitochondria from this compound-treated and control β-cells using a differential centrifugation-based mitochondria isolation kit.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using the Bradford assay.[22][23]
-
Assay Procedure: Use a commercially available ATP synthase activity assay kit. The assay typically involves measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADH, which is coupled to the hydrolysis of ATP by ATP synthase.[24]
-
Data Analysis: Calculate the specific activity of ATP synthase (nmol/min/mg protein) and compare between this compound-treated and control groups.
Part 3: Mitochondrial Integrity and Oxidative Stress
Protocol 3.1: Mitochondrial Membrane Potential (ΔΨm) Assay
The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP production.[25] Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria in a potential-dependent manner.[25][26][27]
-
Cell Preparation: Seed β-cells on glass-bottom dishes suitable for fluorescence microscopy.
-
This compound Treatment: Treat the cells with this compound at the desired concentration and duration.
-
TMRM Staining: Incubate the cells with 25-100 nM TMRM in imaging buffer for 30 minutes at 37°C.[25][28]
-
Image Acquisition: Acquire fluorescence images using a confocal or fluorescence microscope.
-
Data Analysis: Quantify the mean fluorescence intensity of TMRM within the mitochondria of individual cells. A decrease in TMRM fluorescence indicates mitochondrial depolarization. As a control, use a mitochondrial uncoupler like FCCP to induce complete depolarization.[25]
Alternatively, JC-1, a ratiometric dye, can be used. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red, while in cells with low ΔΨm, it remains as monomers and fluoresces green.[29][30] The ratio of red to green fluorescence provides a measure of mitochondrial polarization.
Protocol 3.2: Measurement of Reactive Oxygen Species (ROS)
Mitochondria are a major source of cellular ROS. Imbalances in mitochondrial function can lead to increased ROS production and oxidative stress.
-
Cell Preparation and Treatment: Seed and treat β-cells with this compound as described previously.
-
DCFDA Staining: Incubate the cells with 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C. DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between this compound-treated and control cells to determine the relative change in intracellular ROS levels.
Part 4: Apoptosis Assessment
Protocol 4.1: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[31][32] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[31] PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[33]
-
Cell Harvesting and Treatment: Treat β-cells with this compound, then harvest the cells by gentle trypsinization.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[31]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Caption: this compound's mechanism of action and its relationship with mitochondrial ATP production in β-cells.
Conclusion and Future Directions
This comprehensive guide provides a robust framework for elucidating the nuanced effects of this compound on β-cell mitochondrial function. By systematically evaluating cellular bioenergetics, mitochondrial integrity, and cell fate, researchers can gain a deeper understanding of this important antidiabetic agent. The findings from these studies can contribute to the development of novel therapeutic strategies that target mitochondrial function to improve β-cell health and insulin secretion in the context of type 2 diabetes. Future investigations could explore the long-term effects of this compound on mitochondrial biogenesis and dynamics, further expanding our knowledge of its cellular mechanisms.
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Application Note: A Comprehensive In Vitro Strategy for Evaluating the Drug-Drug Interaction Potential of Nateglinide
Introduction
Nateglinide is a short-acting insulin secretagogue of the meglitinide class, used for the management of type 2 diabetes mellitus.[1] It stimulates insulin release from pancreatic β-cells, particularly in response to meals, thereby controlling postprandial hyperglycemia.[1][2] Given that patients with type 2 diabetes are often on multiple medications (polypharmacy), a thorough evaluation of a drug's potential for drug-drug interactions (DDIs) is a critical component of its safety assessment.[3] Unanticipated DDIs can lead to adverse events due to either decreased efficacy or increased toxicity.[4]
This application note provides a detailed, mechanistically-driven guide for evaluating the DDI potential of this compound using a suite of in vitro assays. The protocols and strategies outlined herein are designed to align with current regulatory expectations from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), providing a robust framework for preclinical DDI risk assessment.[3][4][5]
Mechanistic Overview of this compound's Disposition
A foundational understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is essential for designing a relevant DDI evaluation strategy. For this compound, the key pathways involve metabolic enzymes and hepatic uptake transporters.
Metabolism: this compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and recombinant enzymes have identified CYP2C9 as the major metabolizing enzyme (approximately 70% contribution), with a lesser role for CYP3A4 (approximately 30%).[1][6][7][8] The primary metabolic route is hydroxylation, leading to metabolites with significantly less pharmacological activity.[6]
Transport: The hepatic uptake of this compound is influenced by the Solute Carrier (SLC) transporter family. Specifically, it has been identified as a substrate of the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) , which is expressed on the sinusoidal membrane of hepatocytes and facilitates the entry of drugs from the blood into the liver.[6][9][10]
This disposition profile indicates that this compound's pharmacokinetics can be altered by co-administered drugs that inhibit or induce CYP2C9/3A4 or inhibit OATP1B1. Conversely, this compound itself may have the potential to inhibit these pathways, affecting other drugs.
Figure 1: Key metabolic and transport pathways for this compound.
Core In Vitro DDI Assessment Strategy
A systematic, risk-based approach is recommended to evaluate DDI potential, beginning with in vitro screening assays.[4] The results of these initial tests inform the necessity and design of more complex or clinical DDI studies.
Figure 2: Decision workflow for this compound DDI assessment.
Protocol: Cytochrome P450 (CYP) Inhibition Assay
Rationale: This assay determines if this compound can inhibit the activity of major CYP enzymes. Since this compound is metabolized by CYP2C9 and CYP3A4, it is plausible that it could also act as an inhibitor of these enzymes.[11] This is a critical first step in evaluating its potential to increase the plasma concentrations of co-administered drugs. We use pooled human liver microsomes (HLMs) as they are a cost-effective and standardized source of a wide range of drug-metabolizing enzymes.[12][13]
Methodology:
-
Preparation of Reagents:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute to achieve a range of final assay concentrations (e.g., 0.1 to 100 µM).
-
HLMs: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.2-0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Probe Substrates: Prepare a cocktail of CYP-specific probe substrates at concentrations approximately equal to their Km values. (See Table 1).
-
Cofactor: Prepare a solution of NADPH regenerating system.
-
Positive Controls: Prepare known inhibitors for each CYP isoform to validate the assay. (See Table 1).
-
-
Incubation Procedure (96-well plate format):
-
Add 5 µL of this compound dilution, positive control, or vehicle (solvent) to appropriate wells.
-
Add 175 µL of the HLM suspension to each well.
-
Pre-incubate the plate for 10 minutes at 37°C in a shaking water bath.
-
Add 10 µL of the probe substrate cocktail to each well.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH solution. The final incubation volume is 200 µL.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The time should be within the established linear range for metabolite formation for all probes.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analogue of one of the metabolites).
-
Centrifuge the plate at 3000 x g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analytical Method:
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor causing 50% inhibition).
-
Data Presentation & Interpretation:
| CYP Isoform | Probe Substrate | Metabolite Measured | Known Inhibitor (Positive Control) | Example this compound IC50 (µM) |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline | > 100 |
| CYP2C9 | Diclofenac | 4'-hydroxy-diclofenac | Sulfaphenazole | ~ 50-100[11] |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-mephenytoin | Tranylcypromine | > 100 |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine | > 100 |
| CYP3A4 | Midazolam | 1'-hydroxy-midazolam | Ketoconazole | > 100[11] |
| Table 1: Representative CYP Inhibition Assay Parameters and Expected Data. |
An IC50 value is used in static models recommended by regulatory agencies to predict the risk of a clinical DDI.[4] For this compound, in vitro data suggest it is a weak inhibitor of CYP2C9 and does not significantly inhibit CYP3A4.[11]
Protocol: Cytochrome P450 (CYP) Induction Assay
Rationale: This assay determines if this compound can increase the expression of CYP enzymes, a process known as induction. Induction can accelerate the metabolism of co-administered drugs, potentially leading to a loss of efficacy. The gold standard for in vitro induction studies is the use of plateable, cryopreserved primary human hepatocytes, as they retain the necessary nuclear receptors (e.g., PXR, AhR) and regulatory machinery.[16][17][18]
Methodology:
-
Hepatocyte Culture:
-
Thaw cryopreserved human hepatocytes from at least three different donors according to the supplier's protocol.
-
Plate the hepatocytes on collagen-coated 24- or 48-well plates.
-
Allow the cells to form a monolayer (typically 24 hours). An overlay of an extracellular matrix (e.g., Geltrex™ or Matrigel®) is often applied to maintain cell health and function.[17]
-
-
Treatment:
-
Treat the hepatocyte cultures daily for 48-72 hours with this compound at multiple concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (e.g., 0.1% DMSO) and positive controls for each target isoform (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4).[19]
-
-
Endpoint Analysis (Dual Measurement):
-
mRNA Analysis (qRT-PCR): After the treatment period, lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative mRNA expression levels of target genes (CYP1A2, CYP2C9, CYP3A4) normalized to a housekeeping gene (e.g., GAPDH).
-
Enzyme Activity Analysis: In a parallel set of plates, after the final treatment, wash the cells and incubate them with a cocktail of CYP-specific probe substrates (as in the inhibition assay). Measure metabolite formation via LC-MS/MS to determine the change in catalytic activity.[16]
-
-
Data Analysis:
-
Fold Induction (mRNA): Calculate the fold change in mRNA expression for each this compound concentration relative to the vehicle control using the 2^(-ΔΔCt) method.
-
Fold Induction (Activity): Calculate the fold increase in metabolite formation for each this compound concentration relative to the vehicle control.
-
A compound is typically considered an in vitro inducer if the fold induction is ≥2-fold and the response is concentration-dependent.
-
Data Interpretation: The results are compared against regulatory criteria to assess the potential for clinical DDI. Based on its known profile, this compound is not expected to be a significant inducer.
Protocol: Transporter Interaction Assay (OATP1B1 Substrate Assessment)
Rationale: Since this compound is a substrate of OATP1B1, its pharmacokinetics can be significantly affected by OATP1B1 inhibitors.[6][10][20] This assay confirms its substrate status in a controlled in vitro system. The standard method uses mammalian cell lines (e.g., HEK293 or CHO) that have been engineered to overexpress a single transporter, in this case, OATP1B1.[21][22]
Methodology:
-
Cell Culture:
-
Culture both OATP1B1-overexpressing cells and a corresponding control (mock-transfected) cell line under standard conditions.
-
Seed the cells into 24- or 48-well plates and grow to confluence.
-
-
Uptake Experiment:
-
Wash the cell monolayers with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Pre-incubate the cells for 10-15 minutes at 37°C in uptake buffer. For inhibitor control wells, include a known OATP1B1 inhibitor (e.g., Rifampicin, 10 µM).
-
Initiate the uptake by adding buffer containing this compound (at a concentration below its Km, e.g., 1 µM) to the wells.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. This time should be in the initial linear range of uptake.
-
To determine non-specific binding, run a parallel set of incubations at 4°C.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the dosing solution and washing the cell monolayers three times with ice-cold buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., 70% methanol) containing an analytical internal standard.
-
-
Analytical Method:
-
Quantify the intracellular concentration of this compound in the cell lysate using a validated LC-MS/MS method.
-
Measure the protein concentration in each well to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the uptake rate (e.g., in pmol/min/mg protein).
-
Determine the uptake ratio by dividing the uptake rate in OATP1B1-expressing cells by the rate in mock-transfected cells.
-
A compound is considered a substrate if the uptake ratio is ≥ 2 and the uptake is significantly reduced (e.g., ≥50%) by a known inhibitor.[21]
-
Summary and Integrated Risk Assessment
The in vitro data generated from these assays provide the foundation for a preliminary DDI risk assessment.
-
As a Victim: this compound's clearance is dependent on CYP2C9, CYP3A4, and OATP1B1. Therefore, co-administration with strong inhibitors of these pathways (e.g., fluconazole for CYP2C9, gemfibrozil for OATP1B1) is likely to increase this compound exposure and the risk of hypoglycemia.[23][24]
-
As a Perpetrator: In vitro data suggest this compound is a weak inhibitor of CYP2C9 at most, and not a significant inhibitor of other CYPs or a significant inducer.[11] Therefore, the risk of this compound causing a clinically relevant DDI by inhibiting or inducing metabolic enzymes is considered low.
These in vitro findings are crucial for guiding the design of any necessary clinical DDI studies and for informing the drug's prescribing information. They provide a scientifically robust, mechanistically-based understanding of this compound's interaction potential, ensuring its safe and effective use in a complex patient population.
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ResearchGate. (n.d.). Pharmacokinetics and metabolism of this compound in humans. Request PDF. Retrieved from [Link]
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European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]
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Keating, G. M., & Jarvis, B. (2001). This compound. Drugs, 61(14), 2041-2060. Retrieved from [Link]
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Regulatory Affairs Professionals Society (RAPS). (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. Retrieved from [Link]
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European Medicines Agency. (n.d.). Investigation of drug interactions - Scientific guideline. Retrieved from [Link]
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Takanohashi, T., et al. (2007). Prediction of the Metabolic Interaction of this compound with Other Drugs Based on in Vitro Studies. Drug Metabolism and Pharmacokinetics, 22(6), 409-418. Retrieved from [Link]
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Takanohashi, T., et al. (2007). Prediction of the metabolic interaction of this compound with other drugs based on in vitro studies. Drug Metabolism and Pharmacokinetics, 22(6), 409-418. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved from [Link]
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Cole, S., et al. (2020). A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. Drug Metabolism and Pharmacokinetics, 35(1), 2-11. Retrieved from [Link]
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EURL ECVAM - TSAR. (n.d.). Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]
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Inui, K., et al. (2000). Inhibitory effect of novel oral hypoglycemic agent this compound (AY4166) on peptide transporters PEPT1 and PEPT2. European Journal of Pharmacology, 393(1-3), 123-130. Retrieved from [Link]
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protocols.io. (n.d.). In-vitro CYP inhibition pooled. Retrieved from [Link]
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International Society for the Study of Xenobiotics (ISSX). (2020). Update on FDA's Final Drug-Drug Interaction Guidance. Retrieved from [Link]
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SpringerLink. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]
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European Medicines Agency. (2010). Guideline on the Investigation of Drug Interactions. Retrieved from [Link]
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SpringerLink. (2012). The EMA has published an updated guideline on the investigation of drug interactions. Reactions Weekly, 1410, 1. Retrieved from [Link]
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PubMed. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Retrieved from [Link]
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PubMed. (2021). Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. Retrieved from [Link]
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Drugs.com. (n.d.). This compound Monograph for Professionals. Retrieved from [Link]
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Eurofins Discovery. (n.d.). OATP1B1 Substrate Assessment (OATP1B1-CHO). Retrieved from [Link]
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Eurofins Discovery. (n.d.). Development of a High-Throughput CYP Induction Assay by mRNA Measurement in Human Primary Hepatocytes. Retrieved from [Link]
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BioIVT. (n.d.). OATP1B1 (SLCO1B1) Transporter Assay. Retrieved from [Link]
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Scheen, A. J. (2006). Drug Interactions of Medications Commonly Used in Diabetes. Diabetes Spectrum, 19(4), 222-229. Retrieved from [Link]
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Troubleshooting & Optimization
Nateglinide Optimization: Technical Support Center for In Vitro Glucose Stimulation Assays
Welcome to the technical support center for optimizing Nateglinide in your research. As Senior Application Scientists, we've compiled this guide based on field-proven insights and established literature to help you navigate the nuances of your in vitro glucose-stimulated insulin secretion (GSIS) assays. This resource is designed to move beyond simple protocols, offering a deeper understanding of the experimental choices you make and providing robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when starting to work with this compound.
Q1: What is the precise mechanism of action for this compound in pancreatic β-cells?
A: this compound is a D-phenylalanine derivative that stimulates insulin secretion by targeting the ATP-sensitive potassium (KATP) channels on the pancreatic β-cell membrane.[1][2][3] Its action is dependent on functioning β-cells.[4] this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the channel, inducing its closure.[1][5] This blockage of potassium ion efflux leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The resulting influx of calcium ions triggers the exocytosis of insulin-containing granules.[6] A key feature of this compound is its rapid association and extremely rapid dissociation from the SUR1 receptor, resulting in a "fast on-fast off" effect that mimics the physiological early-phase insulin secretion.[1][7]
Q2: Is this compound's insulin-stimulating effect dependent on the glucose concentration in the assay?
A: Yes, absolutely. This compound's action is glucose-dependent.[6][8] It is significantly more effective at stimulating insulin secretion in the presence of elevated glucose concentrations.[9][10] This is a critical experimental parameter. The drug essentially sensitizes the β-cell to glucose.[3] This property is advantageous as it reduces the risk of inducing insulin secretion at low glucose levels, which helps minimize the potential for hypoglycemia in a clinical context.[6][8] For your in vitro assays, this means you must test this compound's effects under both basal (low) and stimulatory (high) glucose conditions to characterize its activity properly.
Q3: What is a good starting concentration range for a this compound dose-response experiment?
A: Based on published in vitro studies, a broad range is recommended to establish the dose-response curve for your specific cell model. A starting range of 1 µM to 500 µM is advisable. Studies on the BRIN-BD11 cell line have shown concentration-dependent effects between 10 µM and 400 µM.[11][12][13] The IC50 for KATP channel inhibition in rat β-cells has been reported as 7.4 µM.[14][15] It's important to note that therapeutic plasma concentrations in humans can reach the 50-100 µM range, providing a physiologically relevant benchmark.[11] Always perform a full dose-response curve to determine the optimal concentration (EC50 and plateau) for your specific experimental conditions and cell type.
Q4: How should I prepare and store this compound stock solutions?
A: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved before making serial dilutions in your assay buffer. For storage, aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to a year or at -80°C for up to two years.[16] Always ensure the final DMSO concentration in your assay medium is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤0.1%).
This compound Signaling Pathway
Caption: this compound's mechanism of action in the pancreatic β-cell.
Troubleshooting Guide
Here we address specific experimental issues in a problem/cause/solution format.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| No or Weak Insulin Response to this compound | 1. Sub-optimal Concentration: You may be working on the lower, non-responsive part of the dose-response curve. | Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 1 µM to 500 µM) to identify the EC50 and the optimal working concentration for your cell model.[11] |
| 2. High Protein Binding: this compound is over 98% bound to plasma proteins, particularly serum albumin.[17][18][19] If your assay buffer contains serum (e.g., FBS), the free, active concentration of this compound will be drastically reduced. | Use a Serum-Free Assay Buffer: Conduct the stimulation assay in a simple Krebs-Ringer Bicarbonate (KRB) buffer or similar, supplemented with a low concentration of BSA (e.g., 0.1-0.5%) that is consistent across all wells. This ensures the majority of the drug is available to interact with the cells.[20] | |
| 3. Poor Cell Health: If β-cells are stressed or have low viability, their secretory machinery will be compromised. | Assess Cell Viability: Before the assay, check cell confluence and morphology. After the assay, run a viability test like MTT or LDH release in parallel with your GSIS experiment to ensure the cells are healthy.[21][22] | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Variation in cell number per well will directly lead to variation in the amount of insulin secreted. | Standardize Seeding Protocol: Ensure a homogenous cell suspension before plating and use precise pipetting techniques. Allow cells adequate time to attach and form a consistent monolayer. |
| 2. Edge Effects: Wells on the edge of a multi-well plate are prone to evaporation, leading to changes in reagent concentration and affecting cell health. | Avoid Outer Wells: Do not use the outermost wells for experimental conditions. Instead, fill them with sterile water or PBS to create a humidity barrier, which will protect the inner wells. | |
| High Basal Insulin Secretion (High "Leak" in Low Glucose) | 1. Cell Stress: Over-trypsinization, harsh centrifugation, or temperature shocks can damage cell membranes and cause non-specific insulin leakage. | Gentle Cell Handling: Handle cells gently during passaging and seeding. Ensure all buffers are pre-warmed to 37°C. Perform a sufficient pre-incubation step (30-60 minutes) in low-glucose buffer to allow cells to return to a basal, resting state before stimulation.[23] |
| 2. Inappropriate "Low Glucose" Level: The basal glucose concentration may be too high, causing some level of stimulation. | Verify Basal Glucose Concentration: Use a well-established low glucose concentration, such as 1.1 mM to 2.8 mM, to ensure a true basal state.[11][24] | |
| Suspected Cytotoxicity at High Concentrations | 1. Off-Target Effects: At very high concentrations, drugs can have effects unrelated to their primary target, which may be toxic. | Run a Parallel Cytotoxicity Assay: When performing your dose-response curve, run a duplicate plate for a cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or LDH). This will allow you to distinguish a true pharmacological effect from a toxic one. Studies have shown this compound can reduce cell viability at very high concentrations (e.g., 1000 µM) in some cell lines. Choose a this compound concentration for your experiments that is well below the toxic threshold. |
Experimental Protocols & Workflow
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration, stable stock of this compound for use in cell culture assays.
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the mass of this compound powder required to make a 100 mM stock solution (this compound MW = 317.43 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes.
-
Store aliquots at -20°C or -80°C.[16]
-
Protocol 2: Determining Optimal this compound Concentration (Dose-Response GSIS Assay)
-
Objective: To determine the effective concentration range of this compound for stimulating insulin secretion in a specific β-cell model.
-
Materials: β-cells (e.g., INS-1, MIN6, BRIN-BD11, or primary islets), culture plates (24- or 48-well), Krebs-Ringer Bicarbonate (KRB) buffer, Glucose, this compound stock solution, Insulin ELISA kit.
-
Procedure:
-
Cell Seeding: Seed β-cells at a predetermined optimal density in a multi-well plate and culture until they form a confluent monolayer (typically 48-72 hours).
-
Pre-incubation: Gently wash the cells twice with a basal KRB buffer containing low glucose (e.g., 2.8 mM). Then, pre-incubate the cells in this same buffer for 60 minutes at 37°C to starve them and establish a basal insulin secretion rate.[23]
-
Preparation of Stimulation Buffers: Prepare two sets of KRB buffers: one with low glucose (2.8 mM) and one with high glucose (e.g., 16.7 mM).[24] In each set, prepare serial dilutions of this compound to cover your desired range (e.g., 0, 1, 10, 50, 100, 200, 400 µM). Include a vehicle control (DMSO) for both low and high glucose conditions.
-
Stimulation: Aspirate the pre-incubation buffer. Add 500 µL of the prepared stimulation buffers to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for a defined period (a 60-90 minute static incubation is common for this type of assay).[23]
-
Sample Collection: Carefully collect the supernatant from each well into labeled tubes. Be careful not to disturb the cell monolayer.
-
Insulin Measurement: Centrifuge the samples to pellet any detached cells and measure the insulin concentration in the supernatant using a validated Insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin concentration to the total protein content or cell number per well. Plot the normalized insulin secretion against the log of the this compound concentration for both low and high glucose conditions. Use non-linear regression to calculate the EC50.
-
Workflow for this compound Concentration Optimization
Caption: A parallel workflow for optimizing this compound concentration.
References
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Hu, S. (2003). The mechanisms underlying the unique pharmacodynamics of this compound. Diabetologia, 46(Suppl 1), M37-M43. [Link]
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Landgraf, R. (2005). The role of this compound and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus. Expert Opinion on Pharmacotherapy, 6(11), 1939-1954. [Link]
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Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]
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PharmGKB. (n.d.). Anti-diabetic Drug this compound Pathway, Pharmacokinetics. PharmGKB. [Link]
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Dornhorst, A. (2001). This compound: A structurally novel, short-acting, hypoglycemic agent. Expert Opinion on Investigational Drugs, 10(9), 1735-1744. [Link]
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Misun, P. M., et al. (2020). In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution. Advanced Biosystems, 4(1), 1900190. [Link]
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Labtoo. (n.d.). Insulin secretion in vitro assay. Labtoo. [Link]
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Khan, M. A., et al. (2012). Stereoselective binding of chiral anti-diabetic drug this compound to plasma proteins. Chirality, 24(9), 745-751. [Link]
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Matsuda, M., et al. (2016). Characterization of binding by repaglinide and this compound with glycated human serum albumin using high-performance affinity microcolumns. Journal of Pharmaceutical and Biomedical Analysis, 129, 316-323. [Link]
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Cui, W., et al. (2015). Insights into Dual Binding Modes of this compound to Human Serum Albumin. ACS Medicinal Chemistry Letters, 6(8), 903-907. [Link]
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Sekerci, G., et al. (2023). Cytotoxic and genotoxic effects of this compound on human ovarian, prostate, and colon cancer cell lines. Annals of Medical Research, 30(4), 405-410. [Link]
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Sekerci, G., et al. (2023). Cytotoxic and genotoxic effects of this compound on human ovarian, prostate, and colon cancer cell lines. Annals of Medical Research, 30(4), 405-410. [Link]
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ResearchGate. (n.d.). Insulin measurements in vitro and in vivo. [Scientific Diagram]. ResearchGate. [Link]
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Keilson, L., et al. (2000). Synergistic Effects of this compound and Meal Administration on Insulin Secretion in Patients with Type 2 Diabetes Mellitus. The Journal of Clinical Endocrinology & Metabolism, 85(3), 1081-1086. [Link]
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Khumalo, T., et al. (2021). In vitro Characterization of Insulin-Producing β-Cell Spheroids. Frontiers in Bioengineering and Biotechnology, 8, 614742. [Link]
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Keilson, L., et al. (2000). Synergistic effects of this compound and meal administration on insulin secretion in patients with type 2 diabetes mellitus. The Journal of Clinical Endocrinology & Metabolism, 85(3), 1081-1086. [Link]
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Hu, S., et al. (2001). Effectiveness of this compound on In Vitro Insulin Secretion from Rat Pancreatic Islets Desensitized to Sulfonylureas. International Journal of Experimental Diabetes Research, 2(1), 73-79. [Link]
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Kaku, K., et al. (2006). Clinical Characteristics of this compound Response as Assessed by Insulinogenic Indices: Preliminary Study to Determine an Optimal Indication for this compound. Diabetes Technology & Therapeutics, 8(1), 58-66. [Link]
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Hu, S., et al. (1999). Tissue selectivity of antidiabetic agent this compound: study on cardiovascular and beta-cell K(ATP) channels. The Journal of Pharmacology and Experimental Therapeutics, 291(3), 1366-1373. [Link]
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Barnett, A. H. (2004). A review of this compound in the management of patients with type 2 diabetes. International Journal of Clinical Practice, 58(12), 1167-1176. [Link]
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Hu, S., et al. (2001). Effectiveness of this compound on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas. International Journal of Experimental Diabetes Research, 2(1), 73-79. [Link]
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Hu, S., et al. (2000). Pancreatic β-Cell KATP Channel Activity and Membrane-Binding Studies with this compound: A Comparison with Sulfonylureas and Repaglinide. Journal of Pharmacology and Experimental Therapeutics, 293(2), 444-452. [Link]
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Sheehan, M. T., et al. (2005). Acute and long-term effects of this compound on insulin secretory pathways. British Journal of Pharmacology, 144(5), 715-724. [Link]
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Sheehan, M. T., et al. (2005). Acute and long-term effects of this compound on insulin secretory pathways. British Journal of Pharmacology, 144(5), 715-724. [Link]
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Kitahara, Y., et al. (2011). This compound stimulates glucagon-like peptide-1 release by human intestinal L cells via a K(ATP) channel-independent mechanism. Biological & Pharmaceutical Bulletin, 34(5), 671-676. [Link]
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Saloranta, C., et al. (2002). This compound Improves Early Insulin Secretion and Controls Postprandial Glucose Excursions in a Prediabetic Population. Diabetes Care, 25(12), 2141-2146. [Link]
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World Journal of Pharmaceutical Research. (n.d.). Solubility data of this compound. AWS. [Link]
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McLeod, J. F. (2001). Clinical pharmacokinetics of this compound: a rapidly-absorbed, short-acting insulinotropic agent. Clinical Pharmacokinetics, 40(2), 97-120. [Link]
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Wilmer, M. J., et al. (2016). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 7, 353. [Link]
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Hirose, H., et al. (2002). The effects of this compound following oral glucose load in impaired glucose tolerance subjects: rapid insulin stimulation by this compound in IGT subjects. Endocrine Journal, 49(3), 299-304. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Jain, S., et al. (2014). Development and in vitro/in vivo evaluation of controlled release provesicles of a this compound–maltodextrin complex. Drug Delivery, 21(6), 469-478. [Link]
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U.S. Food & Drug Administration. (n.d.). This compound TABLETS. accessdata.fda.gov. [Link]
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Hirschberg, Y., et al. (2001). Improved control of mealtime glucose excursions with coadministration of this compound and metformin. Diabetes Care, 24(3), 601-602. [Link]
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Troubleshooting poor solubility of Nateglinide in aqueous buffers.
Welcome to the technical support resource for researchers, scientists, and formulation professionals working with Nateglinide. This guide is designed to provide in-depth, practical solutions to common challenges associated with the poor aqueous solubility of this active pharmaceutical ingredient (API). Our approach is rooted in fundamental physicochemical principles to empower you to not only solve immediate experimental hurdles but also to build a robust understanding for future formulation development.
Introduction to this compound's Solubility Challenge
This compound is an amino acid derivative used as an oral antihyperglycemic agent.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it possesses high permeability but suffers from low aqueous solubility.[2] The molecule is a white powder that is practically insoluble in water, a characteristic that presents a significant challenge for in vitro assays, formulation development, and achieving predictable bioavailability.[3][4] This guide will walk you through a logical, stepwise process to overcome these solubility issues in aqueous buffer systems.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm trying to dissolve this compound in a standard phosphate buffer (pH 7.4) and it's not dissolving. Why is this happening?
This is a very common and expected observation. The root cause lies in the chemical structure of this compound. It is a weakly acidic compound with a carboxylic acid functional group. The pKa of this compound, the pH at which the compound is 50% ionized, is approximately 3.1.[5]
-
The Scientific Principle: According to the Henderson-Hasselbalch principle, a weakly acidic drug is predominantly in its non-ionized (protonated) form at a pH well below its pKa. This non-ionized form is significantly less soluble in aqueous media. At a pH above the pKa, the drug deprotonates to form a more soluble anionic salt.[6][7] At a physiological pH of 7.4, which is significantly higher than this compound's pKa, one would expect increased solubility. However, the intrinsic insolubility of the molecule is so poor that even in its ionized form, solubility remains limited in simple aqueous buffers.[2]
The diagram below illustrates the relationship between pH and the ionization state of this compound.
Caption: this compound ionization state as a function of pH.
Q2: What is the best initial strategy to improve this compound solubility in an aqueous buffer?
The most direct and scientifically sound initial approach is pH modification .[7] Given this compound's acidic nature, increasing the pH of your buffer will increase the proportion of the more soluble, ionized form.
However, the relationship isn't always linear, and solubility can vary between different buffer systems. For instance, reports show significantly different solubility values in acidic versus neutral pH buffers.
Data Presentation: this compound Solubility in Aqueous Buffers
| Buffer pH | Reported Solubility (µg/mL) | Reference |
| 1.2 | 104 | [2] |
| 6.8 | 23 | [2] |
This data highlights that while ionization is key, other factors influence solubility. The higher solubility at the very low pH of 1.2 may seem counterintuitive but could be related to specific salt formation with the acidic buffer components. For most in vitro cell-based assays aiming for physiological conditions, starting with a buffer at pH 7.4 or higher is the recommended first step.
Q3: I've adjusted the pH, but the solubility is still insufficient for my required concentration. What is the next logical step?
If pH adjustment alone is not sufficient, the next strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8] This makes the environment more favorable for dissolving lipophilic molecules like this compound.
-
The Scientific Principle: The "like dissolves like" principle applies here. By reducing the polarity of the water-based buffer, the energy barrier for the non-polar regions of the this compound molecule to interact with the solvent is lowered, thereby increasing solubility.[7]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)[9]
-
Polyethylene Glycol (e.g., PEG 400)
-
Dimethyl Sulfoxide (DMSO)
A systematic screening approach is recommended to identify the most effective co-solvent and the minimum required concentration to avoid potential toxicity in cell-based assays or interference with analytical methods.
The workflow below outlines a systematic approach to troubleshooting solubility.
Caption: Systematic workflow for enhancing this compound solubility.
Q4: What are the "Advanced Methods" and when should I consider them?
Advanced methods are typically employed during formal drug formulation but can be adapted for challenging preclinical experiments. These should be considered when pH adjustment and co-solvents fail to meet your concentration needs or are incompatible with your experimental system.
-
Solid Dispersions: This is a highly effective technique where the drug is dispersed at a molecular level within a hydrophilic polymer matrix.[10] This process often converts the drug from a crystalline to a more soluble amorphous state and improves wettability.[11][12] Studies have shown that solid dispersions of this compound with carriers like PEG 6000 or Poloxamer 188 can significantly enhance its dissolution rate.[13][5][11]
-
Complexation: This involves using a complexing agent, such as a cyclodextrin, to form an inclusion complex with the drug. The exterior of the cyclodextrin is hydrophilic, while the interior cavity is hydrophobic, allowing it to encapsulate the poorly soluble this compound molecule and increase its apparent water solubility.[14]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecule, a process known as micellar solubilization.[8] This is often used in dissolution media, for example, using sodium lauryl sulfate (SLS) to facilitate in vitro release testing.[2]
Experimental Protocols
Protocol 1: Systematic pH and Solubility Evaluation
This protocol provides a framework for determining the solubility of this compound at various pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate) at different pH values, such as 6.0, 7.0, 7.4, 8.0, and 9.0.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound powder to a known volume (e.g., 5 mL) of each buffer in separate sealed vials. Ensure enough solid is present that some remains undissolved.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After agitation, allow the vials to stand so that the excess solid can settle.
-
Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent (e.g., ethanol or mobile phase) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC (see Protocol 3).
-
Protocol 2: Co-solvent Screening for Enhanced Solubility
This protocol outlines how to screen different co-solvents to find an optimal system.
-
Select Buffer: Choose a buffer pH where you observed the best solubility from Protocol 1 (or your target experimental pH, e.g., 7.4).
-
Prepare Co-solvent Systems:
-
For each co-solvent to be tested (e.g., Ethanol, DMSO, PEG 400), prepare a series of buffer/co-solvent mixtures. Typical starting concentrations are 5%, 10%, and 20% (v/v) co-solvent.
-
For example, to make a 10% ethanol solution, mix 1 mL of ethanol with 9 mL of your chosen buffer.
-
-
Solubility Measurement:
-
Following the steps outlined in Protocol 1 (steps 2-4), determine the equilibrium solubility of this compound in each co-solvent mixture.
-
-
Data Analysis:
-
Plot the measured solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.
-
Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential downstream effects.
-
Protocol 3: Quantification of this compound by UV-Vis Spectrophotometry
This is a basic method for quantifying this compound concentration in solution. For complex matrices, a more specific HPLC method is recommended.[15][16]
-
Solvent Selection: this compound has a UV absorbance maximum (λmax) at approximately 210 nm in ethanol.[17] Ethanol or a similar organic solvent in which this compound is freely soluble should be used for preparing standards.[18][4]
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound in 95% ethanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a set of standards with known concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).
-
Measure the absorbance of each standard at 210 nm using 95% ethanol as the blank.
-
Plot absorbance versus concentration and perform a linear regression to generate a standard curve.
-
-
Sample Measurement:
-
Take your diluted, filtered sample from the solubility experiment (as prepared in Protocol 1 or 2).
-
Measure the absorbance of the sample at 210 nm.
-
-
Concentration Calculation:
-
Use the equation from your standard curve's linear regression to calculate the concentration of this compound in your sample.
-
Remember to account for the dilution factor used during sample preparation to determine the original concentration in the buffer.
-
References
- Development and validation of an HPLC method for determination of this compound in drug substances. (Source: Google Scholar) [Link not available]
- Solubility enhancement techniques: A comprehensive review. (Source: WJBPHS) [https://www.wjbphs.com/sites/default/files/WJBPHS-2023-03-0880.pdf]
- Solubility Enhancement Techniques. (Source: Pharmaguideline) [https://www.pharmaguideline.com/2011/01/solubility-enhancement-techniques.html]
- This compound: Package Insert / Prescribing Information / MOA. (Source: Drugs.com) [https://www.drugs.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (Source: International Journal of Pharmaceutical Sciences Review and Research) [https://globalresearchonline.net/journalcontents/v7-2/18.pdf]
- This compound TABLETS. (Source: accessdata.fda.gov) [https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/021079s015,021080s014lbl.pdf]
- Strategies for improving hydrophobic drugs solubility and bioavailability. (Source: Int J Pharm Chem Anal) [https://ijpca.com/wp-content/uploads/2021/09/1.pdf]
- Development and validation of analytical method for the estimation of this compound in rabbit plasma. (Source: PMC - NIH) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3867200/]
- A Review of Analytical Methods for the Determination of this compound in Pharmaceuticals and Biological Samples. (Source: ResearchGate) [https://www.researchgate.net/publication/285918737_A_Review_of_Analytical_Methods_for_the_Determination_of_Nateglinide_in_Pharmaceuticals_and_Biological_Samples]
- Solubility Enhancement of this compound by Solid Dispersion and Their Characterization. (Source: Bibliomed) [https://www.bibliomed.org/?qa=blob&qa_blobid=10116819448011210834]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (Source: AWS) [https://s3.amazonaws.com/academia.edu.documents/60205908/WJPR201912-1596220190729-111108-11x000m.pdf]
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- Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug this compound and Repaglinide in Pharmaceutical. (Source: Yanbu Journal of Engineering and Science) [https://yjes.edu.sa/index.php/yjes/article/view/319/188]
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- Development and Optimization of this compound Loaded Polymeric Sustained Release Microspheres. (Source: Impactfactor.org) [https://www.impactfactor.org/IJDDT/14/IJDDT,Vol14,Issue4,Article10.pdf]
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Technical Support Center: Addressing Nateglinide Degradation in Long-Term Cell Culture
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling Nateglinide in long-term cell culture experiments. Our goal is to ensure the stability and integrity of this compound in your in vitro models, leading to more reliable and reproducible results.
Introduction: The Challenge of this compound Stability
This compound, a D-phenylalanine derivative, is an insulin secretagogue widely used in diabetes research.[1][2] While effective, its utility in long-term cell culture can be compromised by degradation, leading to a decrease in the effective concentration and potentially confounding experimental outcomes. This guide provides a comprehensive overview of the factors influencing this compound stability and practical solutions to mitigate its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound degradation in an aqueous environment like cell culture media?
A1: The primary documented degradation pathway for this compound is hydrolysis, which is significantly influenced by pH. Forced degradation studies have shown that this compound is susceptible to degradation under both acidic and alkaline conditions.[3][4][5] In the context of cell culture, the pH of the medium, which can shift over time due to cellular metabolism, is a critical factor. While it is relatively stable under neutral, oxidative, thermal, and photolytic conditions, the slightly alkaline environment of some culture media could contribute to its breakdown over extended incubation periods.[3][5]
Q2: How should I prepare and store my this compound stock solution to ensure its stability?
A2: Proper preparation and storage of your this compound stock solution are paramount to preventing initial degradation.
-
Solvent Selection: this compound is practically insoluble in water but freely soluble in organic solvents.[6] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. Ethanol and dimethyl formamide are also suitable alternatives.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. This allows for a large dilution factor when preparing your final working concentrations, minimizing the final DMSO concentration in your culture medium.
-
Storage: Aliquot your stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store these aliquots at -20°C or -80°C . Under these conditions, the stock solution should be stable for at least one to two years.[3]
Q3: What is the best practice for diluting my this compound DMSO stock into my aqueous cell culture medium?
A3: Due to this compound's low aqueous solubility, improper dilution can lead to precipitation. To avoid this:
-
Stepwise Dilution: It is recommended to perform dilutions in a stepwise manner rather than a single large dilution.[3]
-
Pre-warm Media: Use pre-warmed (37°C) cell culture medium for your dilutions.
-
Vortexing: Vortex the solution gently but thoroughly after each dilution step to ensure complete mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.5% , and for sensitive cell lines, 0.1% or lower .[3][7][8] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: How does the presence of serum in my culture medium affect this compound?
A4: this compound exhibits a high degree of binding to plasma proteins, particularly serum albumin (>98%).[5][9] This interaction is also expected in cell culture media supplemented with fetal bovine serum (FBS) or other animal sera. While protein binding can affect the bioavailability of a drug, its direct impact on the degradation rate of this compound in cell culture has not been extensively studied. It is plausible that binding to serum proteins could either stabilize the compound or have a negligible effect on its chemical stability. However, it is a critical variable to consider, and consistency in serum concentration across experiments is crucial.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or weaker than expected biological effect over time. | This compound degradation in the culture medium. | 1. Confirm Stock Integrity: Use a fresh aliquot of your stock solution. 2. Empirically Determine Stability: Conduct a time-course experiment to measure the concentration of this compound in your specific cell culture medium over your experimental duration (e.g., at 0, 24, 48, and 72 hours). See the protocol below for HPLC-UV analysis. 3. Replenish this compound: If significant degradation is observed, consider partial or full media changes with freshly diluted this compound at regular intervals. |
| Precipitate formation upon dilution in culture medium. | Exceeding the aqueous solubility limit of this compound. | 1. Optimize Dilution: Follow the best practices for dilution outlined in FAQ Q3. 2. Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO to allow for a higher dilution factor. 3. Use of a Co-solvent: In some instances, a small, cell-compatible amount of a co-solvent might aid solubility, though this should be carefully validated for cellular toxicity. |
| High background toxicity in vehicle control wells. | The final DMSO concentration is too high for the cell line. | 1. Determine DMSO Tolerance: Perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.[8] 2. Reduce Final DMSO Concentration: Adjust your stock concentration and dilution scheme to stay well below the toxic threshold. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to achieve your target high-concentration stock (e.g., 10 mM).
-
Mixing: Vortex thoroughly until the this compound is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store immediately at -20°C or -80°C.
Protocol 2: Quantification of this compound in Cell Culture Supernatant by HPLC-UV
This protocol provides a general framework. Specific parameters may need to be optimized for your equipment and experimental setup.
-
Sample Preparation:
-
Collect cell culture supernatant at your desired time points.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to remove cells and debris.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of supernatant.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.05% trifluoroacetic acid in water) in a 50:50 (v/v) ratio.[10] The exact ratio may require optimization.
-
Flow Rate: 1.0 - 1.5 mL/min.[10]
-
Quantification: Create a standard curve using known concentrations of this compound prepared in the same manner as the experimental samples.
-
Visualizing Key Concepts
This compound Degradation Pathway
Caption: Factors influencing this compound degradation.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture.
Concluding Remarks
While this compound is a valuable tool in metabolic research, its stability in long-term cell culture requires careful consideration. By adhering to the best practices for stock solution preparation, storage, and dilution, researchers can significantly mitigate the risk of degradation. Furthermore, we strongly recommend empirically validating the stability of this compound in your specific experimental system. This proactive approach will ensure the reliability and reproducibility of your findings.
References
-
Kumari, P., Babbar, R., Singh, R., & Saini, B. (2022). Identification and characterization of degradation products of this compound. International Journal of Health Sciences, 6(S2), 12894–12904. [Link]
-
Neliti. (2022). Identification and Characterization of Degradation Products of this compound. [Link]
-
ResearchGate. (2022). Identification and characterization of degradation products of this compound. [Link]
-
PubMed. (2002). Stereoselective binding of chiral anti-diabetic drug this compound to plasma proteins. [Link]
-
Ball, A. J., et al. (2003). Acute and long-term effects of this compound on insulin secretory pathways. British Journal of Pharmacology, 140(3), 536-544. [Link]
-
U.S. Food and Drug Administration. (2008). This compound Tablets Label. [Link]
-
Hacıoğlu, F., & Alp, F. İ. (2015). Development and validation of an HPLC method for determination of this compound in drug substances. Marmara Pharmaceutical Journal, 19(2), 103-108. [Link]
-
ResearchGate. (2013). Diluting DMSO for cell culture. [Link]
-
Wairkar, S., & Gaud, R. (2017). Enhanced dissolution and bioavailability of this compound by microenvironmental pH-regulated ternary solid dispersion: in-vitro and in-vivo evaluation. Journal of Pharmacy and Pharmacology, 69(11), 1505-1516. [Link]
-
Dabrowski, M., et al. (2002). Differential Interactions of this compound and Repaglinide on the Human β-Cell Sulphonylurea Receptor 1. Diabetes, 51(Suppl 1), S183-S187. [Link]
-
Jackson, A. M., & Hage, D. S. (2021). Characterization of binding by repaglinide and this compound with glycated human serum albumin using high-performance affinity microcolumns. Journal of Chromatography B, 1179, 122827. [Link]
-
Hage, D. S., et al. (2021). HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHIC STUDIES OF REPAGLINIDE AND this compound INTERACTIONS WITH NORMAL AND GLYOXAL- OR METHYLGLYOXAL-MODIFIED HUMAN ALBUMIN SERUM. Analytical and Bioanalytical Chemistry, 413(11), 2967-2977. [Link]
-
Matuszewska, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7436. [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound. [Link]
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Hacıoğlu, F., & Alp, F. İ. (2015). Development and Validation of HPLC Method for Determination of this compound in Drug Substances. Marmara Pharmaceutical Journal, 19(2). [Link]
-
ResearchGate. (2020). The stability analysis of a) size and b) PDI in RPMI 1640 culture medium containing 10% FBS. [Link]
-
Stevenson, C. L. (2009). Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH. AAPS PharmSciTech, 10(2), 473-479. [Link]
-
Taylor & Francis. (2020). RPMI 1640 – Knowledge and References. [Link]
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Technical Support Center: Minimizing Variability in Nateglinide Animal Studies
Welcome to the technical support guide for researchers utilizing Nateglinide in preclinical animal models. High variability in animal studies can obscure true pharmacological effects, leading to inconclusive results and wasted resources. This guide is designed to provide you, the researcher, with actionable troubleshooting advice and in-depth FAQs to proactively minimize variability at every stage of your this compound experiments.
Understanding the Core Challenge: this compound's Mechanism and Sensitivity
This compound is a rapid-onset, short-duration insulin secretagogue.[1][2] Its primary mechanism is to close ATP-sensitive potassium (K+ATP) channels on pancreatic β-cells, which stimulates a quick but transient release of insulin.[3][4][5] This action is critically glucose-dependent , meaning its effect diminishes at low blood glucose levels.[3][5]
This "fast-on, fast-off" kinetic profile is the key to its therapeutic action of controlling post-meal glucose spikes, but it also makes it highly sensitive to experimental conditions.[2] Any uncontrolled variable that affects an animal's baseline glucose, stress level, or metabolic state can dramatically alter its response to this compound, creating significant data variability.
Troubleshooting Guide: A Phased Approach to Variability Control
High variability is rarely due to a single cause. It is typically the result of minor, cumulative inconsistencies. This guide breaks down the experimental process into key phases, highlighting common pitfalls and providing robust solutions.
Phase 1: Pre-Study Planning & Animal Model Selection
Your first opportunity to control variability occurs before the first dose is ever administered.
Q1: My baseline blood glucose levels are highly variable across my cohort. What's wrong?
Possible Causes & Solutions:
-
Inappropriate Animal Model: Not all diabetic models are suitable for this compound studies. This compound requires functional β-cells to exert its effect.[3]
-
Solution: Select models of Type 2 diabetes that feature insulin resistance and β-cell dysfunction, but not complete β-cell destruction. Avoid models of Type 1 diabetes like streptozotocin (STZ)-induced models where β-cells are ablated.[6]
-
-
Genetic Drift in Outbred Stocks: Outbred stocks (e.g., Sprague-Dawley rats, CD-1 mice) have greater genetic heterogeneity, which can lead to more variable metabolic phenotypes compared to inbred strains.[7]
-
Sub-optimal Acclimation Period: Insufficient acclimation to the housing facility, diet, and handling procedures is a major source of stress-induced hyperglycemia.[12][13][14][15]
-
Solution: Implement a strict acclimation period of at least 7-14 days. During this time, handle the animals daily using the same techniques that will be used during the study (e.g., mock gavage, tail handling for blood sampling).[16]
-
Table 1: Comparison of Common Rodent Models for Type 2 Diabetes Research
| Animal Model | Genetic Basis | Key Characteristics | Suitability for this compound Studies |
| db/db Mouse | Leptin receptor mutation | Obesity, insulin resistance, progressive β-cell failure[10][17] | Good: Represents a robust model of Type 2 diabetes with functional, albeit stressed, β-cells. |
| ob/ob Mouse | Leptin deficiency | Obesity, hyperinsulinemia, insulin resistance[10][17] | Good: Similar to db/db, but hyperglycemia can wane with age due to compensating hyperinsulinemia.[10] |
| ZDF Rat | Leptin receptor mutation | Obesity, insulin resistance, develops overt hyperglycemia[8][9] | Excellent: A widely used and well-characterized model for studying insulin secretagogues.[18] |
| High-Fat Diet (HFD) Induced Rodents | Diet-induced | Obesity, glucose intolerance, insulin resistance.[19] | Variable: Response can be strain-dependent. C57BL/6J mice are a common choice.[19] Requires careful baseline characterization. |
Phase 2: Drug Formulation & Administration
Inconsistent drug delivery is a direct cause of variable exposure and effect.
Q2: I'm seeing a bimodal or highly scattered dose-response. Why is my drug effect so inconsistent?
Possible Causes & Solutions:
-
Improper Drug Formulation: this compound is practically insoluble in water.[3] Administering a poorly prepared suspension leads to inaccurate and inconsistent dosing.
-
Solution: Prepare a homogenous and stable suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water. Ensure the suspension is continuously stirred during dosing to prevent the drug from settling. Validate the homogeneity of your formulation before starting the study.
-
-
Inaccurate Oral Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the trachea (aspiration) or esophagus instead of the stomach, drastically altering absorption.[20][21] This is a critical source of variability.
-
Preparation: Weigh the animal accurately. Calculate the precise dose volume based on a concentration that allows for a low volume (e.g., 5 mL/kg) to minimize risk of reflux.[21]
-
Suspension: Use a magnetic stirrer to keep the this compound suspension homogenous throughout the dosing procedure.
-
Restraint: Restrain the animal firmly but gently to immobilize the head and create a straight line from the mouth to the esophagus.[20][22]
-
Insertion: Insert the gavage needle slightly to one side of the mouth, advancing it gently along the palate. The animal should swallow the tube as it passes into the esophagus.[23] If there is any resistance, stop and reposition. [23]
-
Administration: Administer the dose slowly and steadily.[23]
-
Withdrawal: Remove the needle gently along the same path of insertion.
-
Monitoring: Observe the animal for 5-10 minutes post-dosing for any signs of respiratory distress, which could indicate aspiration.[22][24]
Phase 3: In-Life Procedures & Data Collection
The act of collecting data can, itself, introduce variability.
Q3: My blood glucose readings are erratic, even within the same animal on different days.
Possible Causes & Solutions:
-
Stress-Induced Hyperglycemia: The stress from handling, restraint, and blood collection can trigger a significant and rapid increase in blood glucose, masking the effect of this compound.[12][13][15] This is arguably the most significant confounding factor in metabolic studies.
-
Solution: Acclimate animals to the specific restraint and blood collection procedures before the study begins.[16][25] Handle animals calmly and consistently. For blood sampling, use a method that is quick and requires minimal restraint, such as a tail-tip snip for mice or a lateral tail vein prick for rats.[25]
-
-
Inconsistent Fasting/Feeding Schedule: this compound's efficacy is tied to meals.[4] Variability in food access or fasting times will lead to different baseline glucose levels and therefore a variable response to the drug.
-
Solution: Implement and strictly adhere to a standardized feeding and fasting protocol.[26][27][28][29] For studies mimicking human use, this compound should be administered 1-30 minutes before a meal or glucose challenge.[4] Ensure the timing of dosing and sample collection relative to feeding is identical for all animals.
-
-
Inconsistent Blood Sampling Technique: "Milking" the tail too aggressively can lyse red blood cells and dilute the sample with interstitial fluid, altering glucose readings.
Caption: A standardized experimental workflow is crucial for consistent results.
Frequently Asked Questions (FAQs)
Q: Can I use a standard human glucometer for rodent studies? A: Yes, portable glucometers are widely used and accepted for rodent studies due to the small sample volume required.[30] However, it is critical to use the same glucometer and the same lot of test strips for all measurements within a study to avoid inter-device variability. Always run quality control samples with known glucose concentrations before starting your experiments.[30]
Q: How long should I fast the animals before a this compound study? A: This depends on the specific goals. For oral glucose tolerance tests (OGTTs), a fast of 4-6 hours is common for rodents to lower baseline glucose without inducing a starvation state, which can alter metabolism. Prolonged fasting may diminish the glucose-dependent effect of this compound. Consistency is more important than the specific duration.
Q: My control group shows high variability. What should I check first? A: Before looking at the drug, scrutinize your procedure. The most likely culprits are inconsistent handling, variable stress levels during blood collection, or inconsistent fasting times.[12][16] Review your team's technique for restraint and blood sampling. Consider using a "sham" gavage with the vehicle for your control group to ensure the procedure itself is not the source of variability.
Q: What statistical approach is best for analyzing data with potential variability? A: Plan your statistical analysis before starting the study.[11] Use power calculations to ensure an adequate sample size.[11][31] Techniques like analysis of covariance (ANCOVA), using baseline glucose as a covariate, can help statistically control for pre-dose variations. Always report measures of variance (e.g., standard deviation, confidence intervals) alongside mean effects.[11]
Caption: this compound stimulates insulin release in a glucose-dependent manner.
By implementing these rigorous controls and troubleshooting strategies, you can significantly reduce experimental variability, leading to more robust, reproducible, and interpretable data in your this compound animal studies.
References
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This compound: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]
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Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). Pharmapproach. Retrieved from [Link]
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Hu, S., et al. (2001). The mechanisms underlying the unique pharmacodynamics of this compound. Diabetologia, 44 Suppl 1, S12-8. Retrieved from [Link]
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McLeod, J. F. (2004). This compound: a structurally novel, short-acting, hypoglycemic agent. Annals of Pharmacotherapy, 38(3), 459-466. Retrieved from [Link]
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King, A. J. (2012). The use of animal models in diabetes research. British Journal of Pharmacology, 166(3), 877-894. Retrieved from [Link]
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What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research, 125(3), 451-472. Retrieved from [Link]
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Gao, Y., et al. (2021). Stress affects the oscillation of blood glucose levels in rodents. Journal of Medical Signals and Sensors, 11(1), 33-39. Retrieved from [Link]
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Chao, C., et al. (2022). Animal Models in Type 2 Diabetes Mellitus Research: Pros and Cons. Journal of Pain Research, 15, 1255-1267. Retrieved from [Link]
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Rees, D. A., & Alcolado, J. C. (2005). Animal models of diabetes mellitus. Diabetic Medicine, 22(4), 359-370. Retrieved from [Link]
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Type 2 Diabetes Mouse Models. (n.d.). Charles River Laboratories. Retrieved from [Link]
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Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories. Retrieved from [Link]
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Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). WSU IACUC. Retrieved from [Link]
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Chuang, J. C., et al. (2018). Chronic social stress-induced hyperglycemia in mice couples individual stress susceptibility to impaired spatial memory. PNAS, 115(43), E10165-E10174. Retrieved from [Link]
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Shishkina, G. T., et al. (2019). Blood glucose level in rats with different behavioral activity in the dynamics of repeated stress exposures. Ross Fiziol Zh Im I M Sechenova, 105(3), 329-339. Retrieved from [Link]
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Oral Gavage - Rodent. (2022, November 14). SDSU Research. Retrieved from [Link]
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Makino, C., et al. (2010). This compound controlled release tablet containing compressionable enteric coated granules. Chemical & Pharmaceutical Bulletin, 58(8), 1136-1141. Retrieved from [Link]
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Radahmadi, M., et al. (2006). Effects of stress on exacerbation of diabetes mellitus, serum glucose and cortisol levels and body weight in rats. Pathophysiology, 13(1), 51-55. Retrieved from [Link]
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Diabetes Induction & Monitoring in Mice Species. (n.d.). UC Berkeley OLAC. Retrieved from [Link]
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Lee, J., et al. (2024). Mice Glucose Level Monitoring by a Non-Invasive Microwave Imaging Technique. Biosensors, 14(7), 304. Retrieved from [Link]
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Gower, B. A., et al. (2015). Rodent model choice has major impact on variability of standard preclinical readouts associated with diabetes and obesity research. PeerJ, 3, e1002. Retrieved from [Link]
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Gaskill, B. N., et al. (2013). Mouse Handling Limits the Impact of Stress on Metabolic Endpoints. Physiology & Behavior, 122, 1-7. Retrieved from [Link]
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Mouse Oral Gavage Training. (2014, August 26). Instech Laboratories, Inc. [Video]. YouTube. Retrieved from [Link]
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Can a glucometer be used in rats? (2012, July 18). ResearchGate. Retrieved from [Link]
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Basiri, A., et al. (2023). Simple Continuous Glucose Monitoring in Freely Moving Mice. Journal of Visualized Experiments, (192), e65011. Retrieved from [Link]
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Careau, V., et al. (2017). Individual (Co)variation in Resting and Maximal Metabolic Rates in Wild Mice. Physiological and Biochemical Zoology, 90(4), 429-440. Retrieved from [Link]
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Martin, B., et al. (2010). “Control” laboratory rodents are metabolically morbid: Why it matters. PNAS, 107(14), 6127-6133. Retrieved from [Link]
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Pizarro-Delgado, J., et al. (2021). Dietary Options for Rodents in the Study of Obesity. Nutrients, 13(10), 3466. Retrieved from [Link]
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Med-INA, M. S., et al. (2017). Impact of standardized feeding guidelines on enteral nutrition administration, growth outcomes, metabolic bone disease, and cholestasis in the NICU. Journal of Parenteral and Enteral Nutrition, 41(6), 1021-1027. Retrieved from [Link]
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Miura, K., et al. (2010). Combination therapy with this compound and vildagliptin improves postprandial metabolic derangements in Zucker fatty rats. Hormone and Metabolic Research, 42(10), 731-735. Retrieved from [Link]
-
Impact of Standardized Feeding Guidelines on Enteral Nutrition Administration, Growth Outcomes, Metabolic Bone Disease, and Cholestasis in the NICU. (2017). ResearchGate. Retrieved from [Link]
-
Haseman, J. K., et al. (1989). Sources of variability in rodent carcinogenicity studies. Fundamental and Applied Toxicology, 12(4), 793-804. Retrieved from [Link]
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Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. (2012). Evidence-Based Complementary and Alternative Medicine, 2012, 298539. Retrieved from [Link]
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Plosker, G. L., & Figgitt, D. P. (2003). This compound: a review of its use in the management of type 2 diabetes mellitus. Drugs, 63(5), 501-528. Retrieved from [Link]
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Fu, T. T., et al. (2021). Standardizing Feeding Strategies in Moderately Preterm Infants. Journal of Perinatology, 41(1), 108-114. Retrieved from [Link]
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Lazic, S. E. (2015). Statistical Considerations for Preclinical Studies. Journal of Cerebral Blood Flow & Metabolism, 35(3), 355-357. Retrieved from [Link]
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Takasawa, S., et al. (2011). Effect of glimepiride and this compound on serum insulin and glucose concentration in healthy cats. Journal of Veterinary Medical Science, 73(10), 1321-1325. Retrieved from [Link]
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Dunn, C. J., & Faulds, D. (2000). This compound: a new rapid-acting insulinotropic agent. Drugs & Aging, 17(3), 225-231. Retrieved from [Link]
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Statistical Considerations for Preclinical Studies. (2015). ResearchGate. Retrieved from [Link]
-
Fu, T. T., et al. (2024). Standardizing feeding strategies for preterm infants born greater than 1500 grams. Pediatric Research. Retrieved from [Link]
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Standardized Feeding Approach Mitigates Weight Loss in Infants with Congenital Heart Disease. (2020, December 23). Frontiers in Pediatrics. Retrieved from [Link]
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Baghurst, P. A. (2011). Statistical Tools to Analyze Continuous Glucose Monitor Data. Diabetes Technology & Therapeutics, 13(S1), S-45-S-52. Retrieved from [Link]
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Nateglinide HPLC Analysis Technical Support Center: A Guide to Overcoming Interference
Welcome to the technical support center for Nateglinide HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interference issues encountered during the chromatographic analysis of this compound. Our approach is rooted in fundamental scientific principles to provide you with robust and reliable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific problems in a question-and-answer format, providing not just a solution, but the reasoning behind it to empower your method development and routine analysis.
Section 1: Unexpected Peaks & Baseline Issues
Question 1: I'm seeing unexpected peaks (ghost peaks) in my chromatogram, especially during a gradient run. What are the likely causes and how can I eliminate them?
Answer:
Ghost peaks are a common nuisance in gradient HPLC and typically arise from contamination in the mobile phase, the HPLC system itself, or from the sample injection process.[1]
Causality & Troubleshooting Workflow:
The appearance of these peaks is often due to the changing mobile phase composition during a gradient run, which can elute contaminants that were adsorbed to the column under weaker solvent conditions.
Here is a systematic approach to identify and eliminate the source of ghost peaks:
-
Isolate the Source:
-
Run a Blank Gradient: First, run a gradient without injecting any sample. If the ghost peaks are still present, the contamination is from your mobile phase or HPLC system. If the peaks disappear, the source is your sample or the injection process.
-
Mobile Phase Check: If the blank gradient shows peaks, prepare a fresh batch of mobile phase using high-purity solvents (HPLC or LC-MS grade) and fresh, high-purity water.[1] Ensure all glassware is scrupulously clean; baking glassware can remove organic contaminants.[1]
-
System Contamination: If fresh mobile phase doesn't solve the issue, components of your HPLC system (e.g., pump seals, solvent frits, tubing) might be shedding contaminants. Purging the system with a strong solvent like isopropanol can help.[2]
-
-
Sample-Related Ghost Peaks:
-
If the peaks only appear with a sample injection (even a blank solvent injection), consider contamination from your sample vials, caps, or the solvent used to dissolve the sample.
-
dot
Caption: Systematic workflow for troubleshooting ghost peaks.
Question 2: My baseline is drifting, especially after the column has been in use for a while. What's happening and what is the fix?
Answer:
Baseline drift is often a sign of a contaminated or improperly conditioned column, but can also be related to the mobile phase or detector.[3]
Underlying Causes and Solutions:
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing a rising baseline. This is particularly common when analyzing samples from complex matrices like plasma.
-
Solution: Implement a robust column cleaning protocol. After a batch of samples, flush the column with a strong solvent that is miscible with your mobile phase. For a typical C18 column used for this compound, a reversed-phase cleaning procedure is effective.
-
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can cause baseline fluctuations as they outgas in the detector.[3] Ensure your mobile phase is properly degassed.
-
Compositional Changes: If you are mixing mobile phase components online, ensure the pump is functioning correctly to deliver a consistent composition.[4]
-
-
Detector Lamp Aging: The lamp in your UV detector has a finite lifespan. As it ages, its energy output can become unstable, leading to baseline drift.
Protocol: General Purpose Reverse-Phase Column Cleaning
-
Initial Flush: Wash the column with your mobile phase but without the buffer salts (e.g., if your mobile phase is Acetonitrile:Phosphate Buffer, wash with Acetonitrile:Water).[5]
-
Organic Wash: Flush with 100% Acetonitrile or Methanol for at least 30 minutes.[5]
-
Stronger Wash (if needed): For stubborn contaminants, a sequence of solvents like isopropanol can be used.
-
Re-equilibration: Before the next use, thoroughly equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.[5]
Section 2: Peak Shape & Resolution Problems
Question 3: My this compound peak is tailing. How can I improve its symmetry?
Answer:
Peak tailing is a common chromatographic problem that can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column.
Scientific Explanation and Troubleshooting:
-
Secondary Silanol Interactions: Most silica-based C18 columns have residual silanol groups (-Si-OH) on the surface. This compound, with its carboxylic acid and secondary amine moieties, can interact with these active sites, leading to tailing.
-
Solution 1: Mobile Phase pH Adjustment: The pH of the mobile phase is critical.[6] Adjusting the pH to suppress the ionization of either the analyte or the silanol groups can significantly reduce tailing. For this compound, a slightly acidic mobile phase (e.g., pH 2.5-4.5) will ensure the carboxylic acid is protonated and reduce interactions with silanols.[7][8]
-
Solution 2: Use of End-capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing for basic compounds.
-
Solution 3: Competing Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be mindful that TEA can affect column lifetime and UV baseline.
-
-
Extra-Column Effects: Tailing can also be caused by issues in the HPLC system, such as excessive tubing length between the injector and column, or between the column and detector.[4] Ensure these connections are as short as possible.
Question 4: I am seeing a co-eluting peak with this compound, especially in samples from forced degradation studies. How can I resolve these two peaks?
Answer:
Co-elution, particularly in stability-indicating methods, is a critical issue that requires optimization of the chromatographic selectivity. Forced degradation studies of this compound show that it degrades under acidic and alkaline hydrolysis, producing several degradation products.[9][10]
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition: This is often the most effective way to alter selectivity.[11]
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of the two. The different solvent properties can alter the elution order.
-
Adjust pH: As mentioned for peak tailing, pH can significantly impact the retention and selectivity of ionizable compounds like this compound and its degradation products.[12] A systematic study of pH (e.g., from 2.5 to 6.5) can reveal an optimal separation window.
-
Utilize Gradient Elution: A shallow gradient can often provide the resolution needed to separate closely eluting peaks that an isocratic method cannot.[11]
-
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases due to pi-pi interactions, which can be beneficial for aromatic compounds like this compound.
-
Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions, and have been successfully used for this compound analysis.[8]
-
Table 1: Comparison of Stationary Phases for this compound Analysis
| Stationary Phase | Primary Interaction Mechanism | Potential Advantage for this compound |
| C18 (Octadecylsilane) | Hydrophobic | General purpose, widely available.[9][13][14] |
| C8 (Octylsilane) | Hydrophobic (less retentive than C18) | Faster elution, may alter selectivity.[8] |
| PFP (Pentafluorophenyl) | Hydrophobic, pi-pi, dipole-dipole | Alternative selectivity for aromatic and polar compounds.[8] |
Section 3: Matrix Effects & Sample Preparation
Question 5: I am analyzing this compound in plasma and suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
Answer:
Matrix effects, where co-eluting endogenous components from a biological sample suppress or enhance the ionization of the analyte, are a significant challenge in bioanalysis.[15] For this compound in plasma, phospholipids and proteins are common culprits.
Workflow for Assessing and Mitigating Matrix Effects:
-
Qualitative Assessment (Post-Column Infusion):
-
Continuously infuse a standard solution of this compound into the HPLC flow stream after the analytical column.
-
Inject a protein-precipitated blank plasma sample.
-
A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.
-
-
Quantitative Assessment:
-
Prepare two sets of samples:
-
Set A: this compound spiked into a clean solvent.
-
Set B: Blank plasma extract spiked with the same concentration of this compound post-extraction.
-
-
The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.[16]
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.[17][18] While protein precipitation is fast, it may not be sufficient.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning this compound into an organic solvent, leaving many polar interferences behind.[19]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can selectively retain this compound while allowing matrix components to be washed away.[17][19]
-
-
Chromatographic Separation: Ensure that the chromatographic method separates this compound from the region where matrix components elute.
-
dot
Caption: Sample preparation options for this compound bioanalysis.
This technical support guide provides a starting point for troubleshooting common issues in this compound HPLC analysis. Remember that a systematic, evidence-based approach is key to resolving any analytical challenge.
References
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- Key Considerations For Sample Prepar
- Identification and characterization of degradation products of N
- Improving Sample Prepar
- Development and validation of an HPLC method for determination of this compound in drug substances.
- Sample Preparation Fundamentals for Chrom
- HPLC Sample Preparation Solutions for Best Results. Sartorius.
- Stability-Indicating RP-HPLC Method for Determination of Metformin Hydrochloride and Natglinide in Bulk and Tablet Formul
- Identification and characterization of degradation products of N
- Stability - Indicating RP-HPLC Method for Antidiabetic Drugs: Development and Validation in Pharmaceutical Formul
- Determination of this compound in Tablet Formulation by HPLC Using a Pentafluorophenyl Core-Shell Column.
- METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF this compound IN TABLET DOSAGE FORM BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
- Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. SciSpace by Typeset.
- Strategies for Method Development and Optimiz
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Review Article on Matrix Effect in Bioanalytical Method Development.
- “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
- Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. PubMed.
- HPLC Interferences: Causes and Cures. Thermo Fisher Scientific.
- HPLC Troubleshooting Guide.
- Column Cleaning and Storage. GL Sciences.
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Nateglinide stability testing in different experimental conditions.
Welcome to the technical support center for nateglinide stability testing. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing the stability of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. Our goal is to provide not just procedural steps, but also the scientific rationale behind them, ensuring your experiments are both robust and reliable.
Section 1: Understanding this compound Stability
Q1: What are the primary degradation pathways for this compound?
A1: this compound is an amino acid derivative, and its chemical structure is susceptible to degradation under specific stress conditions. The primary degradation pathways are hydrolysis and oxidation. It is relatively stable under thermal and photolytic stress.[1][2][3]
-
Hydrolytic Degradation (Acidic and Basic): The amide linkage in this compound is the most susceptible point for hydrolysis. Under acidic or basic conditions, this bond can be cleaved, leading to the formation of D-phenylalanine and trans-4-isopropylcyclohexane carboxylic acid.[1][2]
-
Oxidative Degradation: this compound can also degrade in the presence of oxidizing agents. The tertiary carbon atom in the isopropyl group is a potential site for oxidative attack.[1]
It's crucial to understand these pathways as they predict the types of degradation products you may encounter in your stability studies. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for conducting forced degradation studies to identify these potential degradants.[2]
Section 2: Troubleshooting Your this compound Stability Studies
This section addresses common issues encountered during the stability testing of this compound, providing potential causes and actionable solutions.
Q2: I'm performing a forced degradation study under acidic conditions (0.5 N HCl) and I see a new, significant peak in my HPLC chromatogram. How do I identify it?
A2: An unexpected peak in an acid-stressed sample is likely a degradation product. Based on known degradation pathways, this is most probably due to the hydrolysis of the amide bond.[1]
-
Initial Identification: The primary degradation product from acid hydrolysis is often 2-amino-3-phenylpropanoic acid (DP I).[1] You can tentatively identify this peak based on its relative retention time (RRT) if you are using a previously published stability-indicating method.
-
Confirmation: For definitive identification, you would need to use mass spectrometry (LC-MS) to determine the molecular weight of the unknown peak and compare it to the expected degradation products.[1][2]
-
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by checking the retention time, peak shape, and plate count of your this compound standard.
-
Review Literature: Compare your chromatogram to published studies on this compound forced degradation to see if a similar peak has been reported.[1][2]
-
Co-injection (if standard is available): If you have a standard of the suspected degradation product, a co-injection with your degraded sample will show a single, sharper peak if they are the same compound.
-
Q3: My this compound peak is showing significant tailing in my stability samples. What could be the cause and how can I fix it?
A3: Peak tailing for this compound, a weakly acidic compound, can be a common issue in reverse-phase HPLC. It is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Potential Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with this compound, causing tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and lead to poor peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination: Accumulation of contaminants from previous injections can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants.
-
-
Q4: I am observing ghost peaks in my chromatograms when analyzing this compound stability samples. What is the source of these peaks?
A4: Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample. They can originate from various sources.
-
Potential Sources & Solutions:
-
Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate on the column and elute as ghost peaks, especially during gradient runs.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.
-
-
Carryover from Autosampler: Residue from a previous, more concentrated sample can be injected with the current sample.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a solvent that can effectively dissolve this compound and its potential degradants.
-
-
Late Eluting Compounds: A compound from a previous injection may have a very long retention time and elute during a subsequent run.
-
Solution: Extend the run time of your method to ensure all components have eluted. A column wash step at the end of each run can also be beneficial.
-
-
Q5: I'm developing a tablet formulation of this compound and my stability data is inconsistent. Could my excipients be causing degradation?
A5: Yes, excipients can potentially interact with the active pharmaceutical ingredient (API) and affect its stability. For this compound, compatibility with common excipients is generally good, but some interactions have been noted.
-
Known Interactions: One study using Differential Scanning Calorimetry (DSC) suggested a potential interaction between this compound and magnesium stearate. However, further studies using IR spectroscopy and isothermal stress testing indicated they were compatible.[6]
-
Troubleshooting Steps:
-
Conduct Excipient Compatibility Studies: Perform binary mixture studies of this compound with each excipient under accelerated stability conditions (e.g., 40°C/75% RH). Analyze these mixtures at various time points by HPLC to check for the appearance of new degradation peaks or a significant loss of this compound.
-
Review Excipient Properties: Be mindful of the properties of your excipients. For example, excipients with residual moisture can promote hydrolysis.
-
Consider Polymorphism: this compound exists in different polymorphic forms, which can have different stabilities.[7] An excipient could potentially induce a polymorphic transformation to a less stable form. X-ray powder diffraction (XRPD) can be used to monitor the polymorphic form of this compound in your formulation over time.
-
Section 3: Frequently Asked Questions (FAQs)
Q6: What are the recommended stress conditions for forced degradation studies of this compound?
A6: Based on ICH guidelines and published literature, the following conditions are a good starting point for forced degradation studies of this compound:
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.5 M - 1.0 M HCl | 60-85°C | 1-8 hours | Significant degradation expected[1][4][5] |
| Base Hydrolysis | 0.5 M - 1.0 M NaOH | 80°C | 8 hours | Significant degradation expected[1][4] |
| Oxidative | 3% - 30% H₂O₂ | Room Temp | 24 hours | Degradation expected[1][4] |
| Thermal | 50-60°C (Solid State) | 30 days | Generally stable[1] | |
| Photolytic | ICH Q1B conditions | 25°C | 1.2 million lux hours (visible) & 200 Wh/m² (UV) | Generally stable[1][8] |
Note: The goal of forced degradation is to achieve 5-20% degradation of the drug substance. You may need to adjust the conditions (reagent concentration, temperature, and time) to achieve this target.
Q7: What type of HPLC column is best suited for a stability-indicating method for this compound?
A7: A reverse-phase C18 column is the most commonly used and effective stationary phase for separating this compound from its degradation products.[1][4][5] Look for a high-purity, end-capped C18 column to minimize peak tailing due to silanol interactions. A typical column dimension would be 250 mm x 4.6 mm with a 5 µm particle size.[1][4]
Q8: What is a typical mobile phase for a this compound stability-indicating HPLC method?
A8: A common mobile phase composition is a mixture of an acidic buffer and an organic solvent. For example:
-
Aqueous Phase: 0.025 M potassium dihydrogen phosphate buffer, with the pH adjusted to 3.0 with phosphoric acid.[4]
-
Ratio: An isocratic elution with a ratio such as Buffer:Methanol (25:75 v/v) has been shown to be effective.[4]
The exact composition may need to be optimized for your specific column and system to achieve the best separation between this compound and its degradants.
Q9: How can I be sure my analytical method is "stability-indicating"?
A9: A method is considered stability-indicating if it can accurately and selectively measure the concentration of the intact drug in the presence of its degradation products, excipients, and any other potential impurities. To prove this, you must:
-
Perform Forced Degradation Studies: As described in Q6, stress your this compound sample to generate degradation products.
-
Analyze Stressed Samples: Analyze the degraded samples using your HPLC method.
-
Assess Peak Purity: The this compound peak in the chromatograms of the stressed samples should be pure. This can be evaluated using a photodiode array (PDA) detector to check for co-eluting peaks. The peak purity angle should be less than the peak purity threshold.
-
Resolution: The resolution between the this compound peak and the closest eluting degradation product peak should be greater than 1.5.
Section 4: Experimental Protocols & Visualizations
Protocol 1: General Forced Degradation Study for this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of DMSO and water) to prepare a stock solution of approximately 1 mg/mL.[1]
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1.0 M HCl. Heat the solution at 85°C for 8 hours.[1] Cool, neutralize with 1.0 M NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1.0 M NaOH. Heat the solution at 85°C for 8 hours.[1] Cool, neutralize with 1.0 M HCl, and dilute with mobile phase to the target concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours.[1] Dilute with mobile phase to the target concentration.
-
Thermal Degradation: Store the solid this compound powder in a hot air oven at 60°C for an extended period (e.g., 7 days).[4] After the stress period, dissolve the powder to the target concentration in the mobile phase.
-
Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be kept in the dark. After exposure, dissolve the powder to the target concentration.
-
Analysis: Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC method.
This compound Degradation Pathway
Caption: Workflow for a this compound stability study.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting unexpected peaks.
References
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A validated stability indicating LC method for this compound. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Kumari, P., Babbar, R., Singh, R., & Saini, B. (2022). Identification and characterization of degradation products of this compound. International Journal of Health Sciences, 6(S2), 12894–12904. Retrieved January 10, 2026, from [Link]
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Stability-Indicating RP-HPLC Method for Antidiabetic Drugs: Development and Validation in Pharmaceutical Formulation. (n.d.). IJFMR. Retrieved January 10, 2026, from [Link]
-
Anti-diabetic Drug this compound Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 10, 2026, from [Link]
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A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF NATIGLINIDE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (n.d.). EJPMR. Retrieved January 10, 2026, from [Link]
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Identification and characterization of degradation products of this compound. (2022). ScienceScholar. Retrieved January 10, 2026, from [Link]
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Kumari, P., Babbar, R., Singh, R., & Saini, B. (2022). Identification and characterization of degradation products of this compound. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Thomas, A., Patil, S., & Nanda, R. (2012). Stability-Indicating RP-HPLC Method for Determination of Metformin Hydrochloride and Natglinide in Bulk and Tablet Formulations. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Karasakal, A., & Gürkan, Y. Y. (2021). Forced degradation studies of this compound by the first-order derivative spectrophotometric method and the density functional theory of the this compound molecule. Zhurnal Prikladnoii Spektroskopii, 88(6), 914-919. Retrieved January 10, 2026, from [Link]
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Method Development and Validation of this compound and Gliclazide by using RP-HPLC. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 10, 2026, from [Link]
-
Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug this compound and Repaglinide in Pharmaceutical. (2024). Yanbu Journal of Engineering and Science. Retrieved January 10, 2026, from [Link]
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Pani, N. R., Nath, L. K., & Acharya, S. (2011). Compatibility studies of this compound with excipients in immediate release tablets. PubMed. Retrieved January 10, 2026, from [Link]
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The mechanisms underlying the unique pharmacodynamics of this compound. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
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Basavaiah, K., Rajendraprasad, N., & Vinay, K. B. (2016). High-Performance Liquid Chromatographic Assay of this compound and its Stability Study. Research and Reviews: A Journal of Pharmaceutical Science, 7(3), 41–52. Retrieved January 10, 2026, from [Link]
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Study on stability of this compound polymorphism. (2007). ResearchGate. Retrieved January 10, 2026, from [Link]
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Case Study FORMULATION AND IN VITRO, IN VIVO EVALUATION OF this compound-GEMFIBROZIL BI LAYER TABLETS GASTRO RETENTIVE DRUG DELIVERY SYSTEM. (2024). ResearchGate. Retrieved January 10, 2026, from [Link]
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Identification and characterization of degradation products of this compound. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]
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Forced Degradation Studies. (2016). MedCrave online. Retrieved January 10, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 10, 2026, from [Link]
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Nateglinide Preclinical Data Translatability: A Technical Support Guide
From the desk of the Senior Application Scientist
Welcome to the technical support center for improving the translatability of Nateglinide preclinical data. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preclinical this compound studies. My goal is to provide you with not just protocols, but the rationale behind them, empowering you to design robust experiments and accurately interpret your findings. The challenge of translating preclinical results to clinical success is significant, often referred to as crossing the "valley of death" in drug development.[1][2] This guide aims to bridge that gap for this compound.
Section 1: Understanding this compound's Unique Profile
This compound is an oral hypoglycemic agent from the meglitinide class, used to manage type 2 diabetes mellitus.[3] Its primary mechanism of action is to stimulate insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (KATP) channels.[3][4][5] This leads to depolarization of the β-cell membrane, opening of voltage-gated calcium channels, and subsequent insulin exocytosis.[3]
A key feature of this compound is its rapid onset and short duration of action, often described as a "fast on-fast off" effect.[6] It preferentially stimulates the first phase of insulin secretion, which is crucial for controlling postprandial hyperglycemia.[6] This glucose-dependent action means its effect diminishes at lower glucose levels, reducing the risk of hypoglycemia compared to longer-acting secretagogues.[4][6]
Frequently Asked Questions (FAQs): Mechanism of Action & Initial Assay Design
Question 1: My in vitro insulin secretion assay with isolated islets is showing variable results. What could be the cause?
Answer: Variability in in vitro insulin secretion assays is a common challenge. Here are several factors to consider:
-
Islet Health and Recovery: The islet isolation process can be stressful for the cells. Ensure a sufficient recovery period (typically overnight) in culture before initiating your experiment.
-
Glucose Concentration: this compound's insulinotropic effect is glucose-dependent.[3][4] Pre-incubating islets in a low glucose medium before stimulating with a higher concentration is critical to observe a robust response.
-
Desensitization: Chronic exposure to sulfonylureas can desensitize islets to subsequent stimulation.[7][8] If you are comparing this compound to other secretagogues, consider the pre-treatment history of your islets. Interestingly, studies have shown that islets desensitized to sulfonylureas may still respond to this compound, suggesting a distinct interaction with the KATP channel.[7][8]
-
Compound Solubility: this compound is practically insoluble in water.[4] Ensure it is properly dissolved in a suitable vehicle (e.g., DMSO) and that the final vehicle concentration in your assay is low and consistent across all conditions to avoid solvent-induced artifacts.
Question 2: How does this compound's mechanism differ from sulfonylureas, and how does this impact my experimental design?
Answer: While both this compound and sulfonylureas target the KATP channel, their binding kinetics are different. This compound binds rapidly and dissociates extremely quickly from the SUR1 receptor of the KATP channel.[6] This contrasts with the slower binding and dissociation of many sulfonylureas.[5]
This has several implications for your experimental design:
-
Time-Course Experiments: To capture this compound's rapid action, your in vitro and in vivo sampling time points should be frequent, especially in the early phase after administration. Peak plasma insulin levels in humans occur approximately one hour after dosing and return to baseline by four hours.[4]
-
Comparative Studies: When comparing this compound to a sulfonylurea like glibenclamide, you will likely observe a faster and shorter insulin peak with this compound.[9] Your experimental timeline should be designed to capture these distinct profiles.
Question 3: I am planning a study to investigate potential off-target effects of this compound. Where should I start?
Answer: this compound is known to be highly selective for pancreatic β-cells with low affinity for heart and skeletal muscle KATP channels.[4] However, comprehensive preclinical safety assessment is always prudent.
-
In Vitro Cytotoxicity and Genotoxicity: Recent studies have explored the cytotoxic and genotoxic effects of this compound on various cancer cell lines. While these may not be the primary focus of a diabetes study, they highlight the importance of broad in vitro safety profiling.
-
Cardiovascular Safety: Given the importance of cardiovascular safety in diabetes drugs, assessing this compound's effects on cardiac ion channels (e.g., hERG) through electrophysiology studies would be a valuable component of a thorough preclinical package.
Section 2: Navigating Preclinical Models
The choice of an appropriate animal model is critical for the successful translation of preclinical data.[10][11] No single model perfectly recapitulates human type 2 diabetes, so understanding the advantages and limitations of each is essential.[10][12]
Troubleshooting Guide: Animal Model Selection and Dosing
Issue: I am unsure which rodent model is most appropriate for my this compound study.
Resolution: The best model depends on your specific research question. Here’s a breakdown of common models and their relevance to this compound:
| Animal Model | Induction Method | Key Characteristics & Suitability for this compound Studies |
| Streptozotocin (STZ)-induced diabetic rats/mice | Chemical ablation of β-cells | Advantages: Rapid induction of hyperglycemia, cost-effective.[13] Considerations for this compound: this compound requires functioning β-cells to exert its effect.[4] Therefore, a low-dose STZ model that induces hyperglycemia while preserving some β-cell mass is more appropriate than a high-dose model that causes complete β-cell destruction. This model is useful for pharmacodynamic studies assessing glucose-lowering efficacy.[14] |
| Goto-Kakizaki (GK) rat | Spontaneous (genetic) | Advantages: A non-obese model of type 2 diabetes with impaired glucose-stimulated insulin secretion.[15] Considerations for this compound: This model is well-suited for studying the direct insulinotropic effects of this compound in a genetically predisposed diabetic state. Pharmacokinetic-pharmacodynamic (PK-PD) modeling has been successfully applied in GK rats to understand the relationship between this compound concentration and insulin/glucose response.[15] |
| Diet-induced obesity (DIO) models (e.g., C57BL/6J mice on a high-fat diet) | Diet-induced | Advantages: Mimics the common etiology of human type 2 diabetes (obesity and insulin resistance).[12] Considerations for this compound: Useful for evaluating this compound's efficacy in the context of insulin resistance. It's important to characterize the degree of β-cell dysfunction in your DIO model, as this will influence the response to this compound. |
| Zucker diabetic fatty (ZDF) rat | Spontaneous (genetic) | Advantages: Exhibits obesity, insulin resistance, and progressive β-cell failure. Considerations for this compound: A good model to study the effects of this compound at different stages of type 2 diabetes progression. |
Issue: I am observing inconsistent glucose-lowering effects in my animal studies.
Resolution: Inconsistent efficacy can stem from several sources. Let's troubleshoot:
-
Dosing Regimen: this compound should be administered before a meal or glucose challenge to maximize its effect.[16] Its efficacy is synergistic with the glucose stimulus from a meal.[17] Administering it to fasted animals without a subsequent glucose load may not produce a robust hypoglycemic response.
-
Pharmacokinetics: The pharmacokinetic profile of this compound can vary between species. In healthy cats, for example, this compound showed a rapid onset with peak insulin response at 20 minutes and glucose nadir at 60 minutes.[18] It is crucial to perform pilot PK studies in your chosen model to determine the Cmax and Tmax, and to tailor your pharmacodynamic sampling times accordingly.
-
Metabolism: this compound is primarily metabolized by CYP2C9 and to a lesser extent by CYP3A4 in humans.[9][19][20] Species differences in cytochrome P450 enzyme expression and activity can significantly alter drug exposure. Consider potential drug-drug interactions if your study involves co-administration of other compounds.[21]
-
Food Effect: The presence of food can alter the absorption of this compound. In humans, administration before a meal increases the rate of absorption compared to the fasted state.[22] Standardize the feeding state of your animals (e.g., fasting duration) before dosing to ensure consistency.
Section 3: Key Experimental Protocols & Data Visualization
Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Islet Isolation and Culture: Isolate pancreatic islets from your chosen rodent model using standard collagenase digestion methods. Culture the islets overnight in RPMI-1640 medium supplemented with 10% FBS and 11.1 mM glucose to allow for recovery.
-
Pre-incubation: Hand-pick islets and place them in a Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Transfer groups of islets to KRB buffer containing:
-
2.8 mM glucose (basal)
-
16.7 mM glucose (stimulated)
-
16.7 mM glucose + this compound (at various concentrations)
-
2.8 mM glucose + this compound
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement using an ELISA or RIA kit.
-
Data Normalization: Lyse the islets and measure total protein or DNA content to normalize insulin secretion data.
Diagrams and Workflows
This compound's Mechanism of Action
Caption: this compound closes KATP channels, leading to insulin secretion.
Troubleshooting Workflow for Inconsistent In Vivo Efficacy
Caption: A decision tree for troubleshooting this compound in vivo studies.
Section 4: Bridging to the Clinic: Biomarkers and PK/PD
A significant hurdle in drug development is the disconnect between preclinical and clinical biomarkers.[23][24] For this compound, the primary pharmacodynamic biomarkers are plasma insulin and glucose levels.
PK/PD Modeling: A Critical Translation Tool
Question 4: How can I better predict the human dose and response from my animal data?
Answer: Pharmacokinetic-Pharmacodynamic (PK-PD) modeling is an invaluable tool for this purpose. It quantitatively describes the relationship between drug exposure (PK) and the pharmacological response (PD).
-
Establish a PK/PD Link: In your preclinical model, establish a clear relationship between this compound plasma concentrations and the resulting changes in insulin and glucose. As observed in GK rats, the change in insulin is often directly proportional to the this compound concentration, while the glucose response may show a delay.[15]
-
Interspecies Scaling: Use allometric scaling principles to project the pharmacokinetic parameters (like clearance and volume of distribution) from your animal species to humans. While not always perfectly predictive, it provides a scientifically grounded starting point.
-
Consider Human Metabolism: Remember that this compound is a substrate for CYP2C9 and CYP3A4.[19][20] Incorporate data from human liver microsome studies to refine your metabolic clearance predictions. Be aware of genetic polymorphisms in these enzymes (e.g., CYP2C9*3) that can affect clearance in human populations.[19]
By developing a robust PK/PD model in preclinical species and integrating human in vitro metabolic data, you can generate more reliable predictions of the efficacious dose range in humans, thereby improving the translatability of your findings.
This guide provides a framework for addressing common challenges in the preclinical evaluation of this compound. By focusing on the unique pharmacology of the compound, selecting appropriate models, and applying rigorous experimental design and analysis, you can generate high-quality, translatable data that will better inform clinical development.
References
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This compound: Package Insert / Prescribing Information / MOA - Drugs.com. Available at: [Link]
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Hu, S., et al. (2003). The mechanisms underlying the unique pharmacodynamics of this compound. PubMed. Available at: [Link]
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Anti-diabetic Drug this compound Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]
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Dunning, B. E., & Foley, J. E. (2000). This compound: A structurally novel, short-acting, hypoglycemic agent. PubMed. Available at: [Link]
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Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available at: [Link]
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Xu, D., et al. (2014). Choosing preclinical study models of diabetic retinopathy: key problems for consideration. Dovepress. Available at: [Link]
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Hu, S., et al. (2001). Effectiveness of this compound on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas. PubMed. Available at: [Link]
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Hu, S., et al. (2001). Effectiveness of this compound on In Vitro Insulin Secretion from Rat Pancreatic Islets Desensitized to Sulfonylureas. PMC - NIH. Available at: [Link]
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Journal of Drug Metabolism & Toxicology Open Access - Longdom Publishing. Available at: [Link]
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Cytotoxic and genotoxic effects of this compound on human ovarian, prostate, and colon cancer cell lines - Annals of Medical Research. (2023). Available at: [Link]
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Preclinical models for Type 1 Diabetes Mellitus - A practical approach for research - PMC. Available at: [Link]
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Guidelines for cellular and animal models of insulin resistance in type 2 diabetes. Available at: [Link]
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Animal models for type 1 and type 2 diabetes: advantages and limitations. (2023). PubMed Central. Available at: [Link]
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Keilson, L., et al. (2000). Clinical pharmacokinetics of this compound: a rapidly-absorbed, short-acting insulinotropic agent. PubMed. Available at: [Link]
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A review of this compound in the management of patients with type 2 diabetes - PMC. (2007). Available at: [Link]
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Pharmacokinetics and metabolism of this compound in humans. (2001). ResearchGate. Available at: [Link]
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Weaver, M. L., et al. (2001). Pharmacokinetics and metabolism of this compound in humans. PubMed. Available at: [Link]
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Development and in vitro/in vivo evaluation of controlled release provesicles of a this compound–maltodextrin complex. (2014). PubMed Central. Available at: [Link]
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Animal models for type 1 and type 2 diabetes: advantages and limitations. (2023). Frontiers. Available at: [Link]
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This compound Monograph for Professionals - Drugs.com. (2025). Available at: [Link]
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What are the adverse effects of this compound (oral anti-diabetic medication)? - Dr.Oracle. (2025). Available at: [Link]
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This compound. (2002). PubMed. Available at: [Link]
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Prediction of the metabolic interaction of this compound with other drugs based on in vitro studies. (2005). PubMed. Available at: [Link]
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This compound: Key Safety & Patient Guidance - Drugs.com. (2025). Available at: [Link]
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Use of preclinical models to identify markers of type 2 diabetes susceptibility and novel regulators of insulin secretion - A step towards precision medicine. (2019). PubMed. Available at: [Link]
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Lost in translation: the valley of death across preclinical and clinical divide – identification of problems and overcoming ob. (2018). BMC. Available at: [Link]
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Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. (2025). Available at: [Link]
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Acute and long-term effects of this compound on insulin secretory pathways. (2002). PubMed. Available at: [Link]
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A Comprehensive Review on Preclinical Diabetic Models. (2019). PubMed. Available at: [Link]
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Biomarkers in Drug Discovery: Bridging the Gap between Preclinical and Clinical Studies. (2023). Available at: [Link]
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Translating between preclinical data and clinical outcomes: The bottleneck is always on the other side. (2017). Drug Discovery News. Available at: [Link]
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From screening to IND submission: Biomarker analysis in preclinical drug development. (2023). Available at: [Link]
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Focus on Preclinical Models for Metabolic Disorders - A Case Study on GLP-1R. genOway. Available at: [Link]
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Efficacy and safety of this compound in type 2 diabetic patients with modest fasting hyperglycemia. (2000). PubMed. Available at: [Link]
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GLP-1 Alcohol Use Reduction: Can It Really Help? (2026). Diabetes In Control. Available at: [Link]
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Effect of this compound on the incidence of diabetes and cardiovascular events. (2010). PubMed. Available at: [Link]
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Effect of glimepiride and this compound on serum insulin and glucose concentration in healthy cats. (2008). PubMed. Available at: [Link]
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Translational Biomarkers: from Preclinical to Clinical a Report of 2009 AAPS/ACCP Biomarker Workshop. (2010). PMC - PubMed Central. Available at: [Link]
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Emerging paradigms in pre-clinical screening models for drugs acting against diabetes: Delving into complex approaches and advancements. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
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Synergistic effects of this compound and meal administration on insulin secretion in patients with type 2 diabetes mellitus. (2000). PubMed. Available at: [Link]
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The effect of food on the oral bioavailability and the pharmacodynamic actions of the insulinotropic agent this compound in healthy subjects. (1998). PubMed. Available at: [Link]
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Technical Support Center: Nateglinide Administration in Animal Models
A Researcher's Guide to Preventing and Managing Hypoglycemia
Welcome to the technical support guide for researchers utilizing Nateglinide in preclinical animal models. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the scientific integrity of your studies while prioritizing animal welfare. This guide is structured to address the most common and critical challenges associated with this compound-induced hypoglycemia.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding this compound use.
Q1: What is this compound and how does it lower blood glucose?
A1: this compound is a rapid-onset, short-acting insulin secretagogue.[1][2] Its primary mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on pancreatic β-cells.[2][3] This binding closes the channels, leading to membrane depolarization, calcium ion influx, and subsequent exocytosis of insulin-containing vesicles.[4] A key feature of this compound is that its insulin-releasing effect is glucose-dependent, meaning it is more potent at higher glucose concentrations and diminishes as glucose levels fall, which helps reduce the risk of prolonged hypoglycemia compared to older sulfonylureas.[5][6]
Q2: Why is hypoglycemia a primary concern with this compound in animal models?
A2: Despite its glucose-dependent action, this compound's potent and rapid stimulation of insulin secretion can overwhelm an animal's normal glucose counter-regulatory mechanisms, especially in a fasted state or if the dose is too high for the specific model.[7] This can lead to a rapid drop in blood glucose to levels that are physiologically dangerous, causing neuroglycopenic signs (e.g., lethargy, ataxia, seizures) and potentially confounding experimental results or causing harm to the animal.[8]
Q3: My animals are experiencing severe hypoglycemia shortly after dosing. What is the most likely cause?
A3: The most common causes are:
-
Incorrect Dosage: The dose may be too high for the species, strain, or metabolic state (e.g., fasted vs. fed) of your animal model. Non-clinical toxicology studies have used high doses (up to 900 mg/kg in rats and 400 mg/kg in mice), but therapeutic doses for efficacy studies are much lower.[9][10][11][12]
-
Fasting State: Administering this compound to a fasted animal significantly increases the risk of hypoglycemia, as there is no incoming glucose from food to counteract the insulin surge.
-
Strain/Species Sensitivity: Different rodent strains can have varied sensitivities to insulin secretagogues.
Q4: How quickly should I expect to see a hypoglycemic effect after administration?
A4: this compound has a very rapid onset of action.[1][4] You should expect to see a significant drop in blood glucose within 15-30 minutes of oral administration, with peak effects often occurring within the first hour.[5][12] Its action is also short-lived, which is a key therapeutic feature.[1][13]
Part 2: In-Depth Troubleshooting Guide
This section explores specific experimental scenarios and provides logical frameworks for resolving them.
Scenario 1: High variability in glycemic response between animals.
-
Problem: You administer the same dose of this compound to a cohort of animals, but the resulting blood glucose levels are highly variable, with some animals becoming severely hypoglycemic while others show a minimal response.
-
Causality Analysis:
-
Gavage Technique: Inconsistent oral gavage technique can lead to variable drug delivery and absorption.
-
Food Access: Even small differences in recent food intake can dramatically alter the starting blood glucose and the response to an insulin secretagogue.
-
Underlying Health: Subclinical illness or stress can alter an animal's metabolic state and response to treatment.
-
-
Troubleshooting Steps:
-
Standardize Fasting: Implement a strict, consistent fasting period (e.g., 4-6 hours) for all animals before dosing to ensure a uniform metabolic baseline.[14]
-
Refine Gavage Technique: Ensure all lab personnel are proficient in oral gavage to minimize stress and ensure complete dose delivery. Practice with a vehicle or saline.
-
Acclimatize Animals: Allow for a proper acclimatization period before the study begins to reduce stress-induced hyperglycemia, which can affect the outcome.[15]
-
Health Screening: Exclude any animals showing signs of illness from the study cohort.
-
Scenario 2: Hypoglycemia is occurring, but later than the expected 1-hour peak.
-
Problem: Blood glucose is stable for the first hour post-dose but then drops significantly 2-3 hours later.
-
Causality Analysis:
-
Drug Formulation/Vehicle: The vehicle used to dissolve or suspend this compound may be slowing its absorption, delaying its peak effect.
-
Metabolic Interaction: If co-administering other compounds, they may be altering this compound's metabolism or the animal's insulin sensitivity.
-
-
Troubleshooting Steps:
-
Vehicle Check: Ensure the vehicle is appropriate and does not interfere with gastrointestinal absorption. A simple aqueous suspension is often preferred.
-
Staggered Dosing: If using a combination therapy, conduct a preliminary study to understand the pharmacokinetic and pharmacodynamic profile of each compound alone before combining them.
-
Review Literature: Check for known interactions between this compound and other administered substances.[5]
-
Part 3: Key Experimental Protocols & Data
Mechanism of Action: this compound
This compound's action is initiated by its binding to the SUR1 subunit of the KATP channel on pancreatic β-cells. This is the same receptor family that sulfonylureas bind to, though this compound's binding kinetics are different, characterized by a rapid association and an extremely fast dissociation.[1][16] This "fast on-fast off" activity is what gives the drug its characteristic rapid but short-lived effect.[1]
Caption: this compound's signaling pathway in pancreatic β-cells.
Table 1: Suggested Starting Doses for this compound in Rodent Models
Note: These are starting points. A dose-finding study is essential for your specific model and experimental conditions.
| Species/Strain | Diabetic Model | Suggested Starting Dose (Oral) | Key Considerations |
| Sprague-Dawley Rat | Non-diabetic | 10 - 30 mg/kg | Highly sensitive to insulin secretagogues. Start at the low end of the range. |
| Zucker Fatty Rat | Insulin Resistant | 30 - 50 mg/kg | Model has insulin resistance; higher doses may be needed to see an effect.[17] |
| Goto-Kakizaki Rat | Non-obese T2D | 50 mg/kg | Used in studies to control postprandial hyperglycemia.[18][19] |
| C57BL/6 Mouse | Non-diabetic | 20 - 40 mg/kg | Common background strain, generally robust. |
| db/db Mouse | Leptin Receptor Deficient | 50 - 100 mg/kg | Severely diabetic and insulin resistant; requires higher doses. |
Experimental Workflow for Mitigating Hypoglycemia
The following workflow provides a logical sequence for conducting an acute this compound study while proactively managing the risk of hypoglycemia.
Caption: Decision workflow for this compound administration and safety monitoring.
Protocol 1: Blood Glucose Monitoring in Rodents (Tail Snip Method)
This protocol is a standard method for obtaining small blood samples for glucose measurement.[15][20]
-
Materials: Handheld glucometer, appropriate test strips, sterile lancets (25-28G), restraining device, warming lamp or warm cloth, gauze.
-
Procedure:
-
Animal Restraint: Gently place the animal in a suitable restrainer. Minimize restraint time to reduce stress.[15]
-
Tail Warming: Warm the animal's tail using a warming lamp or by applying a warm, damp cloth for 30-60 seconds. This promotes vasodilation and simplifies blood collection.
-
Lancing: Clean the very tip of the tail (distal to the bone) with an alcohol swab and allow it to dry. Using a sterile lancet, make a single, quick prick on the lateral tail vein.
-
Blood Collection: Gently "milk" the tail from the base towards the tip to produce a small, well-formed drop of blood.
-
Measurement: Touch the glucometer test strip to the blood drop, ensuring enough volume is collected for an accurate reading.
-
Hemostasis: Apply gentle pressure to the site with a clean piece of gauze until bleeding stops.
-
Release: Return the animal to its cage. For subsequent samples, gently remove the scab before milking the tail again.[15]
-
Protocol 2: Emergency Intervention for Severe Hypoglycemia
This protocol should be initiated immediately if an animal shows signs of severe hypoglycemia (lethargy, seizures, unresponsiveness) or if blood glucose drops below 40 mg/dL.
-
Materials: 50% Dextrose solution, sterile saline or water for injection, 1 mL syringes, appropriate needles for the route of administration.
-
Procedure:
-
Immediate Action (Conscious Animal): If the animal is conscious but lethargic, oral administration of glucose is preferred. Administer a corn syrup or dextrose solution (1 g/kg body weight) orally.[8] If the animal is collapsed, do not force large volumes of fluid; instead, rub a small amount of the solution onto the gums.[8]
-
Immediate Action (Unconscious/Seizing Animal): Intravenous (IV) or intraperitoneal (IP) administration is necessary.
-
Prepare Injection: Dilute the 50% dextrose solution to 10% or less with sterile saline to reduce its hypertonicity.[21][22]
-
Administer: Slowly administer 0.5 mL/kg to 1 mL/kg of the diluted dextrose solution intravenously (tail vein) or intraperitoneally.[21] The goal is to reverse the clinical signs, not necessarily to achieve normoglycemia immediately.[8]
-
-
Monitoring: Re-check blood glucose every 15-20 minutes until the level rises above 70 mg/dL and clinical signs resolve.
-
Follow-up: Once stable, provide the animal with ready access to food and water. Continue to monitor for several hours to prevent a relapse.[8]
-
References
-
Hu, S. (2001). This compound: A structurally novel, short-acting, hypoglycemic agent. PubMed. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Available at: [Link]
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Drugs.com. (2025). This compound Monograph for Professionals. Available at: [Link]
-
McNeely, W., & Goa, K. L. (1998). The mechanisms underlying the unique pharmacodynamics of this compound. PubMed. Available at: [Link]
-
JoVE. (2024). Video: Oral Hypoglycemic Agents: Glinides. Available at: [Link]
-
Hansen, J. B., et al. (2002). Differential Interactions of this compound and Repaglinide on the Human β-Cell Sulphonylurea Receptor 1. American Diabetes Association. Available at: [Link]
-
Hansen, J. B., et al. (2002). Differential interactions of this compound and repaglinide on the human beta-cell sulphonylurea receptor 1. PubMed. Available at: [Link]
-
Hu, S., et al. (2000). Pancreatic β-Cell KATP Channel Activity and Membrane-Binding Studies with this compound: A Comparison with Sulfonylureas and Repaglinide. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Koening, A. (2016). Approaches to diagnosing and treating hypoglycaemic patients. Vet Times. Available at: [Link]
-
Hansen, J. B., et al. (2002). Differential interactions of this compound and repaglinide on the human beta-cell sulphonylurea receptor 1. Semantic Scholar. Available at: [Link]
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DailyMed. (2023). This compound TABLETS. Available at: [Link]
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DailyMed. (2023). This compound tablets, for oral use. Available at: [Link]
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U.S. Food & Drug Administration. (2000). This compound TABLETS. Available at: [Link]
-
Journal of Endocrinology. METABOLIC PHENOTYPING GUIDELINES: Assessing glucose homeostasis in rodent models. Available at: [Link]
-
DailyMed. (2023). This compound tablets, for oral use. Available at: [Link]
-
Wiley Online Library. BLOOD GLUCOSE 42 mg/dL Œ HELP! HOW DO I TREAT PERIOPERATIVE HYPOGLYCEMIA? Available at: [Link]
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DailyMed. This compound. Available at: [Link]
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ResearchGate. (2021). How to do many blood glucose tests on rat tail and minimise damage to rat? Available at: [Link]
-
JoVE. (2023). Simple Continuous Glucose Monitoring in Freely Moving Mice. Available at: [Link]
-
North Downs Specialist Referrals. Investigating Hypoglycaemia in Dogs and Cats. Available at: [Link]
-
DVM360. Logical approach to diagnosis and management of hypoglycemia. Available at: [Link]
-
Dunn, C. J., & Faulds, D. (2002). A review of this compound in the management of patients with type 2 diabetes. Dove Press. Available at: [Link]
-
Nagashima, K., et al. (2011). Combination therapy with this compound and vildagliptin improves postprandial metabolic derangements in Zucker fatty rats. PubMed. Available at: [Link]
-
Sasaoka, T., et al. (2002). Decreased blood glucose excursion by this compound ameliorated neuropathic changes in Goto-Kakizaki rats, an animal model of non-obese type 2 diabetes. PubMed. Available at: [Link]
-
Tajima, N. (2004). [this compound and mitiglinide]. PubMed. Available at: [Link]
-
Sasaoka, T., et al. (2002). Decreased blood glucose excursion by this compound ameliorated neuropathic changes in Goto-Kakizaki rats, an animal model of non-obese type 2 diabetes. Semantic Scholar. Available at: [Link]
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Technical Support Center: Adjusting Nateglinide Dosage for Different Diabetic Animal Strains
Welcome to the technical support center for the use of Nateglinide in preclinical diabetic animal models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on dosage adjustments and troubleshooting for various animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an oral hypoglycemic agent belonging to the meglitinide class.[1][2] It lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[3][4] This action is dependent on functional β-cells.[3] this compound blocks ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to depolarization and the opening of voltage-gated calcium channels.[4][5] The subsequent influx of calcium triggers the release of insulin.[4] A key feature of this compound is its rapid onset and short duration of action, which helps to control postprandial (after-meal) glucose spikes.[5][6][7] Its effect is glucose-dependent, meaning it is more effective at higher glucose concentrations, which reduces the risk of hypoglycemia.[3][5]
Q2: Why is it necessary to adjust this compound dosage for different animal strains?
A2: Different diabetic animal strains exhibit varying degrees of insulin resistance, β-cell dysfunction, and drug metabolism, all of which significantly impact the efficacy of this compound.[8] For instance, a model with severe insulin resistance may require a higher dose to achieve the desired glucose-lowering effect compared to a model with primary β-cell failure. Furthermore, pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion of this compound, can differ between species and even strains.[9][10]
Q3: What are the common diabetic animal models used for this compound studies?
A3: Common models include:
-
Chemically-induced models: such as Streptozotocin (STZ)-induced diabetic rats, which model Type 1 diabetes due to β-cell destruction.[11]
-
Genetic models of Type 2 diabetes:
-
Goto-Kakizaki (GK) rats: A non-obese model with inherent glucose intolerance and impaired insulin secretion.[12][13]
-
Zucker Diabetic Fatty (ZDF) rats and Zucker Fatty (ZF) rats: Models of obesity, insulin resistance, and eventual β-cell failure.[12][14]
-
db/db mice: A model of obesity and severe insulin resistance due to a leptin receptor mutation.[15]
-
-
Autoimmune models:
Q4: How should this compound be prepared and administered for animal studies?
A4: this compound is practically insoluble in water.[3] Therefore, for oral administration (gavage), it is typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a similar suspending agent. It is crucial to ensure a homogenous suspension before each administration to guarantee accurate dosing. This compound should be administered 1 to 30 minutes before a meal or glucose challenge to mimic its clinical use and effectively manage postprandial hyperglycemia.[1][4]
Troubleshooting Guides by Animal Strain
Streptozotocin (STZ)-Induced Diabetic Rats
-
Issue: High variability in glycemic response to a standard this compound dose.
-
Cause: The degree of β-cell destruction by STZ can vary significantly between individual animals, leading to different levels of residual insulin secretion.
-
Troubleshooting:
-
Standardize STZ Induction: Ensure consistent STZ dosage, administration route (intraperitoneal or intravenous), and fasting state of the animals prior to induction.
-
Confirm Diabetic State: Confirm hyperglycemia (e.g., blood glucose >250 mg/dL) for a consistent duration (e.g., 3-7 days) before starting the this compound treatment.
-
Dose-Response Study: Conduct a pilot dose-response study with a small cohort of animals to determine the optimal dose range for your specific STZ induction protocol.
-
-
Goto-Kakizaki (GK) Rats
-
Issue: Suboptimal reduction in postprandial glucose levels.
-
Cause: GK rats have inherent β-cell dysfunction and may exhibit a blunted response to insulin secretagogues.[18]
-
Troubleshooting:
-
Timing of Administration: Administer this compound approximately 30 minutes before the meal or glucose challenge to ensure peak drug concentration coincides with the peak glucose absorption.[19]
-
Dosage Adjustment: Studies have shown efficacy at doses around 50 mg/kg in GK rats.[12][13] Consider a dose titration study starting from a lower dose to find the most effective dose with the lowest risk of hypoglycemia.
-
Combination Therapy: In cases of severe insulin resistance, consider combining this compound with an insulin sensitizer, as this has been shown to be effective in other models.[20]
-
-
Zucker Diabetic Fatty (ZDF) and Zucker Fatty (ZF) Rats
-
Issue: Diminished efficacy of this compound over time.
-
Cause: ZDF rats progress from insulin resistance to β-cell failure. As β-cell function declines, the efficacy of this compound, which depends on functional β-cells, will decrease.
-
Troubleshooting:
-
Monitor β-cell Function: Periodically assess β-cell function through markers like C-peptide levels or insulin response to a glucose challenge.
-
Early Intervention: Initiate this compound treatment at an earlier stage of the disease when β-cell function is still relatively preserved.
-
Combination Therapy: Combining this compound with agents that preserve β-cell function or improve insulin sensitivity can be a more effective long-term strategy.[14][21][22] A dose of 50 mg/kg has been used effectively in ZF rats.[14]
-
-
db/db Mice
-
Issue: Hypoglycemic episodes observed at a dose effective in other models.
-
Cause: While db/db mice are severely insulin resistant, they can also have periods of hyperinsulinemia, especially at a younger age.[15] The combination of endogenous hyperinsulinemia and this compound-stimulated insulin release can lead to hypoglycemia.
-
Troubleshooting:
-
Start with a Lower Dose: Begin with a lower dose of this compound and carefully monitor blood glucose levels.
-
Frequent Glucose Monitoring: Implement frequent blood glucose monitoring, especially during the initial dosing period, to detect and manage any hypoglycemic events.[23][24][25]
-
Adjust Feeding Schedule: Ensure a consistent feeding schedule and administer this compound just before meals to minimize the risk of hypoglycemia.
-
-
Non-obese Diabetic (NOD) Mice
-
Issue: Lack of glycemic control with this compound monotherapy.
-
Cause: NOD mice model Type 1 diabetes, which is characterized by autoimmune destruction of β-cells.[26][27] If the disease has progressed to a point of significant β-cell loss, this compound will have limited to no effect.
-
Troubleshooting:
-
Assess Disease Stage: this compound may only be effective in the very early stages of insulitis before substantial β-cell destruction has occurred.
-
Combination Immunotherapy: In this model, this compound is unlikely to be effective as a standalone treatment for overt diabetes.[16][17][28] It would need to be part of a combination therapy aimed at modulating the autoimmune response and preserving remaining β-cells.
-
-
Quantitative Data Summary
| Animal Strain | Typical Diabetic Phenotype | Reported Effective this compound Dosage (Oral) | Key Considerations |
| STZ-induced Rats | Type 1-like (β-cell destruction) | Highly variable, requires empirical determination | Dose-dependent on the extent of β-cell damage. |
| Goto-Kakizaki (GK) Rats | Non-obese, Type 2 (impaired insulin secretion) | 50 mg/kg[12][13] | May show a blunted response due to inherent β-cell dysfunction.[18] |
| Zucker Fatty (ZF) Rats | Obese, Insulin Resistant | 50 mg/kg[14][29] | Efficacy may decline with the progression of β-cell failure. |
| db/db Mice | Obese, Severely Insulin Resistant | Requires careful dose titration, start low | High risk of hypoglycemia due to underlying hyperinsulinemia. |
| NOD Mice | Autoimmune Type 1 | Generally not effective as monotherapy for overt diabetes | Dependent on the stage of autoimmune β-cell destruction. |
Experimental Protocols
Protocol 1: this compound Formulation and Oral Gavage Administration
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Mix thoroughly until a homogenous suspension is formed.
-
This compound Suspension: Weigh the required amount of this compound powder. Gradually add the CMC vehicle while triturating in a mortar and pestle to create a fine, homogenous suspension.
-
Dose Calculation: Calculate the volume of the suspension to be administered based on the animal's body weight and the desired dose.
-
Administration: Administer the suspension via oral gavage using an appropriately sized gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Timing: Administer the dose 15-30 minutes prior to feeding or a glucose challenge.
Protocol 2: Blood Glucose Monitoring
-
Blood Sampling: Collect a small blood sample (approximately 5-10 µL) from the tail vein.[30]
-
Measurement: Use a calibrated glucometer to measure the blood glucose concentration.
-
Frequency: For initial dose-finding studies, measure blood glucose at baseline (pre-dose) and at 30, 60, 120, and 240 minutes post-dose. For chronic studies, monitoring frequency can be adjusted based on the experimental design.[30] Continuous glucose monitoring systems can also be utilized for more detailed glycemic profiling.[23][31]
Visualizations
Mechanism of Action of this compound
Caption: this compound's mechanism of action on pancreatic β-cells.
General Workflow for this compound Dose Optimization
Caption: Workflow for optimizing this compound dosage in a new animal model.
Troubleshooting Persistent Hyperglycemia
Caption: Decision tree for troubleshooting persistent hyperglycemia.
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PubMed. This compound Suppresses Postprandial Hypertriglyceridemia in Zucker Fatty Rats and Goto-Kakizaki Rats: Comparison With Voglibose and Glibenclamide. [Link]
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PubMed. Combination therapy with this compound and vildagliptin improves postprandial metabolic derangements in Zucker fatty rats. [Link]
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J-Stage. This compound Suppresses Postprandial Hypertriglyceridemia in Zucker Fatty Rats and Goto–Kakizaki Rats: Comparison with Voglibose and Glibenclamide. [Link]
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PubMed. This compound: A structurally novel, short-acting, hypoglycemic agent. [Link]
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Patsnap Synapse. What is the mechanism of this compound? (2024-07-17). [Link]
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PubMed. Pharmacokinetics of this compound enantiomers and their metabolites in Goto-Kakizaki rats, a model for type 2 diabetes mellitus. [Link]
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Continuous Glucose Monitoring for Diabetes, Obesity and Metabolism Research in Rodents. [Link]
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Self-sufficient glucose monitoring system successfully manages diabetes in mice. (2023-04-21). [Link]
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PubMed. Combination therapy with this compound and telmisartan ameliorates insulin resistance in zucker Fatty rats by suppressing advanced glycation end product receptor axis. [Link]
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UC Berkeley OAC. Diabetes Induction & Monitoring in Mice Species: Mouse Pain/Distress Cat. [Link]
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NIH. Establishment of blood glucose control model in diabetic mice - PMC. (2022-12-18). [Link]
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VIN. Troubleshooting Persistent Hyperglycemia in Treated Diabetics - WSAVA2008. [Link]
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NIH. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PMC. [Link]
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NIH. A review of this compound in the management of patients with type 2 diabetes - PMC. [Link]
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PubMed. Clinical pharmacokinetics of this compound: a rapidly-absorbed, short-acting insulinotropic agent. [Link]
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PubMed. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes. [Link]
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ResearchGate. Pharmacokinetics of this compound and its metabolites in subjects with type 2 diabetes mellitus and renal failure. (2025-08-06). [Link]
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- 22. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 23. Continuous Glucose Monitoring for Diabetes, Obesity and Metabolism Research in Rodents | PDF [slideshare.net]
- 24. ceramics.org [ceramics.org]
- 25. Continuous Glucose Monitoring in Conscious Unrestrained Mice | Springer Nature Experiments [experiments.springernature.com]
- 26. Early Treatment of NOD Mice With B7-H4 Reduces the Incidence of Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An update on the use of NOD mice to study autoimmune (Type 1) diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound Suppresses Postprandial Hypertriglyceridemia in Zucker Fatty Rats and Goto–Kakizaki Rats: Comparison with Voglibose and Glibenclamide [jstage.jst.go.jp]
- 30. olac.berkeley.edu [olac.berkeley.edu]
- 31. Troubleshooting Persistent Hyperglycemia in Treated Diabetics - WSAVA2008 - VIN [vin.com]
Cell line selection for consistent Nateglinide response.
Welcome to the Technical Support Center for Nateglinide Response Assays. This guide is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable results when studying this compound's effects in vitro. As Senior Application Scientists, we've compiled our field-proven insights to help you navigate the complexities of cell line selection and experimental troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in a research setting.
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is an oral hypoglycemic agent that stimulates insulin secretion from pancreatic β-cells.[1] Its action is critically dependent on the presence of functional ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[2] this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of this channel, causing the channel to close.[3] This closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules.[4] A key feature of this compound is its glucose-dependent action; its ability to stimulate insulin release diminishes at low glucose concentrations, mimicking a more physiological response.[1][5]
Q2: Which cell lines are appropriate for studying this compound's effects?
A2: The primary requirement for a cell line to respond to this compound is the expression of functional K-ATP channels (SUR1/Kir6.2). Therefore, pancreatic β-cell lines, particularly those derived from insulinomas, are the most suitable models. Commonly used and well-characterized lines include:
-
MIN6 (Mouse): A widely used cell line that retains glucose-inducible insulin secretion and expresses the necessary K-ATP channel components.[6][7]
-
INS-1 and its derivatives (e.g., INS-1E) (Rat): Another robust cell line known for its glucose-stimulated insulin secretion (GSIS) capabilities.[8][9]
-
BRIN-BD11 (Rat): This cell line has been explicitly used in studies examining the acute and long-term effects of this compound.[10][11]
-
EndoC-βH1 (Human): Considered to be more representative of primary human β-cells, but may be less readily available.[9][12]
For mechanistic studies focused solely on the drug-channel interaction, non-pancreatic cell lines like HEK293 engineered to express the human Kir6.2 and SUR1 subunits can be a powerful tool.[13]
Q3: Can I use cancer cell lines to study this compound's insulinotropic effect?
A3: It is not recommended. While some studies have investigated the cytotoxic effects of this compound on various cancer cell lines like A2780 (ovarian), LNCaP (prostate), and Caco-2 (colon), these cells are not models for insulin secretion. A response to this compound in these lines would not be related to its primary, intended pharmacological action on pancreatic β-cells. For consistent and relevant results, it is crucial to use a validated insulin-secreting cell line.
Q4: What is the expected concentration range for this compound in cell culture experiments?
A4: The effective concentration can vary between cell lines. However, published studies provide a general range. For instance, in BRIN-BD11 cells, this compound has been shown to stimulate insulin release in a concentration-dependent manner from 10 µM to 400 µM.[10][11] In studies using recombinant channels in HEK293 cells, the half-maximal inhibitory concentration (IC50) for Kir6.2/SUR1 currents was found to be around 800 nM.[13] It is always recommended to perform a dose-response curve (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: Inconsistent this compound Response
This guide provides solutions to common problems encountered during in vitro experiments with this compound.
Issue 1: My cells show little to no insulin secretion in response to this compound.
This is the most common issue and can stem from several factors related to the cell line itself or the experimental setup.
Potential Cause A: Inappropriate Cell Line or Loss of Phenotype
-
Scientific Rationale: this compound's action is entirely dependent on the K-ATP channel.[14] Insulinoma cell lines, especially at high passage numbers, can be unstable and may lose the expression of key proteins like SUR1 or Kir6.2, rendering them unresponsive.[8][9]
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Confirm the identity of your cell line via short tandem repeat (STR) profiling to rule out cross-contamination.
-
Check Passage Number: Use low-passage number cells from a reputable source (e.g., ATCC). We recommend not exceeding 20-30 passages for most insulinoma lines.
-
Confirm Target Expression:
-
RT-qPCR: Measure the mRNA levels of Abcc8 (SUR1) and Kcnj11 (Kir6.2).
-
Western Blot: Confirm the protein expression of SUR1.
-
-
Functional Validation: Before a this compound experiment, perform a simple functional check. A robust insulin secretion response to a known secretagogue cocktail (e.g., high glucose + IBMX) or direct depolarization with high potassium chloride (KCl) confirms the cells have a functional secretory machinery.
-
Potential Cause B: Sub-optimal Glucose Concentration
-
Scientific Rationale: this compound's effect is glucose-dependent.[1] Its potency is significantly reduced at very low glucose levels. Conversely, very high glucose levels will independently stimulate insulin secretion, potentially masking this compound's specific effect.
-
Troubleshooting Steps:
-
Pre-incubation Conditions: Ensure you "rest" the cells in a low glucose medium (e.g., 1-2.8 mM glucose) for at least 1-2 hours before the experiment. This synchronizes the cells and establishes a low basal secretion rate.
-
Stimulation Conditions: The this compound stimulation should be performed at a permissive, but not maximally stimulating, glucose concentration. A range of 5-8 mM glucose is often a good starting point.
-
Run Glucose Controls: Always include controls for low glucose (basal) and high glucose (e.g., 16.7 mM) alone to establish the dynamic range of your cells.
-
Issue 2: High variability between replicate wells or experiments.
High variability can obscure real biological effects and make data interpretation impossible.
Potential Cause A: Inconsistent Cell Seeding and Health
-
Scientific Rationale: The number of cells per well directly correlates with the amount of insulin that can be secreted. Uneven seeding or poor cell viability will lead to high variability.
-
Troubleshooting Steps:
-
Accurate Cell Counting: Use an automated cell counter or a hemocytometer to ensure precise cell numbers for seeding.
-
Homogeneous Cell Suspension: Ensure your cell suspension is single-cell and evenly distributed before plating. Avoid clumps.
-
Monitor Viability: Perform a viability check (e.g., Trypan Blue exclusion) before seeding. Viability should be >95%.
-
Edge Effects: Avoid using the outermost wells of a culture plate, as they are prone to evaporation and temperature fluctuations, which can affect cell health and response.
-
Potential Cause B: this compound Solution Instability or Adsorption
-
Scientific Rationale: this compound is practically insoluble in water.[1] It is typically dissolved in an organic solvent like DMSO or ethanol. Improperly prepared or stored stock solutions can lead to precipitation or degradation. The compound may also adsorb to certain plastics.
-
Troubleshooting Steps:
-
Proper Solubilization: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Sonicate briefly if necessary to ensure complete dissolution.
-
Storage: Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Final Dilution: Prepare working dilutions fresh for each experiment. When adding the drug to aqueous buffer, vortex or pipette mix vigorously to prevent precipitation.
-
Solvent Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments. The final DMSO concentration should typically be kept below 0.1%.
-
Use Low-Binding Plastics: If adsorption is suspected, consider using low-protein-binding microplates and pipette tips.
-
Issue 3: The this compound response diminishes or disappears after the first experiment.
This often points to cellular desensitization.
Potential Cause: Receptor Downregulation or Pathway Desensitization
-
Scientific Rationale: Prolonged exposure of β-cells to sulfonylureas or related compounds like this compound can lead to a desensitization of the cellular response.[10][15] This is a known pharmacological phenomenon where the cell adapts to chronic stimulation, potentially by internalizing receptors or altering downstream signaling pathways. An 18-hour pre-treatment with this compound has been shown to abolish the acute secretory response to a subsequent challenge with the same drug.[11]
-
Troubleshooting Steps:
-
Limit Exposure Time: this compound is a short-acting agent.[3] Acute stimulation experiments should be brief, typically in the range of 20-120 minutes.
-
Avoid Pre-treatment: Do not culture cells in the presence of this compound or other K-ATP channel blockers before your acute experiment unless desensitization is the specific object of study.
-
Sufficient Recovery Time: If performing repeated stimulations on the same plate of cells, ensure there is a sufficient washout and recovery period (several hours to overnight) in drug-free, low-glucose medium.
-
Data & Protocols
Table 1: Recommended Cell Lines and Key Characteristics
| Cell Line | Species | Type | Key Advantages | Considerations |
| MIN6 | Mouse | Insulinoma | Robust glucose response; widely published.[7] | Can lose function at high passage. |
| INS-1 / INS-1E | Rat | Insulinoma | Good glucose sensitivity; multiple clones available.[9] | Requires β-mercaptoethanol in culture medium. |
| BRIN-BD11 | Rat | Insulinoma | Proven responsive to this compound.[10][11] | May have a high basal secretion rate. |
| HEK293 + SUR1/Kir6.2 | Human | Kidney | Allows for direct study of channel pharmacology.[13] | Does not secrete insulin; requires electrophysiology. |
Protocol: Validating this compound Response via Insulin Secretion Assay
This protocol outlines a standard static incubation assay to measure insulin secretion.
-
Cell Seeding: Seed 100,000–200,000 cells per well in a 24-well plate. Culture for 48-72 hours to achieve ~80-90% confluency.
-
Pre-incubation (Resting Phase):
-
Gently wash cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.
-
Add 500 µL of the same low-glucose KRB buffer to each well.
-
Incubate for 1-2 hours at 37°C to establish a basal secretion state.
-
-
Stimulation Phase:
-
Carefully remove the pre-incubation buffer.
-
Add 500 µL of the appropriate treatment buffer:
-
Basal Control: KRB + 2.8 mM glucose + Vehicle (e.g., 0.1% DMSO)
-
Glucose Control: KRB + 16.7 mM glucose + Vehicle
-
This compound Treatment: KRB + 5.6 mM glucose + this compound (at desired concentration)
-
This compound Vehicle Control: KRB + 5.6 mM glucose + Vehicle
-
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well into a fresh microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatant to a new tube for insulin measurement. Store at -80°C if not assaying immediately.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using a validated ELISA or RIA kit specific to the species of your cell line (e.g., mouse insulin ELISA for MIN6 cells).
-
(Optional but recommended) Lyse the cells remaining in the well to measure total insulin content for normalization.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound binds to the K-ATP channel, leading to insulin secretion.
Workflow for Troubleshooting this compound Response
Caption: A stepwise approach to diagnosing issues with this compound experiments.
References
-
Drugs.com. This compound: Package Insert / Prescribing Information / MOA. Available from: [Link]
-
Hu, S. (2003). The mechanisms underlying the unique pharmacodynamics of this compound. Diabetologia, 46 Suppl 1, M37-43. Available from: [Link]
-
Keilson, L., & Mather, S. (2001). This compound: A structurally novel, short-acting, hypoglycemic agent. Expert Opinion on Investigational Drugs, 10(8), 1533-1543. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Available from: [Link]
-
ClinPGx. Anti-diabetic Drug this compound Pathway, Pharmacokinetics. Available from: [Link]
-
Hu, S., et al. (2002). Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action. European Journal of Pharmacology, 442(3), 163-171. Available from: [Link]
-
Hu, S., et al. (1999). Tissue Selectivity of Antidiabetic Agent this compound: Study on Cardiovascular and β-Cell KATP Channels. Journal of Pharmacology and Experimental Therapeutics, 291(3), 1372-1381. Available from: [Link]
-
ResearchGate. Human derived insulin secreting cell lines | Download Table. Available from: [Link]
-
Synapse. Insulin-secreting cell lines: Classification, characteristics and potential applications. Available from: [Link]
-
van der Kroef, S., et al. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. Journal of Visualized Experiments, (115), 54338. Available from: [Link]
-
Scharfmann, R., et al. (2019). The supply chain of human pancreatic β cell lines. Journal of Clinical Investigation, 129(9), 3543-3550. Available from: [Link]
-
McClenaghan, N. H., & Flatt, P. R. (2003). Acute and long-term effects of this compound on insulin secretory pathways. British Journal of Pharmacology, 140(3), 542-550. Available from: [Link]
-
Sekerci, G., et al. (2023). Cytotoxic and genotoxic effects of this compound on human ovarian, prostate, and colon cancer cell lines. Annals of Medical Research, 30(4), 415-420. Available from: [Link]
-
Annals of Medical Research. (2023). Cytotoxic and genotoxic effects of this compound on human ovarian, prostate, and colon cancer cell lines. Available from: [Link]
-
Hansen, A. M., et al. (2002). Differential interactions of this compound and repaglinide on the human beta-cell sulphonylurea receptor 1. Diabetes, 51(9), 2789-2795. Available from: [Link]
-
ResearchGate. The mechanisms underlying the unique pharmacodynamics of this compound. Available from: [Link]
-
Hu, S. (2001). Effectiveness of this compound on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas. Endocrine, 16(1), 73-77. Available from: [Link]
-
McClenaghan, N. H., & Flatt, P. R. (2003). Acute and long-term effects of this compound on insulin secretory pathways. British Journal of Pharmacology, 140(3), 542-550. Available from: [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. The mechanisms underlying the unique pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and long-term effects of this compound on insulin secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - The supply chain of human pancreatic β cell lines [jci.org]
- 13. Differential interactions of this compound and repaglinide on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Effectiveness of this compound on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nateglinide Incubation in Pancreatic Islet Perifusion
Welcome to the technical support center for optimizing Nateglinide incubation in pancreatic islet perifusion experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our goal is to equip you with the knowledge to refine your experimental design, ensure data integrity, and confidently interpret your results.
I. Foundational Knowledge: this compound and Islet Perifusion Dynamics
Before delving into troubleshooting, it is crucial to understand the scientific principles underpinning the interaction between this compound and pancreatic β-cells within a dynamic perifusion system.
This compound, a D-phenylalanine derivative, is a short-acting insulin secretagogue.[1][2][3] Its primary mechanism of action involves the closure of ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells.[4][5][6][7] This action mimics the physiological effects of a rise in intracellular ATP following glucose metabolism. The closure of KATP channels leads to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium. This increase in intracellular calcium is the direct trigger for the exocytosis of insulin-containing granules.[5][6][7]
A key characteristic of this compound is its rapid onset and short duration of action.[1][2][5][6] It binds quickly to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel and dissociates with extreme rapidity.[2] This "fast on-fast off" kinetic profile is what allows it to effectively restore the first phase of insulin secretion in response to a meal.[2] In a perifusion system, this means that the timing of this compound exposure is a critical variable that can significantly impact the observed insulin secretion profile.
The following diagram illustrates the signaling pathway of this compound in pancreatic β-cells:
Caption: this compound signaling pathway in pancreatic β-cells.
II. Troubleshooting Guide: Optimizing this compound Incubation Time
This section addresses specific issues you may encounter during your perifusion experiments in a question-and-answer format.
Question 1: I am not observing a robust insulin response to this compound. Could my incubation time be too short?
Answer: Yes, an insufficient incubation time is a likely culprit. While this compound has a rapid onset of action, a certain duration is required for the drug to reach and interact with the KATP channels on the β-cells within the islet core, especially in a dynamic flow environment.
-
Causality: In a perifusion system, the compound is continuously delivered to the islets. A short incubation may not allow for adequate penetration into the islet tissue, resulting in only a partial or weak response. The goal is to achieve a steady-state concentration of this compound within the perifusion chamber and the islets themselves.
-
Recommended Action:
-
Establish a Baseline: First, ensure your islets are healthy and responsive to a known secretagogue like high glucose or KCl. This validates the viability of your biological material.
-
Time-Course Experiment: Perform a time-course experiment where you vary the pre-stimulation incubation time with this compound. For example, test incubation periods of 5, 10, 15, and 20 minutes before introducing the stimulatory glucose concentration.
-
Data Analysis: Analyze the insulin secretion profiles for each incubation time. Look for the incubation period that yields the most consistent and robust first-phase insulin release without signs of desensitization (a diminishing response over time).
-
The following workflow diagram outlines a typical experimental design for optimizing incubation time:
Caption: Experimental workflow for optimizing this compound incubation time.
Question 2: I am observing a strong initial insulin peak, but it quickly diminishes, even in the continued presence of this compound and high glucose. Is my incubation time too long?
Answer: This phenomenon, known as desensitization or tachyphylaxis, can occur with prolonged exposure to secretagogues. While this compound has a "fast off-rate," continuous stimulation can lead to a refractory state in the β-cells.
-
Causality: Prolonged closure of KATP channels and the subsequent elevated intracellular calcium can trigger feedback mechanisms that reduce the responsiveness of the insulin secretion machinery. This can include the depletion of readily releasable pools of insulin vesicles.
-
Recommended Action:
-
Review Your Time-Course Data: Re-examine the data from your time-course experiment. A shorter incubation period that still elicits a robust, but more sustained, response may be optimal.
-
Pulsatile vs. Continuous Exposure: Consider if a continuous, prolonged pre-incubation is necessary. Given this compound's rapid action, a shorter pre-incubation followed by co-perifusion with the stimulant might be more physiologically relevant and less likely to cause desensitization.
-
Washout Period: If your experimental design requires a longer pre-incubation, consider introducing a brief washout period with a low glucose buffer before the primary stimulation phase to allow the islets to recover.
-
Question 3: How does the glucose concentration during the this compound incubation period affect the outcome?
Answer: The glucose concentration during the pre-stimulation incubation with this compound is a critical parameter that can influence the subsequent insulin secretory response. This compound's action is glucose-dependent, meaning its ability to stimulate insulin secretion is enhanced at higher glucose concentrations.[7][8][9]
-
Causality:
-
Low Glucose Incubation (e.g., 2.8-5.6 mM): Incubating with this compound in a low glucose environment will "prime" the β-cells. The KATP channels will be closed by this compound, but the full secretory response will be blunted due to the low metabolic flux. This can be useful for isolating the effect of this compound on the first-phase response upon subsequent glucose stimulation.
-
High Glucose Incubation (e.g., >8 mM): Incubating with this compound in a high glucose environment will lead to a potent and immediate insulin secretion response. However, this may not be ideal for studying the dynamics of a subsequent stimulation, as the islets will already be in a stimulated state.
-
-
Recommended Action: The choice of glucose concentration during incubation depends on your experimental question.
-
For studying the potentiation of glucose-stimulated insulin secretion (GSIS), a pre-incubation with this compound in low glucose is recommended.
-
To assess the maximal secretory capacity in the presence of this compound, a co-incubation with high glucose can be employed, but be mindful of potential desensitization.
-
Recommended this compound Incubation Parameters (Starting Point)
| Parameter | Recommended Range | Rationale |
| Incubation Time | 10-20 minutes | Balances sufficient islet penetration with minimizing desensitization. |
| This compound Concentration | 10-100 µM | This range has been shown to be effective in in vitro studies.[10] A dose-response curve should be generated for your specific islet preparation. |
| Glucose Concentration | 2.8-5.6 mM | A low glucose concentration during pre-incubation allows for priming of the β-cells without inducing significant insulin secretion, enabling the study of the subsequent stimulated response. |
| Flow Rate | 100-250 µL/min | A standard flow rate for many perifusion systems, ensuring adequate nutrient and secretagogue delivery without excessive sheer stress on the islets.[11][12][13] |
III. Frequently Asked Questions (FAQs)
Q1: What is a typical perifusion protocol timeline when using this compound?
A1: A standard protocol would involve an equilibration phase, a pre-stimulation/incubation phase, a stimulation phase, and a return to basal conditions.
-
Equilibration (30-60 minutes): Perifuse with a low glucose buffer (e.g., 2.8 mM) to allow the islets to stabilize and establish a basal insulin secretion rate.[14]
-
Pre-stimulation Incubation (10-20 minutes): Switch to a low glucose buffer containing this compound. This is the incubation period you are optimizing.
-
Stimulation (15-30 minutes): Switch to a high glucose buffer (e.g., 16.7 mM) that also contains this compound to observe the potentiated GSIS.
-
Return to Basal (15-20 minutes): Switch back to the low glucose buffer to allow insulin secretion to return to baseline.
Q2: How can I be sure that the observed effects are specific to this compound's action on KATP channels?
A2: To confirm the specificity of this compound's action, you can use a KATP channel opener, such as Diazoxide. Co-incubation of this compound with Diazoxide should antagonize the effects of this compound and inhibit insulin secretion. This serves as a crucial negative control to validate the mechanism of action in your system.
Q3: Can I use this compound in combination with other secretagogues in my perifusion experiment?
A3: Yes, this compound can be used in combination with other secretagogues to investigate synergistic or additive effects on insulin secretion. For example, you could examine the effect of this compound in combination with GLP-1 receptor agonists (e.g., Exendin-4) or phosphodiesterase inhibitors (e.g., IBMX) to explore different signaling pathways that converge on insulin exocytosis.
Q4: My islet viability is poor after the perifusion experiment. Could the incubation with this compound be cytotoxic?
A4: While this compound is generally not considered cytotoxic at typical experimental concentrations, poor islet viability post-perifusion is more likely related to the overall experimental conditions.
-
Ensure Proper Islet Handling: Gentle handling during isolation and loading into the perifusion chambers is critical.
-
Optimize Perifusion Buffer: Use a well-buffered solution (e.g., KRB or HEPES-based) supplemented with BSA to maintain islet health.
-
Maintain Temperature and pH: The perifusion system should be maintained at 37°C and a physiological pH (around 7.4).
-
Control for Mechanical Stress: Excessive flow rates can cause mechanical stress to the islets.
If you suspect cytotoxicity, you can perform a simple static culture experiment where you incubate islets with and without this compound for the same duration as your perifusion experiment and then assess viability using methods like FDA/PI staining.
By carefully considering these troubleshooting strategies and frequently asked questions, you will be better equipped to design and execute robust pancreatic islet perifusion experiments to investigate the effects of this compound on insulin secretion.
IV. References
-
Anti-diabetic Drug this compound Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from
-
Hu, S. (2003). The mechanisms underlying the unique pharmacodynamics of this compound. Diabetologia, 46(Suppl 1), M37-M43. Retrieved from [Link]
-
Dornhorst, A. (2001). This compound: a structurally novel, short-acting, hypoglycemic agent. Expert Opinion on Investigational Drugs, 10(7), 1347-1358. Retrieved from [Link]
-
This compound (A4166) | K+ Channel Inhibitor. (n.d.). MedchemExpress.com. Retrieved from
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What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved from
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What is this compound used for? (2024, June 14). Patsnap Synapse. Retrieved from
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This compound: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from
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This compound 120mg Tablets: Comprehensive Clinical Profile. (n.d.). GlobalRx. Retrieved from
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Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). Retrieved from
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This compound | Inward Rectifier Potassium Channel Blockers. (n.d.). R&D Systems. Retrieved from
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Mohammed, J., et al. (2011). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Islets, 3(4), 188-194. Retrieved from [Link]
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Berggren, P. O., et al. (2011). Measuring dynamic hormone release from pancreatic islets using perifusion assay. protocols.io. Retrieved from
-
Islet and Pancreas Analysis Core. (2022). Mouse Islet Perifusion (3-stimuli protocol). protocols.io. Retrieved from
-
Misun, P. M., et al. (2021). A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets. Frontiers in Endocrinology, 12, 686231. Retrieved from [Link]
-
Mohammed, J., et al. (2011). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. ResearchGate. Retrieved from [Link]
-
Fachado, A., et al. (2012). Automated, High-Throughput Assays for Evaluation of Human Pancreatic Islet Function. Journal of Visualized Experiments, (68), e4132. Retrieved from [Link]
-
Validation of the multiple automated perifusion assay to study human... (n.d.). ResearchGate. Retrieved from
-
Hu, S., et al. (2001). Effectiveness of this compound on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas. International Journal of Experimental Diabetes Research, 2(1), 73-79. Retrieved from [Link]
-
K-Sz., et al. (2019). Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perifusion Studies With Human and Murine Islets. Frontiers in Endocrinology, 10, 708. Retrieved from [Link]
-
K-Sz., et al. (2020). Assessing the rate dependence of the first phase of glucose-stimulated insulin secretion: dynamic perifusion studies with isolated human pancreatic islets. American Journal of Physiology-Endocrinology and Metabolism, 319(2), E323-E333. Retrieved from [Link]
-
This compound. (2000). Drugs, 60(5), 1175-1181. Retrieved from [Link]
-
K-Sz., et al. (2020). Assessing the Rate-Dependence of the First Phase of Glucose-Stimulated Insulin Secretion: Dynamic Perifusion Studies with Isolated Human Pancreatic Islets. PubMed Central. Retrieved from
-
Campbell, R. K. (2001). This compound. American Journal of Health-System Pharmacy, 58(15), 1415-1424. Retrieved from [Link]
-
Saloranta, C., et al. (2002). This compound Improves Early Insulin Secretion and Controls Postprandial Glucose Excursions in a Prediabetic Population. Diabetes Care, 25(12), 2141-2146. Retrieved from [Link]
-
K-Sz., et al. (2019). Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perifusion Studies With Human and Murine Islets. PubMed Central. Retrieved from
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Dunn, C. J., & Faulds, D. (2001). This compound: a new rapid-acting insulinotropic agent. Expert Opinion on Pharmacotherapy, 2(1), 145-152. Retrieved from [Link]
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Dynamic glucose-stimulated insulin secretion profiles and method... (n.d.). ResearchGate. Retrieved from
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Assessing the Rate-Dependence of the First Phase of Glucose-Stimulated Insulin Secretion: Dynamic Perifusion Studies with Isolated Human Pancreatic Islets. (2020). bioRxiv. Retrieved from
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Brennan, L., et al. (2002). Acute and long-term effects of this compound on insulin secretory pathways. British Journal of Pharmacology, 136(6), 867-876. Retrieved from [Link]
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This compound Tablets. (n.d.). accessdata.fda.gov. Retrieved from
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Challenges in pancreatic islet isolation and culture for CIM0216 studies. (2025). Benchchem. Retrieved from
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Dose optimization of tacrolimus for improving survival time of PEGylated islets in a rat-to-mouse xenograft model. (2025). ResearchGate. Retrieved from
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Holland, D., et al. (2001). Rapid and short-acting mealtime insulin secretion with this compound controls both prandial and mean glycemia. Diabetes Care, 24(5), 851-855. Retrieved from [Link]
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PANC-DB. (n.d.). Retrieved from
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Accelerating cryoprotectant diffusion kinetics improves cryopreservation of pancreatic islets. (2021). Nature Communications, 12(1), 2993. Retrieved from
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Papas, K. K., et al. (2007). Dynamic perifusion to maintain and assess isolated pancreatic islets. Transplantation Proceedings, 39(2), 437-440. Retrieved from [Link]
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Nateglinide Experimental Design: A Technical Support Guide for Researchers
Welcome to the technical support center for researchers working with nateglinide. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth, practical solutions for the common challenges encountered when designing experiments with this rapid-acting insulin secretagogue. The primary focus will be on addressing the experimental hurdles posed by this compound's short half-life.
Introduction: Understanding this compound's Unique Profile
This compound is a D-phenylalanine derivative that effectively lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[1][2] Its mechanism of action involves the closure of ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[3][4][5] A key characteristic of this compound is its rapid onset and short duration of action, with an elimination half-life of approximately 1.5 hours.[2][3] While this profile is advantageous in a clinical setting for controlling postprandial glucose excursions with a reduced risk of hypoglycemia, it presents unique challenges in experimental design.[6][7] This guide will provide troubleshooting advice and detailed protocols to help you navigate these challenges and obtain robust, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues that arise during in vitro and in vivo studies with this compound.
In Vitro Studies
Question 1: How does this compound's short half-life impact the design of my cell-based assays?
Answer: The short half-life of this compound means its concentration in your cell culture medium will decrease rapidly. This can lead to underestimation of its effects if incubation times are too long. For acute stimulation experiments, it is crucial to use short incubation periods to capture the peak response.
Troubleshooting Guide:
-
Issue: Inconsistent or lower-than-expected insulin secretion in response to this compound.
-
Potential Cause: The incubation time is too long, leading to a significant decrease in the effective this compound concentration.
-
Solution: Optimize your incubation time. For insulin secretion assays with pancreatic islets or β-cell lines (e.g., BRIN-BD11, INS-1), start with a short incubation period of 30-60 minutes.[8] Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal window for observing maximal insulin secretion.
Question 2: What concentrations of this compound should I use in my in vitro experiments?
Answer: The effective concentration of this compound can vary depending on the cell type and the specific assay. It's essential to perform a dose-response curve to determine the optimal concentration for your experimental system.
Troubleshooting Guide:
-
Issue: No observable effect or a very weak response to this compound.
-
Potential Cause: The concentration of this compound used is outside the optimal range for your specific cells.
-
Solution: Conduct a dose-response study. Based on published literature, a concentration range of 10 µM to 400 µM has been shown to stimulate insulin secretion in a concentration-dependent manner in BRIN-BD11 cells.[8] For other cell lines, such as human ovarian (A2780), prostate (LNCaP), and colon (Caco-2) cancer cells, cytotoxic effects have been observed at concentrations up to 1000 µM. Always start with a broad range and then narrow it down to determine the EC50 (half-maximal effective concentration).
Question 3: How should I prepare and store this compound for my experiments?
Answer: this compound is a white powder that is freely soluble in methanol, ethanol, and chloroform, but practically insoluble in water.[1] Proper preparation and storage are critical for maintaining its activity.
Troubleshooting Guide:
-
Issue: Lack of drug effect, which may be due to degradation or precipitation.
-
Potential Cause: Improper dissolution or storage of this compound.
-
Solution:
-
Preparation: Prepare a stock solution in an appropriate solvent like DMSO or ethanol at a high concentration. For your final working solution, dilute the stock in your culture medium, ensuring the final solvent concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
In Vivo Studies
Question 4: How can I maintain a stable plasma concentration of this compound in my animal models given its short half-life?
Answer: Maintaining a steady-state plasma concentration of this compound in animal models like mice or rats is a significant challenge due to its rapid metabolism and elimination.[6] The experimental design must account for this to achieve meaningful results.
Troubleshooting Guide:
-
Issue: High variability in blood glucose levels or inconsistent effects on insulin secretion in animal studies.
-
Potential Cause: Fluctuating plasma concentrations of this compound due to its short half-life.
-
Solutions:
-
Frequent Dosing: Administering this compound more frequently (e.g., every 1-2 hours) can help maintain more stable plasma levels. However, this can be labor-intensive and stressful for the animals.
-
Continuous Infusion: For studies requiring stable drug exposure, consider using osmotic minipumps for continuous subcutaneous infusion. This method provides a constant and reproducible delivery of the drug over a defined period.
-
Oral Gavage Timing: If using oral gavage, administer this compound 1 to 30 minutes before a meal or glucose challenge to mimic its clinical use and capture its maximal effect on postprandial glucose.[3][9]
-
Question 5: What dosage of this compound should I use in my animal studies?
Answer: The appropriate dosage will depend on the animal model, the route of administration, and the intended therapeutic effect.
Troubleshooting Guide:
-
Issue: Lack of a significant effect on blood glucose or insulin levels.
-
Potential Cause: The dose is too low to achieve a therapeutic concentration.
-
Solution: Refer to published studies for guidance on appropriate dosage ranges. For example, in Zucker Fatty rats, a dose of 50 mg/kg has been used in combination therapy studies.[10] It is crucial to perform a dose-finding study in your specific animal model to determine the optimal dose that produces the desired pharmacological effect without causing significant hypoglycemia.
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay with Pancreatic Islets or β-cell Lines
This protocol is designed to assess the acute effects of this compound on insulin secretion.
Materials:
-
Isolated pancreatic islets or β-cell line (e.g., INS-1, MIN6, BRIN-BD11)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulated)
-
This compound stock solution (e.g., in DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell Preparation: Culture pancreatic islets or β-cells to the desired confluence.
-
Pre-incubation: Gently wash the cells twice with KRBB containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRBB containing low glucose (basal) or high glucose (stimulated) with or without different concentrations of this compound.
-
Incubate for a short period, for example, 30-60 minutes, at 37°C.
-
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the effect of this compound on glucose tolerance.
Materials:
-
Mice (e.g., C57BL/6 or a diabetic model like db/db mice)
-
This compound solution for oral gavage
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein.
-
This compound Administration: Administer this compound or vehicle via oral gavage. A typical administration time is 15-30 minutes before the glucose challenge.
-
Glucose Challenge: Administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Stimulates insulin secretion by closing KATP channels on pancreatic β-cells. | [1][4] |
| Elimination Half-life | Approximately 1.5 hours | [2][3] |
| Time to Peak Plasma Concentration | Within 1 hour after oral administration | [3] |
| Duration of Action | Approximately 1.5 to 2 hours | [3] |
| Metabolism | Extensively metabolized in the liver, primarily by CYP2C9 and to a lesser extent by CYP3A4. | [1][11] |
| Excretion | Primarily in the urine (83%) and feces (10%). | [3] |
Visualizations
Diagram 1: this compound's Mechanism of Action on Pancreatic β-cells
Caption: Workflow for an in vivo OGTT with this compound.
References
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This compound: Package Insert / Prescribing Information / MOA - Drugs.com. (n.d.). Retrieved from [Link]
-
Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). Retrieved from [Link]
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What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
- Keating, G. M., & Figgitt, D. P. (2002). This compound: a review of its use in the management of type 2 diabetes mellitus. Drugs, 62(11), 1639–1668.
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Anti-diabetic Drug this compound Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]
- Hu, S. (2003). The mechanisms underlying the unique pharmacodynamics of this compound. Diabetologia, 46 Suppl 1, M37-43.
- Halas, C. J. (2001). This compound. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 58(13), 1200–1205.
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This compound 120mg Tablet: A Comprehensive Clinical Profile - GlobalRx. (n.d.). Retrieved from [Link]
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- Campbell, R. K. (2000). This compound--a new therapeutic option for type 2 diabetes.
- Abdel-Wahab, Y. H., O'Harte, F. P., Barnett, C. R., & Flatt, P. R. (2003). Acute and long-term effects of this compound on insulin secretory pathways. British journal of pharmacology, 138(7), 1313–1320.
-
Zucker Fatty Rat Model - Charles River. (n.d.). Retrieved from [Link]
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Repaglinide, this compound and sulfonylurea are agents used for treatment of type II diabetes. - ClinPGx. (n.d.). Retrieved from [Link]
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Starlix | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]
- Smith, D. A., Beaumont, K., Maurer, T. S., & Di, L. (2018). Relevance of Half-Life in Drug Design. Journal of medicinal chemistry, 61(10), 4273–4282.
- Hu, S., & Dunning, B. E. (2001). Effectiveness of this compound on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas. Experimental diabetes research, 2(2), 73–81.
- Smith, D. A., Beaumont, K., Maurer, T. S., & Di, L. (2018). Relevance of Half-Life in Drug Design. Journal of medicinal chemistry, 61(10), 4273–4282.
- Nagashima, K., Takahashi, M., Tsuchikura, S., Iwanaga, K., Ikeda, Y., & Abe, M. (2010). Combination therapy with this compound and vildagliptin improves postprandial metabolic derangements in Zucker fatty rats. European journal of pharmacology, 644(1-3), 267–273.
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Starlix, INN-nateglinide - EMA. (n.d.). Retrieved from [Link]
- Dabrowski, M., & Gissel, H. (2004). The Impact of ATP-Sensitive K+ Channel Subtype Selectivity of Insulin Secretagogues for the Coronary Vasculature and the Myocardium. Diabetes, 53 Suppl 3, S162-168.
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Starlix | European Medicines Agency - ClinPGx. (n.d.). Retrieved from [Link]
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STARLIX (this compound) tablets, for oral use - accessdata.fda.gov. (n.d.). Retrieved from [Link]
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This compound - Wikipedia. (n.d.). Retrieved from [Link]
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Dose-dependent effects of mitiglinide on K channels. COS-1 AT P - ResearchGate. (n.d.). Retrieved from [Link]
- Sekerci, G., Yuksel, F., & Tekin, S. (2023). Cytotoxic and genotoxic effects of this compound on human ovarian, prostate, and colon cancer cell lines. Annals of Medical Research, 30(4), 415-420.
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This compound TABLETS - accessdata.fda.gov. (n.d.). Retrieved from [Link]
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Cytotoxic and genotoxic effects of this compound on human ovarian, prostate, and colon cancer cell lines | Annals of Medical Research. (2023, April 28). Retrieved from [Link]
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How to control for food intake variability in Nateglinide feeding studies.
A Guide to Controlling for Food Intake Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you design and execute robust Nateglinide feeding studies by effectively controlling for the critical variable of food intake.
Introduction: The this compound-Food Intake Nexus
This compound is a short-acting insulin secretagogue belonging to the meglitinide class of oral antihyperglycemic agents.[1][2] Its primary mechanism involves the closure of ATP-dependent potassium (KATP) channels on pancreatic β-cells.[3][4] This action leads to cell depolarization, an influx of calcium, and subsequent, rapid insulin secretion.[2][4] A key feature of this compound is its glucose-dependent and transient action, which helps restore the physiological early-phase insulin release that is often impaired in type 2 diabetes.[5][6] This rapid onset and short duration of action make it particularly effective at managing postprandial (after-meal) glucose spikes.[2][5]
This compound's Mechanism of Action
To understand the importance of controlling food intake, it is crucial to grasp this compound's signaling pathway.
Caption: this compound signaling pathway in pancreatic β-cells.
Frequently Asked Questions (FAQs)
Q1: Why is controlling for food intake so critical in this compound studies?
This compound's efficacy is directly tied to meal consumption. It is designed to be taken 1 to 30 minutes before a meal to counter the subsequent rise in blood glucose.[7][8] If food intake is not standardized, you introduce significant variability:
-
Variable Glycemic Challenge: The amount and composition of food determine the postprandial glucose load. Inconsistent meals will lead to inconsistent glycemic challenges, making it difficult to assess this compound's true effect.
-
Risk of Hypoglycemia: The FDA label for this compound explicitly states that if a meal is skipped, the corresponding dose should also be skipped to reduce the risk of hypoglycemia.[7][8] In a research setting, ad libitum feeding can lead to unpredictable eating patterns, increasing the risk of hypoglycemic events if the drug is administered on a fixed schedule.
-
Confounding Variables: Changes in body weight or other metabolic parameters could be due to differences in food consumption rather than a direct effect of the drug.
Q2: What is the first step I should take to ensure consistency in my animal feeding studies?
The first and most crucial step is to implement a proper acclimatization period . Animals, especially rodents, experience stress during transportation, which can affect their physiology and behavior, including their eating habits.[9]
-
Recommendation: A minimum 72-hour acclimation period is required for rodents before any experimental procedures.[10][11] However, for sensitive metabolic studies, extending this period to one week is highly recommended to allow for physiological, psychological, and nutritional stabilization.[9][12][13] During this time, animals should have ad libitum access to the standard diet and water that will be used during the study.
Q3: What are the primary study designs to control for food intake, and which is best for this compound?
There are several study designs to consider, each with its own advantages and disadvantages. The choice depends on your specific research question and resources.
| Study Design | Description | Pros for this compound Studies | Cons for this compound Studies |
| Parallel Group | Each group of subjects receives a different treatment simultaneously.[14] | Simple to design and execute. No risk of carryover effects. | Requires a larger number of subjects. Inter-subject variability can be high. |
| Crossover | Each subject receives all treatments in a sequential order, acting as their own control.[15][16] | Statistically efficient, requiring fewer subjects.[17] Reduces inter-subject variability. Ideal for a drug with a short half-life like this compound. | Requires a washout period between treatments.[18] Longer study duration per subject. Potential for carryover effects if washout is inadequate. |
| Pair-Feeding | The food intake of a control group is restricted to match that of the treatment group.[19] | Helps to isolate the drug's effect from those caused by changes in food intake. | Can be labor-intensive. May induce stress in the pair-fed animals due to restricted feeding.[20] Can inflate Type I error rates if not analyzed correctly.[21][22] |
Recommendation: For this compound, a crossover design is often the most powerful and efficient approach due to the drug's short-acting nature.[23] The reduced inter-subject variability is a significant advantage in metabolic studies.
Caption: Decision tree for selecting a study design.
Q4: How can I standardize the diet in my studies?
Dietary standardization is non-negotiable for high-quality data.
-
Preclinical Studies: Use a fixed, purified diet from a reputable supplier. Avoid lot-to-lot variability by purchasing a single large batch for the entire study. Store the diet according to the manufacturer's instructions to prevent degradation of nutrients.
-
Clinical Trials: All subjects should receive identical, standardized meals.[24] These meals should be prepared in a metabolic kitchen to ensure consistency in macronutrient content, caloric value, and volume.[25][26] A mixed-meal tolerance test (MMTT) with a standardized liquid or solid meal is a common approach.[24][27]
Q5: How should I handle data analysis when food intake is a variable?
Even with the best controls, some variability in food intake may persist.
-
Analysis of Covariance (ANCOVA): If you are using a parallel-group design and have measured food intake for each subject, you can include food intake as a covariate in your statistical model.[28] This allows you to statistically adjust for the influence of food intake on your outcome variables. It is crucial to perform this adjustment, especially in pair-feeding studies, to avoid inflated error rates.[21][22]
-
Report Food Intake Data: Always report the food intake data for all groups. This transparency is essential for the proper interpretation of your results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in food intake within the same group. | - Insufficient acclimatization period.- Stress from housing conditions or procedures.- Palatability issues with the diet. | - Ensure a minimum 72-hour acclimatization period, preferably longer.[10][11]- Minimize environmental stressors (noise, light cycles, handling).- If using a new diet, ensure it's palatable to the animals. |
| Unexpected hypoglycemia in the this compound group. | - Mismatch between drug administration and mealtime.- Animals are not eating the provided food. | - Administer this compound 1-30 minutes before the meal.[7]- Directly observe animals to ensure they consume their meal after dosing.- In preclinical studies, consider using automated feeders that can link drug administration to a feeding event.[29][30] |
| No significant difference between this compound and placebo groups. | - Food intake variability is masking the drug's effect.- The glycemic challenge from the meal is too low. | - Implement stricter dietary controls (e.g., pair-feeding or crossover design).- Ensure the standardized meal provides a sufficient glycemic load to observe a therapeutic effect.- Analyze food intake as a covariate to statistically control for its effect.[28] |
| Weight loss in the pair-fed control group. | - The treatment group is experiencing anorexia, leading to reduced food for the control group. | - This is an expected outcome if the drug induces anorexia. The purpose of the pair-fed group is to model the metabolic effects of this reduced intake alone.[19]- Clearly distinguish between the direct metabolic effects of the drug and the secondary effects of reduced food intake in your analysis. |
Experimental Protocols
Protocol 1: Crossover Study Design for this compound in Rodents
This protocol outlines a two-period, two-sequence crossover design.
-
Acclimatization: Acclimate animals for at least 72 hours upon arrival.[11] House them individually to allow for accurate food intake measurement.
-
Randomization: Randomly assign animals to one of two sequences:
-
Sequence A-B: this compound in Period 1, Placebo in Period 2.
-
Sequence B-A: Placebo in Period 1, this compound in Period 2.
-
-
Period 1 (e.g., 7 days):
-
Provide a pre-weighed amount of standardized diet at a specific time each day.
-
Administer the assigned treatment (this compound or placebo) via the chosen route (e.g., oral gavage) 10-15 minutes before presenting the food.
-
Measure food intake over a 24-hour period by weighing the remaining food.
-
Collect outcome measures (e.g., blood glucose at various time points, body weight).
-
-
Washout Period (e.g., 7-14 days):
-
Cease all treatments.
-
Continue to provide the standardized diet and measure food intake.
-
The duration should be sufficient for all physiological effects of this compound to dissipate. A period of 5-7 times the drug's half-life is a general rule.
-
-
Period 2 (e.g., 7 days):
-
Administer the alternate treatment to each animal.
-
Repeat the procedures from Period 1.
-
-
Data Analysis:
-
Test for carryover effects. If none are present, analyze the data using a paired statistical test (e.g., paired t-test or repeated measures ANOVA) to compare the effects of this compound versus placebo within the same animals.[15]
-
Caption: Experimental workflow for a crossover study.
Protocol 2: Pair-Feeding in a Rodent Study
This protocol is for a parallel-group study where one control group is pair-fed.
-
Group Allocation: Randomly assign animals to three groups:
-
Control (Ad Libitum): Receives vehicle and has free access to food.
-
This compound: Receives the drug and has free access to food.
-
Pair-Fed Control: Receives vehicle and will have its food intake matched to the this compound group.
-
-
Daily Procedure:
-
Administer this compound or vehicle to the respective groups at a fixed time each day.
-
Measure the 24-hour food intake of each animal in the This compound group .
-
Calculate the average food intake for the this compound group.
-
On the following day, provide each animal in the Pair-Fed Control group with the average amount of food consumed by the this compound group on the previous day.[31]
-
-
Duration: Continue this procedure for the duration of the study.
-
Data Analysis:
References
- SmartFeeder - Tactile Robotics. (n.d.).
-
Lo, C. C., & Thiele, T. E. (2012). Assessment of feeding behavior in laboratory mice. Journal of visualized experiments : JoVE, (63), e3771. Retrieved from [Link]
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Hu, S. (2002). This compound: a structurally novel, short-acting, hypoglycemic agent. Expert opinion on investigational drugs, 11(10), 1461–1472. Retrieved from [Link]
-
Peterson, C. M., Gheller, B. J., & Allison, D. B. (2025). Pair-Feeding Study Designs Can Create Biases and Inflate Type I Error Rates: A Simulation Study. Obesity (Silver Spring, Md.). Retrieved from [Link]
-
Washington State University IACUC. (n.d.). Policy #12 “Acclimation and Stabilization of Animals Used for Research or Teaching”. Retrieved from [Link]
-
PharmGKB. (n.d.). Anti-diabetic Drug this compound Pathway, Pharmacokinetics. Retrieved from [Link]
-
Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of this compound?. Retrieved from [Link]
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FDA. (n.d.). STARLIX® (this compound) tablets, for oral use. Retrieved from [Link]
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Phenome Technologies. (n.d.). Automated Feeders. Retrieved from [Link]
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Hanefeld, M., Bouter, K. P., Dickinson, S., & Guitard, C. (2001). Efficacy and Safety of this compound in Type 2 Diabetic Patients with Modest Fasting Hyperglycemia. The Journal of Clinical Endocrinology & Metabolism, 86(9), 4193–4198. Retrieved from [Link]
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McLeod, J. F., Vaglio, A. I., & Gauthier, S. M. (1998). The effect of food on the oral bioavailability and the pharmacodynamic actions of the insulinotropic agent this compound in healthy subjects. British journal of clinical pharmacology, 46(2), 123–127. Retrieved from [Link]
-
Peterson, C. M., Gheller, B. J., & Allison, D. B. (2025). Pair-Feeding Study Designs Can Create Biases and Inflate Type I Error Rates: A Simulation Study. Obesity (Silver Spring, Md.). Retrieved from [Link]
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FDA. (n.d.). Starlix. Retrieved from [Link]
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Russell, J. C., Graham, S. E., & Dolphin, P. J. (2001). Pair feeding-mediated changes in metabolism: stress response and pathophysiology in insulin-resistant, atherosclerosis-prone JCR:LA-cp rats. Metabolism: clinical and experimental, 50(5), 588–596. Retrieved from [Link]
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Derosa, G., & Maffioli, P. (2007). A review of this compound in the management of patients with type 2 diabetes. Vascular health and risk management, 3(6), 803–812. Retrieved from [Link]
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Materials and Methods Pair Feeding Experiment. (n.d.). Retrieved from [Link]
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25lb Pet-Agree Galvanized Rodent Resitant Automatic Pet Feeder. (n.d.). Retrieved from [Link]
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FDA. (n.d.). FDA Label for this compound Tablet Oral - Indications, Usage & Precautions. Retrieved from [Link]
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Shingler, H., O'Connor, S., & Rassam, A. (2002). The Effect of this compound Taken With Food on Gastric Emptying Rates in Healthy Subjects. The Journal of Clinical Pharmacology, 42(7), 786-792. Retrieved from [Link]
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Hollander, P. A., Schwartz, S. L., & Van, J. R. (2001). Mealtime glucose regulation with this compound in healthy volunteers: comparison with repaglinide and placebo. Diabetes care, 24(6), 983–988. Retrieved from [Link]
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Boston University IACUC. (n.d.). Acclimation of Rodents. Retrieved from [Link]
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Obernier, J. A., & Baldwin, R. L. (2006). Establishing an Appropriate Period of Acclimatization Following Transportation of Laboratory Animals. ILAR journal, 47(4), 364–369. Retrieved from [Link]
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Keilson, L., Mather, S., Walter, Y. H., & McLeod, J. F. (1999). Mealtime glucose regulation by this compound in type-2 diabetes mellitus. Clinical drug investigation, 18(6), 457–464. Retrieved from [Link]
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Obernier, J. A., & Baldwin, R. L. (2006). Establishing an Appropriate Period of Acclimatization Following Transportation of Laboratory Animals. ILAR journal, 47(4), 364–369. Retrieved from [Link]
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Groenwold, R. H., Klungel, O. H., & van der Graaf, Y. (2017). Methods for the Selection of Covariates in Nutritional Epidemiology Studies. The Journal of nutrition, 147(12), 2265–2271. Retrieved from [Link]
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Archer, E., Pavela, G., & Lavie, C. J. (2019). Adjusting for covariates representing potential confounders, mediators, or competing predictors in the presence of measurement error: Dispelling a potential misapprehension and insights for optimal study design with nutritional epidemiology examples. F1000Research, 8, 188. Retrieved from [Link]
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Wellek, S., & Blettner, M. (2012). Considerations for crossover design in clinical study. Deutsches Arzteblatt international, 109(15), 276–281. Retrieved from [Link]
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Zhang, S., Midthune, D., Kipnis, V., & Carroll, R. J. (2011). A new method for estimating the usual intake distribution for episodically consumed foods with application to dietary data. The annals of applied statistics, 5(2A), 906–924. Retrieved from [Link]
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Kulovitz, M., & Kravitz, L. (2016). Eating Frequency, Food Intake, and Weight: A Systematic Review of Human and Animal Experimental Studies. Frontiers in nutrition, 3, 46. Retrieved from [Link]
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Technical Support Center: Validating Nateglinide's Mechanism of Action in a New Cell Line
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for validating the mechanism of action of Nateglinide in a novel cell line. This document offers detailed protocols, troubleshooting advice, and foundational scientific principles to ensure experimental robustness and data integrity.
Introduction to this compound
This compound is an oral hypoglycemic agent belonging to the meglitinide class, used in the management of type 2 diabetes mellitus.[1][2] Structurally, it is a D-phenylalanine derivative, distinct from sulfonylureas.[3][4][5] Its primary therapeutic effect is the stimulation of insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][6] This characteristic allows for effective control of postprandial (after-meal) blood glucose levels while minimizing the risk of hypoglycemia.[6][7] this compound is known for its rapid onset and short duration of action, stimulating insulin secretion within 20 minutes of oral administration, with effects lasting for about 1.5 to 2 hours.[1][8]
Core Mechanism of Action
The established mechanism of this compound involves its interaction with the ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells.[6][7][9] The process unfolds as follows:
-
Binding to KATP Channels: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[7]
-
Channel Closure: This binding event induces the closure of the KATP channels.[1][2][6]
-
Membrane Depolarization: The closure of these channels alters the cell's membrane potential, leading to depolarization.[1][6]
-
Calcium Influx: The change in membrane voltage triggers the opening of voltage-dependent calcium channels.[6][10]
-
Insulin Exocytosis: The subsequent influx of calcium ions into the cell stimulates the fusion of insulin-containing granules with the cell membrane, resulting in the release of insulin into the bloodstream.[6][11][12]
A key feature of this compound's action is its glucose dependency; its effectiveness in closing KATP channels and stimulating insulin release is significantly enhanced at higher glucose concentrations.[3][6][13]
Part 1: Initial Cell Line Characterization
Before proceeding with mechanism-of-action studies, it is crucial to confirm that the new cell line is a suitable model. This involves verifying the presence and functionality of the key molecular machinery involved in insulin secretion.
FAQ: Initial Cell Line Suitability
-
Q1: What are the essential components my new cell line must express to be a valid model for this compound studies?
-
A1: Your cell line must express the fundamental components of the glucose-stimulated insulin secretion (GSIS) pathway.[11][14] This includes glucose transporters (like GLUT1 or GLUT2), the subunits of the KATP channel (Kir6.2 and SUR1), and voltage-gated calcium channels. You should also confirm that the cells synthesize and store insulin.
-
-
Q2: How can I confirm the expression of these key proteins?
-
A2: A combination of molecular biology techniques is recommended. Use RT-qPCR to detect the mRNA transcripts of KCNJ11 (encoding Kir6.2) and ABCC8 (encoding SUR1). Follow up with Western blotting or immunofluorescence to confirm protein expression and localization.
-
-
Q3: My cell line expresses the necessary components, but how do I know if they are functional?
-
A3: Functional validation is critical. You can assess the functionality of the GSIS pathway by performing a glucose-stimulated insulin secretion assay. A robust response to high glucose (e.g., 16.7 mM) compared to a basal glucose level (e.g., 3 mM) indicates a functional pathway.
-
Experimental Workflow: Initial Cell Line Validation
Caption: Workflow for initial cell line validation.
Part 2: Core Experiments for Mechanism of Action Validation
Once the cell line is validated, the following experiments will directly test this compound's mechanism of action.
Experiment 1: this compound-Stimulated Insulin Secretion
This experiment aims to demonstrate that this compound induces insulin secretion and to characterize the dose-response relationship.
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 3 mM) and pre-incubate for 1-2 hours to establish a basal state.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing either low (3 mM) or high (16.7 mM) glucose, supplemented with a range of this compound concentrations (e.g., 0.1 µM to 100 µM). Include appropriate controls:
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA kit.
Expected Results & Interpretation:
| Condition | Expected Insulin Secretion | Rationale |
| Low Glucose (3 mM) | Basal | Establishes baseline secretion. |
| High Glucose (16.7 mM) | Significantly Increased | Confirms a functional GSIS pathway. |
| Low Glucose + this compound | Dose-dependent Increase | Demonstrates this compound's ability to stimulate insulin secretion independent of high glucose. |
| High Glucose + this compound | Synergistic Increase | Shows the glucose-dependent potentiation of this compound's effect.[13] |
Experiment 2: Patch-Clamp Electrophysiology
This is the gold-standard technique to directly measure the effect of this compound on KATP channel activity.
Protocol (Whole-Cell Configuration):
-
Cell Preparation: Prepare single-cell suspensions for patch-clamp recording.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The pipette solution should contain a low ATP concentration to ensure KATP channels are open.
-
Establish Whole-Cell Configuration: Form a gigaseal and rupture the cell membrane to achieve the whole-cell configuration.
-
Record Basal Current: Hold the cell at a constant membrane potential (e.g., -70 mV) and record the outward K+ current through the KATP channels.
-
Drug Application: Perfuse the cell with a solution containing this compound.
-
Measure Current Inhibition: Observe the reduction in the outward K+ current, indicating channel closure.
Expected Results & Interpretation:
-
Application of this compound should cause a rapid and reversible block of the KATP channel current.[3]
-
The extent of the block should be dose-dependent.
-
Comparing the kinetics of this compound to a sulfonylurea like Glibenclamide can highlight this compound's characteristic "fast on-fast off" effect.[7]
Experiment 3: Intracellular Calcium Imaging
This experiment visualizes the downstream effect of KATP channel closure—an increase in intracellular calcium.
Protocol:
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging Setup: Use a fluorescence microscope equipped for ratiometric imaging.
-
Baseline Measurement: Perfuse the cells with a low-glucose buffer and record the baseline fluorescence ratio.
-
Stimulation: Perfuse the cells with the same buffer containing this compound.
-
Data Analysis: Monitor the change in fluorescence ratio, which corresponds to the change in intracellular calcium concentration.
Expected Results & Interpretation:
-
The addition of this compound should lead to a rapid increase in intracellular calcium concentration.
-
This increase should be dependent on the presence of extracellular calcium, confirming that the influx is from the outside.
Part 3: Troubleshooting and Advanced Validation
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No insulin secretion in response to this compound. | 1. Non-functional or absent KATP channels. 2. Defective downstream signaling (e.g., voltage-gated calcium channels). | 1. Re-verify Kir6.2/SUR1 expression and functionality using patch-clamp. 2. Test for response to a direct depolarizing agent like potassium chloride (KCl) to bypass the KATP channel. A response to KCl but not this compound points to a KATP channel issue. |
| Weak or inconsistent response to this compound. | 1. Sub-optimal drug concentration. 2. Cell health issues. | 1. Perform a detailed dose-response curve. 2. Check cell viability (e.g., with a Trypan Blue assay). |
| High basal insulin secretion. | 1. Cell stress or over-confluency. 2. Issues with the pre-incubation step. | 1. Ensure cells are seeded at an appropriate density. 2. Increase the duration of the pre-incubation step in low-glucose buffer. |
Advanced Validation: Investigating Binding Specificity
For a more in-depth validation, you can investigate the specificity of this compound's binding site on the SUR1 subunit.
-
Site-Directed Mutagenesis: It has been shown that mutating specific amino acid residues in the SUR1 subunit can affect the binding of different KATP channel blockers. For instance, a mutation at serine 1237 of SUR1 has been reported to abolish the effects of this compound while not affecting other drugs like Repaglinide.[19][20][21][22] Creating a cell line with this mutation and repeating the above experiments can provide strong evidence for a specific binding interaction.
This compound Signaling Pathway
Caption: this compound's mechanism of action in pancreatic β-cells.
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- Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8).
- Hu, S., et al. (2002). Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action. PubMed.
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- Goodpaster, B. H., & Sejling, A.-S. (2018). Mechanisms of the Amplifying Pathway of Insulin Secretion in the β Cell. PMC - NIH.
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- De Rosa, G., et al. (2009). This compound and glibenclamide metabolic effects in naïve type 2 diabetic patients treated with metformin. PubMed.
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Validation & Comparative
A Comparative Analysis of Nateglinide and Repaglinide: Unraveling the Nuances of SUR1 Binding Affinity
For researchers and drug development professionals in the field of metabolic diseases, a deep understanding of the molecular interactions between therapeutics and their targets is paramount. Nateglinide and Repaglinide, both members of the meglitinide class of insulin secretagogues, offer a compelling case study in how subtle differences in binding affinity and kinetics can translate into distinct clinical profiles. This guide provides an in-depth comparative analysis of their binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel, supported by experimental data and methodologies.
Introduction to Meglitinides: A Class Apart
This compound and Repaglinide are orally administered anti-diabetic agents prescribed for the management of type 2 diabetes mellitus.[1][2] Unlike sulfonylureas, they are characterized by a rapid onset and short duration of action, making them particularly effective in controlling postprandial glucose excursions.[1][2][3] Their therapeutic effect is achieved by stimulating insulin secretion from pancreatic β-cells, a process initiated by their binding to the SUR1 subunit of the KATP channel.[1][2][4]
The Molecular Dance: Mechanism of Action at the KATP Channel
The KATP channel in pancreatic β-cells is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits and four SUR1 subunits.[1] In a resting state, these channels are open, allowing potassium ions to flow out of the cell and maintaining a negative membrane potential.
Both this compound and Repaglinide exert their effects by binding to the SUR1 subunit, which acts as the regulatory component of the channel.[1][4] This binding event triggers the closure of the KATP channel, leading to a decrease in potassium efflux. The subsequent membrane depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions. This rise in intracellular calcium is the critical signal that initiates the exocytosis of insulin-containing granules from the β-cell.[2]
Caption: Signaling pathway of this compound and Repaglinide in pancreatic β-cells.
A Tale of Two Affinities: A Head-to-Head Comparison
While both drugs target SUR1, crucial differences exist in their binding affinities and specific interaction sites. Experimental data reveals that Repaglinide exhibits a significantly higher binding affinity for the SUR1 subunit compared to this compound.[5][6][7] This is reflected in their half-maximal inhibitory concentrations (IC50) for KATP channel currents.
| Drug | IC50 (nmol/l) | KD (nmol/l) | Binding Site on SUR1 |
| Repaglinide | 21 | 0.40 | Distinct from this compound/Tolbutamide site |
| This compound | 800 | Not reported | Overlaps with Tolbutamide binding site (involving Serine 1237) |
| Data sourced from Hansen et al. (2002).[5][6] |
These data clearly indicate that Repaglinide is a more potent inhibitor of the KATP channel. Furthermore, studies have shown that this compound's binding site on SUR1 overlaps with that of the sulfonylurea tolbutamide and involves the amino acid residue Serine 1237.[5][6][7] In contrast, Repaglinide's binding is unaffected by mutations at this site, suggesting a distinct binding pocket.[5][6] Repaglinide appears to have two binding sites in common with sulfonylureas, as well as a unique binding site.[4]
Quantifying the Interaction: Experimental Methodologies
The determination of binding affinity is a cornerstone of drug discovery and development. Two primary techniques employed for such measurements are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assay
This technique is a gold standard for quantifying the interaction between a ligand and its receptor.[8] It typically involves a competition assay where a radiolabeled ligand and an unlabeled test compound compete for binding to the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for SUR1
-
Membrane Preparation: Pancreatic β-cell lines or tissues expressing the KATP channel are homogenized and centrifuged to isolate the cell membrane fraction containing the SUR1 receptor.[9] The protein concentration of the membrane preparation is determined using a standard protein assay.[9]
-
Assay Setup: The assay is performed in a 96-well plate format.[9] Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]Repaglinide), and varying concentrations of the unlabeled competitor drug (this compound or unlabeled Repaglinide).[8][9]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[8][9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[8]
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that provides detailed kinetic information about molecular interactions, including association (kon) and dissociation (koff) rates.[10][11]
Experimental Protocol: SPR Analysis of Drug-SUR1 Interaction
-
Sensor Chip Preparation: The SUR1 protein is immobilized onto the surface of a sensor chip.[10]
-
Analyte Injection: A solution containing the drug (this compound or Repaglinide) at various concentrations is flowed over the sensor chip surface.[10]
-
Signal Detection: The binding of the drug to the immobilized SUR1 protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.[10]
-
Kinetic Analysis: The resulting sensorgram, a plot of the SPR signal versus time, is analyzed to determine the association and dissociation rate constants. The equilibrium dissociation constant (KD) is then calculated as the ratio of koff to kon.[10]
Clinical Implications: From Bench to Bedside
The observed differences in binding affinity and kinetics have significant clinical ramifications, influencing the pharmacokinetic and pharmacodynamic profiles of this compound and Repaglinide.
-
Potency and Dosing: Repaglinide's higher affinity translates to greater potency, which is reflected in its lower therapeutic dose compared to this compound.[1]
-
Onset and Duration of Action: Both drugs have a rapid onset of action, with peak plasma concentrations reached within an hour.[1][3] However, the duration of action differs. The time for recovery from KATP channel closure is approximately 30 minutes for this compound and about 3 hours for Repaglinide.[12] This suggests that despite similar pharmacokinetic half-lives, Repaglinide's effect on insulin secretion is more prolonged.[12]
-
Risk of Hypoglycemia: The shorter duration of action of this compound is associated with a lower risk of late postprandial hypoglycemia compared to longer-acting secretagogues.[1] While both have a lower risk than sulfonylureas, some studies suggest a slightly higher incidence of hypoglycemia with Repaglinide compared to this compound, which may be attributed to its more sustained action.[3][12]
-
Metabolism: Both drugs are metabolized in the liver, primarily by cytochrome P450 enzymes.[13][14][15] this compound is mainly metabolized by CYP2C9 and to a lesser extent by CYP3A4, while Repaglinide is metabolized by CYP2C8 and CYP3A4.[13][14][15] This difference in metabolic pathways is a crucial consideration for potential drug-drug interactions.
Conclusion
For researchers and drug development professionals, this comparative analysis underscores the importance of detailed molecular characterization. The distinct binding affinities and interaction sites of this compound and Repaglinide on the SUR1 receptor provide a clear example of how subtle molecular differences can lead to clinically meaningful variations in drug action. A thorough understanding of these nuances is essential for the rational design of future generations of insulin secretagogues with optimized efficacy and safety profiles.
References
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Fava, S. (2013). The role of this compound and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus. Expert Opinion on Pharmacotherapy, 14(18), 2445-2453. [Link]
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Picmonic. (n.d.). Repaglinide and this compound (Meglitinides). Picmonic.com. [Link]
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JoVE. (2024). Oral Hypoglycemic Agents: Glinides. [Link]
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Hage, D. S., et al. (2022). Characterization of binding by repaglinide and this compound with glycated human serum albumin using high-performance affinity microcolumns. Journal of Chromatography B, 1211, 123491. [Link]
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Hansen, A. M., et al. (2002). Differential Interactions of this compound and Repaglinide on the Human β-Cell Sulphonylurea Receptor 1. Diabetes, 51(9), 2789–2795. [Link]
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deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery?[Link]
-
Sartorius. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. [Link]
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A Head-to-Head Comparison of Nateglinide and Glibenclamide on Insulin Secretion Dynamics: A Technical Guide
This guide provides a comprehensive, head-to-head comparison of Nateglinide and Glibenclamide, two prominent insulin secretagogues, with a specific focus on their differential effects on the dynamics of insulin secretion. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and the experimental methodologies used to elucidate their distinct profiles.
Introduction: The Critical Role of Insulin Secretagogues in Type 2 Diabetes Management
Type 2 Diabetes Mellitus (T2DM) is characterized by a progressive decline in pancreatic β-cell function and an inability to secrete adequate amounts of insulin to maintain glucose homeostasis. A key feature in the early stages of T2DM is the loss of the first-phase insulin secretion, a rapid burst of insulin released in response to a meal, which is crucial for suppressing hepatic glucose production and managing postprandial glucose excursions.[1][2] Insulin secretagogues are a class of oral hypoglycemic agents that directly stimulate the pancreatic β-cells to release insulin, thereby helping to control blood glucose levels.[3][4] This guide focuses on two such agents, this compound and Glibenclamide (also known as Glyburide), which, despite sharing a common target, exhibit markedly different effects on the dynamics of insulin secretion.
This compound , a D-phenylalanine derivative, is a member of the meglitinide class of insulin secretagogues.[5][6] It is characterized by a rapid onset and short duration of action, designed to mimic the physiological prandial insulin release.[7][8] In contrast, Glibenclamide is a second-generation sulfonylurea with a more prolonged duration of action.[3][4][9] Understanding the distinct kinetic and dynamic properties of these two drugs is paramount for optimizing therapeutic strategies in T2DM.
Mechanism of Action: A Tale of Two Binders
Both this compound and Glibenclamide exert their insulinotropic effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[3][4][5][10] The binding of these drugs leads to the closure of the KATP channels, which in turn causes membrane depolarization. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell. The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[3][4][7]
The critical difference between this compound and Glibenclamide lies in their binding kinetics to the SUR1 receptor. This compound binds rapidly and reversibly to a distinct site on the SUR1 subunit, leading to a "fast on-fast off" effect.[8][11] This rapid association and dissociation are responsible for its quick but transient stimulation of insulin secretion.[8] Glibenclamide, on the other hand, binds with higher affinity and dissociates more slowly, resulting in a more sustained closure of the KATP channels and a prolonged period of insulin release.[12]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound and Glibenclamide in pancreatic β-cells.
Head-to-Head Comparison of Insulin Secretion Dynamics
The differing binding kinetics of this compound and Glibenclamide translate into distinct profiles of insulin secretion, particularly concerning the restoration of the physiological biphasic insulin release pattern.
First-Phase vs. Second-Phase Insulin Secretion
A key advantage of this compound is its ability to preferentially restore the early or first-phase of insulin secretion in response to a meal.[1][8] This rapid, short-lived insulin release helps to effectively control postprandial glucose spikes.[13][14] In contrast, Glibenclamide, with its prolonged action, stimulates both first and second-phase insulin secretion, but its slower onset may not adequately address the initial post-meal glucose surge.[15] Furthermore, the sustained insulin release with Glibenclamide can lead to hyperinsulinemia between meals, increasing the risk of hypoglycemia.[9][12]
Comparative Efficacy and Safety
Clinical studies have consistently demonstrated that this compound leads to a more rapid and shorter-lasting insulin response compared to Glibenclamide.[13][16] While both drugs can effectively lower HbA1c levels, this compound's profile is associated with better control of postprandial hyperglycemia.[1][17][18] Conversely, Glibenclamide tends to have a greater effect on fasting plasma glucose due to its longer duration of action.[1][13]
A significant clinical differentiator is the risk of hypoglycemia. The prolonged hyperinsulinemia induced by Glibenclamide carries a higher risk of hypoglycemic events, especially in elderly patients or those with irregular eating habits.[9] this compound's rapid and transient action, which is more closely tied to mealtimes, is associated with a lower incidence of hypoglycemia.[8]
Summary of Comparative Data
| Parameter | This compound | Glibenclamide | References |
| Class | Meglitinide (D-phenylalanine derivative) | Sulfonylurea (Second Generation) | [6],[3] |
| Mechanism of Action | Binds to SUR1 subunit of KATP channels | Binds to SUR1 subunit of KATP channels | [5],[4] |
| Binding Kinetics | Rapid association and dissociation ("fast on-fast off") | High affinity, slow dissociation | [8],[11] |
| Onset of Action | Rapid | Slower | [19] |
| Duration of Action | Short | Long | [6],[9] |
| Effect on Insulin Secretion | Preferentially restores first-phase insulin secretion | Stimulates both first and second-phase insulin secretion | [1][8],[15] |
| Postprandial Glucose Control | More effective | Less effective | [13][14] |
| Fasting Plasma Glucose Control | Less effective | More effective | [1] |
| Risk of Hypoglycemia | Lower | Higher | [8],[9] |
Experimental Methodologies for Assessing Insulin Secretion Dynamics
The distinct effects of this compound and Glibenclamide on insulin secretion can be rigorously evaluated using both in vivo and in vitro experimental models.
In Vivo Assessment: The Hyperglycemic Clamp Technique
The hyperglycemic clamp is the gold standard for assessing β-cell function and insulin secretion in vivo.[20][21][22] This technique allows for the precise measurement of insulin secretion in response to a controlled hyperglycemic stimulus.
Caption: Workflow for the hyperglycemic clamp technique.
-
Subject Preparation: The subject is fasted overnight to ensure basal metabolic conditions.[23]
-
Catheterization: Two intravenous catheters are inserted, one for the infusion of glucose and the other for blood sampling.[24][25]
-
Basal Measurements: A baseline blood sample is drawn to determine fasting plasma glucose and insulin concentrations.[23]
-
Induction of Hyperglycemia: A priming dose of glucose is infused to rapidly raise the blood glucose to a predetermined hyperglycemic level (e.g., 125 mg/dL above basal).[20][21]
-
Maintenance of Hyperglycemia: The blood glucose level is monitored every 5-10 minutes, and the glucose infusion rate is adjusted to maintain the target hyperglycemic plateau.[23]
-
Blood Sampling: Blood samples are collected at regular intervals throughout the clamp procedure to measure plasma insulin concentrations.[23]
-
Data Analysis: The insulin secretion rate is calculated from the plasma insulin concentrations, providing a dynamic profile of the β-cell response to the hyperglycemic stimulus.
In Vitro Assessment: Perifusion of Isolated Pancreatic Islets
Perifusion (or perfusion) of isolated pancreatic islets is a powerful in vitro technique that allows for the study of the dynamics of hormone secretion in a controlled environment, free from systemic influences.[26][27][28] This method is ideal for directly comparing the effects of this compound and Glibenclamide on insulin release from β-cells.
Caption: Workflow for the perifusion of isolated pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) using collagenase digestion followed by purification.[29][30]
-
Islet Culture: The isolated islets are cultured overnight to allow for recovery from the isolation procedure.[29]
-
Perifusion System Setup: The perifusion system is assembled, and the temperature is maintained at 37°C.[31]
-
Loading Islets: A known number of islets (e.g., 100-200) are placed in the perifusion chamber.[26][32]
-
Equilibration: The islets are perifused with a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.[33]
-
Stimulation: The perifusion medium is switched to a high-glucose buffer (e.g., 16.7 mM glucose) with or without the addition of this compound or Glibenclamide at desired concentrations.
-
Fraction Collection: The effluent from the perifusion chamber is collected in timed fractions (e.g., every 1-2 minutes).[31]
-
Insulin Measurement: The insulin concentration in each collected fraction is quantified using an appropriate immunoassay, such as ELISA or RIA.[29][34]
-
Data Analysis: The insulin secretion rate over time is plotted to visualize the dynamic response to the different stimuli, allowing for a direct comparison of the effects of this compound and Glibenclamide.
Conclusion and Future Directions
The distinct pharmacodynamic profiles of this compound and Glibenclamide underscore the importance of understanding the nuances of insulin secretagogue action. This compound, with its rapid and short-lived effect, more closely mimics the physiological prandial insulin response, offering better control of postprandial hyperglycemia and a lower risk of hypoglycemia compared to the longer-acting Glibenclamide.[8][13][35] The choice between these agents should be guided by the specific glycemic abnormalities of the patient, with this compound being a more suitable option for individuals with predominant postprandial hyperglycemia.
Future research should continue to explore the long-term effects of these different insulin secretion profiles on β-cell health and the progression of diabetic complications. Further head-to-head studies employing sophisticated techniques like the hyperglycemic clamp and islet perifusion will be invaluable in refining our understanding and optimizing the therapeutic use of insulin secretagogues in the management of T2DM.
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A Comparative In Vivo Efficacy Analysis: Nateglinide vs. Glibenclamide in a Type 2 Diabetes Mellitus Model
This guide provides a comprehensive in vivo comparison of Nateglinide, a rapid-acting meglitinide, and Glibenclamide, a long-acting sulfonylurea, in a well-established animal model of Type 2 Diabetes Mellitus (T2DM). The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the efficacy of these two insulin secretagogues, underpinned by detailed experimental protocols and mechanistic insights.
Introduction: The Rationale for a Head-to-Head In Vivo Comparison
Both this compound and Glibenclamide are pivotal in the management of T2DM, yet their distinct pharmacokinetic and pharmacodynamic profiles warrant a direct in vivo comparison to delineate their therapeutic advantages and potential liabilities.[1][2] this compound, a D-phenylalanine derivative, is known for its rapid onset and short duration of action, which primarily targets postprandial hyperglycemia.[1][3] In contrast, Glibenclamide, a second-generation sulfonylurea, exhibits a longer half-life, providing sustained insulin release.[4] This fundamental difference in their temporal action on insulin secretion forms the crux of this investigation, as it directly impacts glycemic control and the risk of hypoglycemia.[1]
This guide will delve into the shared yet distinct mechanisms of action of these compounds, present a detailed in vivo study design for their comparative evaluation, and provide the necessary protocols to execute such a study. The ultimate aim is to empower researchers to generate high-quality, reproducible data to inform preclinical and clinical drug development strategies.
Mechanistic Deep Dive: Targeting the Pancreatic β-Cell KATP Channel
The primary therapeutic target for both this compound and Glibenclamide is the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells.[5][6] These channels are crucial regulators of insulin secretion, coupling glucose metabolism to cellular electrical activity.[7][8]
In a resting state, at low blood glucose levels, KATP channels are open, allowing potassium ions (K+) to efflux, which maintains a hyperpolarized state of the β-cell membrane. This prevents the opening of voltage-gated calcium channels (VGCCs) and subsequent insulin exocytosis.[8]
Following a meal, rising blood glucose leads to increased intracellular ATP production within the β-cell. ATP binds to the KATP channel, inducing its closure. The subsequent membrane depolarization opens VGCCs, leading to an influx of calcium ions (Ca2+), which triggers the fusion of insulin-containing granules with the cell membrane and the release of insulin into the bloodstream.[5][9]
This compound and sulfonylureas like Glibenclamide pharmacologically mimic the effect of ATP by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, leading to channel closure and insulin secretion, even at sub-stimulatory glucose concentrations.[3][4][6] However, the specific binding sites and kinetics differ. This compound binds to a distinct site on SUR1 and is characterized by rapid association and dissociation, contributing to its short-lived action.[1][10] Glibenclamide, conversely, binds with high affinity and dissociates slowly, resulting in prolonged channel closure and insulin release.[11][12][13]
Signaling Pathway of Insulin Secretion
Caption: KATP channel-mediated insulin secretion pathway.
In Vivo Study Design: A Comparative Efficacy Model
To objectively compare the in vivo efficacy of this compound and Glibenclamide, a robust and well-characterized animal model of T2DM is essential. The db/db mouse, which has a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia, is an appropriate model for this study.[14][15]
Experimental Workflow
Caption: Workflow for the in vivo comparative study.
Treatment Groups:
-
Group 1: Vehicle Control: Administration of the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound: Administered orally at a clinically relevant dose, typically 30-100 mg/kg, 15-30 minutes before the dark cycle (feeding period).
-
Group 3: Glibenclamide: Administered orally at a clinically relevant dose, typically 5-10 mg/kg, once daily.
Study Duration: 4 weeks of chronic dosing.
Primary Efficacy Endpoints:
-
Glycated Hemoglobin (HbA1c): A measure of long-term glycemic control.
-
Oral Glucose Tolerance Test (OGTT): To assess glucose disposal and insulin secretion in response to a glucose challenge.
-
Fasting and Non-Fasting Blood Glucose Levels: Monitored throughout the study.
-
Plasma Insulin Levels: Measured during the OGTT to assess the insulin secretory response.
Data Presentation: Anticipated Outcomes
The following tables provide a template for summarizing the expected quantitative data from the comparative in vivo study.
Table 1: Effects on Metabolic Parameters after 4 Weeks of Treatment
| Parameter | Vehicle Control | This compound | Glibenclamide |
| Body Weight (g) | |||
| Fasting Blood Glucose (mg/dL) | |||
| HbA1c (%) |
Table 2: Oral Glucose Tolerance Test (OGTT) - Blood Glucose Levels (mg/dL)
| Time (min) | Vehicle Control | This compound | Glibenclamide |
| 0 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 120 | |||
| AUC (mg/dL*min) |
Table 3: Oral Glucose Tolerance Test (OGTT) - Plasma Insulin Levels (ng/mL)
| Time (min) | Vehicle Control | This compound | Glibenclamide |
| 0 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| AUC (ng/mL*min) |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Materials:
-
D-glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
Procedure:
-
Fast the mice for 6 hours prior to the test, with free access to water.[16][17]
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (T=0 min) from the tail vein for glucose and insulin measurement.[16]
-
Administer the respective drug (this compound or Glibenclamide) or vehicle via oral gavage at the specified pre-treatment time.
-
At the designated time post-drug administration, administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage.[18][19]
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations immediately using a glucometer.
-
Centrifuge the blood samples to separate the plasma and store at -80°C for subsequent insulin analysis.
Plasma Insulin Measurement
Plasma insulin concentrations can be determined using a commercially available ELISA kit, following the manufacturer's instructions.
HbA1c Measurement
Whole blood collected at the end of the study in EDTA-containing tubes can be used to measure HbA1c levels using a commercially available assay kit.
Conclusion: Synthesizing the Evidence
This guide outlines a comprehensive and methodologically sound approach to validate the in vivo efficacy of this compound against a known sulfonylurea, Glibenclamide. By adhering to the described experimental design and protocols, researchers can generate robust and comparable data on the distinct effects of these two important anti-diabetic agents on glycemic control. The anticipated results are expected to highlight this compound's proficiency in managing postprandial glucose excursions with a potentially lower risk of sustained hyperinsulinemia compared to the prolonged action of Glibenclamide. These findings will be invaluable for the continued development and strategic positioning of insulin secretagogues in the therapeutic arsenal for Type 2 Diabetes Mellitus.
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A Comparative Analysis of Nateglinide and Mitiglinide for Postprandial Glucose Control in Type 2 Diabetes
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Postprandial Hyperglycemia
Effective management of Type 2 Diabetes Mellitus (T2DM) requires a multifaceted approach, with a critical focus on controlling postprandial glucose (PPG) excursions. Elevated PPG is an independent risk factor for cardiovascular complications and contributes significantly to overall glycemic burden, as reflected by HbA1c levels.[1] Meglitinides, a class of rapid-acting insulin secretagogues, are specifically designed to target this post-meal glucose surge by mimicking the physiological early-phase insulin release.[2] This guide provides a detailed comparative study of two prominent meglitinides, Nateglinide and Mitiglinide, examining their mechanisms, pharmacokinetics, clinical efficacy, and the experimental methodologies used for their evaluation.
Molecular Mechanism of Action: Subtle Differences in a Shared Pathway
Both this compound and Mitiglinide exert their glucose-lowering effects by stimulating insulin secretion from pancreatic β-cells. The core mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[2][3] This binding event closes the channel, leading to membrane depolarization, influx of extracellular calcium through voltage-gated calcium channels, and subsequent exocytosis of insulin-containing granules.[4]
While the overarching pathway is the same, their interaction with the SUR1 subunit exhibits key distinctions. This compound, a D-phenylalanine derivative, and Mitiglinide, a calcium salt hydrate, bind to different, albeit overlapping, sites on the SUR1.[5] This differential binding is thought to contribute to nuances in their insulinotropic effects and pharmacodynamic profiles.[5] Interestingly, some research suggests that glinides, unlike sulfonylureas, may also induce insulin secretion through a secondary mechanism involving calcium release from the endoplasmic reticulum, independent of the KATP channel pathway.[6]
Caption: Mechanism of glinide-induced insulin secretion.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiles
The clinical utility of this compound and Mitiglinide is defined by their "fast-on, fast-off" characteristics, which are ideal for controlling mealtime glucose spikes while minimizing the risk of interprandial hypoglycemia.[7]
| Parameter | This compound | Mitiglinide | Clinical Implication |
| Absorption (Tmax) | ~1 hour | ~0.5-1 hour | Rapid onset of action allows for dosing immediately before meals.[8] |
| Onset of Action | Within 20-30 minutes | Within 15-20 minutes | Closely mimics the natural first-phase insulin response to a meal.[4] |
| Half-life (t½) | ~1.5 hours | ~1.2-1.8 hours | Short duration reduces the risk of prolonged hyperinsulinemia and delayed hypoglycemia.[9] |
| Metabolism | Primarily CYP2C9, lesser extent CYP3A4.[8] | Primarily UGT1A9 and CYP2C9. | Potential for drug-drug interactions; genetic polymorphisms (e.g., in CYP2C9) can affect clearance.[8] |
| Excretion | Primarily renal (as metabolites).[1][8] | Primarily biliary/fecal. | This compound use requires caution in severe renal impairment due to metabolite accumulation.[10] |
Causality Insight: The rapid absorption and elimination kinetics are central to the therapeutic strategy of these agents. By providing a short, sharp burst of insulin that coincides with the influx of glucose from a meal, they effectively blunt the postprandial peak.[7] The short half-life ensures that insulin levels return to baseline quickly, which is a key safety feature distinguishing them from longer-acting sulfonylureas.[2]
Comparative Clinical Efficacy
Head-to-head clinical trials have been conducted to compare the efficacy and safety of Mitiglinide and this compound in patients with T2DM.[11][12][13] The findings generally indicate comparable efficacy in glycemic control, although some studies suggest minor advantages for one agent over the other.
| Study / Trial ID | Patient Population | Key Endpoints | Summary of Results |
| Wang et al. (2012) [14] | 225 newly diagnosed T2DM patients | HbA1c, FBG, PBG | After 16 weeks, HbA1c reduction was slightly more with Mitiglinide (-1.11%) vs. This compound (-0.76%), though not statistically significant (p=0.06). FBG and PBG levels were comparable. No hypoglycemic episodes were reported with Mitiglinide, versus 2.8% of patients on this compound.[14] |
| NCT00461617 [15] | 291 T2DM patients inadequately controlled by diet/exercise | Change in HbA1c | This 20-week study demonstrated non-inferiority. At week 20, the change in HbA1c from baseline was -0.77% for Mitiglinide and -0.71% for this compound. Reductions in other glucose variables were also comparable.[15] |
Data Interpretation: The collective evidence suggests that both Mitiglinide and this compound are effective options for managing postprandial hyperglycemia.[14][15] While one study noted a trend toward greater HbA1c reduction and fewer hypoglycemic events with Mitiglinide, another larger study found their effects to be similar.[14][15] The choice between them may therefore be guided by factors such as renal function, cost, and formulary availability.
Experimental Protocol: Mixed-Meal Tolerance Test (MMTT)
To rigorously compare the in-vivo effects of this compound and Mitiglinide on postprandial glucose and insulin dynamics, a standardized Mixed-Meal Tolerance Test (MMTT) is the gold-standard methodology.[16][17] This test provides a more physiological stimulus than an oral glucose tolerance test (OGTT) by incorporating fats and proteins, which also influence insulin secretion.[18]
Protocol: A Self-Validating System
Objective: To assess and compare the pharmacodynamic effects of a single dose of this compound vs. Mitiglinide on postprandial glucose, insulin, and C-peptide excursions in subjects with T2DM.
Phase 1: Subject Preparation (Trustworthiness Pillar)
-
Screening: Enroll subjects with T2DM meeting specific inclusion/exclusion criteria (e.g., HbA1c range, medication washout period).
-
Dietary Standardization: Instruct subjects to consume a weight-maintaining diet containing at least 150g of carbohydrates per day for 3 days prior to the test to ensure standardized metabolic conditions.[18]
-
Overnight Fast: Subjects must fast for 10-12 hours overnight before the test. Water is permitted.[16]
-
Restrictions: Prohibit alcohol, caffeine, and strenuous exercise for 24 hours preceding the test.[18]
Phase 2: Test Day Procedure (Expertise Pillar)
-
Baseline Sampling: Insert an intravenous catheter for serial blood sampling. At -30, -15, and 0 minutes, collect baseline blood samples for glucose, insulin, and C-peptide.[16]
-
Drug Administration: At time 0, administer the assigned study drug (e.g., this compound 120 mg or Mitiglinide 10 mg) with a small amount of water.
-
Meal Ingestion: Immediately after drug administration, the subject must consume a standardized liquid test meal (e.g., Boost or Ensure, providing ~470 kcal with specified macronutrient content) within 10 minutes.[16]
-
Post-Meal Sampling: Collect blood samples at 15, 30, 60, 90, 120, 180, and 240 minutes post-meal ingestion for the same analytes.[16][19]
Phase 3: Data Analysis (Authoritative Grounding Pillar)
-
Primary Endpoint: Calculate the area under the curve (AUC) for glucose (AUCglucose 0-240 min) to quantify the total postprandial glycemic excursion.
-
Secondary Endpoints:
-
Calculate AUC for insulin (AUCinsulin 0-240 min) and C-peptide (AUCC-peptide 0-240 min).
-
Determine peak glucose concentration (Cmax) and time to peak (Tmax).
-
Calculate insulinogenic index to assess β-cell responsiveness.
-
-
Statistical Comparison: Use appropriate statistical tests (e.g., ANOVA or ANCOVA) to compare the endpoints between the this compound and Mitiglinide treatment arms.
Caption: Standardized workflow for a Mixed-Meal Tolerance Test.
Safety and Tolerability
The primary adverse event associated with both this compound and Mitiglinide is hypoglycemia.[20] However, due to their short duration of action, the risk is generally considered lower than that of sulfonylureas.[2] Clinical data suggests a very low incidence of hypoglycemia for both drugs, with some studies indicating a potentially lower risk with Mitiglinide.[14] Neither drug is associated with weight gain, a common side effect of many other insulin secretagogues.[21]
Conclusion
This compound and Mitiglinide are both highly effective, rapid-acting insulin secretagogues that serve as valuable tools for managing postprandial hyperglycemia in T2DM. They share a common mechanism of action through the β-cell KATP channel but possess distinct pharmacokinetic profiles dictated by their metabolism and excretion routes. Head-to-head clinical trials demonstrate largely comparable efficacy in improving glycemic control. The choice between these agents should be individualized, with careful consideration of the patient's renal function, potential for drug interactions, and overall clinical profile. The Mixed-Meal Tolerance Test remains the definitive experimental method for elucidating the subtle but potentially important pharmacodynamic differences between these and future prandial glucose regulators.
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A Comparative Benchmarking Guide: Nateglinide vs. Newer Generation Insulin Secretagogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nateglinide, a D-phenylalanine derivative, is a short-acting insulin secretagogue designed to control postprandial hyperglycemia in patients with Type 2 Diabetes Mellitus (T2DM).[1][2] Its defining characteristic is a rapid onset and short duration of action, which mimics the early phase of meal-stimulated insulin release.[1][3][4] This guide provides a comprehensive benchmark of this compound's performance against newer generation insulin secretagogues, primarily the meglitinide analog repaglinide and the second-generation sulfonylurea glimepiride. We will dissect their mechanisms of action, compare clinical efficacy and safety profiles based on head-to-head trial data, and provide detailed experimental protocols for in vitro benchmarking.
Mechanism of Action: A Tale of Kinetics and Affinities
All insulin secretagogues, including this compound, sulfonylureas, and other meglitinides, exert their effects by interacting with the ATP-sensitive potassium (KATP) channels on the pancreatic β-cell membrane.[3][5] This channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR1) subunits.[6][7][8]
The binding of a secretagogue to the SUR1 subunit induces closure of the KATP channel.[5] This action prevents potassium ion efflux, leading to depolarization of the cell membrane. The change in membrane potential opens voltage-gated calcium channels, triggering an influx of Ca2+.[4][5] Elevated intracellular calcium is the final signal that causes the exocytosis of insulin-containing granules.[4][5]
While the fundamental pathway is shared, the clinical and physiological distinctions between these drugs arise from their unique binding kinetics and affinities for the SUR1 receptor.
-
This compound : Characterized by a "fast on-fast off" effect. It binds rapidly but with relatively low affinity to the SUR1 receptor and dissociates extremely quickly.[1] This kinetic profile is responsible for its rapid but short-lived insulinotropic effect, making it particularly effective at targeting post-meal glucose spikes.[1][5] Notably, this compound's action is glucose-dependent; its potency increases significantly at higher ambient glucose concentrations, which may contribute to a lower risk of hypoglycemia.[9][10]
-
Repaglinide : Another meglitinide, repaglinide also has a rapid onset of action but a longer duration and higher binding affinity compared to this compound.[1] This results in a more sustained insulin release.
-
Glimepiride (Sulfonylurea) : Binds with high affinity to a different site on the SUR1 subunit than meglitinides. The dissociation is much slower, leading to a prolonged period of insulin secretion that is less dependent on ambient glucose levels. This sustained action provides robust control over fasting plasma glucose but carries a higher intrinsic risk of hypoglycemia.[11][12]
Signaling Pathway Diagram
Caption: KATP channel-dependent insulin secretion pathway.
Comparative Clinical Performance
Head-to-head clinical trials provide the most robust data for comparing the performance of this compound against its alternatives.
Glycemic Efficacy
Clinical evidence consistently demonstrates that while this compound is effective at controlling postprandial glucose, newer generation agents like repaglinide and glimepiride often show greater potency in overall glycemic control, as measured by reductions in HbA1c and Fasting Plasma Glucose (FPG).
| Parameter | This compound | Repaglinide | Glimepiride | Source(s) |
| HbA1c Reduction (Monotherapy) | -1.04% | -1.57% | -1.05% (vs. -1.65% for this compound in a separate study) | [13],[14],[15] |
| FPG Reduction (Monotherapy) | -18 mg/dL | -57 mg/dL | -18.55% (vs. -22.35% for this compound in a separate study) | [13],[16],[15] |
| Postprandial Glucose (PPG) Control | Effective, targets mealtime excursions | Similar PPG control to this compound | Effective, but with prolonged action | [13],[16],[15] |
| Primary Strength | Postprandial glucose control | Overall glycemic control (HbA1c, FPG) | Overall glycemic control (HbA1c, FPG) | [1],[16] |
In a 16-week randomized trial comparing monotherapies, repaglinide was significantly more effective than this compound in reducing both HbA1c (-1.57% vs. -1.04%) and FPG (-57 mg/dL vs. -18 mg/dL), despite similar effects on postprandial glucose.[13][14][16] Another study comparing this compound to glimepiride found that this compound led to a greater percentage reduction in HbA1c (16.49% vs 10.5%) and FPG (22.35% vs 18.55%).[15][17][18]
Safety and Tolerability Profile
The primary safety concern for all insulin secretagogues is hypoglycemia.[11] The kinetic properties of these drugs directly influence this risk.
| Parameter | This compound | Repaglinide | Glimepiride (as a Sulfonylurea) | Source(s) |
| Hypoglycemia Risk | Lower; "fast on-off" action is protective. 0% incidence in one head-to-head trial. | Moderate; higher than this compound but potentially lower than sulfonylureas. 7% incidence of minor episodes in one trial. | Higher; prolonged action increases risk, especially with missed meals. | [13],[14],[12] |
| Weight Gain | Minimal (e.g., 0.7 kg in one study) | Moderate (e.g., 1.8 kg in one study) | Common side effect | [13],[19] |
| Cardiovascular Safety | Largely unknown from dedicated outcome trials. | Appears to have a lower CV risk compared to some sulfonylureas. | Concerns exist for the class, though newer agents like glimepiride may be safer than older ones. | [20],[21],[22] |
A retrospective cohort study ranked the risk of serious hypoglycemia as follows: glyburide > glimepiride > glipizide > repaglinide > this compound.[12] In a direct comparison, 7% of patients on repaglinide experienced minor hypoglycemia versus 0% on this compound.[13][16] This underscores the safety advantage conferred by this compound's rapid kinetics and glucose-dependent action.[9][23]
Regarding cardiovascular (CV) safety, there have been historical concerns about sulfonylureas.[24][25] While some evidence suggests newer sulfonylureas like glimepiride may have a better profile, and that repaglinide may be associated with a lower risk than other secretagogues, dedicated CV outcome trials for meglitinides are lacking.[20][21]
Experimental Protocols for Benchmarking
To objectively compare the performance of insulin secretagogues in a preclinical setting, standardized in vitro assays are essential.[26] The islet perifusion assay is the gold standard for assessing the dynamics of insulin release.[27]
Workflow: Dynamic Insulin Secretion Assay via Islet Perifusion
Caption: Workflow for a dynamic islet perifusion assay.
Detailed Protocol: Islet Perifusion Assay
This protocol is designed to assess the dynamic effects of a test secretagogue (e.g., this compound) on insulin secretion from isolated pancreatic islets.
1. Materials & Reagents:
-
Isolated pancreatic islets (human or rodent) of high purity (>80%) and viability (>90%).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Low Glucose KRB: 2.8 mM Glucose.
-
High Glucose KRB: 16.7 mM Glucose.
-
Test Compounds: Stock solutions of this compound, Repaglinide, and Glimepiride in DMSO.
-
Perifusion System: Multi-channel peristaltic pump, water bath (37°C), perifusion chambers, tubing, and a fraction collector.[27]
-
Insulin ELISA or RIA kit.
2. Islet Preparation:
-
Culture isolated islets for 24-48 hours post-isolation to allow for recovery.
-
Prior to the assay, hand-pick a consistent number of islets (e.g., 100-200 Islet Equivalents) for each perifusion chamber. This ensures comparability between channels.
3. Perifusion System Setup & Equilibration:
-
Assemble the perifusion system, ensuring the temperature is maintained at 37°C.[28]
-
Load prepared islets into each chamber.
-
Begin perifusing all chambers with Low Glucose KRB at a constant flow rate (e.g., 100 µL/min) for a 60-minute equilibration period. This establishes a stable, low baseline of insulin secretion.
4. Stimulation & Fraction Collection Protocol:
-
Baseline: Continue perifusing with Low Glucose KRB and collect fractions every 2-5 minutes for 10-15 minutes to establish the basal secretion rate.
-
Glucose Stimulation (Control): Switch the buffer to High Glucose KRB. Perifuse for 20-30 minutes to observe the full biphasic insulin response (first phase peak followed by a sustained second phase). Continue collecting fractions.
-
Washout: Switch back to Low Glucose KRB for 20-30 minutes to allow insulin secretion to return to baseline.
-
Compound Stimulation: Switch to KRB containing the test compound at the desired concentration (e.g., 10 µM this compound) in either low or high glucose to assess its glucose-dependency. Perifuse for 20-30 minutes, collecting fractions.
-
Final Depolarization: Perifuse with High Glucose KRB containing a depolarizing agent like 30 mM KCl to measure the maximum insulin content and confirm islet viability.
5. Data Analysis (Self-Validation):
-
Measure the insulin concentration in each collected fraction using a validated ELISA or RIA.[29]
-
Normalization: Express insulin secretion as ng/islet/min or as a fold-change over the basal secretion rate (Stimulation Index).
-
Plotting: Graph insulin concentration versus time for each condition.
-
Quantification: Calculate the Area Under the Curve (AUC) for the first and second phases of insulin secretion for each stimulant. This provides a quantitative measure of the total insulin released.
-
Causality Check: A valid experiment will show a stable low baseline, a clear biphasic response to high glucose, a return to baseline during washout, and a dose-dependent response to the test compound. The final KCl stimulation serves as a positive control for islet health.
Discussion and Future Perspectives
This compound occupies a specific niche in the management of T2DM, defined by its rapid, short-acting profile that is ideally suited for controlling postprandial glycemic excursions with a minimal risk of hypoglycemia.[1][23] However, head-to-head clinical data suggest that for achieving more substantial reductions in HbA1c and FPG, newer generation agents like repaglinide may offer superior efficacy.[13][16]
The choice between these agents is a classic trade-off between efficacy and safety.
-
This compound is a strong candidate for patients whose primary glycemic abnormality is post-meal hyperglycemia or for those at high risk for hypoglycemia (e.g., the elderly).[30][31]
-
Repaglinide and Glimepiride are more potent agents for patients requiring more significant overall glycemic lowering, with the caveat of increased risks of hypoglycemia and weight gain.[13][19]
For drug development professionals, the distinct kinetic profiles of these molecules offer a clear lesson in structure-activity relationships at the SUR1 receptor. Future development could focus on creating compounds that retain the glucose-sensing and rapid-offset properties of this compound while possessing the greater binding affinity and overall efficacy of repaglinide, potentially creating a best-in-class insulin secretagogue. In vitro benchmarking using dynamic perifusion assays will remain a critical tool for identifying such candidates early in the development pipeline.
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Smith, F. N., et al. (2018). Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents. American Journal of Physiology-Cell Physiology, 315(2), C214-C225. [Link]
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Damsbo, P., et al. (2002). Optimizing Insulin Secretagogue Therapy in Patients With Type 2 Diabetes. Diabetes Care, 25(2), 312-317. [Link]
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Athmic Biotech Solutions. (2023). Exploring In Vitro Antidiabetic Assays: A Glimpse into the Future of Diabetes Research. Athmic Biotech Solutions. [Link]
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Reproducibility of Nateglinide's effects across different research laboratories.
An In-Depth Technical Comparison for Drug Development Professionals
Introduction: The Imperative of Reproducibility in Nateglinide Research
This compound, a D-phenylalanine derivative, is a short-acting insulin secretagogue used in the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves the closure of ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells, leading to insulin exocytosis.[3][4] The "fast on-fast off" binding kinetics of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel results in a rapid and transient stimulation of insulin secretion, mimicking the physiological postprandial insulin response.[3][5]
Despite a well-defined mechanism of action, the reported efficacy of this compound can exhibit variability across different studies. This guide will explore the potential sources of this variability, from intrinsic patient factors to subtle differences in experimental design. Ensuring the reproducibility of preclinical and clinical findings is paramount for the efficient development of new therapeutic strategies and for building a reliable foundation of scientific knowledge.[6][7]
Mechanism of Action: The K-ATP Channel as a Central Hub
This compound's therapeutic effect is initiated by its binding to the SUR1 subunit of the K-ATP channel in pancreatic β-cells.[3][4] This interaction is crucial for its insulinotropic activity.
Figure 1. Signaling pathway of this compound-induced insulin secretion.
The binding of this compound leads to the closure of the K-ATP channel, reducing potassium efflux and causing depolarization of the β-cell membrane. This depolarization activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.[4]
Comparative Analysis of this compound's Efficacy Across Clinical Studies
While preclinical studies in controlled laboratory settings are essential, the ultimate measure of a drug's efficacy and its reproducibility comes from well-designed clinical trials. The following table summarizes the results of several independent studies on this compound, providing a snapshot of its clinical performance. It is important to note that direct comparisons between studies should be made with caution due to variations in study design, patient populations, and baseline characteristics.
| Study | Treatment Group(s) | Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Key Findings |
| Horton et al. 2000 | This compound (120 mg TID) + Metformin | 24 weeks | ~8.4 | -1.9 (combination) | This compound in combination with metformin significantly improved glycemic control.[1] |
| Marre et al. 2002 | This compound (60mg or 120mg TID) + Metformin | 24 weeks | >9.5 (subgroup) | -1.38 (120mg in subgroup) | Greater HbA1c reduction in patients with higher baseline levels.[8] |
| Ristic et al. 2006 | This compound + Metformin vs. Gliclazide + Metformin | 24 weeks | Not specified | Similar to gliclazide | This compound combination showed better postprandial glucose control.[5] |
| Rosenstock et al. 2004 | This compound (120 mg TID) vs. Repaglinide (4 mg TID) | 16 weeks | ~8.5 | -0.7 (this compound) | Repaglinide was more effective in reducing HbA1c and FPG.[1] |
| NAVIGATOR Study Group 2010 | This compound (up to 60 mg TID) vs. Placebo | 5 years | Not applicable (IGT) | Not applicable | Did not significantly reduce the incidence of diabetes in people with impaired glucose tolerance.[9][10][11] |
Factors Influencing the Reproducibility of this compound's Effects
The variability observed in the effects of this compound can be attributed to a confluence of factors, ranging from the molecular to the systemic level. Understanding these variables is critical for designing robust experiments and interpreting results accurately.
Patient-Specific Factors
-
Baseline Glycemic Control: The efficacy of this compound is often more pronounced in patients with higher baseline HbA1c levels.[8]
-
Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes (e.g., CYP2C9) and drug transporters can alter the pharmacokinetics of this compound, leading to inter-individual differences in drug exposure and response.[2][12]
-
Disease Duration and β-Cell Function: The responsiveness to this compound is dependent on residual β-cell function. Patients with a shorter duration of diabetes and better-preserved β-cell function may exhibit a more robust response.[13]
-
Co-morbidities and Concomitant Medications: The presence of other medical conditions and the use of other drugs can influence this compound's metabolism and efficacy.[3][12] For example, acute peripheral inflammation has been shown to potentiate the hypoglycemic effect of this compound in rats.[14]
Methodological Variability in Preclinical Research
The lack of standardized protocols in preclinical research is a significant contributor to the reproducibility crisis.[6][7]
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A Researcher's Guide to In Vivo Validation of Nateglinide's Insulinotropic Action
This guide provides a comprehensive framework for validating the well-characterized in vitro findings of Nateglinide's action in a physiologically relevant animal model. We will delve into the rationale behind experimental choices, present detailed protocols, and offer comparative data to bridge the translational gap between benchtop discoveries and whole-organism pharmacology.
The Translational Imperative: From Petri Dish to Preclinical Model
In vitro studies using isolated pancreatic islets and insulin-secreting cell lines have been instrumental in defining the core mechanism of this compound.[1][2][3] These studies have unequivocally shown that this compound stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells.[4][5] This action inhibits the channel, leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin.[6][7]
However, an in vitro system, by its nature, cannot replicate the complex interplay of pharmacokinetics (absorption, distribution, metabolism, and excretion) and systemic physiological regulation present in a living organism.[8] Therefore, validating these findings in a relevant animal model is a critical step to confirm that the drug reaches its target, elicits the expected pharmacodynamic response, and is effective in a disease-state context.
Selecting the Optimal Animal Model: A Comparative Analysis
The choice of animal model is paramount for the successful validation of in vitro findings. The ideal model should recapitulate key aspects of the human condition being studied—in this case, type 2 diabetes.[9][10][11]
| Animal Model | Key Characteristics | Advantages for this compound Studies | Limitations |
| Normal Rodents (e.g., Wistar, Sprague-Dawley rats) | Healthy, normal glucose metabolism. | Excellent for baseline pharmacokinetic (PK) and pharmacodynamic (PD) studies.[8] Allows for characterization of this compound's insulinotropic effect in a non-diseased state. | Does not model the insulin resistance or β-cell dysfunction characteristic of type 2 diabetes. |
| Goto-Kakizaki (GK) Rat | A non-obese model of type 2 diabetes with impaired glucose tolerance.[12] | Useful for studying the effects of this compound on glycemic control in a non-obese diabetic phenotype.[12] | The underlying genetics of diabetes in this model are complex and may not fully represent human type 2 diabetes. |
| Zucker Diabetic Fatty (ZDF) Rat | Exhibits obesity, insulin resistance, and progressive β-cell failure.[13] | A well-established model for studying the interplay between insulin resistance and β-cell function.[9][13] | The severe obesity and hyperlipidemia may confound the interpretation of results specifically related to this compound's primary action. |
| db/db Mouse | Leptin receptor deficient, leading to hyperphagia, obesity, severe insulin resistance, and hyperglycemia.[14][15][16] | Closely mimics many aspects of human type 2 diabetes, including progressive β-cell dysfunction.[15][17] It is a robust and well-characterized model for testing anti-diabetic agents.[14][18] | The monogenic cause of diabetes (leptin receptor mutation) is not representative of the polygenic nature of most human type 2 diabetes.[9] |
For the purposes of this guide, we will focus on the db/db mouse as it represents a widely accepted and robust model of type 2 diabetes that is well-suited for validating the glucose-lowering and insulin-secreting effects of this compound.[15][16][17]
Experimental Validation: Protocols and Rationale
The core of the validation process lies in demonstrating that this compound's known in vitro mechanism translates to a measurable and predictable in vivo effect on glucose homeostasis. The following experiments are designed to systematically test this.
Experiment 1: Oral Glucose Tolerance Test (OGTT)
The OGTT is a cornerstone experiment for assessing how an animal handles a glucose load and the effect of a therapeutic agent on this process.[19][20][21][22]
Objective: To determine if this compound improves glucose clearance following an oral glucose challenge in db/db mice, which would be a direct consequence of its insulin-releasing action.
Detailed Protocol:
-
Animal Acclimation: House male db/db mice (8-10 weeks of age) and their non-diabetic db/+ littermates (as controls) in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the mice for 5-6 hours.[19][20][23] This is a critical step to reduce baseline blood glucose and insulin levels, allowing for a clear observation of the response to the glucose challenge.
-
Baseline Blood Sample (t= -30 min): Obtain a small blood sample from the tail vein to measure baseline blood glucose using a glucometer.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage. This compound is given 30 minutes before the glucose challenge due to its rapid absorption and onset of action.[4][7]
-
Pre-Glucose Blood Sample (t= 0 min): Just before the glucose gavage, take another blood sample for glucose and insulin measurement.
-
Glucose Challenge: Administer a 2 g/kg bolus of glucose solution via oral gavage.[20][23]
-
Time-Course Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[20][21] At each time point, measure blood glucose. Collect additional blood into EDTA-coated tubes for subsequent plasma insulin analysis by ELISA.
-
Data Analysis: Plot blood glucose concentration versus time. Calculate the Area Under the Curve (AUC) for the glucose excursion. Compare the AUC between vehicle-treated and this compound-treated groups.
Expected Outcome & Interpretation: this compound-treated db/db mice should exhibit a significantly lower blood glucose excursion and a reduced glucose AUC compared to vehicle-treated controls. This would be coupled with a more rapid and pronounced increase in plasma insulin levels, particularly in the early phase (15 and 30-minute time points), directly validating its in vitro insulinotropic effect.[4]
Visualizing the Experimental Workflow
The logical flow of the validation process, from model selection to data interpretation, is crucial for a well-designed study.
Caption: Workflow for in vivo validation of this compound.
Experiment 2 (Advanced): Ex Vivo Islet Perifusion
To more directly link the in vivo observations with the known in vitro mechanism, islets can be isolated from the treated animals and their function assessed ex vivo.
Objective: To determine if chronic this compound treatment preserves or enhances the insulin secretory capacity of pancreatic islets from db/db mice.
Detailed Protocol:
-
Chronic Treatment: Treat db/db mice with this compound or vehicle daily for a predetermined period (e.g., 4 weeks).
-
Islet Isolation: At the end of the treatment period, euthanize the mice and isolate pancreatic islets using collagenase digestion followed by density gradient centrifugation.
-
Islet Perifusion: Place a known number of size-matched islets into a perifusion chamber.[24][25][26]
-
Stabilization: Perifuse the islets with a low-glucose buffer (e.g., 3 mM glucose) to establish a stable baseline insulin secretion.
-
Stimulation: Challenge the islets with a high-glucose buffer (e.g., 16.7 mM glucose) to induce a biphasic insulin secretion response.
-
Fraction Collection: Collect the perifusate in timed fractions throughout the experiment.
-
Insulin Measurement: Quantify the insulin concentration in each fraction using an ELISA.
-
Data Analysis: Plot the insulin secretion rate over time. Compare the magnitude and dynamics (first and second phase) of glucose-stimulated insulin secretion (GSIS) between islets from vehicle-treated and this compound-treated mice.
Expected Outcome & Interpretation: Islets from this compound-treated db/db mice may show an improved GSIS profile compared to those from vehicle-treated animals. This could manifest as a more robust first-phase insulin release, suggesting that this compound helps preserve β-cell function in the face of chronic hyperglycemia and insulin resistance.[27]
Data Interpretation: Bridging In Vitro and In Vivo Findings
The ultimate goal is to create a cohesive narrative that connects the molecular action of this compound to its therapeutic effect.
| Finding | In Vitro Evidence (Isolated Islets) | In Vivo Validation (db/db Mouse) |
| Primary Action | Rapidly stimulates insulin secretion in a glucose-dependent manner.[1][2] | Rapid increase in plasma insulin following oral administration, preceding a glucose challenge. |
| Mechanism | Closes K-ATP channels, leading to Ca2+ influx and insulin exocytosis.[5][6][28] | Improved glucose tolerance is directly correlated with the rise in plasma insulin. |
| Key Characteristic | "Fast on-fast off" binding kinetics to the SUR1 receptor.[4] | Rapid onset and short duration of action, lowering postprandial glucose without causing prolonged hyperinsulinemia.[4][7] |
| Therapeutic Effect | Restores first-phase insulin secretion in response to glucose.[2] | Significantly reduces post-challenge glucose excursion (lower AUC) in the OGTT. |
Visualizing this compound's Core Mechanism
A clear understanding of the signaling pathway is fundamental to interpreting the experimental data.
Caption: Mechanism of this compound-stimulated insulin secretion.
Conclusion
This guide outlines a logical and experimentally robust pathway for validating the in vitro findings of this compound in a relevant animal model of type 2 diabetes. By systematically progressing from a whole-body functional assay like the OGTT to a more mechanistic ex vivo analysis, researchers can build a compelling case for the drug's translational potential. The concordance between the data generated from these experiments and the established in vitro mechanism provides strong evidence of this compound's efficacy and mode of action in a complex physiological system.
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Hu, S., Wang, S., & Dunning, B. E. (2001). Effectiveness of this compound on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas. International Journal of Experimental Diabetes Research. Retrieved from [Link]
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A Comparative Analysis of the Metabolic Fates of Nateglinide and Repaglinide: A Guide for Researchers
This guide provides an in-depth comparative analysis of the metabolic pathways of two prominent meglitinide antidiabetic agents, Nateglinide and Repaglinide. Designed for researchers, scientists, and drug development professionals, this document delves into the enzymatic processes governing their biotransformation, the resulting metabolites, and the experimental methodologies used to elucidate these pathways. By synthesizing technical data with practical insights, this guide aims to equip researchers with a comprehensive understanding of the metabolic distinctions between these two drugs and their clinical implications.
Introduction: A Tale of Two Glinides
This compound and Repaglinide belong to the meglitinide class of oral hypoglycemic agents, which stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][2] Their rapid onset and short duration of action make them particularly effective in controlling postprandial hyperglycemia.[3][4] Despite their similar therapeutic class, their distinct chemical structures lead to significant differences in their metabolic pathways, influencing their pharmacokinetic profiles, potential for drug-drug interactions, and overall clinical application. This guide will dissect these differences to provide a clear comparative framework.
The Metabolic Maze: this compound vs. Repaglinide
The journey of a drug through the body is a complex one, with metabolism being a critical determinant of its efficacy and safety. For this compound and Repaglinide, this journey diverges significantly in the liver, the primary site of their biotransformation.
This compound: A Path Dominated by CYP2C9
This compound is extensively metabolized, with the majority of the parent compound being altered before excretion.[5] In vitro studies have consistently shown that its metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C9 playing the leading role, accounting for approximately 70% of its intrinsic clearance.[6][7] The remaining portion is primarily handled by CYP3A4 (~30%).[7]
The primary metabolic transformations of this compound involve hydroxylation of the isopropyl group, leading to the formation of several metabolites.[5] The most abundant of these is the M1 metabolite, which is a monohydroxylated product at the methane carbon.[1] Additionally, this compound can undergo direct glucuronidation of its carboxylic acid group.[5]
Crucially, the majority of this compound's metabolites exhibit significantly less pharmacological activity than the parent compound.[1] An exception is the isoprene metabolite (M7), which retains similar potency to this compound; however, its low abundance (<7%) means its contribution to the overall glucose-lowering effect is minimal.[1] The metabolites are predominantly excreted through the kidneys into the urine.[1][5]
Repaglinide: A Dual CYP and UGT Endeavor
Repaglinide's metabolic journey is more complex, involving a broader array of enzymatic players. Its biotransformation is primarily orchestrated by two key cytochrome P450 enzymes: CYP2C8 and CYP3A4 .[2] While some studies suggest that at therapeutic concentrations their contribution is similar,[8] other evidence points to a more significant role for CYP2C8.[7][9]
Repaglinide undergoes oxidative biotransformation to form three major metabolites:
-
M1: An aromatic amine.[2]
-
M2: An oxidized dicarboxylic acid.[2]
-
M4: Formed via hydroxylation on the piperidine ring.[2]
In addition to CYP-mediated oxidation, Repaglinide also undergoes direct conjugation with glucuronic acid, a phase II metabolic reaction.[2] This process is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) , forming the acyl glucuronide metabolite (M7).[5][10]
A critical distinction from this compound is that all of Repaglinide's major metabolites are considered pharmacologically inactive, meaning they do not contribute to the drug's glucose-lowering effect.[2] The primary route of excretion for Repaglinide and its metabolites is via the bile into the feces.[2]
Visualizing the Metabolic Pathways
To better illustrate the distinct metabolic routes of this compound and Repaglinide, the following diagrams have been generated using Graphviz.
Figure 1: Metabolic Pathway of this compound.
Figure 2: Metabolic Pathway of Repaglinide.
Quantitative Comparison of Metabolic and Pharmacokinetic Parameters
The following table summarizes the key quantitative differences in the metabolism and pharmacokinetics of this compound and Repaglinide, providing a clear side-by-side comparison for researchers.
| Parameter | This compound | Repaglinide |
| Primary Metabolizing Enzymes | CYP2C9 (~70%), CYP3A4 (~30%)[6][7] | CYP2C8, CYP3A4, UGT1A1[2][10] |
| Major Metabolites | Hydroxylation products (e.g., M1), Glucuronide conjugates[1] | Oxidized dicarboxylic acid (M2), Aromatic amine (M1), Hydroxylated piperidine (M4), Acyl glucuronide (M7)[2] |
| Activity of Metabolites | Mostly inactive; one minor active metabolite (M7)[1] | Inactive[2] |
| Primary Route of Excretion | Renal (Urine)[5] | Biliary (Feces)[2] |
| Elimination Half-life (t½) | ~1.5 - 1.8 hours[7] | ~1 hour[11] |
| Oral Bioavailability | ~72-73%[7] | ~56%[12] |
Experimental Protocols for Metabolic Pathway Analysis
The elucidation of these metabolic pathways relies on robust in vitro experimental methodologies. Below are detailed, step-by-step protocols that serve as a foundation for investigating the metabolism of compounds like this compound and Repaglinide.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is fundamental for assessing the overall hepatic metabolism of a drug candidate and identifying the primary metabolites.
Objective: To determine the metabolic stability and identify the major metabolites of a test compound in a system containing a comprehensive suite of hepatic enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test compound (this compound or Repaglinide)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching the Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
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A Comparative Analysis of Nateglinide and DPP-4 Inhibitors on Glucagon-Like Peptide-1 Dynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of type 2 diabetes therapeutics, both Nateglinide and Dipeptidyl Peptidase-4 (DPP-4) inhibitors are established oral antihyperglycemic agents that favorably modulate postprandial glucose excursions. While their primary mechanisms of action on insulin secretion are distinct, their effects on the incretin hormone Glucagon-Like Peptide-1 (GLP-1) present a nuanced and compelling area of comparison. This guide provides a detailed examination of how this compound's actions on GLP-1 compare with those of DPP-4 inhibitors, supported by experimental data and detailed protocols for researchers.
Divergent Mechanisms of Action on the GLP-1 System
The fundamental difference in the effect of this compound and DPP-4 inhibitors on GLP-1 lies in their primary molecular targets. This compound, a meglitinide analogue, is primarily known as a rapid-acting insulin secretagogue that closes ATP-sensitive potassium (KATP) channels on pancreatic β-cells.[1] However, emerging evidence reveals a multifaceted interaction with the GLP-1 system. In contrast, DPP-4 inhibitors have a singular, direct mechanism focused on preserving endogenous GLP-1.
This compound: A Dual-Action Modulator of GLP-1
This compound's influence on GLP-1 is characterized by a dual mechanism:
-
Direct Stimulation of GLP-1 Secretion: Studies have demonstrated that this compound directly stimulates the release of GLP-1 from intestinal L-cells.[2] This effect is independent of its action on pancreatic KATP channels. Research suggests that this stimulation may be mediated through transient receptor potential (TRP) channels, leading to an increase in intracellular calcium in L-cells and subsequent GLP-1 exocytosis.[2][3]
-
Inhibition of DPP-4 Activity: In addition to stimulating secretion, some studies indicate that this compound can inhibit the activity of DPP-4, the enzyme responsible for the rapid degradation of active GLP-1.[4][5][6] This inhibitory effect, although less potent than that of dedicated DPP-4 inhibitors, contributes to an overall increase in the bioavailability of active GLP-1.[6]
DPP-4 Inhibitors: Potentiators of Endogenous GLP-1
The mechanism of DPP-4 inhibitors, such as sitagliptin, vildagliptin, and linagliptin, is more straightforward. They act as competitive inhibitors of the DPP-4 enzyme, which is ubiquitously expressed and responsible for cleaving the N-terminal dipeptide from GLP-1, rendering it inactive.[7] By blocking this enzymatic degradation, DPP-4 inhibitors increase the half-life of endogenously secreted active GLP-1, thereby enhancing its physiological effects on glucose homeostasis.[8][9]
Signaling Pathways and Mechanisms
The distinct mechanisms of this compound and DPP-4 inhibitors are rooted in their interaction with different cellular signaling pathways.
This compound's Proposed GLP-1 Secretion Pathway
The following diagram illustrates the proposed signaling cascade for this compound-induced GLP-1 secretion from intestinal L-cells.
Caption: Proposed signaling pathway for this compound-induced GLP-1 secretion in intestinal L-cells.
DPP-4 Inhibitor's Mechanism of Action
The workflow for a DPP-4 inhibitor is centered on preventing the degradation of active GLP-1 in the circulation.
Caption: Mechanism of action of DPP-4 inhibitors in preventing GLP-1 degradation.
Head-to-Head Comparison: Experimental Data
Direct comparative studies provide valuable insights into the quantitative differences in GLP-1 modulation by this compound and DPP-4 inhibitors. A pilot study comparing a single dose of this compound (120 mg) with Sitagliptin (a DPP-4 inhibitor) in drug-naïve Japanese patients with type 2 diabetes yielded the following key findings:
| Parameter | This compound | Sitagliptin | Key Finding |
| Change in Active GLP-1 (ΔAUC) | Lower | Significantly Higher | Sitagliptin leads to a more pronounced increase in circulating active GLP-1 levels.[10][11] |
| Change in Insulin (ΔAUC) | Significantly Higher | Lower | This compound induces a greater insulin secretory response.[10][11] |
| Change in Glucagon (ΔAUC) | Increased | Reduced | This compound was associated with an increase in glucagon, whereas Sitagliptin suppressed glucagon levels.[10][11] |
| Postprandial Glucose (ΔAUC) | Similar Reduction | Similar Reduction | Both drugs demonstrated comparable efficacy in reducing postprandial glucose excursions.[10][11] |
These findings suggest that while both agents effectively control postprandial hyperglycemia, their underlying hormonal effects differ significantly. Sitagliptin's pronounced effect on active GLP-1 is consistent with its mechanism of potent DPP-4 inhibition. Conversely, this compound's stronger insulinotropic effect is its hallmark, though its impact on GLP-1 and glucagon is more complex. The increase in glucagon with this compound is a noteworthy observation that warrants further investigation.
Another study comparing this compound in combination with Vildagliptin (another DPP-4 inhibitor) versus switching to Vildagliptin monotherapy found no significant difference in the increment of plasma active GLP-1 concentrations between the two groups after 24 weeks.[12][13] This suggests that the long-term effects on GLP-1 may differ from the acute effects observed in single-dose studies.
Experimental Protocols
For researchers aiming to investigate the comparative effects of this compound and DPP-4 inhibitors on GLP-1, the following protocols provide a methodological framework.
In Vitro GLP-1 Secretion Assay from Intestinal L-Cells (STC-1 Cell Line)
This protocol is designed to assess the direct effect of compounds on GLP-1 secretion from a murine intestinal L-cell line.
Materials:
-
STC-1 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DPP-4 inhibitor (for sample preservation)
-
Test compounds (this compound, DPP-4 inhibitor)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Active GLP-1 ELISA kit
Procedure:
-
Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere and grow to 80-90% confluency.
-
Starvation: Prior to the assay, gently wash the cells twice with serum-free DMEM and then incubate in serum-free DMEM for 2 hours to starve the cells.
-
Treatment:
-
Prepare treatment solutions of this compound and the DPP-4 inhibitor at various concentrations in the assay buffer. Include a vehicle control.
-
After starvation, wash the cells twice with the assay buffer.
-
Add 500 µL of the respective treatment solutions to each well.
-
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
To prevent GLP-1 degradation, immediately add a DPP-4 inhibitor to the collected supernatant.
-
Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to remove any cell debris.
-
-
GLP-1 Quantification:
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
-
Workflow Diagram:
Caption: Workflow for in vitro GLP-1 secretion assay.
DPP-4 Activity Inhibition Assay
This protocol allows for the assessment of the direct inhibitory effect of a compound on DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compounds (this compound, known DPP-4 inhibitor as a positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-4 substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the diluted test compounds or controls to the respective wells.
-
Add 20 µL of the recombinant DPP-4 enzyme solution to each well (except for the blank wells).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the DPP-4 substrate solution to all wells to start the reaction.
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance (at 405 nm for p-nitroanilide) or fluorescence at regular intervals for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Calculate the IC50 value for each compound.
-
Conclusion and Future Perspectives
While both drug classes demonstrate efficacy in managing postprandial hyperglycemia, the choice between them may be guided by the desired hormonal milieu. The potent and direct elevation of active GLP-1 by DPP-4 inhibitors offers a targeted approach to enhancing the incretin effect. This compound's rapid and potent insulinotropic effect remains its primary clinical advantage, with its actions on GLP-1 providing a secondary, complementary mechanism.
Future research should focus on further elucidating the precise molecular targets and signaling pathways of this compound in intestinal L-cells. Head-to-head long-term clinical trials with comprehensive measurements of both active and total GLP-1, alongside other gut hormones, would provide a more complete picture of the comparative metabolic effects of these two important classes of antidiabetic agents.
References
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Kitahara, Y., et al. (2011). This compound stimulates glucagon-like peptide-1 release by human intestinal L cells via a K(ATP) channel-independent mechanism. Biological & Pharmaceutical Bulletin, 34(5), 671-676. [Link]
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Kaku, K., et al. (2015). Comparison of sitagliptin with this compound on postprandial glucose and related hormones in drug-naïve Japanese patients with type 2 diabetes mellitus: A pilot study. Journal of Diabetes Investigation, 6(4), 433-440. [Link]
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Kaku, K., et al. (2015). Comparison of sitagliptin with this compound on postprandial glucose and related hormones in drug-naïve Japanese patients with type 2 diabetes mellitus: A pilot study. Journal of Diabetes Investigation, 6(4), 433-440. [Link]
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Kojima, Y., et al. (2013). Comparison between sitagliptin and this compound on postprandial lipid levels: The STANDARD study. World Journal of Diabetes, 4(1), 8-15. [Link]
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Kojima, Y., et al. (2013). Comparison between sitagliptin and this compound on postprandial lipid levels: The STANDARD study. World Journal of Diabetes, 4(1), 8-15. [Link]
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Ball, A. J., et al. (2004). Actions of glucagon-like peptide-1 on KATP channel-dependent and -independent effects of glucose, sulphonylureas and this compound. Journal of Endocrinology, 180(1), 111-121. [Link]
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Sarker, M. M. R., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3720. [Link]
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Kaku, K., et al. (2015). Comparison of sitagliptin with this compound on postprandial glucose and related hormones in drug-naïve Japanese patients with type 2 diabetes mellitus: A pilot study. Journal of Diabetes Investigation, 6(4), 433-440. [Link]
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Ito, H., et al. (2014). Efficacy and safety of this compound plus vildagliptin combination therapy compared with switching to vildagliptin in type 2 diabetes patients inadequately controlled with this compound. Journal of Diabetes Investigation, 5(4), 400-409. [Link]
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Sarker, M. M. R., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3720. [Link]
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Capes, S. E., et al. (2021). Development of a Primary Human Intestinal Epithelium Enriched in L-Cells for Assay of GLP-1 Secretion. Cellular and Molecular Gastroenterology and Hepatology, 12(5), 1737-1753. [Link]
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Green, B. D., et al. (2007). Antidiabetic action of this compound includes augmentation of glucagon-like peptide-1 activity mediated partly through inhibition of DPP IV mediated degradation. European Journal of Pharmacology, 568(1-3), 278-286. [Link]
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Bell, D. S. (2005). Additive hypoglycaemic effect of this compound and exogenous glucagon-like peptide-1 in type 2 diabetes. Diabetes, Obesity and Metabolism, 7(5), 536-542. [Link]
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Ball, A. J., et al. (2004). Actions of glucagon-like peptide-1 on KATP channel-dependent and -independent effects of glucose, sulphonylureas and this compound. Journal of Endocrinology, 180(1), 111-121. [Link]
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Ito, H., et al. (2014). Efficacy and safety of this compound plus vildagliptin combination therapy compared with switching to vildagliptin in type 2 diabetes patients inadequately controlled with this compound. Journal of Diabetes Investigation, 5(4), 400-409. [Link]
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Imai, K., et al. (2017). Comparative effect of vildagliptin and teneligliptin on HbA1c, glycemic efficacy and insulin sensitivity. International Journal of Basic & Clinical Pharmacology, 6(7), 1775-1781. [Link]
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Gribble, F. M., & Reimann, F. (2019). What Is an L-Cell and How Do We Study the Secretory Mechanisms of the L-Cell?. Frontiers in Endocrinology, 10, 357. [Link]
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Ito, H., et al. (2014). Efficacy and safety of this compound plus vildagliptin combination therapy compared with switching to vildagliptin. Journal of Diabetes Investigation, 5(4), 400-409. [Link]
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Shrestha, S., et al. (2024). Nutrient Combinations Sensed by L-Cell Receptors Potentiate GLP-1 Secretion. International Journal of Molecular Sciences, 25(2), 999. [Link]
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Nauck, M. A., et al. (2021). GLP-1 Receptor Agonists and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. Frontiers in Endocrinology, 12, 734427. [Link]
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Deacon, C. F. (2018). Choosing between GLP-1 Receptor Agonists and DPP-4 Inhibitors: A Pharmacological Perspective. Journal of Diabetes and its Complications, 32(3), 315-320. [Link]
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Russell-Jones, D., et al. (2015). GLP-1 receptor agonists vs. DPP-4 inhibitors for type 2 diabetes: is one approach more successful or preferable than the other?. International Journal of Clinical Practice, 69(5), 549-561. [Link]
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Hu, S., et al. (2001). Tissue Selectivity of Antidiabetic Agent this compound: Study on Cardiovascular and β-Cell KATP Channels. Journal of Pharmacology and Experimental Therapeutics, 299(2), 647-653. [Link]
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McKillop, A. M., et al. (2009). Insulinotropic Actions of this compound in Type 2 Diabetic Patients and Effects on Dipeptidyl peptidase-IV Activity and Glucose-Dependent Insulinotropic Polypeptide Degradation. European Journal of Endocrinology, 161(5), 717-725. [Link]
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Ball, A. J., et al. (2004). Actions of glucagon-like peptide-1 on KATP channel-dependent and -independent effects of glucose, sulphonylureas and this compound. Journal of Endocrinology, 180(1), 111-121. [Link]
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A Side-by-Side Comparison of the Pharmacokinetic Profiles of Nateglinide and Repaglinide: An In-Depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals in the field of metabolic diseases, a nuanced understanding of the pharmacokinetic (PK) profiles of therapeutic agents is paramount. This guide provides a detailed comparative analysis of two prominent meglitinide analogues, Nateglinide and Repaglinide. Both are short-acting insulin secretagogues used in the management of type 2 diabetes mellitus, yet their distinct PK properties significantly influence their clinical application and safety profiles. This document is structured to provide not just a direct comparison of data but also the underlying mechanistic insights and the experimental framework for their evaluation.
Mechanistic Overview: The Role of Meglitinides in Prandial Glucose Control
This compound and Repaglinide belong to the meglitinide class of oral hypoglycemic agents. Their primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[1][2] This is achieved by binding to and closing the ATP-dependent potassium (KATP) channels on the β-cell membrane.[1][3][4] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in a rapid, short-lived burst of insulin secretion that helps to control postprandial glucose excursions.[3][4]
Figure 1: Mechanism of action of Meglitinides in pancreatic β-cells.
Pharmacokinetic Profiles: A Detailed Comparison
The therapeutic utility and safety of this compound and Repaglinide are intrinsically linked to their pharmacokinetic characteristics. A thorough understanding of these parameters is crucial for optimizing dosing strategies and minimizing adverse effects.
Absorption
Both drugs are characterized by rapid oral absorption, a key feature for their function as prandial glucose regulators.
-
This compound: Is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) typically reached within one hour.[5] Its absolute bioavailability is approximately 73%.[6] The rate of absorption can be delayed if taken with a meal, though the overall extent of absorption (AUC) remains largely unaffected.[4]
-
Repaglinide: Also demonstrates rapid absorption, with a Tmax of about one hour.[7][8] The absolute bioavailability is approximately 56%.[9] Food intake can decrease both the rate and extent of absorption.
Distribution
-
This compound: Has a steady-state volume of distribution of approximately 10 liters.[4] It is extensively bound to plasma proteins (around 98%), primarily albumin.[10][5]
-
Repaglinide: Exhibits a volume of distribution at steady state of 31 liters.[9] It is also highly bound to plasma proteins, at over 98%.[1][7]
Metabolism
The metabolic pathways of these drugs are critical in determining their duration of action and potential for drug-drug interactions.
-
This compound: Is extensively metabolized by the cytochrome P450 system, predominantly by CYP2C9 (70%) and to a lesser extent by CYP3A4 (30%).[4][11] The resulting metabolites have significantly less hypoglycemic activity than the parent compound.[11]
-
Repaglinide: Undergoes extensive hepatic metabolism, primarily through the action of CYP2C8 and CYP3A4.[1][7][12] Its metabolites are inactive and do not contribute to its glucose-lowering effect.[12]
Excretion
The routes of elimination for this compound and Repaglinide are a key differentiating factor.
-
This compound: Has a short elimination half-life of approximately 1.5 hours.[13] It is primarily eliminated via the kidneys, with about 83% of the administered dose excreted in the urine, and a smaller fraction (10%) in the feces.[10]
-
Repaglinide: Has an even shorter elimination half-life of about 1 hour.[7][13] In contrast to this compound, it is predominantly excreted in the feces (around 90%) following biliary elimination, with only a small amount (about 8%) found in the urine.[7][14]
Quantitative Pharmacokinetic Data Summary
The following table provides a side-by-side summary of the key pharmacokinetic parameters for this compound and Repaglinide.
| Pharmacokinetic Parameter | This compound | Repaglinide |
| Tmax (Time to Peak) | < 1 hour[5] | ~1 hour[7][8] |
| Absolute Bioavailability | ~73%[6] | ~56%[9] |
| Volume of Distribution (Vd) | ~10 L[4] | 31 L[9] |
| Plasma Protein Binding | ~98% (mainly albumin)[5] | >98%[1][7] |
| Primary Metabolism | CYP2C9 and CYP3A4[11] | CYP2C8 and CYP3A4[1][7][12] |
| Elimination Half-life (t½) | ~1.5 hours[13] | ~1 hour[7][13] |
| Primary Route of Excretion | Urine (~83%)[10] | Feces (~90%)[7][14] |
Experimental Protocol for a Comparative Pharmacokinetic Study
To empirically determine and compare the pharmacokinetic profiles of this compound and Repaglinide, a randomized, open-label, two-period crossover study is a standard and robust approach.
Study Design
-
Objective: To compare the single-dose pharmacokinetic profiles of this compound and Repaglinide in healthy adult subjects.
-
Design: A randomized, open-label, two-treatment, two-period, crossover study with a washout period of at least 7 days between dosing periods.
-
Population: A cohort of healthy, non-smoking male and female volunteers aged 18-45 years.
-
Treatments:
-
Treatment A: A single oral dose of this compound (e.g., 120 mg).
-
Treatment B: A single oral dose of Repaglinide (e.g., 2 mg).
-
Figure 2: Experimental workflow for a crossover pharmacokinetic study.
Methodology
-
Dosing: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of either this compound or Repaglinide with a standardized volume of water.
-
Blood Sampling: Venous blood samples will be collected into appropriate anticoagulant tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours).
-
Sample Processing: Plasma will be separated by centrifugation and stored at -70°C or below until bioanalysis.
-
Bioanalysis: Plasma concentrations of this compound and Repaglinide will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for accurate drug concentration determination in a complex biological matrix.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject will be analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, AUC0-inf, and t½.
Conclusion
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Independent Validation of Nateglinide's Novel Mechanisms: A Comparative Guide for Researchers
This guide provides an in-depth, objective comparison of the novel glucagon-like peptide-1 (GLP-1) related mechanisms of Nateglinide with other classes of antidiabetic agents. As researchers and drug development professionals, understanding these nuanced mechanistic differences is paramount for identifying new therapeutic strategies and designing robust experimental validations.
Introduction: Beyond KATP Channel Modulation
This compound, a D-phenylalanine derivative, is a rapid-acting insulin secretagogue. Its established mechanism of action involves the closure of ATP-sensitive potassium (KATP) channels on pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. This rapid-on, rapid-off activity profile makes it particularly effective at controlling postprandial hyperglycemia with a reduced risk of hypoglycemia compared to longer-acting secretagogues like sulfonylureas.
However, emerging research has unveiled novel mechanisms of action for this compound that extend beyond its direct effects on the β-cell. These newly identified pathways center on the modulation of the incretin hormone GLP-1, a key regulator of glucose homeostasis. This guide will dissect these novel mechanisms, compare them to those of other antidiabetic drug classes, and provide the experimental frameworks necessary for independent validation.
This compound's Novel GLP-1-Centric Mechanisms
Independent research has illuminated two primary novel mechanisms through which this compound may exert its glucose-lowering effects by modulating GLP-1:
Direct Stimulation of GLP-1 Secretion from Intestinal L-Cells
A pivotal finding is that this compound can directly stimulate the secretion of GLP-1 from intestinal L-cells. In one key study, oral administration of this compound to rats resulted in a twofold increase in GLP-1 levels in the portal blood within 20 minutes[1]. Subsequent in vitro experiments using the human intestinal L-cell line, NCI-H716, demonstrated that this compound stimulates GLP-1 release in a concentration-dependent manner[1].
Crucially, this effect was found to be independent of KATP channel activity, as it was not blocked by the KATP channel opener diazoxide[1]. The proposed mechanism involves an increase in intracellular calcium, potentially through the activation of transient receptor potential (TRP) channels[1]. This direct stimulation of GLP-1 secretion represents a significant departure from this compound's traditionally understood mechanism and positions it as a dual-action agent targeting both insulin and incretin secretion.
Protocol for In Vitro DPP-IV Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.
Objective: To quantify the inhibitory potential of this compound and comparator compounds on DPP-IV activity.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV assay buffer (e.g., Tris-HCl)
-
Fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC)
-
This compound and comparator compounds
-
Sitagliptin or Vildagliptin (positive control inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the DPP-IV enzyme to wells containing either the assay buffer (for control) or the test compounds/positive controls. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) at regular intervals for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percentage of inhibition for each compound concentration relative to the control. Calculate the IC50 value for each compound.
Conclusion
The independent validation of this compound's novel mechanisms—direct stimulation of GLP-1 secretion and inhibition of DPP-IV—presents an exciting avenue for research and drug development. These findings suggest that this compound may offer a more multifaceted approach to glycemic control than previously understood. By providing a comparative framework against other antidiabetic agents and detailed experimental protocols, this guide aims to equip researchers with the necessary tools to further explore and potentially leverage these novel pathways for the development of next-generation therapies for type 2 diabetes.
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Janssen Pharmaceutical Companies of Johnson & Johnson. Real-World Evidence Shows Oral INVOKANA® (canagliflozin) Results in Greater Weight Loss and Treatment Adherence Than Injectable GLP-1 Receptor Agonists in Type 2 Diabetes Patients. Published June 23, 2018. [Link]
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Pratley RE, Hompesch M, Tofe S, et al. Effects of Pioglitazone on Glucose-Dependent Insulinotropic Polypeptide-Mediated Insulin Secretion and Adipocyte Receptor Expression in Patients With Type 2 Diabetes. Diabetes. 2020;69(2):146-157. [Link]
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Zou Y, Yang Y, Wang Y, et al. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules. 2023;28(19):6897. [Link]
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Liu J, Cheng X, Fu L. LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Anal Methods. 2012;4:1347-1353. [Link]
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Janssen Pharmaceutical Companies of Johnson & Johnson. Real-World Evidence Shows Oral INVOKANA® (canagliflozin) Results in Greater Weight Loss and Treatment Adherence Than Injectable GLP-1 Receptor Agonists in Type 2 Diabetes Patients. Published June 23, 2018. [Link]
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Quaglia, B. Real-World Evidence on Canagliflozin: A1C Declines, Some Patients Can Replace Other Drugs. Am J Manag Care. 2016. [Link]
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Reimer RA. NCI-H716 Cells. In: The Impact of Food Bioactives on Health. Springer; 2015. [Link]
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Shigeto M, Yokoi N, Seino S. Characteristics of repaglinide effects on insulin secretion. Biochem Biophys Res Commun. 2018;500(3):707-712. [Link]
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Parada Venegas D, De la Fuente MK, Landskron G, et al. In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol. 2020;10(16):e3725. [Link]
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Zander M, Madsbad S, Madsen JL, Holst JJ. Additive effects of glucagon-like peptide 1 and pioglitazone in patients with type 2 diabetes. Diabetes Care. 2004;27(8):1910-1914. [Link]
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Cefalu WT, Leiter LA, Yoon KH, et al. Clinical Implications of Canagliflozin Treatment in Patients With Type 2 Diabetes. Diabetes Care. 2015;38(6):1086-1090. [Link]
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Wang Y, Chen H, Liu Y, et al. Highly lipophilic 3-epi-betulinic acid derivatives as potent and selective TGR5 agonists with improved cellular efficacy. Acta Pharm Sin B. 2019;9(2):331-344. [Link]
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Zander M, Madsbad S, Holst JJ. GLP-1 and Pioglitazone Work Together to Lower Glucose. Medscape. 2004. [Link]
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Ma L, Cao X, Ye X, et al. Sennoside A Induces GLP-1 Secretion Through Activation of the ERK1/2 Pathway in L-Cells. Diabetes Metab Syndr Obes. 2020;13:1277-1287. [Link]
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Zander M, Madsbad S, Madsen JL, Holst JJ. Additive effects of glucagon-like peptide 1 and pioglitazone in patients with type 2 diabetes. Diabetes Care. 2004;27(8):1910-1914. [Link]
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Basu A, Charkoudian N, Schrage W, et al. Beneficial effects of GLP-1 on endothelial function in humans: dampening by glyburide but not by glimepiride. Am J Physiol Endocrinol Metab. 2007;293(5):E1289-E1295. [Link]
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Li Y, Zhang Z, Liu Y, et al. Heterologous expression of P9 from Akkermansia muciniphila increases the GLP-1 secretion of intestinal L cells. Food Funct. 2023;14(18):8476-8486. [Link]
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Pratley RE, Hompesch M, Tofe S, et al. Effects of Pioglitazone on Glucose-Dependent Insulinotropic Polypeptide-Mediated Insulin Secretion and Adipocyte Receptor Expression in Patients With Type 2 Diabetes. Diabetes. 2020;69(2):146-157. [Link]
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Kitahara Y, Nemoto M, Ohnishi H, et al. This compound stimulates glucagon-like peptide-1 release by human intestinal L cells via a K(ATP) channel-independent mechanism. Biol Pharm Bull. 2011;34(5):671-676. [Link]
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Ball AJ, McCluskey JT, Flatt PR, et al. Actions of glucagon-like peptide-1 on KATP channel-dependent and -independent effects of glucose, sulphonylureas and this compound in BRIN-BD11 cells. J Endocrinol. 2004;180(1):17-26. [Link]
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Zhang X, Sun X, Wu S, et al. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus. Medicine (Baltimore). 2018;97(38):e12423. [Link]
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Ball AJ, McCluskey JT, Flatt PR, et al. Actions of Glucagon-Like peptide-1 on KATP Channel-Dependent and -Independent Effects of Glucose, Sulphonylureas and this compound. J Endocrinol. 2004;180(1):17-26. [Link]
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Safety Operating Guide
Standard Operating Procedure: Safe and Compliant Disposal of Nateglinide
This guide provides a comprehensive framework for the safe handling and disposal of nateglinide, an active pharmaceutical ingredient (API), within a research and development setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Introduction and Scope
This compound is an oral hypoglycemic agent used in the management of type 2 diabetes.[1][2][3][4] As an amino acid derivative, it stimulates insulin secretion from pancreatic beta-cells.[1][2] While effective therapeutically, its nature as a biologically active compound necessitates stringent disposal protocols to prevent environmental contamination and potential impacts on human health.
This procedure applies to all forms of this compound waste generated in the laboratory, including:
-
Expired or unused pure this compound (API powder).
-
Contaminated personal protective equipment (PPE).
-
Grossly contaminated labware (e.g., beakers, flasks).
-
Solutions and mixtures containing this compound.
Hazard Assessment and Regulatory Framework
2.1 Waste Classification:
Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[5][6][7][8] this compound is not typically listed as a P- or U-listed hazardous waste, nor does it generally exhibit characteristics of ignitability, corrosivity, or reactivity.[9][10] Therefore, it is most often classified as a non-RCRA, non-hazardous pharmaceutical waste .[5][6][11]
However, it is crucial to recognize that the term "non-hazardous" does not imply the material is harmless.[5][8] Improper disposal can still pollute water systems and pose risks to the environment.[5][6] Many states have regulations that are more stringent than federal EPA guidelines, with some requiring all pharmaceutical waste, regardless of RCRA status, to be incinerated.[11]
2.2 Key Prohibitions:
-
DO NOT Sewer: It is prohibited to dispose of this compound, or any pharmaceutical waste, down the drain.[9][10][12] APIs can pass through publicly owned treatment works (POTWs) and enter waterways, disrupting aquatic ecosystems.[11][13]
-
DO NOT Mix: Do not mix this compound waste with general trash or other hazardous waste streams.[8] Co-mingling can lead to the entire container being treated as hazardous, increasing disposal costs and regulatory complexity.[8]
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the following PPE to prevent accidental exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, inspected before use. | Prevents dermal absorption. Contaminated gloves must be disposed of as this compound waste.[14] |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects eyes from airborne dust particles of the API.[14] |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when handling bulk powder or if dust generation is likely, to prevent inhalation.[14] |
Step-by-Step Disposal Procedures
The following workflow outlines the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
4.1 Segregation and Containment:
-
Identify the Waste Stream: Determine if the waste is solid, liquid, or a sharp.
-
Solids (API, PPE, Debris):
-
Carefully sweep or wipe up any solid this compound powder, avoiding dust formation.[14]
-
Place all solid waste, including contaminated gloves, weigh boats, and wipes, into a designated, sealable container.
-
This container must be clearly labeled: "NON-HAZARDOUS PHARMACEUTICAL WASTE ".[8] Many institutions use blue or white bins for this purpose.[8]
-
-
Liquids (Solutions):
-
Sharps:
-
Any needles or syringes contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container. Do not place other types of pharmaceutical waste in sharps containers.[8]
-
4.2 Storage and Final Disposal:
-
Secure Storage: All labeled waste containers must be stored in a designated and secure waste accumulation area, inaccessible to unauthorized personnel, while awaiting pickup.[8][15]
-
Licensed Disposal Vendor: The ultimate disposal of this compound waste must be handled by a licensed chemical or pharmaceutical waste management company.[9][14]
-
Preferred Method - Incineration: The environmentally preferred and, in some states, required method of disposal for non-hazardous pharmaceuticals is incineration at a permitted facility.[9][11] This method effectively destroys the active pharmaceutical ingredient.
Spill and Emergency Procedures
In the event of an accidental release, prioritize personnel safety and containment.
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.
-
Don Appropriate PPE: Before cleanup, personnel must wear the PPE outlined in Section 3.0, including respiratory protection for large powder spills.
-
Containment:
-
Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into the designated waste container.[14]
-
Liquids: Surround the spill with an absorbent material (e.g., pads or kitty litter) and work from the outside in to absorb the liquid.
-
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleanup materials must be disposed of as this compound waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department immediately.
References
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Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. (2019-06-18). Retrieved from Hazardous Waste Experts. [Link]
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EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine. Retrieved from Waste Today Magazine. [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US EPA. (2022-10-10). Retrieved from US Environmental Protection Agency. [Link]
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EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. (2025-05-20). Retrieved from Stericycle. [Link]
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Non-hazardous Pharmaceutical Waste Disposal. TriHaz Solutions. (2023-03-20). Retrieved from TriHaz Solutions. [Link]
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What Is Considered Non-Regulated Pharmaceutical Waste? Rx Destroyer. (2020-08-17). Retrieved from Rx Destroyer. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
